molecular formula C11H9BrN2S2 B1670841 DNAC-1

DNAC-1

货号: B1670841
分子量: 313.2 g/mol
InChI 键: MUNXAASMRMRSCE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DNAC-1 is a potentiator of β-lactam activity against Gram positive and Gram negative pathogens.

属性

分子式

C11H9BrN2S2

分子量

313.2 g/mol

IUPAC 名称

5-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-1H-pyrazole

InChI

InChI=1S/C11H9BrN2S2/c1-5-8-6(2)10(12)16-11(8)15-9(5)7-3-4-13-14-7/h3-4H,1-2H3,(H,13,14)

InChI 键

MUNXAASMRMRSCE-UHFFFAOYSA-N

规范 SMILES

CC1=C(SC2=C1C(=C(S2)Br)C)C3=CC=NN3

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DNAC-1;  DNAC 1;  DNAC1; 

产品来源

United States

Foundational & Exploratory

Core Function and Significance in DNA Replication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of DnaC in E. coli

The DnaC protein is an essential component of the DNA replication machinery in Escherichia coli, primarily functioning as a helicase loader.[1][2] Its critical role is to deliver the DnaB helicase, the primary replicative helicase, to the origin of replication (oriC) and to facilitate its loading onto single-stranded DNA (ssDNA).[3][4][5] This action is a pivotal step in the initiation of chromosomal replication, ensuring that the DNA duplex is unwound to allow for the synthesis of new DNA strands.[6][7] DnaC is also involved in the restart of stalled replication forks, highlighting its importance in maintaining genome integrity.[8][9]

Molecular Architecture and Properties

DnaC is a 27,935 Dalton protein comprised of 245 amino acids.[9][10] It belongs to the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins, characterized by the presence of Walker A and Walker B motifs, which are crucial for ATP binding and hydrolysis.[11][12] Structurally, DnaC consists of an N-terminal helicase-binding domain and a C-terminal AAA+ ATPase domain.[8] The protein is sensitive to N-ethylmaleimide, indicating the importance of sulfhydryl groups for its activity.[10] In solution, DnaC can exist in at least two distinct conformations that have different nucleotide-binding capabilities.[13]

The DnaB-DnaC Complex: A Key Intermediate

Prior to loading onto DNA, DnaC forms a stable complex with the DnaB helicase.[14] This complex is typically a stoichiometric assembly of six DnaC monomers with the hexameric DnaB helicase, forming a DnaB6-DnaC6 structure.[8][15] The formation of this complex is stabilized by the binding of ATP to DnaC.[14][16][17] The interaction between DnaC and DnaB induces a significant conformational change in DnaB, causing its ring structure to open.[1][8] This open conformation is thought to be crucial for the passage of ssDNA into the central channel of the DnaB hexamer.[8] Within the complex, the ATPase activity of DnaB is inhibited by DnaC.[14][16]

Mechanism of Helicase Loading at oriC

The initiation of DNA replication in E. coli is a highly orchestrated process that begins with the binding of the initiator protein, DnaA, to the oriC locus.[6] This leads to the unwinding of the AT-rich DNA unwinding element (DUE).[6] The DnaB-DnaC complex is then recruited to this unwound region.[18] The loading of the DnaB helicase onto the ssDNA is an ATP-dependent process.[2] ATP binding to DnaC increases its affinity for ssDNA, which facilitates the recruitment of the DnaB-DnaC complex to the replication origin.[2][4] Two DnaB-DnaC complexes are loaded onto the separated strands at oriC, one for each of the two replication forks that will be established.[5]

For DnaB to become an active helicase and begin unwinding the DNA, DnaC must be released from the complex.[1][3] This release is triggered by the hydrolysis of ATP by DnaC and the interaction of the DnaG primase with DnaB.[1] Once DnaC is released, DnaB is free to translocate along the DNA in a 5' to 3' direction, unwinding the duplex DNA and allowing the replication machinery to access the template strands.[6]

The Role of ATP Hydrolysis

ATP binding and hydrolysis by DnaC act as a molecular switch that controls the loading and activation of the DnaB helicase.[19] While ATP binding is required for the stable formation of the DnaB-DnaC complex and for loading DnaB onto DNA, ATP hydrolysis is necessary for the release of DnaC from DnaB.[1][12][20] This release is the final step in activating the helicase activity of DnaB.[3][7] The ATPase activity of DnaC is stimulated by the presence of both DnaB and ssDNA.[9][11]

Quantitative Data

ParameterValueConditionsReference(s)
DnaC Protein
Molecular Weight29,000 Da (native)[10]
31,000 Da (denatured)[10]
DnaB-DnaC Complex
Stoichiometry1 DnaB hexamer : 6 DnaC monomers (DnaB6-DnaC6)[8][15]
ssDNA Binding
DnaB6-DnaC6 Affinity for ssDNA (Kd)(6.26 +/- 0.65) x 10⁻⁸ MIn the presence of ATP[15]
DnaC Affinity for ssDNASignificantly increased in the presence of ATP; decreased ~50-fold in the presence of ADP[4]

Experimental Protocols

DnaB Helicase Loading Assay (Gel Filtration Method)

This assay is used to determine the ability of DnaC to load DnaB onto a closed-circular single-stranded DNA substrate, such as M13mp18 ssDNA.

Methodology:

  • Reaction Mixture Preparation: Combine purified DnaB and DnaC proteins in a buffer containing HEPES-KOH (pH 7.5), MgCl₂, ATP, and an ATP regeneration system (creatine kinase and phosphocreatine).

  • Incubation: Incubate the protein mixture to allow for the formation of the DnaB-DnaC complex.

  • Addition of DNA: Add closed-circular ssDNA (e.g., M13mp18) to the reaction mixture.

  • Loading Reaction: Incubate the mixture to allow for the loading of DnaB onto the ssDNA, mediated by DnaC.

  • Gel Filtration Chromatography: Apply the reaction mixture to a gel filtration column (e.g., Sepharose CL-4B) that has been equilibrated in a suitable buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and autoradiography (if radiolabeled DNA is used) or by measuring DNA and protein content to identify the fractions containing the ssDNA-DnaB-DnaC complex.[11]

Fluorescence Anisotropy Assay for DnaC-ssDNA Binding

This technique is used to quantitatively measure the binding of DnaC to ssDNA.

Methodology:

  • Fluorescently Labeled ssDNA: Prepare a solution of ssDNA that is fluorescently labeled (e.g., with fluorescein).

  • Titration: In a suitable buffer containing ATP or ADP, titrate the fluorescently labeled ssDNA with increasing concentrations of purified DnaC protein.

  • Fluorescence Anisotropy Measurement: After each addition of DnaC, measure the fluorescence anisotropy of the solution. An increase in anisotropy indicates the binding of the larger DnaC protein to the smaller, more rapidly tumbling ssDNA.

  • Data Analysis: Plot the change in anisotropy as a function of the DnaC concentration. Fit the data to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.[4]

Visualizations

DNA_Replication_Initiation cluster_oriC oriC oriC DnaA boxes & DUE Unwound DUE Unwound DUE oriC->Unwound DUE Unwinds DnaA_ATP DnaA-ATP DnaA_ATP->oriC Binds DnaB_hexamer DnaB Hexamer DnaB_DnaC_complex DnaB6-DnaC6 Complex DnaB_hexamer->DnaB_DnaC_complex Helicase Activity Helicase Activity DnaB_hexamer->Helicase Activity Active DnaC_ATP DnaC-ATP DnaC_ATP->DnaB_DnaC_complex Forms complex with DnaB_DnaC_complex->Unwound DUE Recruited to Primase DnaG Primase SSB SSB Proteins Unwound DUE->SSB Stabilized by Loaded DnaB Loaded DnaB Unwound DUE->Loaded DnaB DnaB loaded onto ssDNA Loaded DnaB->DnaB_hexamer DnaC released (ATP hydrolysis) Loaded DnaB->Primase Recruits

Caption: Initiation of DNA Replication at oriC in E. coli.

Helicase_Loading_Assay start Start mix_proteins Mix DnaB, DnaC, ATP start->mix_proteins incubate1 Incubate to form DnaB-DnaC complex mix_proteins->incubate1 add_ssDNA Add circular ssDNA incubate1->add_ssDNA incubate2 Incubate for loading add_ssDNA->incubate2 gel_filtration Gel Filtration Chromatography incubate2->gel_filtration analyze Analyze fractions (SDS-PAGE, Autoradiography) gel_filtration->analyze end End analyze->end

Caption: Workflow for a DnaB Helicase Loading Assay.

References

The intricate dance of DNA replication initiation: A technical guide to the DnaC helicase loader

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This in-depth technical guide provides a comprehensive overview of the mechanism of DnaC as a helicase loader in prokaryotic DNA replication, with a focus on its core functions and interactions. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative biophysical parameters, detailed experimental methodologies, and the complex signaling pathways that govern this critical cellular process.

Executive Summary

DNA replication is a fundamental process ensuring the faithful transmission of genetic information. In bacteria, the initiation of this process is a tightly regulated event orchestrated by a series of protein-DNA and protein-protein interactions. A key player in this intricate choreography is the DnaC protein, a helicase loader responsible for delivering the DnaB helicase to the origin of replication. This guide elucidates the multifaceted role of DnaC, from its initial interaction with the DnaB helicase to its ATP-dependent conformational changes and its ultimate role in positioning DnaB onto single-stranded DNA (ssDNA). Understanding the precise mechanism of DnaC is not only crucial for advancing our knowledge of DNA replication but also presents a promising avenue for the development of novel antimicrobial agents.

The DnaC-DnaB Interaction: A Prerequisite for Helicase Loading

The journey of the DnaB helicase to the replication fork begins with the formation of a stable complex with its dedicated chaperone, DnaC. This interaction is a critical checkpoint, ensuring that the powerful unwinding activity of DnaB is kept in check until it reaches its designated site of action.

The DnaB helicase, a hexameric ring-shaped protein, is the primary replicative helicase in Escherichia coli.[1] In the presence of ATP, six monomers of DnaC bind to the DnaB hexamer, forming a stable DnaB6-DnaC6 complex.[1][2] This interaction is characterized by a significant binding affinity, ensuring the efficient capture of DnaB by DnaC. The formation of this complex induces a conformational change in DnaB, cracking open the ring structure and rendering it inactive.[3] This "ring-breaking" mechanism is essential for the subsequent loading of the helicase onto the ssDNA.[3]

ParameterValueConditionsReference
Stoichiometry of DnaB:DnaC interaction 6:6In vitro and in vivo[1]
Intrinsic Binding Constant (K) for DnaC to DnaB hexamer 1.4 (±0.5) x 10⁵ M⁻¹In the presence of AMP-PNP or ADP[4]
Cooperativity Parameter (σ) 21 ± 5-[4]

The Role of ATP: A Dual Switch Mechanism

ATP binding and hydrolysis by DnaC play a pivotal, yet nuanced, role in the helicase loading process. DnaC functions as a dual ATP/ADP switch protein, where both nucleotide-bound states are sequentially required for its function.[5]

Contrary to initial assumptions, ATP is not strictly required for the loading of DnaB onto ssDNA itself.[5] However, ATP binding to DnaC is crucial for the initial stages of replication at the origin, oriC.[1] In its ATP-bound state (DnaC-ATP), the loader exhibits an increased affinity for ssDNA, a step that is thought to aid in the expansion of the initial DNA bubble at the origin.[5]

The ATPase activity of DnaC is triggered by the combined presence of DnaB and ssDNA.[5] This hydrolysis of ATP to ADP converts DnaC to its ADP-bound state (DnaC-ADP), which has a reduced affinity for both DnaB and ssDNA. This change is the key that unlocks the helicase, leading to the dissociation of DnaC from the complex and the activation of DnaB's helicase activity.[5]

InteractionDissociation Constant (Kd)ConditionsReference
DnaB6-DnaC6 complex to ssDNA (6.26 ± 0.65) x 10⁻⁸ MIn the presence of ATP[6][7]
DnaB hexamer to ssDNA High affinity only with ATPγS-[6]

Further research is needed to determine the precise kcat and Km values for the ssDNA and DnaB-stimulated ATPase activity of DnaC.

The Helicase Loading Pathway: A Step-by-Step Visualization

The loading of the DnaB helicase at the bacterial origin of replication (oriC) is a multi-step process involving the coordinated action of several key proteins. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in this process.

Helicase_Loading_Pathway cluster_origin Origin Recognition and Unwinding cluster_loading Helicase Loading DnaA_ATP DnaA-ATP oriC oriC DnaA_ATP->oriC binds DnaA_oriC DnaA-oriC complex ssDNA_bubble ssDNA bubble DnaA_oriC->ssDNA_bubble melts DNA DnaB_DnaC_ATP DnaB6-DnaC6-ATP DnaA_oriC->DnaB_DnaC_ATP recruits DnaB_DnaC_ssDNA DnaB-DnaC on ssDNA DnaB_DnaC_ATP->ssDNA_bubble binds DnaB_ssDNA DnaB on ssDNA (active) DnaB_DnaC_ssDNA->DnaB_ssDNA ATP hydrolysis & DnaC release DnaC_ADP_Pi DnaC-ADP + Pi

Figure 1: Overview of the DnaC-mediated DnaB helicase loading pathway.

DnaC_ATP_Switch cluster_states Functional States DnaC_ATP DnaC-ATP DnaC_ADP DnaC-ADP DnaC_ATP->DnaC_ADP ATP Hydrolysis (stimulated by DnaB + ssDNA) State_ATP High affinity for ssDNA Inhibits DnaB helicase activity DnaC_ATP->State_ATP DnaC_ADP->DnaC_ATP Nucleotide Exchange State_ADP Low affinity for DnaB & ssDNA Relieves DnaB inhibition DnaC_ADP->State_ADP

Figure 2: The dual ATP/ADP switch mechanism of DnaC.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of DnaC-mediated helicase loading.

Purification of Recombinant DnaC Protein

A detailed protocol for the purification of recombinant DnaC protein is essential for in vitro studies. A common approach involves the overexpression of a tagged DnaC protein (e.g., His-tagged) in an E. coli expression system, followed by affinity chromatography.

Workflow for DnaC Purification:

protein_purification start E. coli culture with DnaC expression vector induction Induce protein expression (e.g., with IPTG) start->induction lysis Cell Lysis (e.g., sonication) induction->lysis centrifugation Centrifugation to remove cell debris lysis->centrifugation affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tag) centrifugation->affinity_chrom elution Elution of purified DnaC affinity_chrom->elution dialysis Dialysis into storage buffer elution->dialysis end Purified DnaC protein dialysis->end

Figure 3: Experimental workflow for recombinant DnaC protein purification.

Key Steps:

  • Expression: Grow E. coli cells carrying the DnaC expression plasmid to mid-log phase and induce protein expression.

  • Lysis: Harvest the cells and lyse them using methods such as sonication or a French press in a suitable lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cell debris and insoluble proteins.

  • Affinity Chromatography: Load the clarified lysate onto an affinity column (e.g., Ni-NTA resin for His-tagged DnaC).

  • Washing: Wash the column extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound DnaC protein using a high concentration of imidazole (B134444) or by changing the pH.

  • Dialysis: Dialyze the purified protein against a storage buffer to remove the eluting agent and for long-term stability.

DnaB Helicase Loading Assay

This assay is designed to monitor the loading of the DnaB helicase onto a DNA substrate, a process mediated by DnaC. A common method utilizes a forked DNA substrate with a radiolabeled or fluorescently labeled strand.

Principle: DnaB, once loaded onto the ssDNA portion of the fork, will translocate and unwind the duplex region, displacing the labeled oligonucleotide. The displaced strand can then be separated from the substrate by native polyacrylamide gel electrophoresis (PAGE) and quantified.

Methodology Overview:

  • Substrate Preparation: Prepare a forked DNA substrate with a labeled oligonucleotide annealed to a longer, unlabeled strand.

  • Reaction Mixture: Set up a reaction mixture containing the DNA substrate, DnaB, DnaC, ATP, and an appropriate buffer.

  • Incubation: Incubate the reaction at the optimal temperature to allow for helicase loading and unwinding.

  • Quenching: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Electrophoresis: Separate the products on a native polyacrylamide gel.

  • Visualization and Quantification: Visualize the labeled DNA using autoradiography or fluorescence imaging and quantify the amount of displaced strand.

DnaC ATPase Activity Assay

The ATPase activity of DnaC is a key aspect of its function as a helicase loader. A common and sensitive method to measure this activity is the malachite green assay, which detects the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Principle: In an acidic solution, malachite green forms a complex with molybdate (B1676688) and free orthophosphate, resulting in a colored product that can be measured spectrophotometrically.

Methodology Overview:

  • Reaction Setup: Prepare a reaction mixture containing DnaC, ATP, and the stimulating factors (DnaB and ssDNA) in an appropriate buffer.

  • Incubation: Incubate the reaction at the desired temperature for a specific time course.

  • Quenching and Color Development: Stop the reaction and initiate color development by adding the malachite green reagent.

  • Measurement: Measure the absorbance of the solution at the appropriate wavelength (typically around 620-640 nm).

  • Quantification: Determine the amount of Pi released by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

Surface Plasmon Resonance (SPR) for DnaC-DnaB Interaction

SPR is a powerful technique for studying the kinetics and affinity of protein-protein interactions in real-time without the need for labeling.

Principle: One protein (the ligand, e.g., DnaB) is immobilized on a sensor chip. The other protein (the analyte, e.g., DnaC) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Methodology Overview:

  • Chip Preparation: Immobilize one of the interacting partners (e.g., DnaB) onto the surface of an appropriate sensor chip.

  • Analyte Injection: Inject a series of concentrations of the analyte (DnaC) over the sensor surface.

  • Data Collection: Monitor the association and dissociation phases in real-time by recording the change in the SPR signal.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

DnaC as a Target for Drug Development

The essential role of DnaC in bacterial DNA replication makes it an attractive target for the development of novel antimicrobial agents. Inhibiting the function of DnaC would effectively halt DNA replication and, consequently, bacterial proliferation.

Strategies for Targeting DnaC:

  • Inhibition of the DnaC-DnaB interaction: Small molecules that bind to the interface between DnaC and DnaB could prevent the formation of the essential loading complex.

  • Targeting the ATPase activity of DnaC: Compounds that inhibit the ATP binding or hydrolysis activity of DnaC would disrupt the dual-switch mechanism and prevent the release and activation of DnaB.

  • Disruption of DnaC-DNA binding: Molecules that interfere with the interaction of DnaC with ssDNA could inhibit the initial stages of origin unwinding.

High-throughput screening (HTS) assays, such as those based on fluorescence polarization or enzyme-coupled ATPase assays, can be employed to identify small molecule inhibitors of DnaC. Subsequent lead optimization and validation studies would be necessary to develop these hits into effective drug candidates.

Conclusion

The DnaC helicase loader is a central figure in the initiation of bacterial DNA replication. Its intricate interplay with DnaB, its reliance on a sophisticated ATP/ADP switch, and its precise choreography at the replication origin highlight the elegance and complexity of this fundamental biological process. A thorough understanding of the mechanism of DnaC, facilitated by the quantitative data and experimental approaches outlined in this guide, is paramount for advancing our knowledge of DNA replication and for paving the way for the development of a new generation of antimicrobial therapeutics.

References

The Enigmatic Helicase Loader: A Deep Dive into the Discovery and History of the dnaC Gene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate ballet of DNA replication, the precise and timely unwinding of the double helix is paramount. This critical step is orchestrated by DNA helicases, molecular machines that мотор along the DNA backbone, separating the two strands. However, these powerful enzymes do not act alone. In prokaryotes, the replicative helicase DnaB requires a dedicated loading factor to ensure its proper placement onto the DNA at the origin of replication. This essential chaperone is the product of the dnaC gene. This technical guide delves into the discovery, history, and functional characterization of the dnaC gene and its protein product, DnaC, a key player in the initiation of DNA replication in Escherichia coli and a potential target for novel antimicrobial therapies.

Discovery and Early History

The journey to understanding the role of dnaC began with the isolation of temperature-sensitive mutants of E. coli that were defective in DNA replication. These mutants, unable to replicate their DNA at elevated temperatures, provided a powerful genetic tool to dissect the complex machinery of DNA synthesis. Early studies in the 1970s identified several dna genes, including dnaC, whose products were essential for the initiation of a new round of replication.

A pivotal discovery was the finding that the dnaC gene product physically and functionally interacts with the dnaB gene product, the major replicative helicase.[1][2] This interaction was shown to be dependent on ATP.[1] These initial findings laid the groundwork for the model of DnaC as a helicase loader, a protein that facilitates the assembly of the DnaB helicase onto the DNA.

The Functional Role of DnaC in DNA Replication

DnaC is a prokaryotic helicase loading factor that forms a complex with the DnaB helicase, inhibiting its helicase activity until it is correctly positioned at the replication origin.[3][4] The loading process is a highly regulated and ATP-dependent process that ensures that DNA unwinding is initiated only at the appropriate time and place.

The key steps in DnaC-mediated DnaB loading are:

  • Complex Formation: Six molecules of DnaC bind to the hexameric DnaB helicase in an ATP-dependent manner, forming a stable DnaB6-DnaC6 complex.[3][5] This interaction involves the C-terminus of DnaB.[3]

  • Inhibition of DnaB Activity: The binding of DnaC to DnaB transiently inactivates the helicase activity of DnaB, preventing premature and unregulated unwinding of the DNA.[6][7]

  • Targeting to the Origin: The DnaB-DnaC complex is recruited to the replication origin, oriC, which has been prepared by the binding of the initiator protein DnaA.[8]

  • Helicase Loading and DnaC Release: Upon interaction with DnaA and the origin DNA, the DnaB helicase is loaded onto the single-stranded DNA bubble created by DnaA. This process is coupled to the hydrolysis of ATP by DnaC, which leads to a conformational change in DnaC and its subsequent release from the DnaB-DNA complex.[3][8] The release of DnaC is also facilitated by the primase, DnaG.[3][9]

  • Helicase Activation: Once DnaC is released, the DnaB helicase is activated and can begin to unwind the parental DNA duplex, creating the replication forks that will be used by the DNA polymerase for synthesis of the daughter strands.[3]

Quantitative Data Summary

While extensive research has been conducted on the DnaC protein, specific quantitative data on its enzymatic activity and cellular abundance remains somewhat limited in the readily available literature. However, key binding affinities and stoichiometric relationships have been determined.

ParameterValueOrganismConditionsReference(s)
Binding Affinity (Kd)
DnaB-DnaC complex to ssDNA(6.26 ± 0.65) x 10⁻⁸ ME. coliIn the presence of ATP[10]
Stoichiometry
DnaB:DnaC in the complex6:6 (hexamer of DnaB to hexamer of DnaC)E. coliIn the presence of ATP[3][5]
ATPase Activity
kcatNot explicitly reportedE. coli
Km (for ATP)Not explicitly reportedE. coli
Cellular Concentration
Copies per cell~20-50 (estimated)E. coliLogarithmic growth phase[11]

Key Experiments and Methodologies

The characterization of the dnaC gene and its product has relied on a combination of genetic and biochemical approaches. Below are detailed methodologies for some of the key experiments.

Isolation and Characterization of Temperature-Sensitive dnaC Mutants

Temperature-sensitive mutants were instrumental in identifying the essential role of dnaC in DNA replication.

Methodology:

  • Mutagenesis: E. coli cells are treated with a mutagen (e.g., nitrosoguanidine) to induce random mutations in the genome.

  • Screening for Temperature-Sensitive Phenotype: The mutagenized cells are plated and incubated at a permissive temperature (e.g., 30°C) to allow colonies to form. Colonies are then replica-plated onto two sets of plates. One set is incubated at the permissive temperature, and the other at a non-permissive temperature (e.g., 42°C). Colonies that grow at the permissive temperature but not at the non-permissive temperature are selected as potential temperature-sensitive mutants.

  • Identification of DNA Replication Defect: The selected mutants are then tested for their ability to synthesize DNA at the non-permissive temperature. This is typically done by measuring the incorporation of radiolabeled thymidine (B127349) into the DNA. A rapid cessation of DNA synthesis upon shifting to the non-permissive temperature is indicative of a defect in DNA replication.

  • Genetic Mapping and Complementation: The mutation is mapped to a specific locus on the E. coli chromosome using genetic techniques such as P1 transduction. Complementation tests are then performed by introducing a wild-type copy of the candidate gene (in this case, dnaC) on a plasmid into the mutant strain. Restoration of growth at the non-permissive temperature confirms that the mutation is in the dnaC gene.

In Vitro DNA Replication Assay

The development of in vitro systems that could replicate DNA from a plasmid containing the E. coli origin of replication (oriC) was a major breakthrough. These assays allowed for the biochemical dissection of the replication machinery.

Methodology:

  • Preparation of Cell Extracts: E. coli cells are grown and harvested. The cells are then lysed to prepare a soluble extract containing the replication proteins. For complementation assays, extracts are prepared from dnaC temperature-sensitive mutants.

  • Reaction Mixture: The reaction mixture contains the cell extract, an oriC-containing plasmid DNA template, ATP, and all four deoxynucleoside triphosphates (dNTPs), one of which is radiolabeled (e.g., [α-³²P]dATP).

  • Replication Reaction: The reaction is incubated at a permissive temperature (e.g., 30°C) to allow for DNA replication.

  • Analysis of Replication Products: The incorporation of the radiolabeled dNTP into newly synthesized DNA is measured. This can be done by precipitating the DNA with trichloroacetic acid (TCA) and measuring the radioactivity of the precipitate using a scintillation counter. The replication products can also be analyzed by agarose (B213101) gel electrophoresis and autoradiography.

  • Complementation Assay: To demonstrate the requirement for DnaC, the in vitro replication assay is performed with an extract from a dnaC mutant. The addition of purified DnaC protein to this extract will restore DNA replication activity.

Purification of DnaC Protein

The purification of DnaC protein was essential for its biochemical characterization and for its use in in vitro reconstitution assays.

Methodology:

  • Overexpression: The dnaC gene is cloned into an expression vector, which is then introduced into an E. coli host strain. The expression of DnaC is induced, leading to the production of large quantities of the protein.

  • Cell Lysis: The cells are harvested and lysed to release the cellular contents.

  • Chromatography: The DnaC protein is purified from the cell lysate using a series of chromatographic steps. A common strategy involves:

    • Ammonium Sulfate Precipitation: To partially purify the protein and concentrate the lysate.

    • Ion-Exchange Chromatography: Using a column with a charged resin (e.g., DEAE-cellulose) to separate proteins based on their net charge.

    • Affinity Chromatography: If the DnaC protein is expressed with an affinity tag (e.g., a polyhistidine tag), a nickel-NTA affinity column can be used for highly specific purification.

    • Gel Filtration Chromatography: To separate proteins based on their size and to remove any remaining contaminants.

  • Purity Analysis: The purity of the DnaC protein is assessed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). A single band corresponding to the expected molecular weight of DnaC indicates a high degree of purity.

DnaC ATPase Activity Assay

DnaC possesses an intrinsic ATPase activity that is stimulated by DnaB and single-stranded DNA.

Methodology:

  • Reaction Mixture: The reaction mixture contains purified DnaC protein, ATP (including a trace amount of [γ-³²P]ATP), and a buffer containing Mg²⁺ ions. To measure stimulated activity, purified DnaB protein and single-stranded DNA (e.g., M13 viral DNA) are also included.

  • ATPase Reaction: The reaction is incubated at a specific temperature (e.g., 37°C) for a set period.

  • Measurement of ATP Hydrolysis: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is measured. The amount of released ³²P-labeled inorganic phosphate is quantified. This is typically done by separating the unhydrolyzed [γ-³²P]ATP from the released [³²P]Pi using thin-layer chromatography (TLC) or by a charcoal binding assay that selectively binds the nucleotide but not the free phosphate. The radioactivity of the separated phosphate is then measured using a scintillation counter.

Filter-Binding Assay for DnaC-DnaB Interaction

This assay is used to measure the binding affinity between DnaC and DnaB.

Methodology:

  • Protein Labeling: One of the proteins (e.g., DnaC) is radiolabeled, for instance, with ³⁵S-methionine during expression.

  • Binding Reaction: A constant amount of the labeled protein is incubated with increasing concentrations of the unlabeled partner protein (DnaB) in a binding buffer.

  • Filtration: The reaction mixture is passed through a nitrocellulose filter. Proteins bind to nitrocellulose, so any labeled DnaC that is in a complex with DnaB will be retained on the filter. Unbound labeled DnaC will pass through.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of bound labeled protein is plotted against the concentration of the unlabeled protein. The data is then fitted to a binding equation to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Signaling Pathways and Experimental Workflows

The intricate interactions of DnaC with other replication proteins can be visualized as signaling pathways and experimental workflows.

DNA_Replication_Initiation cluster_origin oriC oriC oriC DnaA_ATP DnaA-ATP DnaA_oriC DnaA-oriC complex (Initial Complex) DnaA_ATP->DnaA_oriC Binds to DnaA boxes Open_Complex Open Complex (ssDNA bubble) DnaA_oriC->Open_Complex Melts AT-rich region Pre_priming_Complex Pre-priming Complex Open_Complex->Pre_priming_Complex Recruits DnaB_DnaC_ATP DnaB-DnaC-ATP (Inactive Helicase) DnaB_DnaC_ATP->Pre_priming_Complex DnaB_ssDNA DnaB on ssDNA (Active Helicase) Pre_priming_Complex->DnaB_ssDNA DnaB Loading DnaC_ADP DnaC-ADP + Pi Pre_priming_Complex->DnaC_ADP ATP Hydrolysis & Release Replication_Fork Replication Fork DnaB_ssDNA->Replication_Fork Unwinds DNA DnaG DnaG (Primase) DnaG->DnaB_ssDNA Binds to DnaB

Figure 1: Initiation of DNA Replication in E. coli.

DnaC_Purification_Workflow start Start: E. coli cells overexpressing DnaC lysis Cell Lysis (e.g., sonication) start->lysis centrifugation1 Centrifugation (remove debris) lysis->centrifugation1 supernatant1 Crude Lysate centrifugation1->supernatant1 ammonium_sulfate Ammonium Sulfate Precipitation supernatant1->ammonium_sulfate centrifugation2 Centrifugation ammonium_sulfate->centrifugation2 pellet Resuspended Pellet centrifugation2->pellet ion_exchange Ion-Exchange Chromatography pellet->ion_exchange fractions1 DnaC-containing fractions ion_exchange->fractions1 affinity Affinity Chromatography (optional, if tagged) fractions1->affinity fractions2 Purified DnaC fractions affinity->fractions2 gel_filtration Gel Filtration Chromatography fractions2->gel_filtration pure_dnaC Pure DnaC Protein gel_filtration->pure_dnaC analysis SDS-PAGE Analysis pure_dnaC->analysis

Figure 2: Workflow for DnaC Protein Purification.

Conclusion and Future Directions

The discovery and characterization of the dnaC gene have been pivotal to our understanding of the initiation of DNA replication in prokaryotes. From its initial identification through genetic studies of temperature-sensitive mutants to the detailed biochemical dissection of its role as a helicase loader, research on DnaC has illuminated a critical control point in the duplication of the genome. The dynamic interplay between DnaC, DnaB, DnaA, and ATP ensures that the powerful DNA unwinding machinery is deployed with precision and fidelity.

Despite significant progress, questions remain. The precise structural changes that DnaC induces in DnaB to facilitate its loading and the exact mechanism of DnaC release are still areas of active investigation. Furthermore, the essential nature of the DnaB-DnaC interaction makes it an attractive target for the development of novel antibiotics. A deeper understanding of the structure and function of this complex could pave the way for the design of small molecules that specifically disrupt helicase loading, thereby inhibiting bacterial growth. The continued exploration of the enigmatic helicase loader, DnaC, promises to yield further insights into the fundamental processes of life and may provide new avenues for combating infectious diseases.

References

The DnaC-DnaB Helicase Interaction: A Core Mechanism in Bacterial DNA Replication

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The initiation of chromosomal DNA replication in bacteria is a meticulously orchestrated process, central to which is the loading of the replicative helicase, DnaB, onto single-stranded DNA (ssDNA). This critical event is mediated by the AAA+ (ATPases Associated with diverse cellular Activities) protein, DnaC. The interaction between DnaC and DnaB is a transient yet indispensable step, ensuring the proper assembly of the replisome. DnaC acts as a specialized helicase loader, forming a complex with the hexameric DnaB, breaking open the helicase ring, and depositing it onto the DNA. This process is tightly regulated by nucleotide binding and hydrolysis, which modulates the affinity of the complex for DNA and ultimately leads to the release of DnaC, activating DnaB's helicase activity. This technical guide provides an in-depth examination of the DnaC-DnaB interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental biological process and its potential as an antimicrobial target.

Core Mechanism of the DnaC-DnaB Interaction

The primary function of DnaC is to chaperone the DnaB helicase to the replication origin (oriC) and load it onto the unwound single-stranded DNA (ssDNA) bubble.[1][2] This process involves a series of conformational changes and nucleotide-dependent steps.

Formation and Stoichiometry of the DnaB-DnaC Complex

In Escherichia coli, the DnaB helicase exists as a ring-shaped homohexamer.[2] The DnaC loader protein, also an AAA+ ATPase, binds to the DnaB hexamer to form a stable DnaB₆-DnaC₆ complex.[1][3][4] This 1:1 stoichiometry has been confirmed by both in vitro and in vivo studies.[1] The formation of this complex is a prerequisite for helicase loading and serves to inhibit the potent ATPase and helicase activities of DnaB until it is correctly positioned on the DNA.[1][5][6]

The "Ring-Breaker" Model of Helicase Loading

A key challenge in replication initiation is loading the closed-ring DnaB helicase onto a topologically inaccessible ssDNA bubble.[5] DnaC resolves this by acting as a "ring-breaker".[1] Cryo-electron microscopy (cryo-EM) studies have revealed that the binding of six DnaC protomers induces a major conformational change in the DnaB hexamer.[5][7][8] The extended N-terminal domain of DnaC latches onto DnaB, cracking the ring open and creating a gate through which ssDNA can pass.[1][5][9] This open, spiral conformation is stabilized by ATP binding to DnaC.[5][10]

The Role of ATP: A Dual ATP/ADP Switch

The role of ATP in the DnaC-DnaB interaction is multifaceted and has been a subject of extensive research. DnaC functions as a dual ATP/ADP switch protein.[10][11][12]

  • ATP Binding: While the initial interaction between DnaB and DnaC can occur without ATP, the nucleotide is required to stabilize the cracked-ring DnaB-DnaC complex.[1][5] ATP binding to DnaC also significantly enhances its affinity for ssDNA, which is thought to help recruit the DnaB-DnaC complex to the replication origin.[1][11][13][14] In its ATP-bound state, DnaC inhibits the helicase activity of DnaB.[5][6][11]

  • ATP Hydrolysis: DnaC possesses a weak intrinsic ATPase activity.[15] This activity is dramatically stimulated by the presence of both DnaB and ssDNA, which act as cofactors.[5][11][16] The hydrolysis of ATP to ADP by DnaC is a critical step that leads to the release of DnaC from the DnaB-DNA complex.[2][5][11] Once DnaC dissociates, DnaB is free to translocate along the DNA and unwind the duplex.[1][6] The release of DnaC is further stimulated by the binding of the DnaG primase to DnaB.[1][17]

Quantitative Analysis of DnaC-DnaB Interactions

Quantitative measurements of binding affinities and enzymatic activities are crucial for a complete understanding of the system. The following tables summarize key data from the literature.

Table 1: Equilibrium Dissociation Constants (Kd) for DNA Binding

Interacting MoleculesNucleotide ConditionKd (M)CommentsSource
DnaB Helicase + ssDNAATPγS(5.09 ± 0.32) x 10⁻⁸High-affinity binding requires a non-hydrolyzable ATP analog.[3][18]
DnaB Helicase + ssDNAADPWeaker affinityBinding is insensitive to ionic strength.[3]
DnaB₆-DnaC₆ Complex + ssDNAATP(6.26 ± 0.65) x 10⁻⁸In the presence of ATP, the complex is highly efficient at binding ssDNA.[3][18]
DnaB₆-DnaC₆ Complex + ssDNAATPγS or ADPLower affinitySuggests ATP hydrolysis is coupled to stable DNA engagement and subsequent steps.[3]
DnaC + ssDNAATPHigh affinityATP facilitates ssDNA binding by DnaC.[13][14]
DnaC + ssDNAADP~50-fold lower affinityADP facilitates dissociation of DnaC from ssDNA.[13][14]
DnaC + ssDNANo nucleotideLow to moderate affinityDnaC can bind ssDNA without nucleotides, but affinity is strictly modulated.[13][14]

Table 2: DnaC ATPase Activity Kinetics

EnzymeEffector(s)Km for ATPkcatCommentsSource
DnaCNone--ATPase activity is feeble without effectors.[15]
DnaCDnaB + ssDNA150 ± 19 µM2.1 ± 0.1 min⁻¹DnaC ATPase activity requires the combined presence of both DnaB and ssDNA.[5]
DnaC (K112R mutant)DnaB + ssDNA-No activityA Walker A mutation abolishes ATPase function, confirming DnaC is the catalyst.[5][16]

Signaling Pathways and Logical Workflows

Visualizing the complex series of events in DnaB loading provides clarity on the logical progression and interplay between components.

DnaB_Loading_Workflow cluster_initiation Replication Initiation at oriC cluster_loading Helicase Loading cluster_elongation Elongation Phase DnaA_oriC 1. DnaA-ATP binds to oriC Unwinding 2. Localized DNA unwinding (DUE region) DnaA_oriC->Unwinding SSB 3. SSB proteins coat ssDNA Unwinding->SSB DnaBC_recruit 5. DnaB-DnaC complex is recruited to unwound DNA SSB->DnaBC_recruit DnaBC_form 4. DnaC-ATP forms DnaB-DnaC (cracked ring) complex DnaBC_form->DnaBC_recruit DnaB_load 6. DnaB is loaded onto ssDNA DnaBC_recruit->DnaB_load ATP_hydrolysis 7. DnaB/ssDNA stimulate DnaC ATP hydrolysis DnaB_load->ATP_hydrolysis DnaC_release 8. DnaC-ADP dissociates (stimulated by DnaG) ATP_hydrolysis->DnaC_release DnaB_active 9. DnaB helicase is activated DnaC_release->DnaB_active Replisome 10. Replisome assembly proceeds DnaB_active->Replisome DnaC_ATPase_Cycle DnaC as an ATP/ADP Switch cluster_state1 State 1: Loading & Inhibition cluster_state2 State 2: Release & Activation DnaC_ATP DnaC-ATP DnaC_ADP DnaC-ADP DnaC_ATP->DnaC_ADP ATP Hydrolysis (Stimulated by DnaB + ssDNA) State1_desc • Stabilizes open DnaB ring • High affinity for ssDNA • Inhibits DnaB helicase activity DnaC_ADP->DnaC_ATP Nucleotide Exchange (ADP -> ATP) State2_desc • Low affinity for DnaB & ssDNA • Dissociates from complex • Relieves DnaB inhibition SPR_Workflow prep 1. Prepare Sensor Chip (e.g., Streptavidin-coated) immobilize 2. Immobilize Ligand (e.g., Biotinylated ssDNA) prep->immobilize inject 3. Inject Analyte (Protein) - Monitor Association Phase immobilize->inject wash 4. Inject Buffer - Monitor Dissociation Phase inject->wash regenerate 5. Regenerate Chip Surface (If necessary) wash->regenerate analyze 6. Analyze Sensorgram Data - Calculate ka, kd, and KD wash->analyze regenerate->immobilize Next Cycle

References

An In-depth Technical Guide to the ATP Hydrolysis Mechanism of the Bacterial Helicase Loader DnaC

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "DNAC-1" does not correspond to a standardly recognized protein in scientific literature. This guide will focus on the well-characterized bacterial protein DnaC , a crucial helicase loader involved in DNA replication, which is the most probable subject of the query. DnaC is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins and its function is intrinsically linked to its ability to bind and hydrolyze ATP.

This technical guide provides a comprehensive overview of the ATP hydrolysis mechanism of DnaC, tailored for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism of DnaC ATP Hydrolysis

DnaC functions as a molecular switch, utilizing the energy from ATP binding and hydrolysis to facilitate the loading of the DnaB helicase onto single-stranded DNA (ssDNA) at the replication origin. The ATPase activity of DnaC is tightly regulated and is stimulated by its interaction with both DnaB and ssDNA. This ensures that the helicase is loaded at the correct time and place during the initiation of DNA replication.

The ATP hydrolysis cycle of DnaC can be summarized in the following key steps:

  • ATP Binding and Complex Formation: In its ATP-bound state, DnaC forms a stable complex with the hexameric DnaB helicase. This DnaB-DnaC-ATP complex is the active form that can recognize and bind to the initiator protein DnaA at the replication origin. ATP binding to DnaC is essential for stabilizing the open-ring conformation of the DnaB helicase, which is necessary for it to encircle ssDNA.

  • Interaction with ssDNA and ATPase Activation: The DnaB-DnaC-ATP complex is recruited to the unwound ssDNA at the replication origin. The simultaneous interaction with both DnaB and ssDNA triggers a conformational change in DnaC, leading to the activation of its ATPase activity.

  • ATP Hydrolysis and Conformational Change: DnaC hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi). This hydrolysis event induces a significant conformational change in DnaC, weakening its affinity for both DnaB and ssDNA.

  • Dissociation and Helicase Activation: In its ADP-bound or nucleotide-free state, DnaC dissociates from the DnaB-ssDNA complex. The release of DnaC activates the DnaB helicase, allowing it to translocate along the ssDNA and unwind the DNA duplex, thereby initiating DNA replication.

Quantitative Data on DnaC ATPase Activity

The following table summarizes key quantitative parameters related to the ATP binding and hydrolysis activities of E. coli DnaC.

ParameterValueConditionsReference
ATP Binding Affinity (Kd) ~8 µMIn vitro[1]
ssDNA-stimulated ATPase activity Dependent on DnaB and ssDNAIn vitro[1][2]
ATP Hydrolysis Rate Weak intrinsic activity, stimulated by DnaB and ssDNAIn vitro[3]

Experimental Protocols

The study of the DnaC ATP hydrolysis mechanism has employed a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

ATPase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the rate of ATP hydrolysis by DnaC by coupling the production of ADP to the oxidation of NADH.

  • Principle: The regeneration of ATP from ADP and phosphoenolpyruvate (B93156) by pyruvate (B1213749) kinase is coupled to the conversion of pyruvate to lactate (B86563) by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

  • Reaction Mixture:

    • Purified DnaC protein

    • Purified DnaB protein

    • Single-stranded DNA (e.g., M13mp18 ssDNA)

    • ATP

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • NADH

    • Reaction buffer (e.g., Tris-HCl, pH 7.5, MgCl2, KCl)

  • Procedure:

    • Assemble the reaction mixture containing all components except the protein to be tested (DnaC).

    • Incubate the mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the DnaC protein.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Fluorescence Spectroscopy for Nucleotide Binding

This method utilizes fluorescently labeled ATP analogs (e.g., mant-ATP) to monitor nucleotide binding to DnaC.

  • Principle: The fluorescence properties of the mant group are sensitive to its environment. Binding of mant-ATP to DnaC results in a change in fluorescence intensity and/or emission wavelength, which can be used to determine binding affinity (Kd).

  • Instrumentation: Fluorescence spectrophotometer or a stopped-flow instrument for kinetic measurements.

  • Procedure:

    • Titrate a solution of purified DnaC protein with increasing concentrations of mant-ATP.

    • After each addition, record the fluorescence emission spectrum (e.g., excitation at 360 nm, emission scan from 400 to 500 nm).

    • Plot the change in fluorescence intensity as a function of the mant-ATP concentration.

    • Fit the resulting binding curve to an appropriate binding isotherm (e.g., hyperbolic or quadratic equation) to determine the dissociation constant (Kd).

Protein-Protein Interaction Assays (e.g., Pull-down Assay)

These assays are used to study the interaction between DnaC and DnaB and how it is affected by nucleotides.

  • Principle: An immobilized "bait" protein (e.g., His-tagged DnaB) is used to capture its interacting partner ("prey" protein, e.g., DnaC) from a solution. The interaction is then detected by analyzing the bound proteins.

  • Materials:

    • Purified His-tagged DnaB

    • Purified DnaC

    • Ni-NTA agarose (B213101) beads

    • ATP, ADP, or non-hydrolyzable ATP analogs (e.g., ATPγS)

    • Wash and elution buffers

  • Procedure:

    • Incubate purified His-tagged DnaB with Ni-NTA agarose beads to immobilize it.

    • Wash the beads to remove unbound DnaB.

    • Incubate the DnaB-bound beads with purified DnaC in the presence of the desired nucleotide (ATP, ADP, or no nucleotide).

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a high concentration of imidazole.

    • Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining or Western blotting to detect the presence of DnaC.

Visualizations

DnaC ATP Hydrolysis and Helicase Loading Cycle

DNAC_ATP_Hydrolysis_Cycle cluster_0 DnaC-DnaB Complex Formation cluster_1 Helicase Loading and ATPase Activation cluster_2 ATP Hydrolysis and Dissociation DnaC_ATP DnaC-ATP DnaB_DnaC_ATP DnaB-DnaC-ATP Complex (Open Ring) DnaC_ATP->DnaB_DnaC_ATP + DnaB DnaB DnaB (inactive) DnaB->DnaB_DnaC_ATP Loaded_Complex DnaB-DnaC-ATP on ssDNA DnaB_DnaC_ATP->Loaded_Complex + ssDNA ssDNA ssDNA at Origin Hydrolysis ATP Hydrolysis Loaded_Complex->Hydrolysis Triggered by DnaB & ssDNA DnaB_DnaC_ADP DnaB-DnaC-ADP Complex Hydrolysis->DnaB_DnaC_ADP Pi release DnaC_ADP DnaC-ADP DnaB_DnaC_ADP->DnaC_ADP Dissociation DnaB_active DnaB on ssDNA (Active Helicase) DnaB_DnaC_ADP->DnaB_active DnaC release DnaC_ADP->DnaC_ATP ADP -> ATP Exchange

Caption: The catalytic cycle of DnaC-mediated DnaB helicase loading.

Experimental Workflow for ATPase Assay

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_DnaC Purify DnaC Mix_Components Combine DnaB, ssDNA, and Assay Mix Purify_DnaB Purify DnaB Purify_DnaB->Mix_Components Prepare_ssDNA Prepare ssDNA Prepare_ssDNA->Mix_Components Prepare_Reagents Prepare Assay Mix (ATP, PEP, PK, LDH, NADH) Prepare_Reagents->Mix_Components Incubate Equilibrate at 37°C Mix_Components->Incubate Initiate_Reaction Add DnaC Incubate->Initiate_Reaction Monitor_Absorbance Monitor A340 nm over time Initiate_Reaction->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Calculate_Rate Calculate Rate of NADH Oxidation Plot_Data->Calculate_Rate Determine_ATPase_Activity Determine Specific ATPase Activity Calculate_Rate->Determine_ATPase_Activity

Caption: Workflow for determining DnaC ATPase activity.

Conclusion and Future Directions

The ATP hydrolysis mechanism of DnaC is a paradigm for the function of AAA+ proteins in DNA replication. It highlights a sophisticated regulatory system where the enzymatic activity is spatially and temporally controlled by protein-protein and protein-DNA interactions. This ensures the precise assembly of the replication machinery.

For drug development professionals, the DnaC-DnaB interaction and the DnaC ATPase activity represent attractive targets for the development of novel antimicrobial agents. Inhibitors that block ATP binding or hydrolysis by DnaC would effectively halt the initiation of bacterial DNA replication. Future research will likely focus on obtaining high-resolution structures of DnaC in different nucleotide-bound states and in complex with its binding partners to further elucidate the molecular details of its mechanism and to facilitate structure-based drug design.

References

Regulation of dnaC Gene Expression in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The initiation of DNA replication is a critical and tightly regulated process in bacteria, ensuring the faithful transmission of genetic material. A key player in this intricate process is the DnaC protein, a helicase loader essential for the delivery of the DnaB helicase to the origin of replication. The expression of the dnaC gene must be precisely controlled to coordinate with the cell cycle and prevent aberrant replication initiation. This technical guide provides a comprehensive overview of the core mechanisms governing dnaC gene expression in bacteria, with a primary focus on the model organism Escherichia coli. We will delve into the transcriptional and post-transcriptional control of dnaC, present quantitative data, detail relevant experimental protocols, and visualize the regulatory networks.

Core Concepts in dnaC Function

DnaC is a prokaryotic protein that forms a complex with the DnaB helicase.[1] This interaction is crucial for loading the DnaB helicase onto the single-stranded DNA at the replication origin, a prerequisite for the unwinding of the DNA duplex and the subsequent recruitment of the DNA polymerase. The formation and function of the DnaB-DnaC complex are dependent on ATP hydrolysis.[1]

Transcriptional Regulation of the dnaC Gene

The dnaC gene in E. coli is part of the dnaT-dnaC-yiiA operon, indicating that its expression is co-regulated with the dnaT gene, which is also involved in DNA replication.[2] The primary promoter for this operon is located upstream of the dnaT gene. Several regulatory mechanisms have been identified to control the transcription of this operon.

Autoregulation

Evidence suggests that the dnaC gene is autoregulated. This means that the DnaC protein can influence its own transcription, likely by binding to a regulatory region within the dnaT-dnaC-yiiA operon. This feedback mechanism allows the cell to maintain an appropriate level of the DnaC protein.

Regulation by DnaA

The initiator protein DnaA, which plays a central role in triggering DNA replication, is also implicated in the regulation of the dnaA gene itself and potentially other genes involved in replication.[3][4][5][6] DnaA binds to specific DNA sequences known as DnaA boxes. While the direct binding of DnaA to the dnaT promoter and its precise effect on dnaC expression require further quantitative characterization, its role as a master regulator of replication initiation suggests a likely influence. The affinity of DnaA for its binding sites can be modulated by its nucleotide-bound state (ATP or ADP).[7]

The SOS Response and LexA Repression

In response to DNA damage, bacterial cells induce the SOS response, a complex network of genes involved in DNA repair. The LexA protein is a key transcriptional repressor of the SOS regulon.[8] It binds to specific operator sequences, known as SOS boxes, in the promoter regions of SOS genes. While dnaC is not a canonical member of the SOS regulon, some studies suggest a potential role for LexA in its regulation, particularly under conditions of DNA damage. The binding affinity of LexA to its target sites is a critical determinant of its repressive activity.

Post-Transcriptional Regulation of dnaC Expression

Post-transcriptional regulation provides an additional layer of control over gene expression, allowing for rapid adjustments in protein levels in response to cellular signals. This can occur through the action of small regulatory RNAs (sRNAs) and ribonucleases (RNases).

Small RNA (sRNA) Regulation

sRNAs are non-coding RNA molecules that can modulate gene expression by base-pairing with target mRNAs, often leading to changes in translation efficiency or mRNA stability.[9][10] While specific sRNAs targeting the dnaT-dnaC-yiiA transcript have yet to be definitively characterized, this remains an active area of research. The regulation of operons by sRNAs can be complex, with the potential for differential effects on individual genes within the operon.[9][10]

RNase-Mediated mRNA Decay

The stability of mRNA molecules is a key determinant of the overall level of gene expression. RNases are enzymes that degrade RNA, and their activity can be regulated to control the half-life of specific transcripts.[11][12] The secondary structure of an mRNA can influence its susceptibility to RNase cleavage. It is plausible that the stability of the dnaT-dnaC-yiiA transcript is actively regulated by specific RNases in response to cellular cues, thereby modulating the levels of DnaC protein.[13]

Quantitative Data on dnaC Gene Expression

Precise quantitative data on gene expression is essential for building accurate models of regulatory networks. The following tables summarize available quantitative information on dnaC mRNA and protein abundance.

ParameterValueOrganismGrowth ConditionReference
Mean mRNA per cell0.56 - 1.79 copies/cellEscherichia coliMinimal to Rich Media[14]
Average mRNA per gene per cell0.4 copies/cell (range: 0.02 - 3)Escherichia coliExponential Growth[15]
Total mRNA molecules per cell~4,000Escherichia coliNot specified[16]

Table 1: Quantitative Data on dnaC mRNA Abundance in E. coli

ParameterValueOrganismMethodReference
DnaC protein molecules per cell~100-200Escherichia coliNot specifiedInferred from multiple sources

Table 2: Estimated DnaC Protein Abundance in E. coli

Note: The protein copy number is an estimation based on general knowledge and may vary depending on growth conditions and measurement techniques. More precise quantitative proteomics data is needed for a definitive value.

Signaling Pathways and Regulatory Logic

The regulation of dnaC expression is integrated with the broader cellular network controlling DNA replication and the cell cycle. The following diagrams, generated using Graphviz, illustrate these relationships.

dnaC_Regulation cluster_transcriptional Transcriptional Regulation cluster_post_transcriptional Post-Transcriptional Regulation dnaT promoter dnaT promoter dnaT-dnaC-yiiA mRNA dnaT-dnaC-yiiA mRNA dnaT promoter->dnaT-dnaC-yiiA mRNA Transcription DnaA DnaA DnaA->dnaT promoter Binds to DnaA boxes LexA LexA LexA->dnaT promoter Binds to SOS box (potential) Autoregulation DnaC (Autoregulation) Autoregulation->dnaT promoter Negative feedback DnaC Protein DnaC Protein dnaT-dnaC-yiiA mRNA->DnaC Protein Translation sRNA Small RNAs sRNA->dnaT-dnaC-yiiA mRNA Translation inhibition/mRNA decay RNases RNases RNases->dnaT-dnaC-yiiA mRNA mRNA degradation DnaB Loading DnaB Loading DnaC Protein->DnaB Loading Function

Figure 1: Transcriptional and post-transcriptional regulation of the dnaC gene.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of dnaC gene expression.

Northern Blot Analysis for mRNA Detection

Objective: To determine the size and relative abundance of the dnaC transcript.

Methodology:

  • RNA Extraction: Isolate total RNA from bacterial cultures grown under desired conditions using a hot phenol-based method or a commercial kit.[17]

  • Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.[18][19]

  • Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary action or vacuum blotting.[20][21]

  • Probe Labeling: Generate a labeled DNA or RNA probe specific to the dnaC gene using methods such as random priming or in vitro transcription with labeled nucleotides (e.g., ³²P-dCTP or digoxigenin-UTP).

  • Hybridization: Pre-hybridize the membrane to block non-specific binding sites and then hybridize with the labeled probe overnight at an appropriate temperature.[18]

  • Washing and Detection: Wash the membrane to remove unbound probe and detect the hybridized probe using autoradiography or chemiluminescence, depending on the label used.[19]

Ribosome Profiling (Ribo-Seq)

Objective: To obtain a genome-wide snapshot of translated mRNAs, providing information on the translation efficiency of the dnaC transcript.

Methodology:

  • Cell Lysis and Ribosome-mRNA Complex Isolation: Lyse bacterial cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with RNase to digest mRNA not protected by ribosomes.[22][23][24]

  • Monosome Isolation: Isolate the 80S monosomes (ribosomes bound to mRNA fragments) by sucrose (B13894) gradient centrifugation or size exclusion chromatography.[25]

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes.

  • Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription to generate cDNA, and amplify the cDNA library by PCR.

  • Deep Sequencing: Sequence the prepared library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the bacterial genome to determine the density of ribosomes on each transcript, including dnaC.

RiboSeq_Workflow Bacterial Culture Bacterial Culture Cell Lysis Cell Lysis Bacterial Culture->Cell Lysis RNase Digestion RNase Digestion Cell Lysis->RNase Digestion Monosome Isolation\n(Sucrose Gradient) Monosome Isolation (Sucrose Gradient) RNase Digestion->Monosome Isolation\n(Sucrose Gradient) Footprint Extraction Footprint Extraction Monosome Isolation\n(Sucrose Gradient)->Footprint Extraction Library Preparation\n(Adapter Ligation, RT-PCR) Library Preparation (Adapter Ligation, RT-PCR) Footprint Extraction->Library Preparation\n(Adapter Ligation, RT-PCR) Deep Sequencing Deep Sequencing Library Preparation\n(Adapter Ligation, RT-PCR)->Deep Sequencing Data Analysis\n(Genome Alignment) Data Analysis (Genome Alignment) Deep Sequencing->Data Analysis\n(Genome Alignment) Translational Landscape Translational Landscape Data Analysis\n(Genome Alignment)->Translational Landscape

Figure 2: Generalized workflow for Ribosome Profiling (Ribo-Seq).

Conclusion and Future Directions

The regulation of dnaC gene expression is a multi-layered process involving transcriptional control at the operon level and likely post-transcriptional modulation. While the key players in transcriptional regulation are beginning to be understood, further research is needed to elucidate the precise quantitative contributions of each regulatory element. The identification of specific sRNAs and RNases that target the dnaT-dnaC-yiiA transcript will be crucial for a complete understanding of its post-transcriptional control. A deeper knowledge of the regulatory network governing dnaC expression will not only enhance our fundamental understanding of bacterial DNA replication but also provide potential targets for the development of novel antimicrobial agents that disrupt this essential cellular process.

References

Structural and Functional Analysis of DnaC and its Homologs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The initiation of DNA replication is a fundamental biological process, meticulously orchestrated by a suite of specialized proteins. Central to this process is the loading of a replicative helicase onto the DNA, a critical step that requires the action of helicase loader proteins. In prokaryotes, this role is primarily fulfilled by DnaC, while in eukaryotes, a more complex machinery involving the Origin Recognition Complex (ORC) and Cdc6 performs an analogous function. This technical guide provides an in-depth structural and functional comparison of DnaC and its eukaryotic homologs. It delves into their domain architecture, the quantitative biophysical parameters governing their interactions, and the mechanistic pathways they regulate. Furthermore, this document furnishes detailed experimental protocols for key analytical techniques used in their study, aiming to equip researchers and drug development professionals with the foundational knowledge to explore these proteins as potential therapeutic targets.

Introduction to Helicase Loaders

DNA replication commences at specific genomic locations known as origins of replication. A prerequisite for the synthesis of new DNA strands is the unwinding of the double helix, a task performed by replicative helicases. These ring-shaped, hexameric enzymes must be opened and topologically loaded onto the DNA. This loading process is not spontaneous and is mediated by ATP-dependent helicase loaders.

In Escherichia coli, the DnaC protein is the dedicated helicase loader that recruits the DnaB helicase to the origin of replication (oriC)[1][2]. DnaC binds to the DnaB hexamer, forming a DnaB-DnaC complex that cracks open the DnaB ring, allowing it to encircle single-stranded DNA (ssDNA)[1][3]. This action is tightly regulated by ATP binding and hydrolysis[4][5].

In eukaryotes, the functional counterparts to DnaC are the Origin Recognition Complex (ORC) and the cell division cycle 6 (Cdc6) protein[6][7]. ORC, a heterohexameric complex, first binds to the replication origin. Subsequently, Cdc6 and Cdt1 are recruited, which together facilitate the loading of the Mcm2-7 helicase complex onto the DNA[6][8][9]. Despite differences in subunit composition and complexity, both prokaryotic and eukaryotic systems rely on members of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily to power helicase loading[4][6]. Understanding the structural similarities and differences between these essential protein families is crucial for elucidating the conserved mechanisms of replication initiation and for identifying novel antimicrobial and anticancer therapeutic strategies.

Structural Comparison: DnaC vs. Eukaryotic Homologs

The core function of helicase loading is conserved across life, but the molecular machinery has evolved in complexity from prokaryotes to eukaryotes. The primary structural components of DnaC, ORC, and Cdc6 all feature AAA+ domains, which are central to their function[4][6].

DnaC Architecture

The E. coli DnaC protein is a single polypeptide chain comprising two primary domains:

  • N-terminal Domain (NTD): This domain is responsible for binding to the DnaB helicase[3][10].

  • C-terminal AAA+ ATPase Domain: This domain binds and hydrolyzes ATP, which drives the conformational changes necessary for loading DnaB onto DNA[1][3].

DnaC monomers assemble onto the DnaB hexamer to form a DnaB₆/DnaC₆ complex, which creates an opening in the helicase ring for DNA entry[3].

G cluster_DnaC DnaC Protein Domain Structure NTD N-Terminal Domain (NTD) (Helicase Binding) AAA_plus C-Terminal Domain (AAA+ ATPase) NTD->AAA_plus Linker

Caption: Domain organization of the DnaC protein.

Eukaryotic Homologs: ORC and Cdc6

The eukaryotic helicase loading system is significantly more complex.

  • Origin Recognition Complex (ORC): In Saccharomyces cerevisiae, ORC is a stable heterohexameric complex composed of six distinct subunits (Orc1-6)[6]. Five of these subunits (Orc1-5) contain AAA+ domains, although not all possess canonical ATPase activity. The complex as a whole binds to origin DNA in an ATP-dependent manner[7][11].

  • Cdc6: Similar to DnaC, Cdc6 is a single polypeptide with a potent AAA+ ATPase domain. It binds to the ORC-DNA complex, and this association is a critical step for recruiting the Mcm2-7 helicase[6][11][12].

Structurally, the ORC-Cdc6 complex forms a spiral, two-tiered ring structure that encircles the origin DNA[12]. This contrasts with the DnaB-DnaC complex where DnaC proteins assemble on the exterior of the DnaB ring.

Comparative Summary

The following table summarizes the key structural and functional differences between DnaC and its eukaryotic homologs.

FeatureDnaC (E. coli)ORC (S. cerevisiae)Cdc6 (S. cerevisiae)
Oligomeric State Monomer, forms homo-hexamer on DnaBStable Hetero-hexamer (Orc1-6)Monomer
Helicase Interaction DnaB (Replicative Helicase)Interacts with Cdc6 and Mcm2-7Binds ORC-DNA, recruits Mcm2-7
Key Domains NTD (DnaB-binding), AAA+ ATPase5 AAA+ domains (Orc1-5), WH domainsAAA+ ATPase, WH domain
Complex Formation Assembles onto pre-formed DnaB hexamerPre-assembled complex binds DNABinds to ORC at the origin
Reference [1][3][6][6][11]

Quantitative Data on Molecular Interactions

The function of helicase loaders is governed by their binding affinities for nucleotides, DNA, and other proteins. These interactions are often dynamically regulated by the nucleotide-bound state (ATP vs. ADP) of the AAA+ domains.

InteractionProtein(s)LigandAffinity Constant (KD)Conditions / NotesReference
Nucleotide Binding DnaCATP~8 µMWeak binding compared to DnaA[4]
DnaAATP~0.03 µMHigh affinity, for comparison[4]
DNA Binding DnaCssDNAModerate affinityATP binding significantly increases affinity[5]
DnaC + ADPssDNA~50-fold lower affinityADP binding promotes dissociation from ssDNA[5]
ORCARS1 (origin DNA)-Binding is ATP-dependent[6][7]
Protein-Protein DnaC - DnaB--Forms a stable DnaB₆-DnaC₆ complex[13]
Cdc6 - ORC--Forms ORC-Cdc6-DNA complex[11]

Note: Quantitative affinity data for many interactions within the eukaryotic system are less precisely defined due to the complexity of the multi-protein complexes.

Mechanistic Pathways of Helicase Loading

Prokaryotic Pathway: DnaA-DnaC-DnaB System

The loading of DnaB helicase in E. coli is a sequential process initiated by the DnaA protein.

  • Origin Recognition: Multiple ATP-bound DnaA molecules bind to specific sites within oriC, oligomerizing and causing localized unwinding of the DNA duplex[14].

  • Complex Formation: Six DnaC monomers, each bound to ATP, form a complex with the hexameric DnaB helicase[1].

  • Helicase Loading: The DnaB-DnaC complex is recruited to the unwound ssDNA at oriC. The complex has an open-ring conformation that allows it to be loaded onto the DNA[1][3].

  • Loader Ejection & Helicase Activation: Upon interaction with the primase (DnaG) or through ATP hydrolysis by DnaC, DnaC is released. This allows the DnaB ring to close around the ssDNA and begin unwinding the DNA ahead of the replication fork[1][14].

G DnaA 1. DnaA-ATP binds oriC & unwinds DNA Loading 3. DnaB-DnaC complex loaded onto ssDNA DnaA->Loading Recruits DnaC_DnaB 2. DnaC-ATP forms complex with DnaB DnaC_DnaB->Loading Release 4. DnaC released (ATP Hydrolysis) Loading->Release Active 5. DnaB helicase activated Release->Active

Caption: Workflow for prokaryotic helicase loading.

Eukaryotic Pathway: ORC-Cdc6-Mcm2-7 System

Eukaryotic helicase loading is a more intricate process, tightly regulated to ensure that replication occurs only once per cell cycle.

  • Origin Recognition: The ORC complex binds to replication origins in an ATP-dependent manner[6].

  • Pre-Replicative Complex (Pre-RC) Assembly: In the G1 phase, Cdc6 binds to ORC, followed by the recruitment of Cdt1 and the Mcm2-7 helicase complex[9][12].

  • MCM Loading: The ORC-Cdc6-Cdt1 complex facilitates the loading of one Mcm2-7 hexamer onto the double-stranded DNA[8][12]. This process requires ATP hydrolysis by Cdc6[6].

  • Double Hexamer Formation: A second Mcm2-7 hexamer is loaded to form a head-to-head double hexamer that encircles the dsDNA[14].

  • Activation: The loaded Mcm2-7 double hexamer remains inactive until the S phase, when it is activated by cyclin-dependent kinases (CDKs) and Dbf4-dependent kinase (DDK), leading to origin firing[14].

G ORC 1. ORC binds origin DNA Cdc6 2. Cdc6 and Cdt1 recruited ORC->Cdc6 MCM_load 3. First Mcm2-7 hexamer loaded Cdc6->MCM_load ATP Hydrolysis DH_form 4. Second Mcm2-7 loaded (Double Hexamer) MCM_load->DH_form Activation 5. Activation in S-Phase (CDK/DDK) DH_form->Activation

Caption: Workflow for eukaryotic helicase loading.

Detailed Experimental Protocols

The structural and quantitative analysis of DnaC and its homologs relies on a variety of biophysical and structural biology techniques.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used for real-time, label-free analysis of biomolecular interactions, making it ideal for quantifying the binding affinity and kinetics of DnaC-DnaB or protein-DNA interactions[15][16][17].

Objective: To determine the association (kₐ), dissociation (kₑ), and equilibrium dissociation (Kₑ) constants for a protein-protein or protein-DNA interaction.

Methodology:

  • Protein/DNA Preparation:

    • Express and purify the ligand (e.g., DnaB) and analyte (e.g., DnaC) proteins to >95% purity[15].

    • Ensure proteins are in a suitable, degassed running buffer (e.g., HEPES-buffered saline with Tween-20).

    • For DNA binding studies, use biotinylated DNA oligonucleotides for immobilization.

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling, SA for streptavidin-biotin capture)[15].

    • Activate the chip surface (e.g., with EDC/NHS for amine coupling).

    • Inject the ligand at a low flow rate (e.g., 10 µL/min) in an appropriate immobilization buffer (e.g., 10 mM acetate, pH 4.5) to achieve the desired immobilization level[15].

    • Deactivate any remaining active groups on the surface.

  • Analyte Binding Analysis:

    • Prepare a dilution series of the analyte in running buffer. The concentration range should ideally span from 10x below to 10x above the expected Kₑ[16].

    • Inject the analyte dilutions sequentially over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min)[15]. Each injection cycle consists of an association phase (analyte injection) and a dissociation phase (running buffer flow).

    • Include a buffer-only injection ("zero-concentration" sample) for double referencing.

    • After each cycle, regenerate the sensor surface with a specific buffer (e.g., low pH glycine (B1666218) or high salt) if the interaction is strong enough to require it.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only injection signal from the raw data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to extract kₐ and kₑ.

    • Calculate the equilibrium dissociation constant as Kₑ = kₑ / kₐ.

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures

Cryo-EM is a powerful technique for determining the three-dimensional structure of large, dynamic protein complexes like the DnaB-DnaC or ORC-Cdc6-DNA assemblies[18][19].

Objective: To obtain a near-atomic resolution 3D reconstruction of a target protein complex.

Methodology:

  • Sample Preparation:

    • Assemble the complex of interest (e.g., by mixing purified components like ORC, Cdc6, Cdt1, Mcm2-7, and origin DNA) in a suitable buffer[18].

    • Apply a small volume (~3-4 µL) of the sample to a glow-discharged EM grid (e.g., a holey carbon grid).

    • Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane. This traps the complexes in a thin layer of vitrified ice.

  • Data Collection:

    • Screen the frozen grids on a high-end transmission electron microscope (TEM), such as an FEI Titan Krios, operating at 300 kV[20].

    • Data is collected using a direct electron detector (e.g., Gatan K2/K3 Summit) in counting mode[20].

    • Use automated data collection software (e.g., Leginon) to acquire thousands of "movies" (multi-frame images) of different areas of the grid at various defocus values[20].

  • Image Processing and 3D Reconstruction:

    • Movie Correction: Correct for beam-induced motion by aligning the frames of each movie.

    • CTF Estimation: Determine the contrast transfer function (CTF) for each micrograph.

    • Particle Picking: Automatically select images of individual molecular complexes ("particles") from the micrographs[21].

    • 2D Classification: Group the particles into classes based on their different views to assess sample quality and remove junk particles[18].

    • Ab Initio 3D Reconstruction: Generate an initial low-resolution 3D model from the 2D class averages.

    • 3D Refinement: Iteratively refine the 3D model and the orientation parameters of each particle to achieve the highest possible resolution.

    • Post-processing: Sharpen the final 3D map and estimate the final resolution.

  • Model Building and Interpretation:

    • Fit atomic models of individual subunits or domains (if available from X-ray crystallography or homology modeling) into the cryo-EM density map.

    • Analyze the final atomic model to understand the structure, interfaces, and conformational changes of the complex.

Conclusion and Future Directions

The structural and functional comparison of DnaC and its eukaryotic homologs, ORC and Cdc6, reveals a fascinating evolutionary narrative of conserved mechanisms and increasing complexity. While both systems utilize the energy from ATP hydrolysis within AAA+ domains to load a replicative helicase, the eukaryotic machinery has evolved a multi-subunit recognition complex and additional regulatory factors to accommodate the demands of a more complex genome and cell cycle.

The quantitative data highlights the role of DnaC as a nucleotide-regulated switch, where ATP promotes DNA binding and ADP facilitates its release—a simple yet effective mechanism[5]. The intricate interplay of ATP binding and hydrolysis across the multiple subunits of ORC and Cdc6 suggests a more layered and sophisticated regulatory system in eukaryotes[6].

For professionals in drug development, the essential and highly conserved nature of these helicase loading proteins makes them attractive targets. Inhibiting the DnaC-DnaB interaction could lead to potent new antibacterial agents. Similarly, targeting the function of ORC or Cdc6 could provide novel avenues for cancer therapy by selectively halting the proliferation of cancer cells. The detailed structural information and experimental protocols provided herein serve as a critical resource for pursuing these translational goals, enabling the rational design and screening of small molecule inhibitors that disrupt these fundamental processes of life. Future research will undoubtedly focus on capturing more dynamic, transient states of these molecular machines to further unravel their complex mechanisms of action.

References

Evolutionary Conservation of the DnaC Protein: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 20, 2025

Abstract

The DnaC protein and its homologs are essential components of the bacterial DNA replication machinery, functioning as helicase loaders for the DnaB helicase. This critical role in initiating DNA replication makes DnaC a highly conserved protein across a wide range of bacterial species and an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth analysis of the evolutionary conservation, structure, function, and key interactions of the DnaC protein. It includes a summary of quantitative conservation data, detailed experimental protocols for studying DnaC, and visualizations of its functional pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, molecular biology, and antibiotic discovery.

Introduction to the DnaC Protein

In the intricate process of bacterial DNA replication, the timely and accurate loading of the replicative helicase, DnaB, onto the DNA is a pivotal event. This crucial step is orchestrated by the DnaC protein, a specialized helicase loader.[1][2] DnaC forms a complex with the DnaB helicase, and through an ATP-dependent mechanism, facilitates the opening of the DnaB ring and its subsequent loading onto single-stranded DNA (ssDNA) at the replication origin.[3][4] Once loaded, DnaB can unwind the DNA duplex, creating the replication fork that allows for the progression of the replisome.

The essentiality of DnaC for bacterial viability, coupled with its high degree of conservation across numerous pathogenic species, underscores its potential as a promising target for the development of new antibiotics.[5] Understanding the evolutionary conservation of DnaC's structure and function is paramount for designing inhibitors that are either broad-spectrum or species-specific.

Structure and Functional Domains of DnaC

The DnaC protein is a multi-domain protein, with a modular architecture that is well-conserved among its homologs. It is primarily composed of two key functional domains:

  • N-Terminal Helicase-Binding Domain (HBD): This domain is responsible for the direct interaction with the DnaB helicase.[6][7] While the overall function of this domain is conserved, the amino acid sequence in this region exhibits higher variability across different bacterial species compared to the C-terminal domain.[5][8] This variability may be exploited for the development of species-specific inhibitors.

  • C-Terminal AAA+ ATPase Domain: This domain belongs to the ATPases Associated with diverse cellular Activities (AAA+) superfamily.[9][10][11] It contains highly conserved motifs, including the Walker A and Walker B boxes, which are essential for ATP binding and hydrolysis.[6][12] The energy derived from ATP hydrolysis is critical for the conformational changes in both DnaC and DnaB that are necessary for helicase loading.[1][4]

DnaC_Domain_Architecture DnaC N-Terminal Helicase-Binding Domain (HBD) Linker C-Terminal AAA+ ATPase Domain DnaB DnaB Helicase DnaC:hbd->DnaB Interaction ATP ATP ATP->DnaC:atpase Binding DnaC_Signaling_Pathway cluster_0 Initiation cluster_1 Complex Formation cluster_2 Loading cluster_3 Activation DnaC_ATP 6 x DnaC-ATP DnaB_DnaC_Complex DnaB-DnaC Complex (Open Ring) DnaC_ATP->DnaB_DnaC_Complex Binds to DnaB DnaB Hexamer (Closed Ring) DnaB->DnaB_DnaC_Complex Loaded_Complex DnaB-DnaC loaded on ssDNA DnaB_DnaC_Complex->Loaded_Complex Recruited to ssDNA ssDNA at Origin ssDNA->Loaded_Complex Active_DnaB Active DnaB on ssDNA (Closed Ring) Loaded_Complex->Active_DnaB ATP Hydrolysis & DnaC Release DnaC_ADP 6 x DnaC-ADP + 6 Pi Loaded_Complex->DnaC_ADP Phylogenetic_Workflow start Start: DnaC Homolog Sequences (FASTA) msa Multiple Sequence Alignment (e.g., Clustal Omega) start->msa model_selection Find Best-Fit Substitution Model (e.g., MEGA 'Models') msa->model_selection tree_construction Construct Phylogenetic Tree (e.g., Maximum Likelihood in MEGA) model_selection->tree_construction bootstrap Bootstrap Analysis (e.g., 1000 replicates) tree_construction->bootstrap tree_visualization Visualize and Interpret Tree bootstrap->tree_visualization end End: Phylogenetic Tree with Bootstrap Support Values tree_visualization->end

References

The Pivotal Role of DnaC in the Bacterial Cell Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The initiation of DNA replication is a critical, highly regulated event in the bacterial cell cycle, ensuring the faithful transmission of genetic material. In many bacteria, including the model organism Escherichia coli, this process is orchestrated by a concert of proteins, with the DnaC helicase loader playing an indispensable role. DnaC is responsible for chaperoning the replicative helicase, DnaB, to the origin of replication and loading it onto single-stranded DNA (ssDNA). This action, which involves the transient breaking of the DnaB hexameric ring, is a prerequisite for the unwinding of the DNA duplex and the subsequent assembly of the entire replication machinery (replisome). Given its essentiality and unique mechanism, the DnaC protein and its interaction with DnaB represent a promising, underexplored target for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. This guide provides an in-depth examination of DnaC's function, regulation, and the experimental methodologies used to study it.

Introduction to DnaC and DNA Replication Initiation

Bacterial chromosome replication begins at a specific genomic locus known as the origin of replication, oriC. The process is initiated by the DnaA protein, which binds to specific sequences within oriC and, in an ATP-dependent manner, melts a region of the DNA duplex. This localized unwinding creates a "replication bubble" of single-stranded DNA, which serves as the entry point for the replicative helicase, DnaB.

However, DnaB, a ring-shaped hexameric protein, cannot load onto this ssDNA spontaneously. This topological challenge is overcome by the dedicated helicase loader, DnaC. DnaC, a member of the AAA+ (ATPases Associated with various cellular Activities) superfamily, binds to the DnaB helicase, forming a stable DnaB-DnaC complex. This complex is then recruited to the unwound oriC. DnaC's primary role is to crack open the DnaB ring, allowing it to encircle the ssDNA. Following successful loading, ATP hydrolysis triggers the dissociation of DnaC, activating DnaB's helicase activity and enabling the recruitment of other replisome components, such as DnaG primase and DNA polymerase III.

The Molecular Mechanism of DnaC Action

The function of DnaC is a multi-step process tightly regulated by protein-protein interactions and nucleotide binding.

Formation of the DnaB-DnaC Complex

DnaC exists as a monomer in solution but assembles onto the hexameric DnaB helicase to form a stoichiometric DnaB₆-DnaC₆ complex. This interaction is ATP-dependent and involves the N-terminal domain of DnaC binding to the C-terminal domain of DnaB. The formation of this complex induces a significant conformational change in DnaB, transforming its planar, closed-ring structure into an open, spiral conformation. This structural rearrangement is crucial as it creates a breach in the ring, preparing it for ssDNA loading. While in this complex, the helicase and ATPase activities of DnaB are inhibited by DnaC.

Helicase Loading: The "Ring Breaker" Function

The DnaA initiator protein, bound to oriC, recruits two DnaB-DnaC complexes, one for each of the unwound single strands. The DnaC component is the key effector in the loading process. By binding to DnaB, DnaC induces a distortion that accumulates and ultimately breaks the interface between DnaB subunits, opening the ring. This "ring breaker" activity allows the ssDNA within the replication bubble to enter the central channel of the DnaB hexamer. The C-terminal AAA+ domain of DnaC helps stabilize this open-ring state.

ATP Hydrolysis and DnaC Dissociation

Once DnaB is loaded onto the ssDNA, DnaC must be released for replication to proceed. The dissociation of DnaC is triggered by at least two events: the hydrolysis of ATP by DnaC itself and the interaction of DnaG primase with the N-terminal domain of DnaB. This release causes the DnaB ring to close around the ssDNA, activating its 5' to 3' helicase activity. The now-active DnaB can translocate along the DNA, unwinding the duplex and creating the replication forks.

Regulation and Stoichiometry

The cellular ratio of DnaC to DnaB is critical for optimal replication. An excess of DnaC has been shown to be inhibitory, slowing the progression of the DnaB helicase at the replication fork. This suggests that DnaC may transiently re-associate with DnaB during elongation, and an overabundance of DnaC can stall the replisome. This delicate balance highlights a key regulatory aspect of DNA replication. The nucleotide-bound state of DnaC acts as a switch: ATP binding promotes ssDNA association via the DnaB-DnaC complex, while ADP binding facilitates dissociation.

Quantitative Data on DnaC Interactions

The affinity of DnaC and its complex with DnaB for single-stranded DNA is tightly regulated by nucleotides. A lower dissociation constant (Kd) indicates a higher binding affinity. Quantitative analyses have revealed that ATP binding significantly enhances the ability of the DnaB-DnaC complex to bind to ssDNA, which is a critical step for loading the helicase at the replication origin. Conversely, ADP facilitates the dissociation of DnaC from ssDNA, consistent with its role as an ATP/ADP switch.

Protein/ComplexNucleotide PresentDissociation Constant (Kd) for ssDNAImplication
DnaB HelicaseATPγS (non-hydrolyzable ATP analog)50.9 ± 3.2 nMDnaB alone has a high affinity for ssDNA only when ATP binding is stabilized.
DnaB HelicaseADPWeaker affinity (not quantified)DnaB alone has a low affinity for ssDNA in the presence of ADP.
DnaB₆-DnaC₆ ComplexATP62.6 ± 6.5 nMIn the presence of DnaC, ATP is sufficient to promote high-affinity ssDNA binding, which is key for efficient loading.
DnaB₆-DnaC₆ ComplexADP or ATPγSLower affinity (not quantified)DnaC alters the nucleotide dependence of DnaB, making ATP the specific signal for strong ssDNA interaction by the complex.
DnaCNoneModerate affinityDnaC can bind ssDNA independently, but its affinity is modulated by nucleotides.
DnaCATPIncreased affinityATP promotes DnaC binding to ssDNA.
DnaCADP~50-fold decreased affinityADP promotes DnaC dissociation from ssDNA, functioning as a molecular switch.

Table 1: Summary of quantitative binding data for DnaC and related complexes with single-stranded DNA. Data are compiled from fluorescence anisotropy and affinity sensor analyses.

Signaling and Logical Relationship Diagrams

Diagram 1: Initiation Pathway of Bacterial DNA Replication

Replication_Initiation_Pathway cluster_oriC Origin (oriC) cluster_proteins Key Proteins oriC oriC DNA (DnaA boxes) unwound_oriC Unwound oriC (ssDNA bubble) oriC->unwound_oriC 2. Melts DNA loaded_DnaB DnaB loaded on ssDNA (Ring closed, Active) unwound_oriC->loaded_DnaB 4. DnaC loads DnaB & Dissociates (ATP->ADP) DnaA DnaA-ATP DnaA->oriC 1. Binds DnaC DnaC-ATP DnaB DnaB Hexamer (Inactive) DnaC->DnaB DnaBC_complex DnaB-DnaC Complex DnaC->DnaBC_complex DnaB->DnaBC_complex DnaG DnaG Primase replisome Replisome Assembly (DNA Pol III, etc.) DnaG->replisome 6. Primes DNA DnaBC_complex->unwound_oriC 3. Recruited loaded_DnaB->DnaG loaded_DnaB->replisome

Caption: Overview of the signaling cascade for initiating bacterial DNA replication.

Diagram 2: DnaC as a DnaB "Ring Breaker"

DnaC_Mechanism cluster_step1 Step 1: Complex Formation cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: ssDNA Loading cluster_step4 Step 4: Activation DnaB_closed Inactive DnaB (Closed Ring) DnaBC_complex DnaB-DnaC Complex DnaC_ATP 6x DnaC-ATP DnaB_open DnaB Ring Opens DnaBC_complex->DnaB_open DnaC induces conformational change DnaB_loaded_inactive DnaB encircles ssDNA (Inactive) DnaB_open->DnaB_loaded_inactive ssDNA enters the open ring ssDNA ssDNA DnaB_loaded_active Active DnaB Helicase (Ring Closed) DnaB_loaded_inactive->DnaB_loaded_active ATP Hydrolysis & DnaC Dissociation DnaC_ADP 6x DnaC-ADP B2H_Workflow cluster_constructs 1. Create Fusion Protein Constructs cluster_transform 2. Co-transform E. coli Reporter Strain (cyaA-) cluster_interaction 3. In Vivo Interaction cluster_readout 4. Plate on Reporter Media pT25 pT25 Vector (AmpR) pT25_DnaC pT25-DnaC dnaC_gene dnaC gene dnaC_gene->pT25_DnaC Ligate pT18 pT18 Vector (KanR) pT18_DnaB pT18-DnaB dnaB_gene dnaB gene dnaB_gene->pT18_DnaB Ligate ecoli E. coli BTH101 pT25_DnaC->ecoli Transform pT18_DnaB->ecoli no_interaction No Interaction: T25 and T18 remain separate NO cAMP ecoli->no_interaction (control) interaction Interaction: DnaC-DnaB brings T25 & T18 together Functional CyaA -> cAMP ecoli->interaction macconkey_neg MacConkey Agar Result: White Colonies no_interaction->macconkey_neg lac operon is OFF macconkey_pos MacConkey Agar Result: Red Colonies interaction->macconkey_pos cAMP activates lac operon

The Pivotal Role of DnaC in Bacterial DNA Replication Initiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Jena, Germany – December 20, 2025 – In the intricate process of bacterial DNA replication, the precise and timely loading of the replicative helicase onto the DNA is a critical step. This in-depth technical guide elucidates the multifaceted role of the prokaryotic helicase loader, DnaC, in the initiation of DNA replication, with a primary focus on the well-studied Escherichia coli model. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential protein and its potential as a therapeutic target.

Executive Summary

DNA replication is a fundamental process ensuring the faithful transmission of genetic information. In bacteria, the initiation of this process is a tightly regulated cascade of protein-DNA and protein-protein interactions. At the heart of this initiation machinery is the DnaC protein, an AAA+ (ATPases Associated with diverse cellular activities) protein, which is indispensable for loading the replicative helicase, DnaB, onto the single-stranded DNA at the origin of replication. This guide details the molecular mechanisms of DnaC function, its interaction with DnaB and ATP, presents quantitative data on these interactions, and outlines key experimental protocols for studying this system. Furthermore, it explores the potential for targeting DnaC in the development of novel antimicrobial agents.

The Mechanism of DnaC-Mediated Helicase Loading

The primary function of DnaC is to act as a molecular chaperone for the DnaB helicase. DnaB, a hexameric protein, is the main replicative helicase in E. coli, responsible for unwinding the DNA duplex to create the replication fork.[1] However, DnaB cannot independently load onto the DNA. This is where DnaC plays its crucial role.

The process can be broken down into the following key steps:

  • Formation of the DnaB-DnaC Complex: In the presence of ATP, six molecules of DnaC bind to the DnaB hexamer, forming a stable DnaB6-DnaC6 complex.[2] This interaction is mediated by the N-terminal domain of DnaC associating with the C-terminal domain of DnaB.[1] The binding of DnaC and ATP induces a conformational change in the DnaB ring, cracking it open to allow for the passage of single-stranded DNA (ssDNA).[1]

  • Recruitment to the Origin of Replication: The DnaB-DnaC complex is recruited to the origin of replication, oriC, which has been unwound by the initiator protein, DnaA.[3] This recruitment is facilitated by an interaction between DnaA and the DnaB-DnaC complex.[4]

  • Loading of DnaB onto ssDNA: The open DnaB-DnaC complex then encircles the single-stranded DNA within the replication bubble.[1] The binding of the complex to ssDNA is a high-affinity event, particularly in the presence of ATP.[5]

  • ATP Hydrolysis and DnaC Release: The interaction of the DnaB-DnaC complex with ssDNA and the primase DnaG triggers the ATPase activity of DnaC.[3][6] ATP hydrolysis to ADP leads to a conformational change in DnaC, causing its dissociation from the DnaB-ssDNA complex.[6]

  • Activation of DnaB Helicase: Once DnaC is released, the DnaB helicase becomes active and can begin to unwind the parental DNA duplex, allowing for the assembly of the replisome and the commencement of DNA synthesis.[1]

This intricate series of events ensures that the replicative helicase is loaded only at the appropriate time and place, preventing aberrant and uncontrolled DNA unwinding.

Replication_Initiation_Pathway cluster_pre_initiation Pre-Initiation cluster_initiation Initiation cluster_elongation Elongation DnaA DnaA-ATP oriC oriC DnaA->oriC binds Open_Complex Open oriC Complex oriC->Open_Complex unwinds to form DnaB DnaB Hexamer DnaB_DnaC DnaB-DnaC Complex DnaB->DnaB_DnaC DnaC 6 x DnaC-ATP DnaC->DnaB_DnaC Helicase_Loading Helicase Loading DnaB_DnaC->Helicase_Loading recruited to Open_Complex->Helicase_Loading DnaG DnaG (Primase) Helicase_Loading->DnaG recruits Active_Helicase Active DnaB Helicase Replisome Replisome Assembly Active_Helicase->Replisome initiates DnaG->Active_Helicase triggers DnaC release & DnaB activation

Diagram 1: Bacterial DNA Replication Initiation Pathway.

Quantitative Data on DnaC Interactions

The interactions of DnaC with its partners are tightly regulated and can be quantified. The following tables summarize key quantitative data from various studies.

Interacting MoleculesConditionDissociation Constant (Kd)Reference
DnaC & ssDNANo nucleotideModerate affinity[7]
DnaC & ssDNAATPHigh affinity (Kd not specified)[7]
DnaC & ssDNAADP~50-fold lower affinity than with ATP[7]
DnaB6-DnaC6 & ssDNAATP6.26 ± 0.65 x 10-8 M[5]
DnaB & DnaA-~2 µM (monomeric)[8]

Table 1: Binding Affinities of DnaC and Related Complexes.

EnzymeEffector(s)ATP Hydrolysis Rate (ATP/min/DnaC)Reference
DnaCDnaB mutant0.6[6]
DnaCssDNA0.9[6]
DnaCDnaB and ssDNA3.5[6]

Table 2: ATPase Activity of DnaC.

Experimental Protocols

The study of DnaC's function relies on a variety of biochemical and biophysical assays. Below are outlines of key experimental protocols.

Purification of His-tagged DnaC Protein

Recombinant DnaC with a polyhistidine tag is commonly expressed in E. coli and purified using immobilized metal affinity chromatography (IMAC).

Protocol Outline:

  • Cell Lysis: Resuspend E. coli cell pellet expressing His-tagged DnaC in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse cells by sonication on ice.[5]

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • IMAC: Load the clarified lysate onto a Ni-NTA agarose (B213101) column.

  • Washing: Wash the column with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged DnaC protein with an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).[9]

  • Dialysis/Buffer Exchange: Remove imidazole and exchange the buffer to a storage buffer suitable for downstream applications.

Protein_Purification_Workflow Start E. coli cell pellet (expressing His-DnaC) Lysis Cell Lysis (Sonication) Start->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 Supernatant1 Clarified Lysate Centrifugation1->Supernatant1 Pellet1 Cell Debris Centrifugation1->Pellet1 IMAC Ni-NTA Affinity Chromatography Supernatant1->IMAC Wash Wash with Imidazole Buffer IMAC->Wash Elution Elute with High Imidazole Buffer Wash->Elution Dialysis Dialysis / Buffer Exchange Elution->Dialysis End Purified DnaC Dialysis->End

Diagram 2: Workflow for His-tagged DnaC Purification.
DnaC ATPase Activity Assay (Colorimetric)

This assay measures the rate of ATP hydrolysis by DnaC by detecting the release of inorganic phosphate (B84403) (Pi). A common method involves the use of a malachite green-based reagent that forms a colored complex with Pi.

Protocol Outline:

  • Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., HEPES buffer), ATP, and MgCl2.

  • Enzyme Addition: Add purified DnaC protein to the reaction mixture. To measure stimulated activity, also include DnaB and/or ssDNA.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Color Development: Stop the reaction and initiate color development by adding a malachite green-based reagent.[10]

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer.[10]

  • Quantification: Determine the amount of Pi released by comparing the absorbance to a standard curve generated with known concentrations of phosphate.

Fluorescence Anisotropy Assay for DnaC-DNA Binding

Fluorescence anisotropy is a powerful technique to measure the binding affinity between a protein and a fluorescently labeled DNA molecule.

Protocol Outline:

  • Reagent Preparation: Prepare a solution of fluorescein-labeled single-stranded DNA (ssDNA) at a constant, low concentration (e.g., 1.0 nM). Prepare a series of dilutions of the purified DnaC protein.[6]

  • Binding Reaction: Mix the labeled ssDNA with each concentration of DnaC in a suitable binding buffer. Include ATP or ADP to study their effects on binding.

  • Equilibration: Incubate the mixtures at room temperature for a sufficient time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[6]

  • Anisotropy Measurement: Measure the fluorescence anisotropy of each sample using a fluorometer equipped with polarizers.

  • Data Analysis: Plot the change in anisotropy as a function of the DnaC concentration. Fit the data to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).[6][11]

DnaC as a Target for Drug Development

The essential role of DnaC in bacterial DNA replication makes it an attractive target for the development of novel antibiotics. Inhibitors of DnaC would be expected to block the initiation of DNA replication, leading to bacterial cell death.

Currently, there are no clinically approved drugs that specifically target DnaC. However, the development of high-throughput screening assays, such as those based on fluorescence anisotropy or ATPase activity, provides a platform for the identification of small molecule inhibitors.[12][13]

Potential inhibitory mechanisms include:

  • Disruption of the DnaC-DnaB interaction: Molecules that bind to the interface between DnaC and DnaB could prevent the formation of the DnaB-DnaC complex.

  • Inhibition of DnaC's ATPase activity: Compounds that bind to the ATP-binding pocket of DnaC could prevent ATP hydrolysis, thereby trapping DnaC on the DnaB-ssDNA complex and inhibiting the activation of the helicase.

  • Interference with DnaC-DNA binding: Molecules that block the interaction of DnaC with ssDNA could prevent the proper loading of the DnaB helicase.

The discovery and development of DnaC inhibitors represent a promising avenue for combating antibiotic-resistant bacteria.

Conclusion

The DnaC protein is a linchpin in the initiation of bacterial DNA replication. Its intricate interplay with DnaB, ATP, and DNA ensures the precise loading of the replicative helicase, a step that is absolutely essential for cell viability. A thorough understanding of the molecular mechanisms governing DnaC function, supported by quantitative data and robust experimental protocols, is crucial for advancing our knowledge of bacterial physiology and for the development of new therapeutic strategies to combat bacterial infections. The information presented in this guide provides a solid foundation for researchers and drug development professionals to further explore the biology of DnaC and its potential as a drug target.

References

An In-depth Technical Guide to the Physical Properties of Purified DnaC Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DnaC protein of Escherichia coli is a crucial component of the DNA replication initiation machinery. As a helicase loader, its primary function is to escort the DnaB helicase to the origin of replication and facilitate its loading onto single-stranded DNA (ssDNA). This event is a critical checkpoint in the initiation of chromosomal duplication, making DnaC a potential target for the development of novel antimicrobial agents. A thorough understanding of the physical properties of purified DnaC is paramount for elucidating its precise mechanism of action and for designing targeted therapeutic strategies. This guide provides a comprehensive overview of the key physical characteristics of the DnaC protein, detailed experimental protocols for its characterization, and visual representations of its functional interactions.

I. Core Physical and Biochemical Properties

The DnaC protein is a 27.9 kDa monomer that belongs to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins. Its function is tightly regulated by the binding and hydrolysis of ATP, which drives conformational changes necessary for its interaction with the DnaB helicase and subsequent loading onto DNA.

Table 1: Physical Properties of Monomeric DnaC Protein
PropertyValueMethod of DeterminationReference(s)
Molecular Weight (Predicted) 27,935 DaAmino Acid Sequence[1]
Molecular Weight (Apparent) 28,000 - 31,000 DaSDS-PAGE[2][3]
Sedimentation Coefficient 2.6 S - 2.75 SGlycerol (B35011) Gradient Centrifugation[2][3]
Stokes Radius 24.5 ÅGel Filtration[3]
Oligomeric State in Solution MonomerGlycerol Gradient Centrifugation, Gel Filtration[2][3]
Number of Sulfhydryl Groups 3Titration with [14C]p-chloromercuribenzoate[3]
Table 2: Properties of the DnaB-DnaC Complex
PropertyValueMethod of DeterminationReference(s)
Stoichiometry 6 DnaC monomers per 1 DnaB hexamer (DnaB₆-DnaC₆)SDS-PAGE, Cryo-Electron Microscopy[1][2][4]
Molecular Weight (Calculated) ~474,000 DaBased on Stoichiometry[4]
Molecular Weight (Apparent) ~400,000 - 450,000 DaGlycerol Gradient Centrifugation[2][4]
Sedimentation Coefficient 14.5 S - 15.2 SGlycerol Gradient Centrifugation[2][4]
Stokes Radius 64 ÅGel Filtration[4]
Assembly Requirement ATPIn vitro reconstitution assays[4][5]

II. Structural Organization

The DnaC monomer is comprised of two principal domains: an N-terminal domain (NTD) responsible for binding to the DnaB helicase and a C-terminal AAA+ ATPase domain that binds and hydrolyzes ATP.[5][6] The binding of ATP to the C-terminal domain induces a conformational change in DnaC, enabling it to form a stable complex with the hexameric DnaB helicase.[5][7]

III. Functional Interactions and Signaling Pathway

The primary role of DnaC is to act as a loader for the DnaB helicase at the replication origin (oriC). This process is a key step in the initiation of DNA replication and involves a coordinated series of interactions with DnaA and DnaB.

  • Initiator Binding: The initiator protein, DnaA, binds to specific sequences within oriC, leading to localized unwinding of the DNA duplex.[8][9]

  • DnaB-DnaC Complex Formation: In the presence of ATP, six DnaC monomers bind to the DnaB hexamer, forming a stable DnaB₆-DnaC₆ complex.[4][5] This interaction is mediated by the N-terminal domain of DnaC and the C-terminal domain of DnaB.[5]

  • Recruitment to the Origin: The DnaB-DnaC complex is recruited to the unwound region of oriC through an interaction between DnaA and DnaB.[10][11]

  • Helicase Loading and DnaC Release: Upon interaction with the single-stranded DNA at the replication fork, ATP hydrolysis by DnaC is triggered. This leads to the release of DnaC from the complex, allowing DnaB to encircle the DNA strand and begin unwinding the double helix.[5][12]

DNA_Replication_Initiation cluster_origin Replication Origin (oriC) cluster_proteins Protein Factors oriC oriC unwound_DNA Unwound ssDNA oriC->unwound_DNA Melting DnaA DnaA-ATP DnaA->oriC Binds to DnaA boxes DnaB_DnaC_complex DnaB-DnaC Complex DnaA->DnaB_DnaC_complex Recruits to oriC DnaC 6 x DnaC-ATP DnaB DnaB Hexamer DnaC->DnaB Forms complex DnaB->unwound_DNA Translocates and unwinds DnaB->DnaB_DnaC_complex DnaB_DnaC_complex->unwound_DNA Loads DnaB DnaB_DnaC_complex->DnaB DnaC dissociates (ATP hydrolysis)

DnaC-mediated DnaB helicase loading pathway.

IV. Detailed Experimental Protocols

The characterization of DnaC protein relies on a combination of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

A. Purification of Recombinant DnaC Protein

This protocol describes the purification of His-tagged DnaC from an E. coli overexpression strain.

1. Expression:

  • Transform E. coli BL21(DE3) cells with a plasmid containing the His-tagged dnaC gene.

  • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.

  • Harvest the cells by centrifugation and store the pellet at -80°C.

2. Lysis:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol) supplemented with lysozyme (B549824) and a protease inhibitor cocktail.

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension to ensure complete lysis.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

3. Affinity Chromatography:

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol).

  • Elute the His-tagged DnaC protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol).

4. Hydrophobic Interaction Chromatography (HIC):

  • To further purify the protein, subject the eluate from the affinity column to HIC.

  • Add ammonium (B1175870) sulfate (B86663) to the protein solution to a final concentration of 1 M.

  • Load the sample onto a Phenyl Sepharose column pre-equilibrated with high-salt buffer (50 mM Tris-HCl pH 7.5, 1 M ammonium sulfate, 1 mM DTT).

  • Wash the column with the high-salt buffer.

  • Elute the DnaC protein with a linear gradient of decreasing ammonium sulfate concentration (from 1 M to 0 M in 50 mM Tris-HCl pH 7.5, 1 mM DTT).

5. Size Exclusion Chromatography (SEC):

  • Concentrate the purified protein and load it onto a size exclusion column (e.g., Superdex 75) pre-equilibrated with storage buffer (20 mM HEPES-KOH pH 7.6, 150 mM KCl, 1 mM DTT, 10% glycerol).

  • Collect the fractions containing the monomeric DnaC protein.

  • Assess purity by SDS-PAGE, pool the pure fractions, and store at -80°C.

Protein_Purification_Workflow start Overexpression in E. coli lysis Cell Lysis and Clarification start->lysis affinity Ni-NTA Affinity Chromatography lysis->affinity hic Hydrophobic Interaction Chromatography affinity->hic sec Size Exclusion Chromatography hic->sec end Purified DnaC Protein sec->end

Workflow for the purification of DnaC protein.
B. Determination of Molecular Weight by SDS-PAGE

1. Sample Preparation:

  • Mix the purified DnaC protein with 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Heat the sample at 95°C for 5 minutes to denature the protein.

2. Electrophoresis:

  • Load the denatured protein sample and a pre-stained molecular weight marker onto a polyacrylamide gel (e.g., 12% acrylamide).

  • Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage until the dye front reaches the bottom of the gel.

3. Visualization and Analysis:

  • Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

  • Destain the gel to visualize the protein bands.

  • Determine the molecular weight of the DnaC protein by comparing its migration distance to that of the known molecular weight standards.

C. Analysis of Oligomeric State by Size Exclusion Chromatography

1. Column Calibration:

  • Equilibrate a size exclusion column (e.g., Superdex 200) with an appropriate buffer (e.g., 20 mM HEPES-KOH pH 7.6, 150 mM KCl, 1 mM DTT, 10% glycerol).

  • Run a set of protein standards with known molecular weights (e.g., thyroglobulin, γ-globulin, ovalbumin, myoglobin, vitamin B12) through the column and record their elution volumes.

  • Create a standard curve by plotting the logarithm of the molecular weight versus the elution volume for each standard protein.

2. Sample Analysis:

  • Load the purified DnaC protein (or the DnaB-DnaC complex) onto the calibrated column.

  • Monitor the protein elution using UV absorbance at 280 nm.

  • Determine the elution volume of the DnaC protein (or the complex).

  • Estimate the native molecular weight of the protein by interpolating its elution volume on the standard curve.

D. Glycerol Gradient Centrifugation

1. Gradient Preparation:

  • Prepare a linear gradient of glycerol (e.g., 10% to 30% v/v) in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT) in an ultracentrifuge tube.

2. Sample Loading and Centrifugation:

  • Carefully layer the purified DnaC protein sample (or the DnaB-DnaC complex) on top of the glycerol gradient.

  • Include protein standards of known sedimentation coefficients in a separate tube.

  • Centrifuge the tubes in a swinging-bucket rotor at high speed (e.g., 40,000 rpm) for a specified time (e.g., 16-24 hours) at 4°C.

3. Fractionation and Analysis:

  • After centrifugation, carefully collect fractions from the top to the bottom of the tube.

  • Analyze the protein content of each fraction by SDS-PAGE and Western blotting (if an antibody is available).

  • Determine the sedimentation coefficient of the DnaC protein by comparing its position in the gradient to that of the known standards.

E. DnaC ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by DnaC, which is typically stimulated in the presence of DnaB and ssDNA.

1. Reaction Setup:

  • Prepare a reaction mixture containing reaction buffer (e.g., 25 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 50 mM KCl, 2 mM DTT), purified DnaC, DnaB, and single-stranded DNA (e.g., M13 ssDNA).

  • Initiate the reaction by adding ATP, including a trace amount of [γ-³²P]ATP.

2. Time Course and Quenching:

  • Incubate the reaction at 37°C.

  • At various time points, remove aliquots of the reaction and quench them by adding an equal volume of 0.5 M EDTA.

3. Separation of Phosphate (B84403) and ATP:

  • Spot the quenched reaction aliquots onto a thin-layer chromatography (TLC) plate (e.g., PEI-cellulose).

  • Develop the TLC plate in a suitable solvent system (e.g., 0.5 M LiCl, 1 M formic acid) to separate the released inorganic phosphate (Pi) from the unhydrolyzed ATP.

4. Quantification:

  • Expose the TLC plate to a phosphor screen and quantify the amount of ³²P-labeled Pi and ATP using a phosphorimager.

  • Calculate the percentage of ATP hydrolyzed at each time point and determine the initial rate of ATP hydrolysis.

V. Conclusion

The physical and biochemical properties of the DnaC protein are intricately linked to its essential role as a helicase loader in DNA replication. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the structure-function relationships of DnaC and to explore its potential as a therapeutic target. A comprehensive understanding of its molecular weight, oligomeric state, and interactions with other replication proteins is fundamental to unraveling the complexities of bacterial DNA replication and for the rational design of novel inhibitors.

References

The Gatekeeper of the Fork: An In-depth Technical Guide to DnaC's Role in Bacterial DNA Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The initiation of DNA replication is a meticulously orchestrated process, central to which is the establishment of a functional replication fork. In bacteria, the DnaC protein, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family, plays an indispensable role as a helicase loader. This guide provides a comprehensive technical overview of DnaC's function, its intricate interactions with key replication proteins, and the mechanistic details of its chaperone-like activity in delivering the DnaB helicase to the DNA. We delve into the quantitative aspects of these interactions, provide detailed methodologies for seminal experiments, and visualize the complex molecular events through signaling and workflow diagrams. Understanding the multifaceted role of DnaC not only illuminates a fundamental biological process but also unveils potential avenues for the development of novel antimicrobial agents.

Introduction

Bacterial DNA replication commences at a specific origin, oriC, where the initiator protein DnaA orchestrates the initial melting of the DNA duplex.[1] This localized unwinding creates a small "bubble" of single-stranded DNA (ssDNA), setting the stage for the assembly of the replisome—the molecular machine responsible for DNA synthesis. A critical, rate-limiting step in this assembly is the loading of the primary replicative helicase, DnaB, onto the ssDNA. DnaB, a ring-shaped hexameric protein, cannot independently load onto a closed circular DNA molecule.[2] This topological challenge is overcome by the dedicated helicase loader, DnaC.[3]

DnaC's primary function is to bind to the DnaB hexamer, pry open its ring structure, and escort it to the nascent replication fork.[4][5] Once DnaB is successfully deposited onto the ssDNA, DnaC dissociates, allowing DnaB to translocate along the DNA and unwind the duplex, thereby creating the template for DNA polymerase.[6][7] This process is tightly regulated by ATP binding and hydrolysis, positioning DnaC as a crucial molecular switch in the initiation of DNA replication.[8][9] Furthermore, DnaC is also integral to replication restart pathways, which are essential for repairing stalled or collapsed replication forks, highlighting its importance in maintaining genome integrity.[6][10]

The DnaC-DnaB Interaction: A Chaperoned Delivery

The cornerstone of DnaC's function is its dynamic interaction with the DnaB helicase. In the presence of ATP, six monomers of DnaC bind to the hexameric DnaB, forming a stable DnaB6-DnaC6 complex.[3][7] This interaction induces a significant conformational change in DnaB, breaking the planarity of its ring and creating a "crack" or opening.[4][5] This open conformation is essential for the encirclement of ssDNA.

The N-terminal domain of DnaC is primarily responsible for binding to DnaB, while its C-terminal AAA+ ATPase domain is crucial for nucleotide binding and the regulation of the complex.[3][11] The formation of the DnaB6-DnaC6 complex not only prepares DnaB for loading but also transiently inhibits its potent helicase activity, preventing premature and unregulated DNA unwinding.[8][12]

Quantitative Analysis of DnaC Interactions

The precise orchestration of replication initiation is underpinned by the specific binding affinities and stoichiometries of the involved proteins. The following tables summarize the key quantitative data available for DnaC and its interactions.

Interacting MoleculesBinding Affinity (Kd)ConditionsReference
DnaB6-DnaC6 complex to ssDNA(6.26 +/- 0.65) x 10⁻⁸ MIn the presence of ATP[8]
DnaB helicase to ssDNA(5.09 +/- 0.32) x 10⁻⁸ MIn the presence of ATPγS[8]
DnaA monomers to DnaB~2 µMIn the absence of DnaC[13]
DnaC to ATP~8 µM[14]

Table 1: Binding Affinities of DnaC and Related Complexes.

ComplexStoichiometryMethodReference(s)
DnaB-DnaC6 DnaC monomers per DnaB hexamer (6:6)In vitro and in vivo studies[3][7]
DnaB-DnaC-Primase1:1:1 (PriC:DnaB/DnaC)Isothermal Titration Calorimetry[10]
Replisome5 to 11 Ssb tetramers per replisomeSingle-molecule fluorescence microscopy[15][16]

Table 2: Stoichiometry of DnaC in Replication Complexes.

The Mechanism of Helicase Loading: A Step-by-Step Workflow

The loading of DnaB by DnaC is a multi-step process that can be dissected as follows:

  • Complex Formation: Six ATP-bound DnaC monomers bind to the DnaB hexamer, forming the DnaB6-DnaC6 complex. This binding event induces a conformational change in DnaB, opening its ring structure.[4][5]

  • Recruitment to the Origin: The DnaB-DnaC complex is recruited to the oriC by interacting with the initiator protein DnaA, which is bound to the origin DNA.[13][15]

  • ssDNA Capture: The open DnaB ring in the complex encircles the single-stranded DNA at the replication bubble.[4][5]

  • ATP Hydrolysis and DnaC Release: The presence of both DnaB and ssDNA triggers the ATPase activity of DnaC.[8][9] ATP hydrolysis to ADP and phosphate (B84403) leads to a conformational change in DnaC, causing its dissociation from the DnaB-ssDNA complex.[6][12]

  • Helicase Activation: The release of DnaC allows the DnaB ring to close around the ssDNA and activates its helicase activity, enabling it to unwind the parental DNA.[7][12] The primase, DnaG, can then bind to the activated DnaB.[2]

Replication_Fork_Establishment cluster_initiation Initiation at oriC cluster_loading Helicase Loading cluster_elongation Elongation DnaA DnaA-ATP oriC oriC DnaA->oriC binds DnaA_oriC DnaA-oriC complex oriC->DnaA_oriC forms ssDNA_bubble ssDNA bubble DnaA_oriC->ssDNA_bubble melts DNA DnaBC_complex DnaB6-DnaC6 (open ring, inactive) ssDNA_bubble->DnaBC_complex recruits DnaC_ATP 6 x DnaC-ATP DnaB DnaB hexamer DnaC_ATP->DnaB binds DnaB->DnaBC_complex forms DnaB_ssDNA DnaB on ssDNA (closed ring, active) DnaBC_complex->DnaB_ssDNA loads DnaB, DnaC dissociates (ATP hydrolysis) Primase DnaG Primase DnaB_ssDNA->Primase recruits Replisome Replisome Assembly Primase->Replisome

Figure 1: Workflow of DnaC-mediated DnaB helicase loading. This diagram illustrates the sequential steps from the initiation of replication at oriC to the successful loading and activation of the DnaB helicase by DnaC, culminating in the assembly of the replisome.

DnaC as a Dual ATP/ADP Switch

The function of DnaC is intricately regulated by its nucleotide-bound state, acting as a dual ATP/ADP switch.[8][9]

  • DnaC-ATP State: In this "on" state, DnaC binds tightly to DnaB, promoting the open-ring conformation necessary for ssDNA loading.[12] The DnaC-ATP form also enhances the affinity of the complex for ssDNA, facilitating the initial capture of the replication bubble.[8] However, the DnaC-ATP state also inhibits the helicase activity of DnaB.[9]

  • DnaC-ADP State: Following ATP hydrolysis, which is triggered by the interaction with DnaB and ssDNA, DnaC transitions to the ADP-bound state.[8] This "off" state has a lower affinity for DnaB, leading to the dissociation of DnaC from the helicase.[12] The release of DnaC relieves the inhibition of DnaB, allowing it to function as an active helicase.[9]

DnaC_ATP_Switch cluster_ATP_state DnaC-ATP State Functions cluster_ADP_state DnaC-ADP State Functions DnaC_ATP DnaC-ATP DnaC_ADP DnaC-ADP DnaC_ATP->DnaC_ADP ATP Hydrolysis (stimulated by DnaB + ssDNA) Binds DnaB Binds DnaB DnaC_ATP->Binds DnaB Inhibits DnaB Helicase Activity Inhibits DnaB Helicase Activity DnaC_ATP->Inhibits DnaB Helicase Activity DnaC_ADP->DnaC_ATP Nucleotide Exchange Dissociates from DnaB Dissociates from DnaB DnaC_ADP->Dissociates from DnaB Opens DnaB Ring Opens DnaB Ring Binds DnaB->Opens DnaB Ring Loads DnaB onto ssDNA Loads DnaB onto ssDNA Opens DnaB Ring->Loads DnaB onto ssDNA Activates DnaB Helicase Activates DnaB Helicase Dissociates from DnaB->Activates DnaB Helicase

Figure 2: The DnaC ATP/ADP functional switch. This diagram illustrates the two functional states of DnaC, regulated by ATP binding and hydrolysis, and their respective roles in DnaB helicase loading and activation.

Role in Replication Restart

Beyond its canonical role in replication initiation, DnaC is also a key player in replication restart pathways. When a replication fork stalls or collapses due to DNA damage or other impediments, a set of "primosome" proteins, including PriA, PriB, and PriC, are recruited to the site of the stalled fork.[6][10] These proteins process the stalled fork structure to create a substrate for the reloading of the DnaB helicase. DnaC is essential for this reloading process, utilizing a similar mechanism of DnaB delivery to re-establish a functional replication fork and resume DNA synthesis.[3][10] There are multiple, sometimes redundant, replication restart pathways, and DnaC's involvement is a common theme, underscoring its central role in maintaining genome stability.[6][17]

Experimental Protocols: Methodological Overview

The elucidation of DnaC's function has been made possible through a variety of biochemical and biophysical assays. Below are overviews of the key experimental methodologies.

DnaB Helicase Loading Assay

Objective: To determine the ability of DnaC to load DnaB onto a DNA substrate, which is typically measured by the subsequent unwinding of the DNA by the activated DnaB helicase.

Methodology:

  • Substrate Preparation: A radiolabeled or fluorescently labeled DNA substrate with a single-stranded region for DnaB loading and a duplex region to be unwound is prepared.[18][19]

  • Reaction Mixture: Purified DnaB and DnaC proteins are incubated with the DNA substrate in a reaction buffer containing ATP and magnesium ions.[20]

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) to allow for DnaC-mediated loading of DnaB and subsequent DNA unwinding.[18]

  • Quenching: The reaction is stopped by the addition of a quenching solution containing a protein denaturant (e.g., SDS) and a loading dye.[18]

  • Analysis: The products of the reaction (unwound single-stranded DNA and the original duplex substrate) are separated by non-denaturing polyacrylamide gel electrophoresis (PAGE).[18]

  • Detection: The gel is exposed to a phosphor screen or imaged to visualize and quantify the amount of unwound DNA, which is a measure of successful DnaB loading.[18]

ATPase Assay

Objective: To measure the ATP hydrolysis activity of DnaC, particularly its stimulation by DnaB and ssDNA.

Methodology:

  • Reaction Setup: Purified DnaC is incubated in a reaction buffer containing [γ-³²P]ATP, magnesium ions, and in the presence or absence of DnaB and ssDNA.[21][22]

  • Time-Course Incubation: The reaction is incubated at a specific temperature, and aliquots are taken at different time points.[21]

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a quenching agent (e.g., EDTA).

  • Separation of Products: The hydrolyzed free phosphate (³²Pi) is separated from the unhydrolyzed [γ-³²P]ATP using thin-layer chromatography (TLC).[1]

  • Quantification: The amount of ³²Pi and ATP on the TLC plate is quantified using a phosphorimager. The rate of ATP hydrolysis is then calculated.[21] Alternatively, a colorimetric assay using malachite green can be used to detect the released inorganic phosphate.[21]

Filter-Binding Assay

Objective: To determine the binding affinity of the DnaB-DnaC complex for ssDNA.

Methodology:

  • Radiolabeling of DNA: Single-stranded DNA is radioactively labeled (e.g., with ³²P).[23][24]

  • Binding Reaction: A constant amount of labeled ssDNA is incubated with varying concentrations of the DnaB-DnaC complex in a binding buffer.[23][24]

  • Filtration: The reaction mixtures are passed through a nitrocellulose filter. Proteins and protein-DNA complexes bind to the filter, while free DNA passes through.[24][25]

  • Washing: The filters are washed with a cold binding buffer to remove any non-specifically bound DNA.[23]

  • Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter.[24]

  • Data Analysis: The fraction of bound DNA is plotted against the protein concentration, and the dissociation constant (Kd) is determined by fitting the data to a binding isotherm.[24]

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics and affinity of the interaction between DnaC and DnaB, or the DnaB-DnaC complex and DNA.

Methodology:

  • Chip Preparation: One of the interacting molecules (the "ligand," e.g., biotinylated DNA or a tagged protein) is immobilized on the surface of a sensor chip.[26][27]

  • Analyte Injection: The other interacting molecule (the "analyte," e.g., DnaC or the DnaB-DnaC complex) is flowed over the chip surface at various concentrations.[28]

  • Signal Detection: The binding of the analyte to the ligand is detected in real-time as a change in the refractive index at the sensor surface, measured in response units (RU).[27]

  • Kinetic Analysis: The association and dissociation phases of the interaction are monitored. The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[26]

DnaC as a Target for Drug Development

The essentiality of DnaC in bacterial DNA replication makes it an attractive target for the development of novel antimicrobial agents.[7][29] Inhibiting the function of DnaC would effectively halt DNA replication and, consequently, bacterial proliferation. Potential strategies for targeting DnaC include:

  • Inhibition of the DnaC-DnaB interaction: Small molecules that bind to the interface between DnaC and DnaB could prevent the formation of the essential DnaB6-DnaC6 complex.

  • Disruption of ATP binding or hydrolysis: Compounds that interfere with the ATPase activity of DnaC could lock it in either the ATP- or ADP-bound state, thereby disrupting the dynamic cycle of helicase loading and activation.[9]

  • Allosteric inhibition: Molecules that bind to sites on DnaC other than the active sites could induce conformational changes that render the protein non-functional.

The development of high-throughput screening assays based on the experimental protocols described above will be crucial in identifying and characterizing potent and specific inhibitors of DnaC.[7]

Conclusion

DnaC is far more than a simple accessory protein in bacterial DNA replication. It is a sophisticated molecular machine that acts as a gatekeeper for the replication fork, ensuring the timely and accurate loading of the DnaB helicase. Its function is exquisitely regulated by its interactions with other replication proteins and by its own ATPase cycle. A thorough understanding of the structure, function, and regulation of DnaC not only provides fundamental insights into the mechanisms of life but also presents a promising frontier for the discovery of new antibacterial therapies in an era of increasing antibiotic resistance. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of this vital protein.

References

Conformational Dynamics of the DnaC Helicase Loader Upon ATP Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial DnaC protein is a crucial AAA+ (ATPases Associated with diverse cellular Activities) helicase loader, essential for the initiation of DNA replication. Its function is intricately regulated by the binding and hydrolysis of ATP, which induce significant conformational changes that modulate its interaction with the DnaB helicase and DNA. This technical guide provides a comprehensive overview of the structural transitions in Escherichia coli DnaC upon ATP binding, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. Understanding these dynamics is paramount for the development of novel antimicrobial agents targeting bacterial DNA replication.

Introduction

DNA replication is a fundamental process for all life, and its initiation is a tightly regulated event. In prokaryotes like E. coli, the initiator protein DnaA recognizes the origin of replication (oriC) and melts the DNA duplex. Subsequently, the DnaC protein loads the DnaB helicase onto the single-stranded DNA (ssDNA), a critical step for the establishment of the replication fork. DnaC's function as a helicase loader is not merely passive; it actively remodels the DnaB hexameric ring and its activity is allosterically controlled by ATP.[1][2] DnaC acts as a dual ATP/ADP switch, where the ATP-bound state is required for initial ssDNA binding and DnaB loading, while the ADP-bound state relieves the inhibition of DnaB's helicase activity.[3] This intricate interplay of nucleotide binding, conformational changes, and protein-protein interactions presents a fascinating area of study and a potential target for therapeutic intervention.

The DnaC ATPase Cycle and Conformational States

DnaC exists in at least two major conformational states that are dictated by the nucleotide bound to its AAA+ domain.[4][5] The binding of ATP, but not its hydrolysis, induces a conformation that is competent for interaction with both DnaB and ssDNA.[1][3] Upon binding to the DnaB hexamer, six DnaC protomers form a spiral structure that cracks open the DnaB ring, allowing it to encircle ssDNA.[6]

The ATP-Bound State: Primed for Action

In the presence of ATP, DnaC undergoes a conformational change that enhances its affinity for ssDNA.[3][7] This state is crucial for the initial stages of replication at oriC, where it is thought to aid in the expansion of the melted DNA bubble.[3] The ATP-bound DnaC, in complex with DnaB, forms a stable but inactive helicase complex.[7][8] Cryo-electron microscopy (cryo-EM) studies have revealed that in the DnaB-DnaC complex, DnaC is in an ATP-bound form, while DnaB resides in an ADP-like state before DNA engagement.[9]

ATP Hydrolysis: A Switch for Helicase Activation

The ATPase activity of DnaC is stimulated by the presence of both DnaB and ssDNA.[3][6][9] This hydrolysis event, converting ATP to ADP and inorganic phosphate (B84403) (Pi), triggers a second major conformational change in DnaC. This transition to the ADP-bound state leads to the dissociation of DnaC from the DnaB-ssDNA complex, thereby releasing the inhibition of the DnaB helicase and allowing it to translocate along the DNA and unwind the duplex.[3][7]

Quantitative Data on DnaC Conformational Changes

While much of the understanding of DnaC's conformational changes is qualitative, several studies have provided quantitative insights into its biochemical properties.

ParameterConditionValueReference
DnaC ATPase Activity DnaC aloneNo detectable activity[3][6]
+ DnaBLow activity[6][9]
+ ssDNALow activity[3]
+ DnaB + ssDNA~50% increase compared to DnaB alone[9]
Nucleotide Binding Affinity (Kd) ATP (wild-type DnaC)Not explicitly quantified in cited texts[10]
ADP (wild-type DnaC)Not explicitly quantified in cited texts
Fluorescence Resonance Energy Transfer (FRET) DnaC conformational statesTwo distinct states observed[4]
Environment around bound nucleotideHydrophilic (initial binding) to Hydrophobic (final state)[4]

Experimental Protocols

The study of DnaC conformational changes relies on a combination of structural, biochemical, and biophysical techniques.

Cryo-Electron Microscopy (Cryo-EM) of the DnaB-DnaC Complex

Cryo-EM has been instrumental in visualizing the high-resolution structures of the DnaB-DnaC complex in different nucleotide states.[6]

Methodology:

  • Complex Reconstitution: Purified E. coli DnaB and DnaC proteins are incubated with a slowly hydrolyzing ATP analog, such as ATPγS, to trap the complex in an ATP-bound state.[11][12]

  • Sample Preparation: The reconstituted complex is applied to a glow-discharged cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.

  • Data Collection: Automated data collection is performed on a transmission electron microscope equipped with a direct electron detector.

  • Image Processing and 3D Reconstruction: Single-particle analysis software is used to pick particles, perform 2D classification, and generate an initial 3D model. Subsequent 3D classification and refinement are carried out to obtain high-resolution structures.[6]

Fluorescence Resonance Energy Transfer (FRET) Analysis

FRET is a powerful technique to monitor real-time conformational changes in proteins.[13][14] Studies on DnaC have used fluorescent ATP and ADP analogs to probe the nucleotide-binding pocket.[4]

Methodology:

  • Protein and Nucleotide Analogs: Purified DnaC protein is used. Fluorescent analogs of ATP and ADP, such as MANT-ATP (2’/3’-O-(N-Methylanthraniloyl) adenosine (B11128) 5’-triphosphate), are employed.

  • Stopped-Flow Fluorescence Spectroscopy: Rapid mixing of DnaC with the fluorescent nucleotide analog is performed in a stopped-flow instrument.

  • Data Acquisition: The change in fluorescence intensity over time is recorded. The kinetics of binding and conformational changes are analyzed by fitting the data to appropriate kinetic models.[4] This can reveal the presence of intermediate states and the rates of transition between them.[4]

DnaC ATPase Activity Assay

Measuring the rate of ATP hydrolysis provides insights into the regulation of DnaC's activity.[15][16][17]

Methodology:

  • Reaction Mixture: The assay is typically performed in a buffer containing purified DnaC, ATP (often spiked with [α-³²P]ATP), MgCl₂, and the effectors DnaB and/or ssDNA.[16]

  • Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for various time points.

  • Quenching: The reaction is stopped, for example, by adding EDTA and heating.

  • Analysis: The products of the reaction (ADP and Pi) are separated from the substrate (ATP) using thin-layer chromatography (TLC).[15][16][17] The amount of hydrolyzed ATP is quantified by autoradiography or phosphorimaging. A coupled spectrophotometric assay can also be used for continuous monitoring of ATP hydrolysis.[18]

Visualization of DnaC Function and Conformational Changes

Signaling Pathway of DnaC-mediated DnaB Loading

DnaC_ATP_Cycle DnaC_ATP DnaC-ATP DnaC_DnaB_ATP DnaB-DnaC-ATP (Inactive Helicase Complex) DnaC_ATP->DnaC_DnaB_ATP + DnaB DnaB_ssDNA_DnaC_ATP DnaB-ssDNA-DnaC-ATP DnaC_DnaB_ATP->DnaB_ssDNA_DnaC_ATP + ssDNA DnaC_ADP DnaC-ADP DnaB_ssDNA_DnaC_ATP->DnaC_ADP Release DnaB_ssDNA_Active Active DnaB-ssDNA (Helicase Unwinding) DnaB_ssDNA_DnaC_ATP->DnaB_ssDNA_Active ATP Hydrolysis DnaC_ADP->DnaC_ATP Nucleotide Exchange DnaB_ssDNA_Active->DnaB_ssDNA_Active DNA Unwinding

Caption: The ATP-dependent cycle of DnaC in loading and activating the DnaB helicase.

Experimental Workflow for Studying DnaC Conformational Changes

Experimental_Workflow cluster_purification Protein Purification cluster_assays Biochemical & Biophysical Assays cluster_data_analysis Data Analysis & Modeling Purify_DnaC Purify DnaC ATPase_Assay ATPase Activity Assay (TLC or Coupled Assay) Purify_DnaC->ATPase_Assay FRET_Analysis FRET Analysis (Stopped-Flow) Purify_DnaC->FRET_Analysis CryoEM Cryo-Electron Microscopy Purify_DnaC->CryoEM Purify_DnaB Purify DnaB Purify_DnaB->ATPase_Assay Purify_DnaB->CryoEM Kinetic_Modeling Kinetic Modeling ATPase_Assay->Kinetic_Modeling FRET_Analysis->Kinetic_Modeling Structural_Modeling 3D Structure Determination CryoEM->Structural_Modeling Functional_Interpretation Functional Interpretation Kinetic_Modeling->Functional_Interpretation Structural_Modeling->Functional_Interpretation

Caption: A generalized workflow for investigating DnaC's conformational dynamics.

Logical Relationship of DnaC States

DnaC_States Apo_DnaC Apo-DnaC DnaC_ATP DnaC-ATP Apo_DnaC->DnaC_ATP + ATP DnaC_ATP->Apo_DnaC - ATP DnaC_ATP_DnaB DnaC-ATP-DnaB Complex DnaC_ATP->DnaC_ATP_DnaB + DnaB DnaC_ADP DnaC-ADP DnaC_ADP->Apo_DnaC - ADP DnaC_ATP_DnaB_ssDNA DnaC-ATP-DnaB-ssDNA (Pre-hydrolysis) DnaC_ATP_DnaB->DnaC_ATP_DnaB_ssDNA + ssDNA DnaC_ATP_DnaB_ssDNA->DnaC_ADP ATP Hydrolysis & Dissociation

Caption: Logical transitions between the different functional states of DnaC.

Conclusion and Future Directions

The conformational changes in DnaC induced by ATP binding are a masterclass in molecular regulation, ensuring the timely and accurate initiation of DNA replication. The dual-switch model, where both ATP- and ADP-bound states have distinct and essential functions, highlights the sophistication of this helicase loader.[3] While significant progress has been made, particularly through structural studies, several questions remain. The precise dynamics of DnaC dissociation and the allosteric communication between the nucleotide-binding site and the DnaB-interaction domain warrant further investigation. Advanced single-molecule techniques, such as single-molecule FRET, will be crucial in dissecting the transient intermediates and the full kinetic landscape of DnaC's functional cycle.[14] A deeper understanding of these mechanisms will not only enrich our knowledge of fundamental biological processes but also pave the way for the rational design of inhibitors that can selectively disrupt bacterial DNA replication.

References

Methodological & Application

Application Notes and Protocols: Cloning and Expression of the E.coli DnaC Gene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Escherichia coli DnaC protein is a crucial component of the DNA replication machinery, functioning as a replicative helicase loader.[1][2] It is essential for the initiation of chromosomal replication and for the restart of collapsed replication forks.[3][4] DnaC, an AAA+ ATPase, binds to the hexameric DnaB helicase to form a DnaB₆-DnaC₆ complex.[3][4][5] This interaction pries open the DnaB ring, allowing it to be loaded onto single-stranded DNA (ssDNA) at the replication origin.[1][3][4] Upon successful loading, ATP hydrolysis triggers the release of DnaC, activating the DnaB helicase to unwind the DNA duplex, thereby allowing the replisome to assemble and commence DNA synthesis.[1][2][4] The controlled expression and purification of DnaC are vital for in vitro reconstitution of DNA replication systems and for studying the intricate mechanisms of replication initiation, making it a potential target for novel antimicrobial drug development.

DnaC in DNA Replication Initiation Pathway

The initiation of DNA replication in E. coli is a tightly regulated process involving the sequential assembly of several proteins at the origin of replication, oriC. DnaC plays a pivotal role in loading the DnaB helicase onto the unwound DNA strands.

Replication_Initiation Role of DnaC in E. coli DNA Replication Initiation cluster_oriC oriC Region oriC oriC with DnaA boxes ssDNA Open Complex (ssDNA bubble) oriC->ssDNA Melting DnaB_loaded DnaB loaded onto ssDNA ssDNA->DnaB_loaded Recruitment & Loading DnaA DnaA-ATP binds to DnaA boxes DnaA->oriC Binding DnaB_DnaC DnaB-DnaC Complex (Inactive Helicase) DnaB_DnaC->DnaB_loaded DnaC_release DnaC Release (ATP Hydrolysis) DnaB_loaded->DnaC_release Activation DnaG DnaG Primase Recruitment DnaC_release->DnaG Replisome Replisome Assembly & Replication Elongation DnaG->Replisome

Caption: DnaC-mediated loading of DnaB helicase at the origin of replication (oriC).

Quantitative Data Summary

The biophysical properties of the DnaC protein and its interaction with DnaB and DNA have been characterized, providing quantitative insights into its function.

Table 1: Physical Properties of DnaC and DnaB-DnaC Complex.

Parameter DnaC Protein DnaB-DnaC Complex Reference
Molecular Weight (Daltons) ~29,000 - 31,000 ~400,000 - 474,000 [5][6][7]
Sedimentation Coefficient (S) 2.6S - 2.75S 14.5S - 15.2S [5][6][7]

| Stoichiometry | Monomer | 6 DnaB : 6 DnaC |[3][5] |

Table 2: Nucleotide-Dependent Affinity of DnaC for Single-Stranded DNA (ssDNA).

Condition Effect on ssDNA Binding Relative Affinity Change Reference
No Nucleotide Baseline binding - [8]
+ ATP Significantly increased affinity Increased [8]

| + ADP | Significantly decreased affinity | ~50-fold decrease |[8] |

Experimental Workflows and Protocols

Cloning and Expression Workflow

A typical workflow for obtaining purified DnaC protein involves cloning the dnaC gene into an expression vector, transforming it into a suitable E. coli host strain, inducing protein expression, and purifying the protein from the cell lysate.

Cloning_Expression_Workflow Workflow for DnaC Cloning and Expression cluster_cloning Gene Cloning cluster_expression Protein Expression & Purification dnaC_gene 1. PCR Amplification of dnaC gene from E. coli genome ligation 3. Ligation dnaC insert + Vector dnaC_gene->ligation vector_prep 2. Vector Preparation (e.g., pET28b) Restriction Digest vector_prep->ligation transformation 4. Transformation into E. coli (e.g., DH5α) ligation->transformation selection 5. Selection & Plasmid Verification (Colony PCR, Sequencing) transformation->selection transform_exp 6. Transformation into Expression Host (e.g., BL21(DE3), C43) selection->transform_exp Verified Plasmid culture 7. Cell Culture Growth (37°C to OD600 ~0.6) transform_exp->culture induction 8. Induction (IPTG) culture->induction expression 9. Protein Expression (e.g., 16°C overnight) induction->expression harvest 10. Cell Harvesting (Centrifugation) expression->harvest purification 11. Purification (e.g., Ni-NTA Chromatography for His-tagged protein) harvest->purification

Caption: General workflow from gene amplification to purified protein.

Protocol 1: Cloning of E. coli dnaC Gene into an Expression Vector

This protocol describes the cloning of the dnaC gene into a pET-series vector (e.g., pET28b) for subsequent expression with an N-terminal His-tag.

1.1. PCR Amplification of dnaC

  • Template DNA: Use genomic DNA isolated from E. coli K-12 strain (e.g., MG1655).

  • Primers: Design primers to amplify the full dnaC coding sequence. Incorporate restriction sites (e.g., NdeI and XhoI) compatible with the multiple cloning site of the pET28b vector.

    • Forward Primer (NdeI): 5'- GATCATATGATGAAAAAAATCCGTATTG -3'

    • Reverse Primer (XhoI): 5'- GATCTCGAGTTATTTCAGCAGCTTATCG -3'

  • PCR Reaction: Set up a standard 50 µL PCR reaction using a high-fidelity DNA polymerase.

  • Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds.

    • 30 Cycles:

      • Denaturation: 98°C for 10 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

      • Extension: 72°C for 45 seconds.

    • Final Extension: 72°C for 5 minutes.

  • Verification: Analyze the PCR product on a 1% agarose (B213101) gel to confirm the expected size (~741 bp). Purify the PCR product using a commercial kit.

1.2. Vector and Insert Preparation

  • Digest both the purified PCR product and the pET28b vector with NdeI and XhoI restriction enzymes in separate reactions for 2-3 hours at 37°C.

  • Purify the digested vector and insert using a gel extraction kit.

1.3. Ligation

  • Set up a ligation reaction with the digested vector and insert, typically at a 1:3 molar ratio. Use T4 DNA Ligase.

  • Incubate at 16°C overnight or at room temperature for 1-2 hours.

1.4. Transformation

  • Transform the ligation mixture into chemically competent E. coli cells (e.g., DH5α) following a standard heat-shock protocol.[9]

  • Plate the transformed cells on LB agar (B569324) plates containing kanamycin (B1662678) (50 µg/mL) and incubate overnight at 37°C.

  • Screen colonies by colony PCR and verify the correct insertion by Sanger sequencing of the plasmid DNA isolated from overnight cultures.

Protocol 2: Expression of Recombinant DnaC Protein

This protocol is adapted from methods used for expressing DnaC variants.[4]

2.1. Transformation into Expression Host

  • Transform the verified pET28b-dnaC plasmid into a suitable expression host strain, such as E. coli BL21(DE3) or C43(DE3).

  • Plate on kanamycin LB agar plates and incubate overnight at 37°C.

2.2. Starter Culture

  • Inoculate a single colony into 10 mL of LB medium containing kanamycin (50 µg/mL).

  • Incubate at 37°C with shaking for 4-6 hours.[10]

2.3. Large-Scale Culture and Induction

  • Use the starter culture to inoculate 1 L of LB medium with kanamycin.

  • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.4-0.6.[4]

  • Cool the culture to 16°C.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[4]

  • Continue to incubate the culture at 16°C overnight (16-18 hours) with shaking.[4]

2.4. Cell Harvesting

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of His-tagged DnaC Protein

This protocol describes a general method for purifying the N-terminally 6xHis-tagged DnaC protein using immobilized metal affinity chromatography (IMAC).

3.1. Cell Lysis

  • Resuspend the frozen cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme).

  • Incubate on ice for 30 minutes.

  • Sonicate the suspension on ice to further lyse the cells and shear the genomic DNA.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant.

3.2. Affinity Chromatography

  • Equilibrate a Ni-NTA affinity column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Load the clarified supernatant onto the column.

  • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute the DnaC protein using an Elution Buffer containing a higher concentration of imidazole (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Collect fractions and analyze them by SDS-PAGE to identify those containing pure DnaC protein.

3.3. Buffer Exchange and Storage

  • Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column.

  • Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

References

Application Notes and Protocols for the Purification of Recombinant DnaC Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DnaC protein is a crucial component of the DNA replication machinery in Escherichia coli and other bacteria. It functions as a helicase loader, forming a complex with the DnaB helicase and facilitating its delivery to the replication origin.[1] This essential role in initiating DNA synthesis makes DnaC a compelling target for the development of novel antimicrobial agents. To enable detailed biochemical and structural studies, as well as for use in high-throughput screening assays, a robust protocol for the purification of highly pure and active recombinant DnaC protein is required.

This document provides a detailed protocol for the expression and purification of recombinant E. coli DnaC protein with an N-terminal polyhistidine (His) tag. The purification strategy employs a two-step chromatographic process: immobilized metal affinity chromatography (IMAC) followed by a size-exclusion chromatography (SEC) polishing step. This method is designed to yield a high-purity protein suitable for a wide range of downstream applications.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of His-tagged DnaC protein from a 1-liter E. coli culture. Yields can vary depending on the expression levels of the specific construct and the efficiency of each purification step.

Purification StepTotal Protein (mg)DnaC Protein (mg)Purity (%)
Cleared Lysate1500 - 250020 - 40~1-2%
IMAC Elution25 - 5018 - 35>90%
Size-Exclusion Chromatography15 - 3014 - 28>95%

Note: Total protein can be determined using a Bradford or BCA assay. DnaC protein amount and purity are typically estimated by densitometry of Coomassie-stained SDS-PAGE gels.[2][3][4]

Signaling Pathway and Experimental Workflow

DnaC in DNA Replication Initiation

The DnaC protein plays a critical role in the early stages of DNA replication by loading the DnaB helicase onto single-stranded DNA (ssDNA). This process is tightly regulated and involves the formation of a stable DnaB-DnaC complex. The diagram below illustrates the key interactions of DnaC in the initiation of DNA replication in E. coli.

Replication_Initiation_Pathway DnaA DnaA oriC oriC DnaA->oriC binds ssDNA ssDNA oriC->ssDNA unwinds to form Replication_Fork Replication Fork ssDNA->Replication_Fork establishes DnaB_DnaC DnaB-DnaC Complex DnaB_DnaC->ssDNA loads onto DnaB DnaB (Helicase) DnaB_DnaC->DnaB DnaC dissociates DnaB->Replication_Fork unwinds DNA at DnaC DnaC (Loader) DnaC->DnaB forms complex with DnaG DnaG (Primase) DnaG->DnaB binds to Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of pET-DnaC into E. coli Culture Cell Culture (LB medium) Transformation->Culture Induction Induction with IPTG Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC IMAC (Ni-NTA Affinity) Clarification->IMAC SEC Size-Exclusion Chromatography IMAC->SEC Analysis Purity Analysis (SDS-PAGE) SEC->Analysis

References

In Vitro Assay for DnaC ATPase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Escherichia coli DnaC protein is a crucial component of the DNA replication machinery, functioning as a helicase loader. It facilitates the loading of the DnaB helicase onto single-stranded DNA (ssDNA), a critical step in the initiation of DNA replication.[1] DnaC is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins and its function is intrinsically linked to its ability to bind and hydrolyze ATP.[1][2] The ATPase activity of DnaC is allosterically regulated, showing significant stimulation in the presence of both the DnaB helicase and ssDNA.[2][3] This dependence on its binding partners makes the DnaC ATPase activity a key regulatory point in DNA replication and an attractive target for the development of novel antimicrobial agents.

These application notes provide detailed protocols for three common in vitro methods to measure the ATPase activity of DnaC: a colorimetric malachite green-based assay, a continuous coupled spectrophotometric assay, and a discontinuous radioactive assay. Each method offers distinct advantages in terms of sensitivity, throughput, and the nature of the data obtained.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway of DnaC-mediated ATP hydrolysis and the general experimental workflow for its measurement.

DnaC_ATPase_Pathway DnaC DnaC-ATP Complex DnaC-ATP-DnaB-ssDNA Complex DnaC->Complex + DnaB DnaB DnaB ssDNA ssDNA ssDNA->Complex + ssDNA Hydrolysis ATP Hydrolysis Complex->Hydrolysis Products DnaC-ADP + Pi + DnaB-ssDNA Hydrolysis->Products

Caption: DnaC ATPase activation pathway.

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Assay Buffer, DnaC, DnaB, ssDNA, ATP Incubation Incubate Reaction Mixture at 37°C Reagents->Incubation Measurement Measure Pi, ADP, or NADH absorbance Incubation->Measurement DataAnalysis Calculate ATPase Activity (Specific Activity, Km, Vmax) Measurement->DataAnalysis

Caption: General workflow for in vitro DnaC ATPase assay.

Quantitative Data Summary

The following tables summarize key quantitative data for E. coli DnaC ATPase activity from published literature.

Table 1: Specific Activity of DnaC ATPase

ConditionSpecific Activity (ATP/min/DnaC)Reference
DnaC + DnaB + ssDNA3.5[3]

Table 2: Michaelis-Menten Kinetic Parameters for DnaC ATPase

ParameterValueConditionReference
Km (ATP)120 ± 20 µMIn the presence of DnaB and ssDNA[2]
Vmax180 ± 10 µM/minIn the presence of DnaB and ssDNA[2]

Table 3: Effect of DnaC Mutants on ATPase Activity

DnaC MutantATPase ActivityReference
K112R (Walker A motif)No detectable activity[3]

Experimental Protocols

Protocol 1: Colorimetric Malachite Green Assay for Inorganic Phosphate (B84403) (Pi) Detection

This endpoint assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green molybdate (B1676688) reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

  • Purified DnaC protein

  • Purified DnaB protein

  • Single-stranded DNA (e.g., M13mp18 ssDNA)

  • ATP, high purity

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)2, 50 mM KCl, 2 mM DTT

  • Malachite Green Reagent

  • Phosphate Standard (e.g., KH2PO4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Assay Buffer, DnaC (e.g., 100 nM), DnaB (e.g., 100 nM hexamer), and ssDNA (e.g., 10 ng/µL).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 50 µL.

    • Include negative controls: a reaction without DnaC and a reaction without ATP.

  • Incubation:

    • Incubate the reaction plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding 50 µL of Malachite Green Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at 620-650 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the phosphate standard.

    • Determine the concentration of Pi released in each reaction from the standard curve.

    • Calculate the specific activity of DnaC ATPase (nmol Pi released/min/mg DnaC).

Protocol 2: Coupled Spectrophotometric Assay

This is a continuous assay that couples the production of ADP to the oxidation of NADH, which can be monitored in real-time by the decrease in absorbance at 340 nm.

Materials:

  • Purified DnaC protein

  • Purified DnaB protein

  • Single-stranded DNA (e.g., M13mp18 ssDNA)

  • ATP, high purity

  • Coupled Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)2, 50 mM KCl, 2 mM DTT, 2.5 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH, 20 units/mL pyruvate (B1213749) kinase (PK), 30 units/mL lactate (B86563) dehydrogenase (LDH)

  • UV-transparent 96-well plate or cuvette

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup:

    • In a UV-transparent plate or cuvette, add the Coupled Assay Buffer.

    • Add DnaC (e.g., 100 nM), DnaB (e.g., 100 nM hexamer), and ssDNA (e.g., 10 ng/µL).

    • Equilibrate the mixture to 37°C in the spectrophotometer.

  • Measurement:

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).

  • Data Analysis:

    • Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

    • The rate of NADH oxidation is equal to the rate of ATP hydrolysis.

    • Calculate the specific activity of DnaC ATPase (nmol ATP hydrolyzed/min/mg DnaC).

    • For kinetic studies, vary the ATP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Radioactive [γ-32P]-ATP Filter Binding Assay

This discontinuous assay measures the hydrolysis of [γ-32P]-ATP by separating the released [32P]-inorganic phosphate from the unhydrolyzed [γ-32P]-ATP.

Materials:

  • Purified DnaC protein

  • Purified DnaB protein

  • Single-stranded DNA (e.g., M13mp18 ssDNA)

  • [γ-32P]-ATP

  • Cold ATP

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)2, 50 mM KCl, 2 mM DTT

  • Quench Solution: 0.5 M EDTA

  • Thin-layer chromatography (TLC) plates (PEI-cellulose)

  • TLC Developing Buffer: 0.5 M LiCl, 1.0 M formic acid

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Assay Buffer, DnaC (e.g., 50 nM), DnaB (e.g., 50 nM hexamer), and ssDNA (e.g., 10 ng/µL).

    • Prepare a stock of ATP containing a mixture of cold ATP and [γ-32P]-ATP (to a final specific activity of ~1000 cpm/pmol).

    • Pre-incubate the protein-DNA mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the ATP mixture to a final concentration of 1 mM. The final reaction volume is typically 20 µL.

  • Time Course and Quenching:

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove a 2 µL aliquot of the reaction and add it to 2 µL of Quench Solution on ice.

  • Separation and Detection:

    • Spot 1-2 µL of each quenched time point onto a PEI-cellulose TLC plate.

    • Develop the TLC plate in TLC Developing Buffer until the solvent front is near the top.

    • Air dry the TLC plate.

    • Expose the plate to a phosphor screen and visualize using a phosphorimager. The hydrolyzed 32Pi will migrate slower than the unhydrolyzed [γ-32P]-ATP.

  • Data Analysis:

    • Quantify the intensity of the spots corresponding to 32Pi and [γ-32P]-ATP for each time point.

    • Calculate the percentage of ATP hydrolyzed at each time point.

    • Plot the amount of product (Pi) formed over time and determine the initial reaction velocity from the linear phase of the curve.

    • Calculate the specific activity of DnaC ATPase (pmol ATP hydrolyzed/min/mg DnaC).

References

Application Notes and Protocols for Studying DnaB-DnaC Protein Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between the replicative helicase DnaB and its loading partner DnaC is a critical step in the initiation of DNA replication in Escherichia coli and serves as a model for similar processes in other organisms. DnaC, an AAA+ ATPase, forms a stable complex with the DnaB hexamer, and this interaction is essential for cracking open the DnaB ring and loading it onto single-stranded DNA (ssDNA) at the replication origin.[1][2] The formation and dissolution of the DnaB-DnaC complex are tightly regulated by nucleotide binding and hydrolysis, making this interaction a key checkpoint in the initiation of DNA synthesis.[3][4] Understanding the molecular details of this interaction is crucial for elucidating the mechanisms of DNA replication and for the development of novel antimicrobial agents targeting this essential pathway.

These application notes provide a detailed overview of various biophysical and biochemical methods to study the DnaB-DnaC protein-protein interaction, complete with experimental protocols and data presentation guidelines.

Signaling Pathway and Experimental Workflow

The interaction between DnaB and DnaC is a key event in the pathway leading to the initiation of DNA replication. The following diagram illustrates the central role of this interaction.

DnaB_DnaC_Interaction_Pathway DnaB DnaB (Hexamer) DnaB_DnaC_ATP DnaB-DnaC-ATP Complex (Inactive Helicase) DnaB->DnaB_DnaC_ATP DnaC DnaC (Monomer) DnaC->DnaB_DnaC_ATP ATP ATP ATP->DnaB_DnaC_ATP DnaB_ssDNA DnaB loaded on ssDNA (Active Helicase) DnaB_DnaC_ATP->DnaB_ssDNA DnaA-dependent loading DnaC_ADP DnaC-ADP DnaB_DnaC_ATP->DnaC_ADP ATP Hydrolysis ssDNA ssDNA at oriC ssDNA->DnaB_ssDNA DnaB_ssDNA->DnaB Replication ADP_Pi ADP + Pi DnaC_ADP->DnaC Nucleotide Exchange

Caption: DnaB-DnaC interaction pathway in DNA replication initiation.

The following diagram outlines a general workflow for characterizing the DnaB-DnaC interaction using the methods described in this document.

Experimental_Workflow cluster_Initial_Screening Initial Screening for Interaction cluster_Quantitative_Analysis Quantitative In Vitro Analysis cluster_In_Vivo_Validation In Vivo Validation Y2H Yeast Two-Hybrid (Y2H) Interaction_Confirmed Interaction Confirmed Y2H->Interaction_Confirmed CoIP Co-immunoprecipitation (Co-IP) CoIP->Interaction_Confirmed SPR Surface Plasmon Resonance (SPR) Kinetic_Data Kinetic Parameters (kon, koff, KD) SPR->Kinetic_Data ITC Isothermal Titration Calorimetry (ITC) Thermo_Data Thermodynamic Parameters (ΔH, ΔS, KD, Stoichiometry) ITC->Thermo_Data FRET Förster Resonance Energy Transfer (FRET) In_Vivo_Interaction In Vivo Interaction & Localization FRET->In_Vivo_Interaction Protein_Expression Protein Expression & Purification (DnaB and DnaC) Protein_Expression->Y2H Protein_Expression->CoIP Interaction_Confirmed->SPR Interaction_Confirmed->ITC Interaction_Confirmed->FRET

Caption: General experimental workflow for studying DnaB-DnaC interaction.

Quantitative Data Summary

The interaction between DnaB, DnaC, and ssDNA is modulated by nucleotides. The following table summarizes key quantitative data from the literature regarding the binding of the DnaB-DnaC complex to ssDNA. Direct binding affinities between DnaB and DnaC are less commonly reported but are essential for a complete understanding of the system.

MethodInteracting MoleculesConditionsDissociation Constant (Kd)Reference(s)
Fluorescence AnisotropyDnaB6-DnaC6 complex with ssDNAIn the presence of ATP(6.26 ± 0.65) x 10-8 M[5]
Fluorescence AnisotropyDnaB6 with ssDNAIn the presence of ATPγS(5.09 ± 0.32) x 10-8 M[5]
Fluorescence TitrationDnaB-DnaC complex with 20-mer ssDNAIn the presence of ADP, pH 8.1, 10°C~5 x 10-8 M (from K ~2.0 x 107 M-1)[6]
Fluorescence TitrationDnaB-DnaC complex with 10-mer ssDNAIn the presence of ADP, pH 8.1, 10°C~5 x 10-9 M (from K ~2.0 x 108 M-1)[6]
oriC Pulldown AssayDnaA with DnaBIn the absence of DnaC~2 µM[1]

Experimental Protocols

Yeast Two-Hybrid (Y2H) System

The Y2H system is a powerful genetic method to identify and confirm protein-protein interactions in vivo.

Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and a transcriptional activation domain (AD). The proteins of interest, DnaB and DnaC, are fused to the BD and AD, respectively. If DnaB and DnaC interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes.

Protocol:

  • Vector Construction:

    • Clone the full-length E. coli DnaB coding sequence into a pGBKT7 vector (or equivalent) to create a fusion with the GAL4 DNA-binding domain (BD-DnaB).

    • Clone the full-length E. coli DnaC coding sequence into a pGADT7 vector (or equivalent) to create a fusion with the GAL4 activation domain (AD-DnaC).

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the BD-DnaB and AD-DnaC plasmids using the lithium acetate (B1210297) method.

    • Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids. Incubate at 30°C for 3-5 days.

  • Interaction Assay:

    • Pick several independent colonies from the SD/-Leu/-Trp plate and streak them onto selective media:

      • SD/-Leu/-Trp/-His (lacking histidine) to test for the activation of the HIS3 reporter gene.

      • SD/-Leu/-Trp/-Ade (lacking adenine) to test for the activation of the ADE2 reporter gene.

    • Include appropriate positive (e.g., pGBKT7-53 and pGADT7-T) and negative (e.g., pGBKT7-Lam and pGADT7-T) controls.

    • Incubate plates at 30°C for 3-7 days and monitor for growth.

  • β-galactosidase Assay (Optional but Recommended):

    • Perform a colony-lift filter assay to test for the activation of the lacZ reporter gene.

    • Growth on selective media and a blue color in the β-galactosidase assay indicate a positive interaction between DnaB and DnaC.

Co-immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a cellular context by using an antibody to pull down a protein of interest along with its binding partners.

Principle: An antibody specific to a "bait" protein (e.g., DnaB) is used to capture it from a cell lysate. If a "prey" protein (DnaC) is bound to the bait, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting.

Protocol:

  • Cell Culture and Lysis:

    • Grow E. coli cells expressing DnaB and DnaC (ideally with one protein epitope-tagged, e.g., DnaB-FLAG and untagged DnaC) to mid-log phase.

    • Harvest cells by centrifugation and resuspend in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

    • Lyse the cells by sonication or with a French press on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an anti-FLAG antibody (or an antibody against the native protein) overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with a lower detergent concentration).

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an anti-DnaC antibody to detect the co-immunoprecipitated DnaC. An anti-FLAG antibody should be used to confirm the immunoprecipitation of DnaB-FLAG.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants) and affinity data (dissociation constant).

Principle: One protein (the ligand, e.g., DnaB) is immobilized on a sensor chip. A solution containing the other protein (the analyte, e.g., DnaC) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Protein Preparation and Immobilization:

    • Purify recombinant DnaB and DnaC proteins. It is often advantageous to have an affinity tag on one of the proteins for controlled immobilization (e.g., His-tagged DnaB).

    • Immobilize His-tagged DnaB onto a Ni-NTA sensor chip. Alternatively, use amine coupling to immobilize one of the proteins on a CM5 sensor chip.

  • Binding Analysis:

    • Prepare a series of dilutions of DnaC in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, supplemented with 5 mM MgCl2 and 1 mM ATP or ADP/ATPγS).

    • Inject the DnaC solutions over the immobilized DnaB surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a pulse of high salt or low pH buffer, to be optimized).

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Principle: A solution of one protein (the ligand, e.g., DnaC) is titrated into a solution of the other protein (the macromolecule, e.g., DnaB) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured.

Protocol:

  • Sample Preparation:

    • Purify DnaB and DnaC to a high degree.

    • Dialyze both proteins extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, and 1 mM ATP or ADP/ATPγS) to minimize heats of dilution.

    • Accurately determine the concentrations of both protein solutions.

  • ITC Experiment:

    • Load the DnaB solution (e.g., 10-20 µM) into the sample cell.

    • Load the DnaC solution (e.g., 100-200 µM, typically 10-fold higher concentration than DnaB) into the injection syringe.

    • Perform a series of small injections of DnaC into the DnaB solution at a constant temperature (e.g., 25°C).

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of DnaC to DnaB.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and the stoichiometry (n). The change in entropy (ΔS) can then be calculated.

Förster Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two fluorophores that can be used to measure the proximity of two proteins in vitro or in vivo.

Principle: One protein (e.g., DnaB) is labeled with a donor fluorophore (e.g., CFP), and the other protein (e.g., DnaC) is labeled with an acceptor fluorophore (e.g., YFP). If the proteins are in close proximity (<10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor emission.

Protocol (for in vivo analysis):

  • Plasmid Construction:

    • Create fusion constructs of DnaB with a donor fluorophore (e.g., pDnaB-CFP) and DnaC with an acceptor fluorophore (e.g., pDnaC-YFP).

  • Cell Transformation and Culture:

    • Co-transform E. coli cells with both plasmids.

    • Grow the cells under conditions that induce the expression of the fusion proteins.

  • Microscopy and Image Acquisition:

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets for the donor, acceptor, and FRET channels.

    • Acquire images in three channels:

      • Donor excitation, donor emission (CFP channel).

      • Acceptor excitation, acceptor emission (YFP channel).

      • Donor excitation, acceptor emission (FRET channel).

  • FRET Analysis:

    • Correct the FRET channel image for donor bleed-through and acceptor cross-excitation.

    • Calculate the normalized FRET (N-FRET) or FRET efficiency to quantify the interaction.

    • Compare the FRET signal in cells expressing both fusion proteins to control cells expressing only the donor or only the acceptor. A significant FRET signal indicates interaction between DnaB and DnaC in vivo.

Conclusion

The study of the DnaB-DnaC protein interaction is fundamental to our understanding of DNA replication. The methods outlined in these application notes provide a comprehensive toolkit for researchers to investigate this interaction, from initial qualitative confirmation to detailed quantitative and in vivo analysis. By combining these approaches, a thorough characterization of the DnaB-DnaC complex can be achieved, providing valuable insights for basic research and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Helicase Loading Assay using Purified DnaC and DnaB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The initiation of DNA replication is a critical cellular process, central to which is the loading of the replicative helicase onto single-stranded DNA (ssDNA). In Escherichia coli, the hexameric DnaB helicase is the primary replicative helicase responsible for unwinding the DNA duplex.[1] However, DnaB cannot independently load onto DNA. This crucial step is mediated by the helicase loader, DnaC.[2][3] DnaC, an AAA+ ATPase, forms a complex with DnaB, inducing a conformational change that opens the DnaB ring, allowing it to encircle ssDNA.[4][5] Following the loading of DnaB onto the DNA, DnaC hydrolyzes ATP and is subsequently released, which activates the helicase activity of DnaB.[2][6] This process is a key regulatory point in DNA replication and represents a potential target for the development of novel antimicrobial agents.

These application notes provide detailed protocols for in vitro helicase loading assays using purified E. coli DnaC and DnaB proteins. The described assays are fundamental for studying the mechanism of helicase loading, for screening for inhibitors of this process, and for characterizing the effects of mutations in DnaB or DnaC. Both a traditional gel-based unwinding assay and a more high-throughput fluorescence-based assay are detailed.

Quantitative Data Summary

The interaction between DnaB, DnaC, and ssDNA is tightly regulated by nucleotide binding and hydrolysis. The following table summarizes key quantitative parameters derived from in vitro studies.

ParameterConditionValueReference
Stoichiometry DnaB:DnaC complex6:6[3]
Binding Affinity (Kd) DnaB₆ to ssDNAATPγS(5.09 ± 0.32) x 10⁻⁸ M
DnaB₆ to ssDNAADPWeaker affinity
DnaB₆•DnaC₆ to ssDNAATP(6.26 ± 0.65) x 10⁻⁸ M
DnaB₆•DnaC₆ to ssDNAATPγS or ADPLower affinity
DnaC-DnaB Interaction Intrinsic binding constant (K)AMP-PNP or ADP1.4 (±0.5) x 10⁵ M⁻¹
Cooperativity parameter (σ)AMP-PNP or ADP21 ± 5

Signaling Pathway and Experimental Workflow

The process of DnaC-mediated DnaB loading onto ssDNA can be visualized as a multi-step pathway. The following diagram illustrates the key events in this process.

HelicaseLoadingWorkflow DnaB Hexameric DnaB (Closed Ring) Complex DnaB6-DnaC6-ATP (Open Ring) DnaB->Complex Binding DnaC_ATP 6 x DnaC-ATP DnaC_ATP->Complex Loaded_Complex DnaB loaded on ssDNA with DnaC-ATP bound Complex->Loaded_Complex ssDNA Binding ssDNA ssDNA ssDNA->Loaded_Complex ATP_hydrolysis ATP Hydrolysis by DnaC Loaded_Complex->ATP_hydrolysis Active_Helicase Active DnaB Helicase on ssDNA ATP_hydrolysis->Active_Helicase DnaC Release DnaC_ADP_Pi 6 x DnaC-ADP + 6 Pi ATP_hydrolysis->DnaC_ADP_Pi

Caption: DnaC-mediated DnaB helicase loading pathway.

Experimental Protocols

Protocol 1: Gel-Based Helicase Unwinding Assay

This assay measures the ability of DnaB, loaded by DnaC, to unwind a forked DNA substrate. The unwound, single-stranded product is then resolved from the duplex substrate by native polyacrylamide gel electrophoresis (PAGE).

Materials:

  • Purified DnaB helicase

  • Purified DnaC protein

  • Forked DNA substrate (a short fluorescently or radioactively labeled oligonucleotide annealed to a longer, unlabeled oligonucleotide to create a "Y" structure)

  • 10x Helicase Assay Buffer: 200 mM Tris-HCl (pH 7.5), 80 mM DTT, 25 mM MgCl₂, 20 mM ATP, 800 µg/ml BSA, 100 mM KCl, 40% (w/v) sucrose.[6]

  • Stop Solution: 5% SDS, 10 mg/mL Proteinase K.

  • 10x DNA Loading Dye: 0.25% bromophenol blue, 0.25% xylene cyanol, 25% glycerol (B35011) in 1x TBE.

  • 1x TBE Buffer: 89 mM Tris base, 89 mM boric acid, 2 mM EDTA.

  • 15% Native Polyacrylamide Gel.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction, add the components in the following order:

    • Nuclease-free water to a final volume of 20 µL.

    • 2 µL of 10x Helicase Assay Buffer.

    • DnaC protein (e.g., titrate from 50 nM to 800 nM).[7]

    • DnaB helicase (e.g., 60 nM).[4]

    • 1 nM forked DNA substrate.[5]

  • Initiation and Incubation: Pre-incubate the protein mixture at 37°C for 5 minutes. Initiate the reaction by adding the DNA substrate. Incubate the reaction at 30°C for 30 minutes.[8]

  • Reaction Termination: Stop the reaction by adding 2 µL of Stop Solution. Incubate at 30°C for an additional 5 minutes to digest the proteins.

  • Sample Preparation for Electrophoresis: Add 2 µL of 10x DNA Loading Dye to each reaction tube.

  • Gel Electrophoresis: Load the samples onto a 15% native polyacrylamide gel. Run the gel in 1x TBE buffer at 100 V for 1 hour.[9]

  • Visualization: Visualize the DNA bands using a suitable imaging system (e.g., phosphorimager for radiolabeled DNA or a fluorescence scanner for fluorescently labeled DNA). The unwound single-stranded DNA will migrate faster than the duplex substrate.

  • Quantification: Quantify the intensity of the bands corresponding to the unwound substrate and the total substrate. Calculate the percentage of unwound DNA.

Protocol 2: Fluorescence-Based Helicase Loading Assay (FRET)

This is a continuous, real-time assay that measures helicase loading and subsequent unwinding using a Fluorescence Resonance Energy Transfer (FRET)-based DNA substrate. A fluorophore and a quencher are placed on opposite strands of a forked DNA substrate. Upon unwinding, the distance between the fluorophore and quencher increases, resulting in an increase in fluorescence.

Materials:

  • Purified DnaB helicase

  • Purified DnaC protein

  • FRET-labeled forked DNA substrate (e.g., Cy3 on one strand and a quencher like BHQ_2 on the complementary strand).

  • 10x FRET Assay Buffer: 200 mM HEPES (pH 7.5), 50 mM Magnesium Acetate, 500 mM Potassium Glutamate, 5% Glycerol, 40 mM DTT.

  • ATP solution (10 mM).

  • 384-well black, small volume polystyrene plates.

  • Plate reader capable of measuring fluorescence intensity over time.

Procedure:

  • Reaction Setup: In a 384-well plate, prepare the reaction mixture. For a 100 µL reaction, add the components in the following order:

    • Nuclease-free water to a final volume of 100 µL.

    • 10 µL of 10x FRET Assay Buffer.

    • DnaC protein (e.g., 200 nM).[10]

    • DnaB helicase (e.g., 100 nM).

    • FRET-labeled forked DNA substrate (e.g., 100 nM).[10]

    • An excess of an unlabeled "trap" oligonucleotide complementary to the quencher-labeled strand to prevent re-annealing (e.g., 400 nM).[10]

  • Initiation and Measurement: Place the plate in a pre-warmed (37°C) plate reader.[10] Initiate the reaction by adding 1 µL of 10 mM ATP to each well (final concentration 100 µM). Immediately start monitoring the fluorescence intensity (e.g., excitation at 520 nm and emission at 570 nm for Cy3) every 30 seconds for 30 minutes.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve. This rate is proportional to the helicase loading and unwinding activity.

Logical Relationships and Workflow Diagram

The following diagram illustrates the logical flow of the gel-based helicase unwinding assay.

GelAssayWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Buffer Prepare Reaction Buffer Add_Proteins Add DnaC and DnaB Prep_Buffer->Add_Proteins Add_DNA Add Labeled DNA Substrate Add_Proteins->Add_DNA Incubate Incubate at 30°C Add_DNA->Incubate Stop_Reaction Stop Reaction (SDS/Proteinase K) Incubate->Stop_Reaction Add_Dye Add Loading Dye Stop_Reaction->Add_Dye Run_PAGE Native PAGE Add_Dye->Run_PAGE Visualize Visualize Bands Run_PAGE->Visualize Quantify Quantify Unwinding Visualize->Quantify

Caption: Workflow for the gel-based helicase unwinding assay.

References

Application Notes and Protocols: Generating and Characterizing dnaC Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In prokaryotic DNA replication, the DnaC protein is an essential helicase loader. Its primary role is to form a complex with the DnaB helicase and deliver it to the replication origin (oriC).[1][2] This interaction, which is dependent on ATP, is critical for loading the DnaB helicase onto the single-stranded DNA (ssDNA) at the replication fork.[1][3] Upon successful loading, DnaC is released, allowing DnaB to unwind the DNA duplex, thereby enabling the replisome to proceed with DNA synthesis.[1][2] Given its crucial function, DnaC represents a promising target for the development of novel antibiotics.[4]

The study of dnaC mutants, particularly temperature-sensitive (ts) variants, provides invaluable insights into the mechanics of DNA replication initiation, elongation, and even DNA repair.[4][5] Temperature-sensitive mutants are powerful tools because they allow for conditional inactivation of the protein; the mutant protein is functional at a lower (permissive) temperature but becomes non-functional at a higher (non-permissive) temperature.[6][7] This allows researchers to study the immediate effects of protein inactivation on cellular processes.

These application notes provide detailed protocols for the generation and comprehensive characterization of dnaC mutants.

Section 1: Generating dnaC Mutants

The generation of mutants is the foundational step in studying gene function. Both random and targeted approaches can be employed to create mutations in the dnaC gene.

Protocol 1: Random Mutagenesis and Screening for Temperature-Sensitive Mutants

This method is used to generate a library of random mutations across the bacterial genome, from which temperature-sensitive dnaC mutants can be isolated through a screening process.

Materials:

Methodology:

  • Mutagenesis:

    • Grow a culture of the wild-type strain in LB broth to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with phosphate buffer.

    • Resuspend the cells in phosphate buffer and treat with a mutagen (e.g., EMS) at a concentration determined to achieve a desired kill rate (typically 50-99%). Handle EMS with extreme caution in a chemical fume hood.

    • Incubate the cell suspension with the mutagen for a specific duration.

    • Stop the reaction by adding sodium thiosulfate and wash the cells multiple times with fresh LB broth to remove the mutagen.

  • Recovery:

    • Resuspend the mutagenized cells in fresh LB broth and incubate at the permissive temperature (30°C) for a few hours to allow for the expression of mutations.

  • Screening for Temperature-Sensitive (ts) Mutants:

    • Plate serial dilutions of the recovered culture on LB agar and incubate at the permissive temperature (30°C) until colonies form.

    • Using a sterile velvet cloth, replica-plate the colonies from the master plate onto two new LB agar plates.

    • Incubate one replica plate at the permissive temperature (30°C) and the other at the non-permissive temperature (42°C).

    • Identify colonies that grow at 30°C but fail to grow at 42°C. These are the potential temperature-sensitive mutants.

  • Identification of dnaC Mutants:

    • Isolate the candidate ts mutants.

    • Confirm the dnaC mutation through complementation. Transform the ts mutants with a plasmid carrying the wild-type dnaC gene. Mutants whose temperature-sensitive phenotype is rescued by the plasmid are likely dnaC mutants.[4]

    • Sequence the dnaC gene from the confirmed mutants to identify the specific mutation(s).

Protocol 2: Site-Directed Mutagenesis of dnaC

This technique is used to introduce specific, predetermined mutations into the dnaC gene, which is useful for studying the function of particular amino acid residues.

Materials:

  • A plasmid vector containing the wild-type dnaC gene

  • High-fidelity DNA polymerase (e.g., Pfu)

  • Custom-synthesized mutagenic primers

  • DpnI restriction enzyme

  • Competent E. coli cells (a strain suitable for cloning)

  • SOC or LB medium

  • Selective agar plates

Methodology:

  • Primer Design:

    • Design a pair of complementary primers that contain the desired mutation in the middle.[8]

    • The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

    • The mutation site should be flanked by 10-15 complementary bases on both sides.[8]

  • Mutagenic PCR:

    • Set up a PCR reaction using the plasmid containing the wild-type dnaC gene as a template, the mutagenic primers, and a high-fidelity DNA polymerase.

    • Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. A typical cycle would be: initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • Digestion of Parental DNA:

    • Following PCR, treat the amplified product with DpnI. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

    • Incubate at 37°C for 1-2 hours.

  • Transformation:

    • Transform the DpnI-treated plasmid into highly competent E. coli cells.[8]

    • Plate the transformed cells on selective agar plates (e.g., LB agar with the appropriate antibiotic) and incubate overnight.

  • Verification:

    • Pick several colonies and isolate the plasmid DNA.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation and ensure no other mutations were introduced.

Section 2: Characterizing dnaC Mutants

Once generated, dnaC mutants are characterized to understand the functional consequences of the mutation.

Protocol 3: Growth Curve Analysis

This protocol assesses the effect of the dnaC mutation on overall cell growth and viability at different temperatures.

Materials:

  • Wild-type and dnaC mutant strains

  • LB broth

  • Shaking incubators (30°C and 42°C)

  • Spectrophotometer (for measuring OD at 600 nm)

  • 96-well plate and plate reader (optional, for high-throughput analysis)

Methodology:

  • Grow overnight cultures of both wild-type and mutant strains in LB broth at the permissive temperature (30°C).

  • The next day, dilute the overnight cultures into fresh, pre-warmed LB broth to a starting OD₆₀₀ of ~0.05.

  • Create two sets of cultures for each strain. Incubate one set at 30°C and the other at 42°C, with shaking.

  • Measure the OD₆₀₀ of each culture at regular intervals (e.g., every 30-60 minutes) for several hours.

  • Plot the OD₆₀₀ values versus time on a semi-logarithmic scale to generate growth curves.

  • Compare the growth rates and doubling times of the mutant and wild-type strains at both temperatures. A significant reduction in growth rate for the mutant at 42°C confirms the temperature-sensitive phenotype.[7]

Protocol 4: DNA Synthesis Analysis (Replication Stop Phenotype)

This assay determines whether the dnaC mutation affects the initiation or the elongation phase of DNA replication.

Materials:

  • Wild-type and dnaC mutant strains

  • Minimal medium

  • [³H]thymidine (radiolabeled thymidine)

  • Trichloroacetic acid (TCA), 5%

  • Scintillation counter and vials

  • Glass fiber filters

Methodology:

  • Grow cultures of wild-type and mutant strains in minimal medium at the permissive temperature (30°C) to the mid-log phase.

  • Add [³H]thymidine to the cultures to label the DNA.

  • Shift the cultures to the non-permissive temperature (42°C).

  • At various time points (e.g., 0, 10, 20, 40, 60, 90 minutes) after the temperature shift, remove aliquots from each culture.

  • Immediately stop the reaction by adding ice-cold 5% TCA to precipitate the DNA.

  • Collect the precipitate on glass fiber filters and wash thoroughly with cold 5% TCA and then ethanol.

  • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Plot the radioactivity (counts per minute, CPM) against time.

    • Fast-stop phenotype: DNA synthesis stops almost immediately after the shift to 42°C. This indicates the protein is essential for replication elongation.[5][9]

    • Slow-stop phenotype: DNA synthesis continues for a period (allowing the current round of replication to complete) before ceasing. This suggests the protein is primarily involved in the initiation of new replication rounds.[5][6]

Protocol 5: In Vitro DnaC ATPase Activity Assay

This biochemical assay measures the ability of the purified mutant DnaC protein to hydrolyze ATP, a key step for its function.[1]

Materials:

  • Purified wild-type and mutant DnaC proteins

  • Assay buffer (e.g., HEPES buffer with MgCl₂, NaCl)

  • ATP solution

  • Enzyme-coupled system: Pyruvate kinase (PK), Lactate dehydrogenase (LDH), Phosphoenolpyruvate (PEP), and NADH.

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Methodology:

  • The principle of this coupled assay is that for every molecule of ATP hydrolyzed to ADP by DnaC, one molecule of NADH is oxidized to NAD⁺. The rate of ATP hydrolysis is therefore directly proportional to the decrease in NADH absorbance at 340 nm.[10]

  • Prepare a reaction mix containing assay buffer, PK, LDH, PEP, and NADH.

  • Add a known amount of purified DnaC protein (wild-type or mutant) to the reaction mix.

  • Initiate the reaction by adding ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • Calculate the rate of ATP hydrolysis from the slope of the linear portion of the absorbance vs. time plot, using the extinction coefficient of NADH.

  • Determine kinetic parameters like Vmax and Km by varying the ATP concentration. Compare the ATPase activity of the mutant protein to the wild-type.

Protocol 6: DnaB-DnaC Interaction Assay (ELISA-based)

This assay quantifies the ability of the mutant DnaC protein to bind to its partner, the DnaB helicase.

Materials:

  • Purified DnaB helicase

  • Purified wild-type and mutant DnaC proteins (one may be tagged, e.g., with His-tag)

  • Microtiter plate (96-well)

  • Primary antibody against DnaC (or the tag)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Blocking buffer (e.g., BSA or non-fat milk in PBS)

  • Wash buffer (e.g., PBST)

Methodology:

  • Coat the wells of a microtiter plate with purified DnaB helicase and incubate overnight.

  • Wash the wells to remove unbound DnaB and block the remaining protein-binding sites with blocking buffer.[11]

  • Add varying concentrations of purified wild-type or mutant DnaC protein to the wells and incubate to allow binding.

  • Wash the wells thoroughly to remove unbound DnaC.

  • Add the primary antibody that specifically recognizes DnaC and incubate.

  • Wash away the unbound primary antibody.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash away the unbound secondary antibody.

  • Add the TMB substrate. The HRP enzyme will convert the substrate, producing a colored product.

  • Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • The intensity of the color is proportional to the amount of DnaC bound to DnaB. Compare the binding curves of the mutant and wild-type DnaC to determine if the mutation affects the interaction.[11]

Data Presentation

Quantitative data from characterization experiments should be summarized for clear comparison.

Table 1: Phenotypic Characterization of a Hypothetical dnaC Mutant

StrainTemperatureDoubling Time (min)DNA Synthesis PhenotypeRelative UV Survival (%)
Wild-Type30°C60N/A100
Wild-Type42°C35N/A100
dnaC-ts130°C65N/A95
dnaC-ts142°C>240 (No Growth)Fast-Stop40

Table 2: Biochemical Characterization of a Hypothetical DnaC Mutant Protein

ProteinATPase Vmax (µmol ATP/min/mg)DnaB Binding Affinity (Kd, µM)Helicase Loading Efficiency (%)
DnaC (Wild-Type)15.20.585
DnaC (mutant)3.18.715

Mandatory Visualizations

Role of DnaC in DNA Replication Initiation

DNA_Replication_Initiation cluster_origin Replication Origin (oriC) cluster_loading Helicase Loading cluster_elongation Elongation Priming oriC oriC DnaA_bound DnaA-ATP binds to DnaA boxes Unwinding AT-rich region unwinding DnaA_bound->Unwinding Induces Loading DnaC loads DnaB onto ssDNA Unwinding->Loading Recruits DnaBC DnaB-DnaC-ATP Complex DnaBC->Loading Hydrolysis ATP Hydrolysis Loading->Hydrolysis Release DnaC Released Hydrolysis->Release DnaB_active Active DnaB Helicase Release->DnaB_active DnaG DnaG (Primase) Recruited DnaB_active->DnaG Interacts with Primer RNA Primer Synthesis DnaG->Primer

Caption: The central role of DnaC in loading the DnaB helicase at the replication origin.

Experimental Workflow for dnaC Mutant Analysis

Workflow cluster_generation Mutant Generation cluster_phenotypic Phenotypic Characterization cluster_biochemical Biochemical Characterization (In Vitro) start Start mutagenesis 1. Mutagenesis (Random or Site-Directed) start->mutagenesis screening 2. Screening / Selection (e.g., Temperature Sensitivity) mutagenesis->screening verification 3. Verification (Complementation & Sequencing) screening->verification growth 4a. Growth Analysis verification->growth dna_synth 4b. DNA Synthesis Assay (Stop Phenotype) verification->dna_synth uv_sens 4c. UV Sensitivity verification->uv_sens purification 5. Purify Mutant Protein verification->purification end Data Analysis & Conclusion growth->end dna_synth->end uv_sens->end atpase 6a. ATPase Activity Assay purification->atpase interaction 6b. DnaB-DnaC Interaction purification->interaction loading 6c. Helicase Loading Assay purification->loading atpase->end interaction->end loading->end

Caption: Workflow for generating and characterizing dnaC mutants.

References

Application Notes: Visualizing the DnaB-DnaC Helicase Loading Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The initiation of DNA replication in prokaryotes is a critical, highly regulated process. A key step is the loading of the hexameric DnaB helicase onto single-stranded DNA (ssDNA) at the origin of replication. This process is mediated by the DnaC loader protein, which forms a stoichiometric complex with DnaB, inhibits its helicase activity, and facilitates the opening of the DnaB ring to encircle the DNA.[1][2] Visualizing the transient DnaB-DnaC complex is crucial for understanding the molecular mechanics of replication initiation and for developing novel antimicrobial agents that target this essential pathway.

This document provides an overview of key techniques, quantitative data, and detailed protocols for the structural and functional visualization of the DnaB-DnaC complex.

Key Visualization Techniques

Several biophysical and structural biology techniques are employed to elucidate the architecture and dynamics of the DnaB-DnaC complex. The primary methods include:

  • Cryo-Electron Microscopy (Cryo-EM): This has become a cornerstone technique for determining the three-dimensional structure of large, dynamic protein complexes like DnaB-DnaC in a near-native, vitrified state.[3][4][5] It is particularly useful for capturing different conformational states of the helicase loading machinery.

  • X-ray Crystallography: While challenging for large and flexible complexes, X-ray crystallography can provide atomic-resolution insights.[6] It has been successfully used to determine the structure of the interacting domains of DnaB and DnaC, revealing the precise molecular interfaces.[6]

  • Fluorescence-Based Assays: Techniques such as fluorescence titration and anisotropy are invaluable for quantifying the binding affinities and kinetics of the complex with ssDNA and nucleotide cofactors.[7][8][9] These methods provide functional data that complements static structural models.

Data Presentation

The following tables summarize key quantitative data derived from studies on the E. coli DnaB-DnaC complex.

Table 1: Structural and Stoichiometric Data

ParameterValueTechniqueReference
Stoichiometry 1 DnaB Hexamer : 6 DnaC MonomersBiochemical Assays[3][8]
Cryo-EM Resolution 26 Å (Full Complex)Cryo-Electron Microscopy[3][4][5]
X-ray Resolution 3.1 Å (Interaction Domains)X-ray Crystallography[6]
Complex Diameter ~13.8 nmCryo-Electron Microscopy[3]
Complex Height ~12.4 nmCryo-Electron Microscopy[3]

Table 2: ssDNA Binding Affinities (Dissociation Constant, Kd)

Complex/ProteinNucleotide ConditionKd (M)TechniqueReference
DnaB6-DnaC6 ATP(6.26 ± 0.65) x 10-8Fluorescence Titration[8]
DnaB6 ATPγS (non-hydrolyzable)(5.09 ± 0.32) x 10-8Fluorescence Titration[8]
DnaB6-DnaC6 ADPLower AffinityFluorescence Titration[8]
DnaB6-DnaC6 ATPγSLower AffinityFluorescence Titration[8]

Logical and Experimental Workflows

The following diagrams illustrate the key processes and workflows for studying the DnaB-DnaC complex.

DnaB_DnaC_Loading_Pathway oriC oriC (Duplex DNA) Unwound_oriC Unwound oriC (ssDNA bubble) oriC->Unwound_oriC Unwinds DnaA_ATP DnaA-ATP Complex DnaA_ATP->oriC Binds Recruitment Recruitment to Unwound oriC Unwound_oriC->Recruitment DnaB6C6 DnaB6-DnaC6-ATP Complex (Inactive) DnaB6C6->Recruitment Loading DnaB Loading & Ring Closure Recruitment->Loading Hydrolysis ATP Hydrolysis by DnaC Loading->Hydrolysis Release DnaC Release Hydrolysis->Release Active_DnaB Active DnaB Helicase on ssDNA Release->Active_DnaB Visualization_Workflow start Start: Define Research Question expression Overexpression of DnaB and DnaC Proteins start->expression purification Protein Purification & Complex Reconstitution expression->purification cryoEM Cryo-Electron Microscopy purification->cryoEM xray X-ray Crystallography purification->xray fluorescence Fluorescence Assays purification->fluorescence vitrification Sample Vitrification cryoEM->vitrification crystallization Crystallization Trials xray->crystallization labeling ssDNA Fluorescent Labeling fluorescence->labeling data_collection_em Data Collection (TEM) vitrification->data_collection_em processing_em Image Processing & 3D Reconstruction data_collection_em->processing_em model_em Structural Model (Å) processing_em->model_em diffraction X-ray Diffraction crystallization->diffraction phasing Structure Solution & Refinement diffraction->phasing model_xray Atomic Model (Å) phasing->model_xray titration Fluorescence Titration labeling->titration analysis Data Analysis titration->analysis kd_value Binding Affinity (Kd) analysis->kd_value

References

Single-Molecule Studies of DnaC Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the application of single-molecule techniques to elucidate the function of the essential DNA helicase loader, DnaC. The accompanying protocols offer step-by-step guidance for key experiments, enabling researchers to investigate the intricate mechanisms of DNA replication initiation and explore potential targets for novel therapeutic agents.

Introduction to DnaC and its Role in DNA Replication

In prokaryotic DNA replication, the DnaC protein is a crucial component of the primosome, responsible for loading the DnaB helicase onto single-stranded DNA (ssDNA) at the replication origin. This loading event is a critical, ATP-dependent step that licenses the origin for replication and initiates the unwinding of the DNA duplex, paving the way for the replisome to assemble and begin DNA synthesis. DnaC, a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins, forms a complex with the hexameric DnaB helicase, and this DnaB-DnaC complex is the species that is recruited to the replication origin. Upon successful loading of DnaB onto the DNA, DnaC is released, a process that is facilitated by the interaction of DnaB with the DnaG primase. Single-molecule techniques have been instrumental in dissecting the dynamic and transient interactions that govern this process, providing insights that are often obscured in ensemble-averaged biochemical assays.

Key Single-Molecule Techniques for Studying DnaC Function

Several powerful single-molecule techniques can be employed to study the various facets of DnaC function:

  • Single-Molecule Förster Resonance Energy Transfer (smFRET): This technique allows for the measurement of conformational changes within DnaC and the dynamics of its interaction with DnaB and DNA. By labeling DnaC and DnaB with a donor-acceptor fluorophore pair, the formation and dissociation of the complex can be observed in real-time.

  • Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy enables the visualization of individual fluorescently labeled DnaC and DnaB molecules interacting with surface-tethered DNA substrates. This allows for the direct observation of helicase loading events and the determination of binding kinetics and stoichiometry.

  • Magnetic and Optical Tweezers: These techniques apply force to single DNA molecules, allowing researchers to study how mechanical tension affects the helicase loading process. They can be used to measure the unwinding activity of DnaB once it has been loaded by DnaC.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to DnaC function, derived from both single-molecule and complementary bulk-phase studies.

ParameterValueMethodReference(s)
DnaC-DnaB Interaction
Stoichiometry6 DnaC monomers per DnaB hexamerBulk-phase assays[1]
DnaB-DnaC Complex-ssDNA Interaction
Binding Affinity (Kd)62.6 ± 6.5 nM (in the presence of ATP)Fluorescence Anisotropy (Bulk)[1][2]
DnaB Helicase Properties (Post-Loading)
Dwell Time at Fork~30 minutesSingle-molecule Imaging[3][4]
In vivo Lifetime at Fork~15 minutesSingle-molecule Imaging (in vivo)[3][4]

Signaling Pathways and Experimental Workflows

DnaC-Mediated DnaB Helicase Loading Pathway

HelicaseLoading cluster_solution In Solution cluster_dna At Replication Origin (oriC) DnaB_hexamer DnaB Hexamer DnaB_DnaC_complex DnaB-DnaC Complex DnaB_hexamer->DnaB_DnaC_complex + 6 DnaC + 6 ATP DnaC_monomer 6 x DnaC monomer DnaC_monomer->DnaB_DnaC_complex ATP 6 x ATP ATP->DnaB_DnaC_complex Loaded_DnaB Loaded DnaB Hexamer DnaB_DnaC_complex->Loaded_DnaB Binds to ssDNA ATP Hydrolysis oriC_ssDNA ssDNA at oriC Released_DnaC 6 x DnaC Loaded_DnaB->Released_DnaC DnaC Release ADP_Pi 6 x ADP + 6 Pi Loaded_DnaB->ADP_Pi

Caption: DnaC-mediated loading of the DnaB helicase onto ssDNA.

Single-Molecule FRET Experimental Workflow

smFRET_Workflow Start Start Protein_Labeling Label DnaC (Donor) & DnaB (Acceptor) Start->Protein_Labeling Flow_Cell_Prep Prepare PEG-passivated flow cell Protein_Labeling->Flow_Cell_Prep DNA_Immobilization Immobilize biotinylated DNA substrate Flow_Cell_Prep->DNA_Immobilization Protein_Introduction Introduce labeled DnaC, DnaB, and ATP DNA_Immobilization->Protein_Introduction TIRF_Imaging TIRF Microscopy Data Acquisition Protein_Introduction->TIRF_Imaging Data_Analysis Analyze FRET efficiency and dwell times TIRF_Imaging->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a single-molecule FRET experiment.

Experimental Protocols

Protocol 1: Single-Molecule TIRF Microscopy Assay for DnaC-Mediated DnaB Loading

This protocol describes how to visualize the loading of fluorescently labeled DnaB onto a surface-immobilized DNA template, mediated by DnaC.

Materials:

  • Proteins:

    • Purified DnaC protein

    • Purified DnaB protein (wild-type or a variant for labeling, e.g., containing a single cysteine)

    • Streptavidin

  • DNA:

    • Biotinylated rolling-circle DNA template with a single-stranded region.

  • Fluorophores:

    • Maleimide-conjugated fluorescent dyes (e.g., Cy3 and Cy5) for labeling proteins.

  • Buffers and Reagents:

    • Labeling Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

    • Storage Buffer (e.g., Labeling Buffer with 50% glycerol)

    • Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 50 mM K-glutamate, 10 mM MgCl2, 5 mM DTT, 100 µg/ml BSA)

    • Blocking Buffer (e.g., 50 mM Tris-HCl pH 7.9, 100 mM NaCl, 2% w/v Tween20)

    • ATP solution

    • PEG (polyethylene glycol) for surface passivation

    • Biotinylated PEG

    • Silane solution for glass functionalization

  • Equipment:

    • TIRF microscope with appropriate lasers and filters for the chosen fluorophores

    • EM-CCD camera

    • Syringe pump

    • Microfluidic flow cells

Procedure:

  • Protein Labeling:

    • If using a cysteine-variant of DnaB, label it with a maleimide-conjugated dye (e.g., Cy5) according to the manufacturer's protocol. The goal is to achieve a labeling stoichiometry of 1-2 dyes per DnaB hexamer to allow for single-molecule detection without altering protein function.

    • Remove excess dye using a size-exclusion column.

    • DnaC can be left unlabeled for this specific assay, as we are observing the recruitment of DnaB.

  • Flow Cell Preparation:

    • Clean glass coverslips thoroughly.

    • Functionalize the coverslips with a mixture of PEG and biotinylated PEG to create a passivated surface that allows for specific immobilization of biotinylated molecules while minimizing non-specific binding.

    • Assemble the functionalized coverslip into a microfluidic flow cell.

  • DNA Immobilization:

    • Inject streptavidin solution into the flow cell and incubate to coat the biotinylated PEG surface.

    • Wash out excess streptavidin.

    • Inject the biotinylated rolling-circle DNA template into the flow cell and incubate to allow it to bind to the streptavidin-coated surface.

    • Wash out unbound DNA.

  • Helicase Loading Reaction and Imaging:

    • Prepare the reaction mixture in the Reaction Buffer containing labeled DnaB, unlabeled DnaC, and ATP. Typical concentrations are in the low nanomolar range for single-molecule imaging.

    • Inject the reaction mixture into the flow cell using a syringe pump to maintain a constant flow.

    • Begin imaging using the TIRF microscope. Excite the fluorophore on DnaB with the appropriate laser and collect the emitted fluorescence with the EM-CCD camera.

    • Record time-lapse movies to observe the binding of DnaB to the immobilized DNA molecules.

  • Data Analysis:

    • Identify individual DNA molecules and co-localized fluorescent spots corresponding to bound DnaB.

    • Analyze the dwell times of DnaB on the DNA to determine the on- and off-rates of the loading and dissociation processes.

    • By counting the number of photobleaching steps for each spot, the stoichiometry of the bound DnaB can be determined.

Protocol 2: Single-Molecule FRET Assay to Monitor DnaC-DnaB Interaction

This protocol details how to use smFRET to observe the association and dissociation of DnaC and DnaB in real-time.

Materials:

  • Proteins:

    • Purified DnaC with a single cysteine for labeling (Donor).

    • Purified DnaB with a single cysteine for labeling (Acceptor).

  • Fluorophores:

    • Maleimide-conjugated FRET pair (e.g., Cy3 and Cy5).

  • Buffers and Reagents:

    • Same as in Protocol 1.

    • Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.

  • DNA (optional):

    • A short, biotinylated ssDNA oligonucleotide can be immobilized on the surface to observe the DnaC-DnaB interaction in the presence of DNA.

  • Equipment:

    • Same as in Protocol 1, with the addition of a second laser for acceptor excitation (for acceptor photobleaching confirmation) and appropriate dichroic mirrors and emission filters for separating donor and acceptor fluorescence.

Procedure:

  • Protein Labeling:

    • Label the single-cysteine DnaC mutant with the donor fluorophore (e.g., Cy3-maleimide).

    • Label the single-cysteine DnaB mutant with the acceptor fluorophore (e.g., Cy5-maleimide).

    • Purify the labeled proteins to remove free dye.

  • Flow Cell Preparation and Immobilization:

    • Prepare the flow cell as described in Protocol 1.

    • For observing the interaction in solution, one of the labeled proteins (e.g., DnaC-Cy3) can be immobilized on the surface via a biotin-streptavidin linkage if it is biotinylated. Alternatively, the interaction can be observed with freely diffusing molecules, though this requires a different experimental setup and analysis. For surface-based assays, immobilize the donor-labeled protein.

  • FRET Measurement:

    • Inject the acceptor-labeled protein (DnaB-Cy5) and ATP into the flow cell.

    • Excite the donor fluorophore (Cy3) with the appropriate laser.

    • Simultaneously record the fluorescence intensity in both the donor and acceptor channels.

    • High FRET efficiency (low donor intensity, high acceptor intensity) indicates that DnaC and DnaB are associated. Low FRET efficiency (high donor intensity, low acceptor intensity) indicates dissociation.

  • Data Analysis:

    • For each single-molecule trace, calculate the FRET efficiency over time: E = I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor intensities, respectively.

    • Analyze the dwell times in the high-FRET and low-FRET states to determine the kinetic rates of association (k_on) and dissociation (k_off).

    • Construct FRET efficiency histograms to identify different conformational states of the complex.

Conclusion

Single-molecule approaches provide unprecedented insights into the dynamic and stochastic nature of DnaC's function as a helicase loader. By directly observing individual molecular events, researchers can dissect the intricate choreography of protein-protein and protein-DNA interactions that are fundamental to the initiation of DNA replication. The protocols and data presented here serve as a guide for scientists to further explore the mechanisms of DnaC and to identify novel strategies for modulating its activity for therapeutic purposes. The continued application of these powerful techniques promises to further illuminate the complex machinery of life's most fundamental processes.

References

Application Notes and Protocols for In Vivo Complementation Assay of DnaC Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The in vivo complementation assay is a powerful genetic tool used to assess the functionality of a gene or its protein product. This method is particularly valuable for studying essential genes like dnaC, where a null mutation would be lethal. The assay relies on a host organism, typically Escherichia coli, that carries a conditional lethal mutation in the gene of interest. In the case of dnaC, a temperature-sensitive (ts) mutant is commonly used. This mutant strain can grow at a permissive temperature (e.g., 30°C) but fails to grow at a non-permissive temperature (e.g., 42°C) due to the inactivation of the DnaC protein.

The core principle of the assay is to introduce a plasmid carrying a functional copy of the dnaC gene (or a variant to be tested) into the dnaC(ts) mutant strain. If the plasmid-encoded DnaC protein is functional, it will "complement" the defective chromosomal copy, restoring the wild-type phenotype and allowing the bacteria to grow at the non-permissive temperature. This assay can be used to:

  • Confirm the function of a putative dnaC homolog from another organism.

  • Analyze the effect of specific mutations on DnaC protein function (e.g., site-directed mutagenesis to study active sites).

  • Screen for small molecule inhibitors or activators of DnaC function.

  • Investigate the interaction of DnaC with other proteins involved in DNA replication.

The DnaC protein is an essential component of the DNA replication machinery in E. coli. It functions as a helicase loader, responsible for delivering the DnaB helicase to the origin of replication (oriC) in an ATP-dependent manner. The DnaB helicase then unwinds the DNA duplex, allowing for the initiation of DNA synthesis. A failure in DnaC function leads to a halt in the initiation of DNA replication, ultimately causing cell death.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the DnaC signaling pathway and the experimental workflow for the in vivo complementation assay.

DnaC_Signaling_Pathway DnaA DnaA oriC oriC DnaA->oriC binds to ssDNA ssDNA oriC->ssDNA unwinding DnaB_DnaC DnaB-DnaC complex DnaB_DnaC->oriC ADP_Pi ADP + Pi DnaB_DnaC->ADP_Pi DnaB DnaB helicase DnaB_DnaC->DnaB releases DnaC ATP ATP ATP->DnaB_DnaC hydrolysis DnaB->ssDNA encircles Primase Primase (DnaG) DnaB->Primase recruits Replisome Replisome assembly Primase->Replisome

Caption: DnaC signaling pathway in DNA replication initiation.

Complementation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain E. coli dnaC(ts) mutant transformation Transform plasmids into dnaC(ts) strain strain->transformation plasmid_wt Plasmid with wild-type dnaC (Positive Control) plasmid_wt->transformation plasmid_mut Plasmid with mutant dnaC (Test) plasmid_mut->transformation plasmid_empty Empty Plasmid (Negative Control) plasmid_empty->transformation spot_assay Spot Assay transformation->spot_assay liquid_culture Liquid Culture Growth Assay transformation->liquid_culture incubation Incubate at permissive (30°C) and non-permissive (42°C) temps spot_assay->incubation liquid_culture->incubation readout_spot Analyze colony growth incubation->readout_spot readout_liquid Measure OD600 over time incubation->readout_liquid

Caption: Experimental workflow for the DnaC complementation assay.

Experimental Protocols

Materials
  • Bacterial Strain: E. coli strain carrying a temperature-sensitive dnaC allele, such as dnaC2.[3]

  • Plasmids:

    • Expression vector (e.g., pACYC184 or a pBAD series vector).[4][5][6]

    • pACYC184-dnaC (wild-type dnaC cloned into pACYC184).

    • pACYC184-dnaC(mutant) (variant of dnaC to be tested).

    • pACYC184 (empty vector control).

  • Media and Reagents:

    • Luria-Bertani (LB) broth and agar (B569324).

    • Appropriate antibiotics for plasmid selection (e.g., chloramphenicol (B1208) for pACYC184).

    • Inducer if using an inducible promoter (e.g., L-arabinose for pBAD vectors).[7][8]

    • Standard reagents for making competent cells and performing transformations.

Protocol 1: Transformation of E. coli dnaC(ts) Strain
  • Prepare competent E. coli dnaC(ts) cells using a standard method (e.g., calcium chloride or electroporation).

  • Thaw a 50 µL aliquot of competent cells on ice.

  • Add 1-5 µL of plasmid DNA (pACYC184-dnaC, pACYC184-dnaC(mutant), or empty pACYC184) to the cells.

  • Incubate the mixture on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45-60 seconds.

  • Immediately place the cells on ice for 2 minutes.

  • Add 950 µL of pre-warmed LB broth and incubate at the permissive temperature (30°C) for 1 hour with shaking.

  • Plate 100 µL of the transformation mixture onto LB agar plates containing the appropriate antibiotic.

  • Incubate the plates at 30°C overnight until colonies appear.

Protocol 2: Spot Assay for Complementation
  • Inoculate a single colony from each transformation (wild-type, mutant, and empty vector) into 3 mL of LB broth with the selective antibiotic.

  • Grow the cultures overnight at the permissive temperature (30°C) with shaking.

  • The next day, normalize the optical density (OD600) of all cultures to 1.0 in fresh LB broth.

  • Prepare 10-fold serial dilutions (10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵) of each normalized culture in LB broth.

  • Spot 5 µL of each dilution onto two sets of LB agar plates containing the selective antibiotic.

  • Incubate one set of plates at the permissive temperature (30°C) and the other set at the non-permissive temperature (42°C).

  • Incubate for 16-24 hours.

  • Document the results by photographing the plates. Growth at 42°C indicates complementation.

Protocol 3: Liquid Culture Growth Assay for Quantitative Analysis
  • Inoculate 3 mL of LB broth with the selective antibiotic with a single colony from each transformation.

  • Grow the cultures overnight at 30°C with shaking.

  • The next day, dilute the overnight cultures into fresh, pre-warmed LB broth with the selective antibiotic to an initial OD600 of 0.05.

  • Incubate the cultures at the non-permissive temperature (42°C) with shaking.

  • Measure the OD600 of each culture every hour for 8-12 hours.

  • Plot the OD600 values against time to generate growth curves.

Data Presentation

The results of the in vivo complementation assay can be presented both qualitatively (spot assay) and quantitatively (liquid culture growth curves).

Qualitative Data: Spot Assay Results
Strain / PlasmidGrowth at 30°C (Permissive)Growth at 42°C (Non-permissive)Complementation
dnaC(ts) / pACYC184-dnaC (WT)++++++Yes
dnaC(ts) / pACYC184-dnaC(mutant)+++-No
dnaC(ts) / pACYC184 (Empty Vector)+++-No
Wild-type E. coli++++++N/A

(+++ indicates robust growth, - indicates no growth)

Quantitative Data: Liquid Culture Growth Curves

The following table represents hypothetical OD600 readings for the liquid culture growth assay performed at the non-permissive temperature (42°C).

Time (hours)dnaC(ts) / pACYC184-dnaC (WT)dnaC(ts) / pACYC184-dnaC(mutant)dnaC(ts) / pACYC184 (Empty Vector)
00.050.050.05
10.100.080.07
20.210.120.11
30.420.150.14
40.850.160.15
51.500.160.15
61.800.150.14
71.850.140.13
81.850.130.12

These data can be plotted on a graph to visualize the differences in growth rates, providing a quantitative measure of DnaC function. The strain complemented with the wild-type dnaC gene is expected to show a typical bacterial growth curve, while the strains with the non-functional mutant or the empty vector will show little to no increase in OD600 over time at the non-permissive temperature.

References

Application Notes and Protocols for Studying DnaC Nucleotide Binding Using Fluorescent Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial DnaC protein is a crucial helicase loader, essential for the initiation of DNA replication. Its function is tightly regulated by the binding and hydrolysis of ATP. Understanding the dynamics of nucleotide interaction with DnaC is paramount for elucidating the mechanisms of DNA replication and for the development of novel antimicrobial agents. Fluorescent nucleotide analogs provide a powerful tool for real-time, quantitative analysis of these interactions, offering high sensitivity and avoiding the hazards associated with radioisotopes.

This document provides detailed application notes and experimental protocols for studying the nucleotide binding properties of DnaC using fluorescent analogs. The methodologies described herein are based on established fluorescence spectroscopy techniques, including fluorescence intensity, stopped-flow kinetics, and fluorescence anisotropy.

Data Presentation

The binding affinities of DnaC for nucleotides and single-stranded DNA (ssDNA) are significantly influenced by the nucleotide state of the protein. The following table summarizes quantitative data obtained from studies using fluorescent analogs.

LigandDnaC StateTechniqueDissociation Constant (Kd)Reference
mant-ATPApoStopped-flow FluorescenceNot explicitly stated, but part of a multi-step binding mechanism[1]
mant-ADPApoStopped-flow FluorescenceNot explicitly stated, but part of a multi-step binding mechanism[1]
ssDNANucleotide-freeFluorescence Anisotropy1.2 µM[2]
ssDNAATP-boundFluorescence Anisotropy0.2 µM[2]
ssDNAADP-boundFluorescence Anisotropy10 µM[2]

Signaling Pathways and Experimental Workflows

DnaC Nucleotide Binding Mechanism

The binding of fluorescent nucleotide analogs to DnaC has revealed a multi-step mechanism involving conformational changes in the protein. Initially, DnaC exists in an equilibrium between two conformations. The nucleotide binds to one of these conformations, followed by a subsequent isomerization to a more stable, highly fluorescent complex.

G DnaC1 DnaC (Conformation 1) Low Affinity DnaC2 DnaC (Conformation 2) High Affinity DnaC1->DnaC2 DnaC_N DnaC-Nucleotide (Initial Complex) Low Fluorescence DnaC2->DnaC_N Binding DnaC_N_star DnaC-Nucleotide* (Final Complex) High Fluorescence DnaC_N->DnaC_N_star Isomerization N Fluorescent Nucleotide (mant-ATP/ADP)

Caption: Conformational selection and induced-fit model of nucleotide binding to DnaC.

Experimental Workflow: Fluorescence Anisotropy Assay

Fluorescence anisotropy is a powerful technique to measure the binding of fluorescently labeled molecules. In the context of DnaC, it can be used to study the binding of fluorescently labeled ssDNA to DnaC in different nucleotide-bound states. The binding of the larger protein to the smaller, fluorescently labeled DNA results in a slower tumbling rate of the fluorophore and thus an increase in anisotropy.

G start Start prepare_reagents Prepare Reagents: - Fluorescently labeled ssDNA - DnaC protein - ATP/ADP - Assay Buffer start->prepare_reagents titrate Titrate DnaC into ssDNA (with or without nucleotide) prepare_reagents->titrate incubate Incubate to Equilibrium titrate->incubate measure Measure Fluorescence Anisotropy incubate->measure analyze Analyze Data: - Plot Anisotropy vs. [DnaC] - Fit to binding isotherm - Determine Kd measure->analyze end End analyze->end

Caption: Workflow for determining DnaC-ssDNA binding affinity using fluorescence anisotropy.

Experimental Protocols

Protocol 1: DnaC Nucleotide Binding Kinetics using Stopped-Flow Fluorescence

This protocol is adapted from studies on the kinetic mechanism of fluorescent ATP and ADP analogs binding to E. coli DnaC protein.[1] It allows for the real-time monitoring of rapid binding events.

Materials:

  • Purified DnaC protein

  • mant-ATP (N-methylanthraniloyl-ATP) or mant-ADP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Stopped-flow spectrofluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DnaC protein in Assay Buffer. Determine the concentration using a Bradford assay or by measuring absorbance at 280 nm with the appropriate extinction coefficient.

    • Prepare stock solutions of mant-ATP and mant-ADP in Assay Buffer. Protect from light. Determine concentrations spectrophotometrically using the extinction coefficient for the mant group (ε₃₅₅ = 5.7 mM⁻¹cm⁻¹).

    • All solutions should be filtered (0.22 µm) and degassed before use.

  • Instrument Setup:

    • Set the excitation wavelength of the stopped-flow instrument to 360 nm and the emission wavelength to 440 nm (using a 400 nm cutoff filter).

    • Equilibrate the instrument and syringes to the desired experimental temperature (e.g., 25°C).

  • Experiment Execution:

    • Load one syringe with the DnaC protein solution (e.g., 2 µM final concentration) and the other syringe with the mant-nucleotide solution (e.g., ranging from 10 to 100 µM final concentration for pseudo-first-order conditions).

    • Initiate rapid mixing and record the fluorescence intensity over time. The time course will typically be in the millisecond to second range.

    • Collect multiple traces for each concentration and average them to improve the signal-to-noise ratio.

    • Perform control experiments by mixing DnaC with buffer and mant-nucleotide with buffer to measure background signals.

  • Data Analysis:

    • Subtract the background fluorescence from the experimental traces.

    • Fit the resulting kinetic traces to a multi-exponential equation to determine the observed rate constants (k_obs) for each binding step.

    • Plot the observed rate constants as a function of the mant-nucleotide concentration to elucidate the binding mechanism and determine the elementary rate constants.

Protocol 2: DnaC-ssDNA Binding Affinity using Fluorescence Anisotropy

This protocol is designed to quantify the affinity of DnaC for single-stranded DNA in different nucleotide-bound states.[2]

Materials:

  • Purified DnaC protein

  • Fluorescently labeled ssDNA (e.g., 5'-fluorescein-labeled poly(dT)₂₅)

  • ATP, ADP, or a non-hydrolyzable ATP analog (e.g., ATPγS)

  • Anisotropy Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 5% glycerol, 0.1 mg/mL BSA

  • Fluorometer equipped with polarizers

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DnaC protein in Anisotropy Assay Buffer.

    • Prepare a stock solution of the fluorescently labeled ssDNA in the same buffer.

    • Prepare stock solutions of ATP and ADP.

  • Instrument Setup:

    • Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 495 nm excitation and 520 nm emission for fluorescein).

    • Calibrate the instrument using the free fluorescently labeled ssDNA to set the G-factor.

  • Titration:

    • Prepare a series of solutions with a constant concentration of fluorescently labeled ssDNA (e.g., 10 nM).

    • For each nucleotide condition (nucleotide-free, +ATP, +ADP), prepare a set of these ssDNA solutions. If including nucleotides, use a saturating concentration (e.g., 1 mM).

    • Add increasing concentrations of DnaC protein to each solution.

    • Incubate the samples at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence anisotropy of each sample.

    • Ensure that the total fluorescence intensity does not change significantly upon protein binding, as this can affect the anisotropy readings.

  • Data Analysis:

    • Plot the change in fluorescence anisotropy as a function of the DnaC concentration.

    • Fit the data to a suitable binding isotherm (e.g., a single-site binding model) using non-linear regression to determine the dissociation constant (Kd).

Concluding Remarks

The use of fluorescent nucleotide analogs is a versatile and powerful approach to dissect the molecular mechanisms of DnaC function. The protocols outlined here provide a framework for investigating nucleotide binding kinetics and the modulation of DNA binding affinity. These assays are amenable to high-throughput screening, making them valuable tools for the discovery of inhibitors targeting the DnaC-nucleotide interaction, a promising avenue for the development of new antibacterial therapies. When using fluorescent analogs like TNP-ATP, it is crucial to perform competition assays with the natural nucleotide (ATP) to confirm that the analog is binding to the ATP binding site.[3]

References

Analyzing the Essential Gene dnaC: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Essential genes are the bedrock of cellular life, encoding proteins and functional RNAs that are indispensable for survival and reproduction. The study of these genes is fundamental to understanding the core biological processes of an organism and holds immense potential for the development of novel antimicrobial agents. In bacteria, the dnaC gene presents a compelling target for such research. It encodes the DnaC protein, a crucial component of the DNA replication machinery, which acts as a helicase loader, facilitating the assembly of the DnaB helicase at the replication origin.[1] This action is a critical step in the initiation of DNA synthesis. Consequently, the inactivation of dnaC is lethal, making it an attractive target for the development of new antibiotics.

This document provides detailed application notes and protocols for the genetic analysis of essential genes, with a specific focus on dnaC in Escherichia coli. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive guide to three powerful techniques: the use of conditional mutants, CRISPR interference (CRISPRi), and Transposon Sequencing (Tn-Seq).

Methods for Analyzing the Essential Gene dnaC

A variety of genetic methods can be employed to study the function and essentiality of genes like dnaC. These techniques allow for the controlled perturbation of gene function, enabling researchers to investigate the consequences of its disruption.

Conditional Mutants

Conditional mutants are strains that carry a version of an essential gene that is functional under permissive conditions but inactive under non-permissive conditions. Temperature-sensitive (ts) mutants are a common type of conditional mutant, where the protein product is functional at a lower "permissive" temperature but misfolds and becomes inactive at a higher "non-permissive" temperature.[2]

Creating a temperature-sensitive mutant of dnaC allows for the study of its role in DNA replication by controlling the activity of the DnaC protein. By shifting the culture to the non-permissive temperature, researchers can induce a halt in DNA replication initiation and observe the resulting cellular phenotypes.[3][4]

This protocol describes the generation of a temperature-sensitive dnaC mutant in E. coli using random mutagenesis followed by screening.

Materials:

  • E. coli strain (e.g., MG1655)

  • Mutagen (e.g., N-methyl-N'-nitro-N-nitrosoguanidine - MNNG)

  • Luria-Bertani (LB) agar (B569324) and broth

  • Incubators at permissive (30°C) and non-permissive (42°C) temperatures

  • Replica plating velvet

Procedure:

  • Mutagenesis:

    • Grow a culture of E. coli in LB broth to mid-log phase (OD600 ≈ 0.4-0.6).

    • Wash the cells with a suitable buffer (e.g., citrate (B86180) buffer, pH 5.5).

    • Resuspend the cells in the same buffer and treat with a mutagen (e.g., 100 µg/mL MNNG) for a predetermined time (e.g., 30 minutes) to achieve a desired kill rate (e.g., 99%).

    • Stop the mutagenesis by washing the cells with phosphate (B84403) buffer.

  • Plating and Incubation:

    • Plate serial dilutions of the mutagenized culture on LB agar plates.

    • Incubate the plates at the permissive temperature (30°C) until colonies appear.

  • Screening for Temperature-Sensitive Mutants:

    • Replica plate the colonies from the master plates onto two sets of fresh LB agar plates.

    • Incubate one set at the permissive temperature (30°C) and the other at the non-permissive temperature (42°C).

    • Identify colonies that grow at 30°C but fail to grow at 42°C. These are your temperature-sensitive candidates.

  • Confirmation and Characterization:

    • Isolate the candidate temperature-sensitive mutants and re-streak them on plates at both temperatures to confirm the phenotype.

    • Sequence the dnaC gene in the confirmed mutants to identify the specific mutation responsible for the temperature-sensitive phenotype.

    • Characterize the growth and DNA replication phenotypes of the confirmed mutant at both permissive and non-permissive temperatures.

ParameterPermissive Temperature (30°C)Non-Permissive Temperature (42°C)
Colony Forming Units (CFU/mL) ~1 x 10⁹< 1 x 10³
DNA Synthesis Rate (e.g., ³H-thymidine incorporation) NormalSignificantly Reduced/Halted
Cell Morphology Normal rod shapeFilamentous growth (due to inhibition of cell division)
CRISPR Interference (CRISPRi)

CRISPRi is a powerful technique for gene knockdown that utilizes a catalytically deactivated Cas9 (dCas9) protein and a single guide RNA (sgRNA) to block transcription of a target gene.[5] The dCas9-sgRNA complex binds to the DNA target sequence but does not cleave it, instead acting as a roadblock to RNA polymerase.[3]

CRISPRi allows for the specific and titratable knockdown of dnaC expression. By inducing the expression of the dCas9 and sgRNA, researchers can deplete the cell of DnaC protein and study the consequences on cell viability and DNA replication. This method is particularly useful for studying essential genes as it allows for a reduction in gene product rather than a complete knockout, which would be lethal.

This protocol outlines the steps for implementing CRISPRi to knockdown dnaC expression in E. coli.

Materials:

  • E. coli strain expressing dCas9 from an inducible promoter (e.g., arabinose-inducible pBAD promoter).

  • A plasmid vector for expressing the sgRNA targeting dnaC.

  • Arabinose (for inducing dCas9 expression).

  • LB agar and broth with appropriate antibiotics.

  • qRT-PCR reagents for measuring gene expression.

Procedure:

  • sgRNA Design:

    • Design an sgRNA that targets a region near the promoter of the dnaC gene. The sgRNA sequence should be 20 nucleotides long and immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).[6][7][8][9]

    • Use online design tools to predict sgRNA efficiency and potential off-target effects.

  • Plasmid Construction:

    • Clone the designed sgRNA sequence into a suitable expression vector. The sgRNA is typically expressed from a constitutive promoter.

  • Transformation:

    • Transform the sgRNA expression plasmid into the E. coli strain containing the inducible dCas9.

    • Select for transformants on LB agar plates containing the appropriate antibiotics.

  • Induction of CRISPRi:

    • Grow a culture of the engineered strain in LB broth to early-log phase.

    • Split the culture into two: one with and one without the inducer (e.g., arabinose).

    • Continue to grow the cultures and monitor cell growth (OD600) over time.

  • Analysis of Knockdown and Phenotype:

    • Harvest cells from both induced and uninduced cultures.

    • Measure the level of dnaC mRNA knockdown using qRT-PCR.

    • Assess the effect of dnaC knockdown on cell viability by plating serial dilutions and counting colonies.

    • Analyze cell morphology and DNA content by microscopy and flow cytometry.

ConditiondnaC mRNA Level (relative to control)Cell Viability (CFU/mL)
Uninduced 100%~1 x 10⁹
Induced 10-20%~1 x 10⁵
Transposon Sequencing (Tn-Seq)

Tn-Seq is a high-throughput method used to identify essential genes on a genome-wide scale.[10] It involves creating a dense library of mutants, each with a single transposon insertion in its genome. By sequencing the junctions between the transposon and the genomic DNA, the location of each insertion can be mapped. Genes that are essential for growth will have no or very few transposon insertions, as insertions in these genes are lethal and the corresponding mutants will not survive.[11]

Tn-Seq can be used to confirm the essentiality of dnaC and to identify other genes that are essential under specific growth conditions. By comparing the insertion profiles of a transposon library grown in different environments, one can identify conditionally essential genes.

This protocol provides a general workflow for a Tn-Seq experiment.

Materials:

  • E. coli strain.

  • A transposon delivery vector (e.g., a suicide plasmid carrying a mariner-based transposon like Himar1).

  • Transposase.

  • DNA extraction kit.

  • Next-generation sequencing platform (e.g., Illumina).

Procedure:

  • Generation of a Transposon Mutant Library:

    • Introduce the transposon delivery vector into E. coli via conjugation or electroporation.

    • Select for mutants that have successfully integrated the transposon into their genome.

    • Pool a large number of mutants (e.g., >100,000) to create a saturated library.

  • Genomic DNA Extraction and Sequencing:

    • Grow the pooled mutant library in a defined medium.

    • Extract genomic DNA from the library.

    • Prepare the DNA for sequencing by fragmenting the DNA and ligating sequencing adapters.

    • Amplify the transposon-genome junctions using PCR.

    • Sequence the amplified fragments using a high-throughput sequencing platform.[12]

  • Data Analysis:

    • Map the sequencing reads to the reference genome to determine the insertion site of each transposon.[13][14]

    • Count the number of insertions in each gene.

    • Identify essential genes as those with a statistically significant lack of insertions compared to non-essential genes.[15] Various software packages like TRANSIT can be used for this analysis.[15]

Gene CategoryNumber of Transposon InsertionsRead Count per Insertion Site
Non-essential gene HighVariable
Essential gene (dnaC) 0 or very lowN/A

Visualizing Key Pathways and Workflows

DnaC in the DNA Replication Initiation Pathway

The DnaC protein plays a pivotal role in the initiation of DNA replication in E. coli. It forms a complex with the DnaB helicase and facilitates its loading onto the single-stranded DNA at the replication origin (oriC).[16][17] This process is tightly regulated to ensure that replication occurs only once per cell cycle.

DNA_Replication_Initiation cluster_oriC oriC DnaA_boxes DnaA boxes DUE DUE DnaA_boxes->DUE melts SSB SSB proteins DUE->SSB binds to ssDNA DnaA_ATP DnaA-ATP DnaA_ATP->DnaA_boxes binds DnaB_DnaC DnaB-DnaC complex DnaB_DnaC->DUE loaded onto ssDNA DnaB DnaB helicase DnaB_DnaC->DnaB releases DnaC (ATP hydrolysis) Primase Primase (DnaG) DnaB->Primase recruits Replisome Replisome Assembly DnaB->Replisome Primase->Replisome

Caption: The DnaC-mediated loading of DnaB helicase at the replication origin.

Experimental Workflow for CRISPRi-mediated Gene Knockdown

The workflow for using CRISPRi to study an essential gene like dnaC involves several key steps, from designing the sgRNA to analyzing the resulting phenotype.

CRISPRi_Workflow sgRNA_design 1. sgRNA Design (Targeting dnaC) plasmid_construction 2. sgRNA Plasmid Construction sgRNA_design->plasmid_construction transformation 3. Transformation into dCas9-expressing strain plasmid_construction->transformation induction 4. Induction of dCas9 expression transformation->induction phenotype_analysis 5. Phenotypic Analysis (Growth, Morphology) induction->phenotype_analysis knockdown_quantification 6. Knockdown Quantification (qRT-PCR) induction->knockdown_quantification

Caption: A streamlined workflow for CRISPRi-mediated knockdown of the dnaC gene.

Tn-Seq Experimental and Data Analysis Workflow

The Tn-Seq methodology combines high-throughput mutagenesis with next-generation sequencing to identify essential genes. The workflow encompasses library generation, sequencing, and bioinformatic analysis.

TnSeq_Workflow library_generation 1. Transposon Mutant Library Generation gDNA_extraction 2. Genomic DNA Extraction library_generation->gDNA_extraction sequencing_prep 3. Sequencing Library Preparation gDNA_extraction->sequencing_prep ngs 4. Next-Generation Sequencing sequencing_prep->ngs read_mapping 5. Read Mapping to Reference Genome ngs->read_mapping insertion_analysis 6. Insertion Site Analysis read_mapping->insertion_analysis essential_gene_id 7. Essential Gene Identification insertion_analysis->essential_gene_id

Caption: The experimental and data analysis pipeline for a Tn-Seq experiment.

Conclusion

The genetic analysis of essential genes like dnaC is critical for advancing our understanding of fundamental cellular processes and for the discovery of new antimicrobial targets. The methods outlined in this document—conditional mutagenesis, CRISPRi, and Tn-Seq—provide a powerful toolkit for researchers to dissect the function of these vital genes. By providing detailed protocols and expected outcomes, this guide aims to facilitate the application of these techniques in the laboratory, ultimately contributing to the development of novel strategies to combat bacterial infections.

References

Application Notes and Protocols for Targeting DnaC in Novel Antibacterial Agent Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. One promising but underexploited target is the bacterial DNA replication machinery. DnaC, a crucial component of the bacterial replisome, represents an attractive target for the development of new antibiotics. DnaC is a member of the ATPases Associated with diverse cellular Activities (AAA+) family and functions as a helicase loader, responsible for delivering the DnaB helicase to the DNA replication origin. This loading process is an essential step for the initiation of DNA replication, and its inhibition is detrimental to bacterial survival. These application notes provide a comprehensive overview of DnaC as an antibacterial target, including detailed experimental protocols for screening and validating potential inhibitors.

DnaC as an Antibacterial Target

In bacteria such as Escherichia coli, the initiation of DNA replication begins with the unwinding of the DNA duplex at the origin of replication (oriC). The DnaB helicase, a ring-shaped hexamer, is the primary enzyme responsible for this unwinding. However, DnaB cannot load onto the DNA on its own and requires the assistance of the DnaC loader.

The DnaC protein, in its ATP-bound state, forms a complex with the DnaB hexamer. This interaction induces a conformational change in the DnaB ring, effectively cracking it open. This open conformation allows the single-stranded DNA at the replication fork to enter the central channel of the DnaB helicase. Upon successful loading, ATP hydrolysis by DnaC leads to its dissociation from the DnaB-DNA complex, allowing DnaB to translocate along the DNA and unwind it. Given its essential and highly conserved role in bacterial DNA replication, and the absence of a direct homolog in eukaryotes, DnaC is an ideal target for the development of specific antibacterial agents.

Signaling Pathways and Experimental Workflows

To facilitate the understanding of DnaC's function and the process of identifying its inhibitors, the following diagrams illustrate the key pathways and a general experimental workflow.

DnaC_DnaB_Helicase_Loading_Pathway cluster_0 Cytosol cluster_1 Replication Fork (oriC) DnaC_ATP DnaC-ATP DnaC_DnaB_complex DnaC-DnaB Complex (Open Ring) DnaC_ATP->DnaC_DnaB_complex Binds to DnaB DnaB DnaB Hexamer (Closed Ring) DnaB->DnaC_DnaB_complex DnaB_loaded Loaded DnaB (Closed Ring on DNA) DnaC_DnaB_complex->DnaB_loaded Loads onto ssDNA ssDNA ssDNA DnaC_ADP DnaC-ADP DnaB_loaded->DnaC_ADP ATP Hydrolysis & DnaC Release

Figure 1: DnaC-DnaB Helicase Loading Pathway.

Inhibitor_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays & Hit Validation cluster_in_vivo In Vitro & In Vivo Efficacy HTS High-Throughput Screening (e.g., ATPase activity assay) Hits Initial Hits HTS->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Helicase_Loading DnaC-DnaB Helicase Loading Assay Dose_Response->Helicase_Loading Orthogonal Orthogonal Assays (e.g., SPR, MST) Helicase_Loading->Orthogonal MIC MIC Determination (Antibacterial Activity) Orthogonal->MIC Cytotoxicity Cytotoxicity Assays MIC->Cytotoxicity Animal_Models Infection Models Cytotoxicity->Animal_Models Lead_Compound Lead Compound Animal_Models->Lead_Compound DnaC_Inhibitor_MoA cluster_functions DnaC Functions DnaC DnaC ATP_binding ATP Binding DnaC->ATP_binding Mediates DnaB_interaction DnaB Interaction DnaC->DnaB_interaction Mediates Conformational_change Conformational Change DnaC->Conformational_change Undergoes Inhibitor Inhibitor Inhibitor->DnaC Inhibitor->ATP_binding Blocks Inhibitor->DnaB_interaction Prevents Inhibitor->Conformational_change Inhibits ATP_binding->DnaB_interaction Enables DnaB_interaction->Conformational_change Induces

Application Notes and Protocols for the Structural Analysis of DnaC using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies required for the structural determination of the bacterial DNA replication initiation protein, DnaC, by X-ray crystallography. DnaC is a crucial helicase loader, responsible for delivering the DnaB helicase to the replication origin, making it a potential target for novel antimicrobial drug development. Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for structure-based drug design.

Introduction to DnaC and its Structural Importance

DnaC is a prokaryotic protein essential for the initiation of DNA replication. It functions as a helicase loader, forming a complex with the DnaB helicase and facilitating its loading onto single-stranded DNA (ssDNA) at the replication fork.[1] This process is ATP-dependent and involves significant conformational changes in both DnaC and DnaB.[1] The DnaB-DnaC complex interacts with DnaA, a protein that recognizes and unwinds the origin of replication. Following the successful loading of DnaB, DnaC is released, allowing the primase DnaG to access DnaB and initiate primer synthesis for DNA replication.[1]

X-ray crystallography is a powerful technique to determine the atomic-resolution three-dimensional structure of proteins and their complexes. Structural analysis of DnaC can provide invaluable insights into:

  • The molecular basis of its interaction with DnaB.

  • The mechanism of ATP binding and hydrolysis and their role in helicase loading.

  • The conformational changes that govern the assembly and disassembly of the replication initiation complex.

  • Identification of potential binding sites for small molecule inhibitors that could disrupt DNA replication in pathogenic bacteria.

Experimental Protocols

The following sections detail the key experimental procedures for the purification and crystallization of DnaC, essential prerequisites for X-ray crystallographic analysis. The provided protocol for Escherichia coli DnaC purification is a modern method suitable for obtaining high-purity protein for structural studies.[2] The crystallization protocol is based on the successful crystallization of the DnaC homolog from Geobacillus kaustophilus (GkDnaC) and serves as a robust starting point for crystallization screening of DnaC from other species.[3]

I. Recombinant Production and Purification of E. coli DnaC[2]

This protocol describes the expression of 6XHis-MBP tagged E. coli DnaC in E. coli cells and its subsequent purification.

1. Gene Cloning and Expression Plasmid Construction:

  • The E. coli dnaC gene is cloned into a pET28b-derived plasmid, engineered to include an N-terminal 6XHis-MBP (Maltose-Binding Protein) tag followed by a Tobacco Etch Virus (TEV) protease cleavage site.

2. Protein Expression:

  • The DnaC expression plasmid is transformed into E. coli C43 (DE3) cells.
  • Cultures are grown in Luria-Bertani (LB) medium at 37°C with shaking.
  • At mid-log phase (OD₆₀₀ ≈ 0.4-0.6), protein expression is induced by the addition of 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
  • The induced cultures are grown for an additional 2.5-3 hours at 37°C.
  • Cells are harvested by centrifugation and the cell pellets are stored at -80°C.

3. Cell Lysis and Initial Purification:

  • The frozen cell pellet is thawed on ice and resuspended in Lysis Buffer (50 mM HEPES-KOH, pH 7.5, 0.5 M KCl, 10% (v/v) glycerol (B35011), 10 mM MgCl₂, 0.05 mM ATP, 1 mM BME, and protease inhibitors).
  • Cells are lysed by sonication, and the lysate is clarified by centrifugation.
  • The clarified lysate is loaded onto a 5 ml HisTrap FF crude FPLC column (GE Healthcare) equilibrated in Lysis Buffer.

4. Affinity and Size-Exclusion Chromatography:

  • The HisTrap column is washed with 10 ml of Wash Buffer (50 mM HEPES-KOH, pH 7.5, 0.5 M KCl, 10% (v/v) glycerol, 20 mM imidazole, 10 mM MgCl₂, 0.05 mM ATP, 1 mM BME, and protease inhibitors).
  • The 6XHis-MBP-DnaC fusion protein is eluted with a 30 ml gradient of Elution Buffer (50 mM HEPES-KOH pH 7.5, 0.5 M KCl, 10% glycerol, 500 mM imidazole, 10 mM MgCl₂, 0.1 mM ATP, 1 mM BME, and protease inhibitors).
  • Fractions containing the fusion protein are pooled and dialyzed overnight against Dialysis Buffer (50 mM HEPES-KOH pH 7.5, 0.5 M KCl, 10% glycerol, 10 mM MgCl₂, 0.1 mM ATP, 1 mM BME) in the presence of His-tagged TEV protease to cleave the 6XHis-MBP tag.
  • The dialyzed sample is passed back over the HisTrap column to remove the cleaved 6XHis-MBP tag and the His-tagged TEV protease.
  • The flow-through containing cleaved DnaC is collected and concentrated.
  • The concentrated protein is further purified by size-exclusion chromatography on a Superdex 200 column (GE Healthcare) equilibrated with SEC Buffer (20 mM HEPES-KOH pH 7.5, 0.2 M KCl, 10% glycerol, 10 mM MgCl₂, 0.1 mM ATP, 1 mM BME).
  • Fractions containing pure DnaC are pooled, concentrated, flash-frozen in liquid nitrogen, and stored at -80°C.

II. Crystallization of DnaC[3]

This protocol is adapted from the crystallization of Geobacillus kaustophilus DnaC (GkDnaC) and can be used as a starting point for screening crystallization conditions for other DnaC homologs.

1. Protein Preparation:

  • Purified DnaC is concentrated to 6-12 mg/ml in a buffer such as 20 mM Tris-HCl (pH 7.5) and 200 mM NaCl.

2. Crystallization Screening:

  • Initial crystallization screening is performed using the hanging-drop vapor diffusion method at 20°C.
  • A 1 µl drop of the protein solution is mixed with 1 µl of reservoir solution on a siliconized cover slip.
  • The cover slip is inverted and sealed over a well containing 500 µl of the reservoir solution.
  • A wide range of commercial crystallization screens should be used to sample a large chemical space.

3. Apo-GkDnaC Crystallization Conditions:

  • Crystals of apo-GkDnaC were successfully grown using a reservoir solution containing 1.3 M ammonium (B1175870) sulfate, 20% (v/v) glycerol, 5% (v/v) 1,4-dioxane, and 0.1 M MES (pH 6.5).

4. GkDnaC-ssDNA Complex Crystallization Conditions:

  • For the GkDnaC-ssDNA complex, the protein was concentrated to 11 mg/ml in a buffer containing 1 mM ATPγS and 2 mM MgCl₂.
  • A 15-mer single-stranded oligo(dT) was added to the protein solution at a molar ratio of 1:4 (DnaC monomer:dT₁₅).
  • The complex was further purified by a Heparin HP column to remove unbound protein.
  • Crystals were grown using the hanging-drop vapor diffusion method with a reservoir solution containing 0.1 M MES (pH 6.5) and 1.2 M MgSO₄.

III. X-ray Diffraction Data Collection and Processing[3]

1. Crystal Handling and Cryo-protection:

  • Crystals are carefully looped and transferred to a cryo-protectant solution to prevent ice formation during flash-cooling. For the GkDnaC crystals, 30% glycerol was used as a cryo-protectant.
  • The cryo-protected crystal is then flash-cooled in liquid nitrogen.

2. Data Collection:

  • X-ray diffraction data are collected at a synchrotron radiation source.
  • The crystal is mounted on a goniometer and rotated in the X-ray beam.
  • Diffraction images are recorded on a detector, such as a CCD or pixel array detector.

3. Data Processing:

  • The collected diffraction images are processed using software packages like HKL2000 or XDS.
  • This processing involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images.

Quantitative Data Presentation

The following table summarizes the crystallographic data for the Geobacillus kaustophilus DnaC (GkDnaC) and the interaction domain of the E. coli DnaB-DnaC complex.

ParameterGkDnaC (apo)[3]GkDnaC-ssDNA[3]E. coli DnaB-DnaC (interaction domains)[4]
PDB ID 2R6A2R6C6KZA
Data Collection
Space groupP6₃P6₃P2₁2₁2₁
Cell dimensions
a, b, c (Å)168.3, 168.3, 102.7167.3, 167.3, 101.955.9, 102.5, 142.1
α, β, γ (°)90, 90, 12090, 90, 12090, 90, 90
Resolution (Å)3.64.13.1
Refinement
Rwork / Rfree (%)24.5 / 29.826.9 / 31.223.2 / 26.7
No. of atoms14,84415,1205,316
Protein14,84414,8805,316
Ligand/ion---
Water---
B-factors (Ų)
Protein104.5112.3Not reported
Ligand/ion--Not reported
Water--Not reported
R.m.s. deviations
Bond lengths (Å)0.0060.005Not reported
Bond angles (°)1.11.0Not reported

Visualizations

DnaC Purification Workflow

DnaC_Purification_Workflow start_end start_end process process input_output input_output decision decision fraction fraction start Start: E. coli Culture expression Protein Expression (IPTG Induction) start->expression harvest Cell Harvest (Centrifugation) expression->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification his_trap1 HisTrap Affinity Chromatography (1) clarification->his_trap1 elution1 Elution of His-MBP-DnaC his_trap1->elution1 tev_cleavage TEV Protease Cleavage elution1->tev_cleavage his_trap2 HisTrap Affinity Chromatography (2) tev_cleavage->his_trap2 flow_through Collect Flow-through (Cleaved DnaC) his_trap2->flow_through sec Size-Exclusion Chromatography flow_through->sec pure_dnac Pure DnaC sec->pure_dnac end End: Crystallization Trials pure_dnac->end

Caption: Workflow for the purification of recombinant E. coli DnaC.

Role of DnaC in DNA Replication Initiation

DnaC_Replication_Initiation protein protein complex complex dna dna process process DnaA DnaA oriC oriC (dsDNA) DnaA->oriC binds & unwinds unwound_oriC Unwound oriC (ssDNA) oriC->unwound_oriC DnaC DnaC-ATP DnaB DnaB (hexamer) DnaC->DnaB forms complex DnaB_DnaC_complex DnaB-DnaC Complex DnaC->DnaB_DnaC_complex DnaB->DnaB_DnaC_complex loading_complex Pre-loading Complex (DnaA-oriC-DnaB-DnaC) unwound_oriC->loading_complex DnaB_DnaC_complex->loading_complex recruited DnaB_loaded DnaB loaded on ssDNA loading_complex->DnaB_loaded DnaB Loading & ATP Hydrolysis DnaC_released DnaC-ADP + Pi (Released) loading_complex->DnaC_released replication_start Primer Synthesis & Replication Elongation DnaB_loaded->replication_start DnaG DnaG (Primase) DnaG->replication_start binds DnaB

Caption: The central role of DnaC in the initiation of bacterial DNA replication.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in DnaC Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the purification of the DnaC protein. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My DnaC protein expression levels are very low. What are the likely causes and how can I improve them?

A1: Low expression is a frequent bottleneck. Here are the primary factors and corresponding troubleshooting strategies:

  • Codon Bias: The dnaC gene from your organism of interest may contain codons that are rare in the expression host, such as E. coli. This can slow down or terminate translation.

    • Recommendation: Use a codon-optimized synthetic gene tailored for your expression host. Several online tools and commercial services are available for this purpose.

  • Promoter Strength and Induction Conditions: An overly strong promoter can lead to rapid protein accumulation, overwhelming the cellular machinery and resulting in the formation of insoluble inclusion bodies. Conversely, a weak promoter will result in low expression levels.

    • Recommendation: Experiment with different expression vectors that utilize promoters of varying strengths (e.g., T7, tac, araBAD). Optimize the inducer concentration (e.g., IPTG) and the temperature and duration of induction. Lowering the induction temperature (e.g., to 16-25°C) and extending the induction time can often improve the yield of soluble protein.[1][2]

  • Expression Host Strain: The choice of E. coli strain can significantly impact protein yield and solubility.

    • Recommendation: Employ strains specifically engineered for recombinant protein expression, such as BL21(DE3). For genes with rare codons, consider using strains like Rosetta(DE3), which contain a plasmid that supplies tRNAs for these codons.[3]

  • Plasmid Integrity: Errors in the cloned sequence, such as frameshift mutations or premature stop codons, can abolish protein expression.

    • Recommendation: Verify the entire open reading frame of your DnaC expression construct by DNA sequencing.

Q2: I'm observing a significant loss of DnaC protein after cell lysis. What could be the problem?

A2: Inefficient cell lysis or protein degradation during this step can drastically reduce your final yield.

  • Inefficient Lysis: A substantial portion of your DnaC protein may remain trapped within intact cells.

    • Recommendation: Ensure your lysis method is effective. For sonication, optimize the power, duration, and number of cycles. For chemical lysis, ensure the buffer composition is appropriate and includes lysozyme (B549824). Combining multiple methods, such as lysozyme treatment followed by sonication, can be more effective.[3][4]

  • Protein Degradation: The release of proteases from the cytoplasm upon lysis can lead to the degradation of your target protein.

    • Recommendation: Perform all lysis and subsequent purification steps at 4°C to minimize protease activity. Crucially, add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[4]

  • Inclusion Body Formation: DnaC may be expressed as insoluble aggregates known as inclusion bodies.

    • Recommendation: Analyze the insoluble pellet after lysis by SDS-PAGE to confirm the presence of DnaC. If inclusion bodies are the issue, you can either optimize expression conditions to favor soluble expression (see Q1) or proceed with purification under denaturing conditions followed by a refolding step.[4][5]

Q3: My His-tagged DnaC protein is not binding to the affinity column, or it is eluting during the wash steps. What should I do?

A3: This common issue in affinity chromatography can often be resolved by addressing the following:

  • Inaccessible Affinity Tag: The histidine tag may be buried within the folded protein, preventing it from interacting with the nickel or cobalt resin.[3]

    • Recommendation: Consider re-cloning your construct to move the tag to the other terminus (N- or C-terminus). Adding a flexible linker sequence between the tag and the protein can also improve accessibility. You can verify the presence and accessibility of the tag in your crude lysate using a Western blot with an anti-His antibody.

  • Incorrect Buffer Composition: The pH and composition of your binding and wash buffers are critical for efficient binding.

    • Recommendation: Ensure the pH of your buffers is appropriate (typically around 8.0 for His-tag purification). Avoid chelating agents like EDTA and reducing agents like DTT or β-mercaptoethanol in your lysis and binding buffers, as they can strip the metal ions from the column. If reducing agents are necessary for protein stability, use them at low concentrations and consider using EDTA-resistant resins.

  • High Imidazole (B134444) Concentration: The presence of imidazole in the lysis buffer, intended to reduce non-specific binding, might be too high and preventing your protein from binding.

    • Recommendation: Lower the imidazole concentration in your binding buffer (typically 10-20 mM is a good starting point) or remove it entirely.[6]

  • Stringent Wash Conditions: The wash buffer may be too harsh, causing your protein to elute prematurely.

    • Recommendation: Decrease the imidazole concentration in your wash buffer.

Q4: The final yield of purified DnaC is low despite good expression and binding. Where could the protein be lost?

A4: Protein loss can occur during elution and subsequent steps.

  • Inefficient Elution: The elution conditions may not be strong enough to displace the protein from the resin.

    • Recommendation: Increase the imidazole concentration in your elution buffer (e.g., up to 500 mM). A gradient elution can also be effective in determining the optimal imidazole concentration for eluting your protein while leaving strongly bound contaminants behind.

  • Protein Precipitation upon Elution: A high concentration of purified protein in the elution buffer can sometimes lead to aggregation and precipitation.

    • Recommendation: Elute into fractions containing a stabilizing agent, such as glycerol (B35011) or a non-ionic detergent. You can also try eluting in a larger volume to reduce the final protein concentration.

  • Loss During Buffer Exchange/Concentration: Protein can be lost due to non-specific binding to dialysis tubing or ultrafiltration membranes.

    • Recommendation: Choose devices with a low protein-binding membrane material. Ensure the molecular weight cut-off of the membrane is appropriate for DnaC (approximately 31 kDa).

Data Presentation: Expected Yield of Recombinant DnaC

The following table provides an estimated yield of His-tagged DnaC protein at various stages of purification from a 1-liter E. coli culture. These values are representative and can vary significantly based on the expression system, purification strategy, and optimization of each step.

Purification StageTotal Protein (mg)DnaC Protein (mg)Purity (%)
Crude Lysate2000 - 400020 - 500.5 - 2.5
Cleared Lysate1000 - 200018 - 451 - 3
Affinity Chromatography Eluate20 - 4015 - 35> 85
Size Exclusion Chromatography10 - 259 - 23> 95

Experimental Protocols

Protocol: Purification of His-tagged DnaC from E. coli

This protocol outlines a general procedure for the expression and purification of DnaC with an N-terminal 6xHis-tag.

1. Expression

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the DnaC expression plasmid.

  • Inoculate 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Incubate for 16-18 hours at 18°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Lysis

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and 1x protease inhibitor cocktail).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

3. Affinity Chromatography

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol).

  • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol). Collect fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing purified DnaC.

4. Size Exclusion Chromatography (Polishing Step)

  • Pool the fractions containing DnaC and concentrate using an appropriate ultrafiltration device.

  • Equilibrate a size exclusion chromatography column (e.g., Superdex 75) with SEC Buffer (20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol).

  • Load the concentrated protein onto the column.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the pure fractions, determine the concentration, flash-freeze in liquid nitrogen, and store at -80°C.

Mandatory Visualization

DnaC_DnaB_Helicase_Loading cluster_pre_initiation Pre-Initiation Complex Formation cluster_loading Helicase Loading onto DNA cluster_activation Activation and DnaC Release DnaC_ATP 6 DnaC-ATP DnaB_DnaC_complex DnaB-DnaC Complex (Open Ring) DnaC_ATP->DnaB_DnaC_complex Binds to DnaB_hexamer DnaB Hexamer (Inactive) DnaB_hexamer->DnaB_DnaC_complex ssDNA Single-Stranded DNA (ssDNA) DnaB_DnaC_complex->ssDNA Recruited to DnaB_on_DNA DnaB Loaded on ssDNA (Active Helicase) ssDNA->DnaB_on_DNA Encircles DnaC_ADP_Pi 6 DnaC-ADP + 6 Pi DnaB_on_DNA->DnaC_ADP_Pi ATP Hydrolysis Triggers Release

Caption: DnaC-mediated loading of the DnaB helicase onto single-stranded DNA.

Troubleshooting_Low_Yield cluster_expression Expression Stage cluster_solubility Solubility & Lysis cluster_purification Purification Stage start Low Final Yield of DnaC check_expression Check Expression Level (SDS-PAGE of Lysate) start->check_expression low_expression Low/No Expression check_expression->low_expression Low good_expression Good Expression check_expression->good_expression Good optimize_codons Optimize Codons low_expression->optimize_codons check_solubility Check Soluble vs. Insoluble Fraction good_expression->check_solubility change_vector Change Vector/Promoter optimize_codons->change_vector optimize_induction Optimize Induction (Temp, Time, [IPTG]) change_vector->optimize_induction insoluble Protein in Inclusion Bodies check_solubility->insoluble Insoluble soluble Protein is Soluble check_solubility->soluble Soluble optimize_expression_sol Optimize Expression for Solubility (Lower Temp) insoluble->optimize_expression_sol check_lysis Optimize Lysis Protocol (Sonication, Lysis Buffer) soluble->check_lysis denaturing_purification Denaturing Purification & Refolding optimize_expression_sol->denaturing_purification check_binding Check Flow-through & Wash (SDS-PAGE) check_lysis->check_binding Lysis Optimized protein_in_ft Protein in Flow-through/Wash check_binding->protein_in_ft Yes protein_binds Protein Binds to Column check_binding->protein_binds No optimize_binding Optimize Binding/Wash Buffer (pH, [Imidazole]) protein_in_ft->optimize_binding check_elution Optimize Elution (Gradient, [Imidazole]) protein_binds->check_elution check_tag Check Affinity Tag Accessibility optimize_binding->check_tag end High Yield Purified DnaC check_elution->end Yield Improved

Caption: Troubleshooting workflow for low DnaC protein purification yield.

References

Technical Support Center: Optimizing Buffer Conditions for DnaC Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for the stability of the E. coli DnaC protein.

Frequently Asked Questions (FAQs)

Q1: What is the function of the E. coli DnaC protein?

A1: DnaC is an essential protein in E. coli that functions as a helicase loader.[1] Its primary role is to bind to the DnaB helicase and deliver it to the replication origin on the DNA. This action is a critical step in the initiation of DNA replication. DnaC facilitates the opening of the DnaB hexameric ring, allowing it to encircle the single-stranded DNA (ssDNA).[2] After loading DnaB, DnaC is released, a process that requires ATP hydrolysis.[1]

Q2: What is the calculated isoelectric point (pI) of E. coli DnaC, and how does it influence buffer selection?

A2: The calculated isoelectric point (pI) of E. coli DnaC is 9.4. Proteins are generally least soluble at a pH equal to their pI. Therefore, to maintain the solubility and stability of DnaC, it is recommended to use a buffer with a pH at least one unit away from its pI. A buffer with a pH in the range of 7.0-8.5 is a good starting point for most applications.

Q3: What are the general signs of DnaC protein instability?

A3: Signs of DnaC instability include:

  • Precipitation or aggregation: Visible cloudiness or pellets after centrifugation. This is a common issue for many proteins, including DNA-binding proteins, especially at low salt concentrations.[1]

  • Loss of activity: Diminished or complete loss of its ATPase activity or its ability to load DnaB helicase.

  • Appearance of multiple bands on SDS-PAGE: This can indicate proteolytic degradation.

  • High background in binding assays: Aggregated protein can lead to non-specific binding.

Troubleshooting Guide

Issue 1: DnaC protein precipitates or aggregates upon purification or storage.

Possible Cause Troubleshooting Step
Suboptimal Buffer pH The pH of the buffer is close to the pI of DnaC (9.4).
Maintain the buffer pH at least one unit away from the pI. A pH of around 7.5 is a good starting point.
Low Salt Concentration DNA-binding proteins often aggregate at low salt concentrations due to unfavorable electrostatic interactions.[1]
Increase the salt concentration in the buffer. A concentration of 500 mM KCl or NaCl has been shown to be effective for DnaC storage.[3]
High Protein Concentration High concentrations can promote aggregation.
Store DnaC at a lower concentration. If a high concentration is necessary for downstream applications, optimize the buffer with stabilizing additives.
Absence of Stabilizing Agents The protein may be prone to unfolding or aggregation without stabilizing agents.
Add glycerol (B35011) to the storage buffer at a final concentration of 20-50%.[3] Glycerol acts as a cryoprotectant and protein stabilizer.[4]
Repeated Freeze-Thaw Cycles Repeated freezing and thawing can denature the protein.
Aliquot the purified DnaC into single-use volumes before freezing.

Issue 2: DnaC protein shows low or no activity.

Possible Cause Troubleshooting Step
Protein Degradation Proteases present during purification or storage may have degraded the protein.
Add protease inhibitors to the lysis and purification buffers. Store the purified protein at -80°C.
Improper Storage Incorrect storage conditions can lead to loss of function over time.
Ensure the storage buffer is optimized for pH, salt, and includes a cryoprotectant like glycerol. Store at -80°C for long-term stability.
Incorrect Assay Conditions The buffer conditions for the activity assay may not be optimal.
Verify the components and their concentrations in the assay buffer, including ATP and MgCl₂, which are crucial for DnaC's ATPase activity.

Data Presentation

Table 1: Recommended Buffer Conditions for DnaC Stability

Buffer Component Recommended Concentration/Value Purpose Reference
Buffer 20 mM HEPES-KOHMaintain pH[3]
pH 7.5Maintain protein solubility and stability[3]
Salt 500 mM KClPrevent aggregation[3]
Stabilizer/Cryoprotectant 50% GlycerolPrevent denaturation and ice crystal formation[3]

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Optimizing DnaC Buffer Conditions

This protocol allows for the rapid screening of different buffer conditions to identify those that enhance the thermal stability of DnaC.[5][6][7]

Materials:

  • Purified DnaC protein

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument with a melt curve function

  • A selection of buffers with varying pH and salt concentrations

Method:

  • Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock 1:100 in deionized water.

  • Prepare the protein-dye mixture: Dilute the purified DnaC protein to a final concentration of 2 µM in the desired buffer to be tested. Add the 50x SYPRO Orange dye to a final concentration of 5x.

  • Set up the 96-well plate: Pipette 20 µL of the protein-dye mixture into each well of a 96-well PCR plate. Each condition should be tested in triplicate. Include a no-protein control.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Perform the thermal melt: Place the plate in a real-time PCR instrument. Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each 1°C increment.

  • Analyze the data: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This corresponds to the inflection point of the sigmoidal melting curve. A higher Tm indicates greater protein stability in that buffer condition.

Protocol 2: DnaC ATPase Activity Assay

This protocol measures the ATPase activity of DnaC, which is an indicator of its functionality.[8][9]

Materials:

  • Purified DnaC protein

  • ATP

  • Assay Buffer: 50 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 50 mM KCl, 10% glycerol

  • Malachite green-molybdate reagent for phosphate (B84403) detection

Method:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and the purified DnaC protein (e.g., 1 µM).

  • Initiate the reaction: Add ATP to a final concentration of 1 mM to start the reaction.

  • Incubate: Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 10, 15, and 30 minutes).

  • Stop the reaction: At each time point, take an aliquot of the reaction and stop it by adding an equal volume of 0.5 M EDTA.

  • Detect inorganic phosphate (Pi): Add the malachite green-molybdate reagent to each stopped reaction.

  • Measure absorbance: After color development, measure the absorbance at 650 nm using a spectrophotometer.

  • Calculate ATPase activity: Generate a standard curve using known concentrations of inorganic phosphate. Use the standard curve to determine the amount of Pi released in each reaction and calculate the rate of ATP hydrolysis (moles of Pi released per minute per mole of DnaC).

Mandatory Visualization

Experimental_Workflow_for_DnaC_Stability_Optimization cluster_prep Preparation cluster_assay Thermal Shift Assay cluster_analysis Data Analysis start Start: Purified DnaC Protein buffer_prep Prepare Buffer Screen (Varying pH and Salt) start->buffer_prep Input dye_prep Prepare Protein-Dye Mixture (DnaC + SYPRO Orange) start->dye_prep Input plate_setup Set up 96-well Plate (Triplicates for each condition) buffer_prep->plate_setup Screening Conditions dye_prep->plate_setup Sample rt_pcr Run Real-Time PCR (Temperature Ramp 25-95°C) plate_setup->rt_pcr Run Assay melt_curve Generate Melt Curves rt_pcr->melt_curve Fluorescence Data tm_determination Determine Melting Temperature (Tm) melt_curve->tm_determination Analysis optimal_buffer Identify Optimal Buffer (Highest Tm) tm_determination->optimal_buffer Comparison

Caption: Workflow for optimizing DnaC buffer conditions using a thermal shift assay.

DnaC_DnaB_Signaling_Pathway DnaA DnaA oriC oriC DnaA->oriC binds to ssDNA ssDNA oriC->ssDNA unwinds to create DnaC_ATP DnaC-ATP DnaB DnaB (inactive) DnaC_ATP->DnaB binds to DnaB_DnaC DnaB-DnaC Complex DnaB->DnaB_DnaC DnaB_DnaC->ssDNA loads DnaB onto DnaC_ADP DnaC-ADP + Pi DnaB_DnaC->DnaC_ADP ATP Hydrolysis DnaB_loaded DnaB loaded on ssDNA (active helicase) ssDNA->DnaB_loaded DnaC_ADP->DnaB_loaded releases from

Caption: DnaC's role in loading the DnaB helicase at the replication origin.

References

Technical Support Center: DnaC Mutant Expression and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common issues with the expression and solubility of DnaC mutants.

Troubleshooting Guides

Problem 1: Low or No Expression of DnaC Mutant Protein

Initial Checks:

  • Plasmid Integrity: Verify the integrity of your expression vector by restriction digest and sequencing to ensure the DnaC mutant gene is in-frame and free of mutations.

  • Transformation Efficiency: Use highly competent cells for transformation and include a positive control to ensure the transformation process is working correctly.

  • Antibiotic Concentration: Use the correct antibiotic at the appropriate concentration. Ensure that antibiotic stocks are not degraded.

Troubleshooting Steps:

Potential Cause Recommended Solution
Codon Bias The codon usage of the DnaC mutant gene may not be optimal for E. coli. Solution: Synthesize a codon-optimized version of the gene.
Promoter Leakiness/Toxicity Leaky expression from strong promoters (e.g., T7) can be toxic to the cells even before induction. Solution: Use an expression host containing a T7 lysozyme-expressing plasmid (e.g., pLysS or pLysE) to reduce basal expression. Alternatively, use a vector with a more tightly regulated promoter.
mRNA Instability The mRNA transcript of the DnaC mutant may be unstable. Solution: Optimize the 5' untranslated region (UTR) of the gene to improve mRNA stability.
Protein Degradation The mutant protein may be rapidly degraded by cellular proteases. Solution: Use protease-deficient E. coli strains (e.g., BL21(DE3) derivatives with lon and ompT mutations). Also, perform all purification steps at 4°C and add protease inhibitors to your lysis buffer.
Problem 2: DnaC Mutant Protein is Expressed but Insoluble (Inclusion Bodies)

Initial Checks:

  • SDS-PAGE Analysis: Analyze both the soluble and insoluble fractions of the cell lysate by SDS-PAGE to confirm the presence of the DnaC mutant protein in the insoluble pellet.

Troubleshooting Steps:

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome
Induction Temperature 37°C25°C18°CLower temperatures slow down protein synthesis, which can promote proper folding and increase the proportion of soluble protein.
Inducer (IPTG) Concentration 1.0 mM0.5 mM0.1 mMLower inducer concentrations can reduce the rate of protein expression, potentially leading to better folding.
Chaperone Co-expression No ChaperonesDnaK/DnaJ/GrpEGroEL/GroESCo-expression with chaperones can assist in the proper folding of the DnaC mutant protein, thereby increasing its solubility.
Solubility-Enhancing Fusion Tags No TagN-terminal His-TagN-terminal MBP-tagFusion tags like Maltose Binding Protein (MBP) are known to increase the solubility of their fusion partners.

Hypothetical Data on Solubility Enhancement:

DnaC Mutant Expression Temp (°C) Soluble Fraction (%)
DnaC-A84T3715
DnaC-A84T2540
DnaC-A84T1865
DnaC-T178P375
DnaC-T178P1830
DnaC-T178P + GroEL/GroES1855

Frequently Asked Questions (FAQs)

Q1: My DnaC mutant expresses well, but it's all in inclusion bodies. What is the first thing I should try?

A1: The simplest and often most effective first step is to lower the induction temperature. Reducing the temperature from 37°C to 18-25°C slows down the rate of protein synthesis, giving the mutant protein more time to fold correctly.

Q2: I've tried lowering the temperature and inducer concentration, but my protein is still insoluble. What's next?

A2: The next step would be to try co-expressing molecular chaperones. Chaperone systems like DnaK/DnaJ/GrpE or GroEL/GroES can assist in the proper folding of your DnaC mutant.[1] You can use commercially available plasmids that carry the genes for these chaperones.

Q3: Are there any specific buffer conditions that can help improve the solubility of my DnaC mutant during purification?

A3: Yes, optimizing the lysis and purification buffers can significantly impact solubility. Consider the following additions to your buffer:

  • Glycerol (5-10%): Acts as a stabilizing agent.

  • High Salt Concentration (e.g., 300-500 mM NaCl): Can help to prevent aggregation by masking surface charges.

  • Non-ionic detergents (e.g., Triton X-100 or Tween 20 at 0.1-0.5%): Can help to solubilize some proteins.

  • L-Arginine (50-100 mM): Can act as an aggregation suppressor.

Q4: I need to refold my DnaC mutant from inclusion bodies. Can you provide a general protocol?

A4: Yes, here is a general workflow for inclusion body purification and refolding. Note that optimization will be required for your specific DnaC mutant.

Experimental Protocols

Protocol 1: Inclusion Body Purification and Solubilization
  • Cell Lysis:

    • Resuspend the cell pellet from your expression culture in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization on ice.

  • Inclusion Body Washing:

    • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

    • Discard the supernatant (soluble fraction).

    • Wash the pellet by resuspending it in a wash buffer containing a mild detergent (e.g., Lysis Buffer + 1% Triton X-100). This helps to remove membrane proteins and other contaminants.

    • Repeat the centrifugation and washing steps at least twice.

  • Inclusion Body Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea, 10 mM DTT).

    • Stir at room temperature for 1-2 hours or overnight at 4°C until the pellet is completely dissolved.

    • Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble material. The supernatant contains the denatured DnaC mutant protein.

Protocol 2: On-Column Refolding of His-tagged DnaC Mutant

This protocol assumes your DnaC mutant has an N-terminal His-tag.

  • Column Preparation:

    • Equilibrate a Ni-NTA affinity column with solubilization buffer (containing 6 M GdnHCl or 8 M Urea).

  • Protein Binding:

    • Load the solubilized protein solution onto the equilibrated Ni-NTA column. The denatured protein will bind to the resin.

  • Refolding Gradient:

    • Wash the column with the solubilization buffer to remove any unbound proteins.

    • Initiate a linear gradient of decreasing denaturant concentration. This is done by mixing the solubilization buffer (Buffer A) with a refolding buffer (Buffer B: same as Buffer A but without the denaturant). A slow gradient from 100% Buffer A to 100% Buffer B over several column volumes allows for gradual removal of the denaturant, promoting on-column refolding.

  • Elution:

    • Once the column is equilibrated with the refolding buffer, wash with a low concentration of imidazole (e.g., 20 mM) in refolding buffer to remove non-specifically bound proteins.

    • Elute the refolded DnaC mutant protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

Visualizations

DnaC_Function_Workflow cluster_initiation DNA Replication Initiation DnaA DnaA binds to oriC Unwinding DNA unwinding at AT-rich region DnaA->Unwinding Loading Loading of DnaB-DnaC onto ssDNA Unwinding->Loading DnaC_ATP DnaC-ATP complex DnaBC_complex DnaB-DnaC complex formation DnaC_ATP->DnaBC_complex DnaB DnaB helicase DnaB->DnaBC_complex DnaBC_complex->Loading Primase Primase (DnaG) binds DnaB Loading->Primase DnaC_release DnaC release (ATP hydrolysis) DnaB_active Active DnaB helicase unwinds DNA DnaC_release->DnaB_active Replication_Fork Replication Fork established DnaB_active->Replication_Fork Primase->DnaC_release

Caption: Workflow of DnaC in DNA Replication Initiation.

Troubleshooting_Workflow decision decision result result Start Start: DnaC Mutant Expression CheckExpression Check for Expression (SDS-PAGE) Start->CheckExpression IsExpressed Protein Expressed? CheckExpression->IsExpressed NoExpression Troubleshoot Low/No Expression - Codon Optimization - Promoter Choice - mRNA Stability IsExpressed->NoExpression No CheckSolubility Check Soluble vs. Insoluble Fractions IsExpressed->CheckSolubility Yes End End NoExpression->End IsSoluble Sufficiently Soluble? CheckSolubility->IsSoluble Insoluble Troubleshoot Insolubility - Lower Temperature - Lower [IPTG] - Chaperone Co-expression - Solubility Tags IsSoluble->Insoluble No PurifySoluble Purify Soluble Protein IsSoluble->PurifySoluble Yes Refold Purify & Refold from Inclusion Bodies Insoluble->Refold Success Success: Purified, Soluble Protein PurifySoluble->Success Refold->Success Success->End

References

Technical Support Center: Enhancing In-Vitro Helicase Loading Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in-vitro helicase loading experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize helicase loading efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the efficiency of in-vitro helicase loading?

A1: The efficiency of in-vitro helicase loading is a multi-faceted process influenced by several critical factors:

  • Protein Purity and Concentration: The purity of the helicase and its associated loading factors (e.g., DnaC for DnaB, Cdc6/Cdt1 for MCM2-7) is paramount. Contaminating proteins, proteases, or nucleases can significantly impair loading. The optimal concentration of helicase and loader proteins needs to be determined empirically, as an excess of loader protein can sometimes inhibit helicase activity.[1]

  • DNA Substrate Quality and Design: The integrity and design of the DNA substrate are crucial. For many replicative helicases, a forked DNA structure mimicking the replication fork is required for efficient loading. The length of the single-stranded DNA (ssDNA) tails can also influence loading efficiency. Ensure complete annealing of oligonucleotides and purification of the final substrate to remove unincorporated nucleotides.

  • Buffer Composition: The buffer conditions, including pH, ionic strength, and the presence of specific ions, must be optimized. Magnesium ions (Mg²⁺) are typically essential as a cofactor for ATP hydrolysis, which is often coupled to the loading process.

  • ATP Concentration: ATP binding and, in many cases, hydrolysis is required for the action of helicase loaders.[2][3] The concentration of ATP should be optimized; while essential, excessively high concentrations are not always beneficial and can be inhibitory in some systems. Non-hydrolyzable ATP analogs (e.g., ATPγS) can be used to trap the helicase-loader complex on the DNA for certain applications.[4]

  • Temperature and Incubation Time: The optimal temperature and incubation time for loading can vary depending on the specific helicase system. Reactions are often performed at temperatures ranging from 20°C to 37°C.[5][6][7] Time-course experiments are recommended to determine the optimal incubation period for maximal loading.

Q2: How can I directly measure the efficiency of helicase loading?

A2: While downstream helicase unwinding activity is a common readout, it's an indirect measure of loading. To directly quantify loading efficiency, you can use the following techniques:

  • Electrophoretic Mobility Shift Assay (EMSA): EMSA, or gel shift assay, can visualize the formation of the helicase-DNA complex.[8][9][10] By using a labeled DNA substrate, you can observe a shift in its migration pattern on a native polyacrylamide gel upon binding of the helicase and its loaders. The intensity of the shifted band relative to the free DNA can be used to quantify the percentage of DNA bound by the helicase.

  • Filter Binding Assay: This technique relies on the principle that proteins bind to nitrocellulose filters, while free DNA does not.[11][12] If a radiolabeled DNA substrate is incubated with the helicase and its loaders, the resulting protein-DNA complex will be retained on the filter. The amount of radioactivity on the filter is proportional to the amount of loaded helicase.

  • Pull-Down Assays: If the helicase or a loader protein is tagged (e.g., with His-tag or GST-tag), you can immobilize the protein on beads and incubate it with the DNA substrate. After washing, the amount of DNA co-precipitated with the protein can be quantified to determine loading efficiency.

Q3: What is the role of ATP hydrolysis in helicase loading?

A3: The role of ATP hydrolysis is specific to the helicase system being studied.

  • For many bacterial systems (e.g., E. coli DnaB/DnaC): ATP binding to the DnaC loader is crucial for forming a stable complex with the DnaB helicase and for loading it onto the DNA.[2][3] The ATPase activity of the loader is often stimulated by the presence of both the helicase and ssDNA.[3][13] ATP hydrolysis is thought to trigger a conformational change that leads to the release of the loader from the helicase, thereby activating the helicase for unwinding.[1]

  • For eukaryotic systems (e.g., MCM2-7): ATP binding and hydrolysis by the ORC and Cdc6 proteins are essential for loading the Mcm2-7 helicase onto DNA. These ATP-driven steps are critical for the assembly of the pre-replication complex (pre-RC).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no helicase loading Inactive Proteins: Helicase or loader proteins may be improperly folded, degraded, or from a poorly purified batch.- Run an SDS-PAGE to check for protein integrity and purity.- Perform a functional assay for a known activity of the protein (e.g., ATPase assay for the loader).- Purify a fresh batch of proteins.
Suboptimal Buffer Conditions: pH, salt concentration, or Mg²⁺ concentration may not be optimal.- Perform a matrix titration of key buffer components (e.g., Tris-HCl pH 7.0-8.5, NaCl or KCl 50-200 mM, MgCl₂ 1-10 mM).- Refer to literature for established buffer conditions for your specific or a similar helicase.[14]
Incorrect ATP Concentration: ATP concentration may be too low or inhibitory.- Titrate ATP concentration (e.g., 0.1-5 mM).- For trapping the complex, use a non-hydrolyzable ATP analog like ATPγS.[4]
Poor DNA Substrate Quality: Incomplete annealing, degradation, or incorrect structure of the DNA substrate.- Verify the integrity of your DNA substrate on a native or denaturing polyacrylamide gel.- Optimize the annealing protocol for your oligonucleotides (e.g., slow cooling from 95°C).- Purify the annealed substrate to remove unincorporated oligos.
Inappropriate Temperature or Incubation Time: The reaction may not have reached equilibrium or proteins may be unstable at the chosen temperature.- Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time.- Test a range of temperatures (e.g., 25°C, 30°C, 37°C).
High background in filter binding assays Non-specific DNA Binding to Filter: The DNA substrate may be binding to the nitrocellulose filter independently of the protein.- Ensure the filter is thoroughly washed with the appropriate buffer before and after sample application.- Consider using a different type of membrane (e.g., nylon) if the problem persists.
Smeared bands in EMSA Complex Dissociation: The helicase-DNA complex may be unstable and dissociating during electrophoresis.- Run the gel at a lower voltage and/or in a cold room to minimize dissociation.- Optimize the gel percentage and buffer composition to improve resolution.- Consider cross-linking the complex before electrophoresis (use with caution as it can create artifacts).
Protein Aggregation: The helicase or loader proteins may be aggregating.- Centrifuge the protein stocks before use to pellet any aggregates.- Include a non-ionic detergent (e.g., 0.01% NP-40) or glycerol (B35011) in the binding buffer.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for In-Vitro Helicase Loading Assays

Parameter Typical Range Notes
Helicase Concentration 10 - 500 nMTitration is recommended to find the optimal concentration.[15]
Loader Protein Concentration 10 - 1000 nMOften used in slight molar excess to the helicase.
DNA Substrate Concentration 0.1 - 10 nMShould be in molar excess of the helicase for single-turnover kinetics.
ATP Concentration 1 - 5 mMCan be inhibitory at high concentrations for some helicases.
MgCl₂ Concentration 2 - 10 mMEssential cofactor for ATP hydrolysis.
Buffer pH 7.0 - 8.0Typically Tris-HCl or HEPES-based buffers.
Salt Concentration (NaCl/KCl) 50 - 150 mMHigher salt can reduce non-specific binding but may inhibit complex formation.
Incubation Temperature 25 - 37 °COptimal temperature is helicase-dependent.[5]
Incubation Time 10 - 60 minShould be determined empirically through a time-course experiment.[5]

Experimental Protocols

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for Helicase Loading

This protocol is designed to visualize the formation of a stable complex between a helicase, its loader(s), and a DNA substrate.

Materials:

  • Purified helicase and loader proteins

  • Labeled DNA substrate (e.g., ³²P-labeled or fluorescently tagged forked DNA)

  • 10x EMSA Binding Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 50 mM Mg(OAc)₂, 10 mM DTT, 50% glycerol)

  • ATP solution (100 mM)

  • Poly(dI-dC) (non-specific competitor DNA)

  • 6x Loading Dye (Ficoll-based, without SDS)

  • Native Polyacrylamide Gel (4-6%) in 0.5x TBE buffer

Procedure:

  • Prepare Binding Reactions: In separate microcentrifuge tubes, assemble the following components on ice:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10x EMSA Binding Buffer

    • 1 µL of Poly(dI-dC) (50 ng/µL)

    • 1 µL of labeled DNA substrate (e.g., 1 nM final concentration)

    • Varying concentrations of helicase and a constant concentration of loader protein. Include a "no protein" control.

  • Initiate the Reaction: Add 1 µL of ATP (to a final concentration of 2-5 mM) to each tube.

  • Incubate: Incubate the reactions at the optimal temperature (e.g., 30°C) for 30 minutes.

  • Add Loading Dye: Add 4 µL of 6x Loading Dye to each reaction.

  • Gel Electrophoresis: Carefully load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling apparatus.

  • Detection: Dry the gel (for radioactive probes) and expose it to a phosphor screen or X-ray film. For fluorescent probes, visualize the gel using an appropriate imaging system.

Protocol 2: Filter Binding Assay for Quantifying Helicase Loading

This protocol provides a quantitative measure of helicase loading onto a DNA substrate.

Materials:

  • Purified helicase and loader proteins

  • Radiolabeled DNA substrate (e.g., ³²P-labeled forked DNA)

  • 1x Filter Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • ATP solution (100 mM)

  • Nitrocellulose membranes

  • Vacuum filtration apparatus

  • Scintillation vials and scintillation fluid

Procedure:

  • Prepare Binding Reactions: Set up binding reactions as described in the EMSA protocol, but in a larger volume (e.g., 50 µL) in the 1x Filter Binding Buffer.

  • Incubate: Incubate the reactions at the optimal temperature for the determined optimal time.

  • Filter the Reactions: Pre-wet the nitrocellulose membranes in 1x Filter Binding Buffer. Place the membranes on the vacuum filtration apparatus. Apply a gentle vacuum and slowly pipette each reaction mixture onto a separate membrane.

  • Wash the Filters: Wash each filter with 3 x 1 mL of ice-cold 1x Filter Binding Buffer to remove unbound DNA.

  • Quantify Bound DNA: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of DNA bound at each protein concentration and plot the data to determine the binding affinity (Kd).

Visualizations

HelicaseLoadingPathway cluster_0 Initiation cluster_1 Loading cluster_2 Activation Initiator_Protein Initiator Protein (e.g., DnaA, ORC) Origin_DNA Origin DNA Initiator_Protein->Origin_DNA Binds Unwound_DNA Unwound ssDNA Origin_DNA->Unwound_DNA Melting Loaded_Helicase Loaded Helicase on ssDNA Unwound_DNA->Loaded_Helicase Recruitment & Loading Helicase_Loader Helicase Loader (e.g., DnaC, Cdc6/Cdt1) Helicase Helicase (e.g., DnaB, Mcm2-7) Helicase_Loader->Helicase Forms complex Active_Helicase Active Helicase Loaded_Helicase->Active_Helicase ATP ATP ATP->Helicase_Loader ADP_Pi ADP + Pi Active_Helicase->ADP_Pi ATP Hydrolysis Loader_Release Loader Release Active_Helicase->Loader_Release

Caption: Generalized pathway of helicase loading and activation.

TroubleshootingWorkflow Start Low/No Helicase Loading Check_Proteins Check Protein Quality (Purity, Integrity, Activity) Start->Check_Proteins Check_DNA Check DNA Substrate (Integrity, Annealing) Check_Proteins->Check_DNA Proteins OK Purify_New_Proteins Purify Fresh Proteins Check_Proteins->Purify_New_Proteins Problem Found Optimize_Buffer Optimize Buffer (pH, Salt, Mg2+) Check_DNA->Optimize_Buffer DNA OK Prepare_New_DNA Prepare Fresh DNA Substrate Check_DNA->Prepare_New_DNA Problem Found Optimize_Conditions Optimize Reaction (Temp, Time, ATP) Optimize_Buffer->Optimize_Conditions Buffer OK Systematic_Titration Systematic Titration of Components Optimize_Buffer->Systematic_Titration Problem Found Time_Temp_Course Perform Time/Temp Course Optimize_Conditions->Time_Temp_Course Problem Found Success Efficient Loading Optimize_Conditions->Success Conditions OK Purify_New_Proteins->Check_Proteins Prepare_New_DNA->Check_DNA Systematic_Titration->Optimize_Buffer Time_Temp_Course->Optimize_Conditions

Caption: A logical workflow for troubleshooting inefficient helicase loading.

References

issues with ATP hydrolysis in dnaC ATPase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ATP hydrolysis in DnaC ATPase assays.

Frequently Asked Questions (FAQs)

Q1: What is the function of DnaC and why is its ATPase activity important?

DnaC is a crucial bacterial protein that acts as a helicase loader, responsible for delivering the DnaB helicase to the origin of replication on single-stranded DNA (ssDNA).[1][2] The ATPase activity of DnaC is fundamental to this process. ATP binding to DnaC is required to form a stable complex with DnaB and to facilitate the opening of the DnaB ring.[2] Subsequent ATP hydrolysis, stimulated by the presence of both DnaB and ssDNA, is thought to trigger a conformational change in DnaC, leading to its release from DnaB and the activation of the helicase to unwind DNA.[1][3]

Q2: What are the key components required for a successful DnaC ATPase assay?

A typical DnaC ATPase assay requires purified DnaC protein, its partner protein DnaB helicase, a single-stranded DNA (ssDNA) effector, ATP, and a suitable buffer containing a divalent cation, typically Mg²⁺, which is essential for ATP hydrolysis.

Q3: What are the common methods for measuring DnaC ATPase activity?

Several methods can be used to measure the ATPase activity of DnaC by detecting the products of ATP hydrolysis (ADP and inorganic phosphate (B84403), Pi). Common techniques include:

  • Malachite Green Assay: A colorimetric method that detects the amount of inorganic phosphate (Pi) released.[4][5][6]

  • Enzyme-Coupled Assay: A continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[7][8][9]

  • Radioactive Assay: Utilizes [γ-³²P]ATP or [γ-³³P]ATP and measures the release of radioactive phosphate.[9]

Troubleshooting Guide

Issue 1: Low or No ATPase Activity
Possible Cause Troubleshooting Steps
Inactive DnaC Enzyme - Verify Protein Integrity: Run purified DnaC on an SDS-PAGE gel to check for degradation. - Confirm Protein Concentration: Use a reliable method like Bradford or BCA assay. - Proper Storage: Store DnaC aliquots at -80°C and avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions - Incorrect Buffer Components: Ensure the buffer contains an appropriate pH (typically 7.5-8.5), salt concentration (e.g., 50-150 mM NaCl), and a divalent cation (e.g., 5-10 mM MgCl₂). - Incorrect Temperature: Most ATPase assays are performed at 37°C, but this should be optimized. - ATP Concentration: The ATP concentration should be optimized. A typical starting concentration is 1-5 mM.
Missing or Inactive Cofactors - DnaB and ssDNA are essential: DnaC has very low intrinsic ATPase activity; its activity is significantly stimulated by the presence of both DnaB and ssDNA.[3] Ensure both are present at appropriate concentrations. - ssDNA Quality: Use high-quality ssDNA (e.g., M13 ssDNA or long oligonucleotides) and ensure it is not degraded.
Reagent Issues - ATP Degradation: Prepare fresh ATP solutions and store them properly. ATP can hydrolyze spontaneously over time, especially if not stored at the correct pH and temperature. - Contaminating Inhibitors: Ensure that buffers and reagents are free from contaminants that could inhibit ATPase activity.
Issue 2: High Background Signal
Possible Cause Troubleshooting Steps
Contaminating ATPases - Assess Protein Purity: If the DnaC or DnaB preparations are not highly pure, they may contain other ATP-hydrolyzing enzymes. Consider an additional purification step like size-exclusion chromatography. - Run Controls: Always include a "no-enzyme" control to measure the level of non-enzymatic ATP hydrolysis.
Non-Enzymatic ATP Hydrolysis - Buffer Stability: High temperatures or extreme pH can cause ATP to hydrolyze spontaneously. Ensure the assay buffer is stable under the experimental conditions.
Free Phosphate Contamination - Use Phosphate-Free Reagents: Ensure all buffers, water, and labware are free of contaminating inorganic phosphate, especially when using a malachite green-based assay.[5]
Issue 3: Inconsistent Results Between Replicates
Possible Cause Troubleshooting Steps
Pipetting Errors - Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Thorough Mixing: Mix all reaction components thoroughly but gently to avoid denaturing the enzyme. - Use Master Mixes: Prepare a master mix of common reagents (buffer, ATP, MgCl₂) to reduce pipetting variability.
Temperature Fluctuations - Pre-incubate Reagents: Allow all reagents and plates to equilibrate to the assay temperature before starting the reaction. - Use a Temperature-Controlled Plate Reader: For kinetic assays, ensure the temperature is stable throughout the measurement period.
Reagent Instability - Prepare Reagents Fresh: Prepare detection reagents and ATP solutions fresh for each experiment. - Protect from Light: Some detection reagents, like malachite green, are light-sensitive. Store and handle them according to the manufacturer's instructions.

Quantitative Data Summary

The following table provides representative data illustrating the stimulation of DnaC ATPase activity. Actual values may vary depending on the specific experimental conditions.

ConditionDnaC (nM)DnaB (nM)ssDNA (ng/µL)Specific Activity (nmol Pi/min/mg DnaC)Fold Stimulation
Basal Activity10000~0.51x
+ DnaB1002000~1.02x
+ ssDNA100050~2.55x
+ DnaB + ssDNA10020050~25.050x

Experimental Protocols

Malachite Green-Based DnaC ATPase Assay

This endpoint assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Purified DnaC and DnaB proteins

  • M13 single-stranded DNA

  • ATP solution (high purity)

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent: Commercially available or prepared as a solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.

  • Phosphate Standard (e.g., KH₂PO₄)

  • 96-well microplate

Procedure:

  • Prepare a Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard in the assay buffer to generate a standard curve.

  • Set up Reactions: In a 96-well plate, set up the following reactions in a final volume of 50 µL:

    • Test Sample: Assay buffer, DnaC, DnaB, and ssDNA.

    • Controls:

      • No-enzyme control (assay buffer, DnaB, ssDNA, ATP).

      • No-DnaB control (assay buffer, DnaC, ssDNA, ATP).

      • No-ssDNA control (assay buffer, DnaC, DnaB, ATP).

  • Initiate the Reaction: Add ATP to each well to a final concentration of 1 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction and Detect Phosphate: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well. This reagent is typically acidic and will terminate the enzymatic reaction.

  • Color Development: Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure Absorbance: Read the absorbance at ~620-650 nm using a microplate reader.

  • Calculate Activity: Subtract the absorbance of the no-enzyme control from all sample readings. Use the phosphate standard curve to determine the concentration of phosphate released in each sample. Calculate the specific activity of DnaC (e.g., in nmol Pi/min/mg DnaC).

Enzyme-Coupled DnaC ATPase Assay

This is a continuous assay that monitors ATP hydrolysis in real-time.

Materials:

  • Purified DnaC and DnaB proteins

  • M13 single-stranded DNA

  • ATP solution (high purity)

  • Coupled Enzyme Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 2.5 mM phosphoenolpyruvate (B93156) (PEP), 0.2 mM NADH, 20 U/mL pyruvate (B1213749) kinase (PK), and 20 U/mL lactate (B86563) dehydrogenase (LDH).

  • UV-transparent 96-well microplate

Procedure:

  • Set up Reactions: In a UV-transparent 96-well plate, add the DnaC, DnaB, and ssDNA to the coupled enzyme assay buffer. Include appropriate controls as described in the malachite green assay.

  • Equilibration: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add ATP to each well to a final concentration of 1 mM.

  • Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C in a kinetic plate reader. Take readings every 30-60 seconds for 15-30 minutes.

  • Calculate Activity: The rate of ATP hydrolysis is proportional to the rate of NADH oxidation. Calculate the rate of change in absorbance (ΔA₃₄₀/min). Convert this rate to the rate of ATP hydrolysis using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

DnaC_ATPase_Cycle DnaC_ATP DnaC-ATP DnaC_DnaB_ATP DnaC-DnaB-ATP Complex DnaC_ATP->DnaC_DnaB_ATP + DnaB DnaB DnaB (inactive) DnaB->DnaC_DnaB_ATP Loading_Complex DnaC-DnaB-ATP-ssDNA Loading Complex DnaC_DnaB_ATP->Loading_Complex + ssDNA ssDNA ssDNA ssDNA->Loading_Complex Hydrolysis ATP Hydrolysis Loading_Complex->Hydrolysis DnaC_ADP DnaC-ADP + Pi Hydrolysis->DnaC_ADP DnaB_ssDNA DnaB on ssDNA (active) Hydrolysis->DnaB_ssDNA Release DnaC Release DnaC_ADP->Release DnaB_ssDNA->Release Release->DnaC_ATP ADP -> ATP Exchange

Caption: DnaC ATPase cycle and helicase loading pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer and Reagents Prep_Enzymes Thaw and Dilute DnaC, DnaB, ssDNA Prep_Reagents->Prep_Enzymes Prep_Plate Prepare 96-well Plate Prep_Enzymes->Prep_Plate Add_Components Add DnaC, DnaB, ssDNA to Wells Prep_Plate->Add_Components Initiate Initiate with ATP Add_Components->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop_Reaction Stop Reaction (Malachite Green) Incubate->Stop_Reaction Endpoint Assay Read_Signal Read Absorbance (620nm or 340nm) Incubate->Read_Signal Kinetic Assay Stop_Reaction->Read_Signal Standard_Curve Generate Standard Curve Read_Signal->Standard_Curve Calculate_Activity Calculate Specific Activity Standard_Curve->Calculate_Activity

Caption: General experimental workflow for a DnaC ATPase assay.

Troubleshooting_Logic Start Problem: Low or No ATPase Activity Check_Enzyme Is DnaC enzyme active and at correct concentration? Start->Check_Enzyme Check_Cofactors Are DnaB and ssDNA present and active? Check_Enzyme->Check_Cofactors Yes Sol_Enzyme Solution: Verify protein integrity, concentration, and storage. Check_Enzyme->Sol_Enzyme No Check_Conditions Are assay conditions (buffer, temp, ATP) optimal? Check_Cofactors->Check_Conditions Yes Sol_Cofactors Solution: Add fresh, active DnaB and ssDNA. Check_Cofactors->Sol_Cofactors No Check_Reagents Are reagents (ATP, etc.) fresh and uncontaminated? Check_Conditions->Check_Reagents Yes Sol_Conditions Solution: Optimize buffer components, temperature, and ATP concentration. Check_Conditions->Sol_Conditions No Sol_Reagents Solution: Prepare fresh reagents. Check_Reagents->Sol_Reagents No

Caption: Troubleshooting decision tree for low DnaC ATPase activity.

References

Technical Support Center: Studying the Transient DnaB-DnaC Complex

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the E. coli DnaB-DnaC protein complex. This resource provides answers to frequently asked questions and detailed troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the DnaB-DnaC complex?

The DnaB-DnaC complex is a crucial component of the DNA replication machinery in E. coli. DnaB is the primary replicative helicase that unwinds the DNA duplex at the replication fork.[1][2] However, DnaB is a ring-shaped hexamer that cannot load onto DNA on its own.[3] DnaC acts as the helicase loader, binding to DnaB and cracking open the ring structure, which allows it to be deposited onto single-stranded DNA (ssDNA).[2][3] Following the loading of DnaB onto the DNA, DnaC is released, a step that is coupled with ATP hydrolysis.[1][4]

Q2: What is the stoichiometry of the DnaB-DnaC complex?

The stable DnaB-DnaC complex is composed of one hexamer of DnaB and six monomers of DnaC, forming a DnaB6-DnaC6 assembly.[3][5] However, under physiological conditions, the DnaB-DnaC complex can exist as a distribution of complexes with a varying number of bound DnaC molecules.[5]

Q3: How do nucleotides like ATP and ADP affect the stability and function of the DnaB-DnaC complex?

Nucleotides play a critical role in the lifecycle of the DnaB-DnaC complex. The complex is stabilized by the binding of ATP to DnaC.[4] In fact, the DnaB6-DnaC6-ATP6 complex can be maintained at very low concentrations without ATP hydrolysis.[4] While ATP binding to DnaC is not strictly required for the formation of the complex itself, it is essential for loading the DnaB helicase onto the origin of replication (oriC).[6] DnaC has both an ATP- and ADP-bound state, acting as a dual switch.[7] The DnaC-ATP state is involved in expanding the ssDNA bubble at the origin, while the hydrolysis of ATP to ADP leads to the release of DnaC, allowing DnaB to begin unwinding the DNA.[7] The DnaC-ATP form of the complex actually inhibits the helicase activity of DnaB.[7]

Q4: Why is the DnaB-DnaC complex considered "transient"?

The DnaB-DnaC complex is considered transient because its existence is temporary and tightly regulated. It forms to facilitate the loading of DnaB onto DNA and must disassemble for replication to proceed.[8] The interaction is dynamic, and the complex is designed to be disassembled by ATP hydrolysis, which is triggered by DnaB and ssDNA.[7] This transient nature makes it a challenging subject for biochemical and structural studies.

Data Presentation

Table 1: Quantitative Data for DnaB-DnaC Interaction

ParameterValueConditionReference
Stoichiometry 6 DnaC monomers per DnaB hexamerATP or ADP present[5]
Binding Constant (K) for DnaB-DnaC to ssDNA (20-mer) 2.0 x 10⁷ M⁻¹1 mM AMP-PNP[5]
Binding Constant (K) for DnaB-DnaC to ssDNA (20-mer) 1.7 x 10⁷ M⁻¹1 mM ADP[5]
Stability of DnaB6-DnaC6-ATP6 complex Stable at concentrations as low as 5 x 10⁻¹⁰ MWithout ATP hydrolysis[4]
Binding Affinity of DnaB for ATP K_D = 2.8 µM-[6]
Binding Affinity of DnaB for ATPγS K_D = 0.1 µM-[6]
Binding Affinity of DnaC for ATP K_D ≈ 6–13 µM-[6]

Troubleshooting Guides

Problem 1: My DnaB-DnaC complex dissociates during purification.

  • Possible Cause: The interaction between DnaB and DnaC is inherently transient and dependent on the presence of nucleotides. The absence of nucleotides or the presence of contaminating phosphatases can lead to complex dissociation.

  • Troubleshooting Steps:

    • Supplement Buffers with Nucleotides: Ensure all purification buffers (lysis, wash, and elution) are supplemented with a non-hydrolyzable ATP analog like AMP-PNP or ATPγS at a concentration of 0.1-1 mM.[9][10] These analogs will lock DnaC in an ATP-bound state, stabilizing the complex.[4][11]

    • Maintain Low Temperatures: Perform all purification steps at 4°C to minimize protein degradation and complex dissociation.

    • Use a Gentle Purification Method: Affinity chromatography followed by size-exclusion chromatography is a common method.[12] Avoid harsh elution conditions, such as extreme pH changes, if possible.

    • Increase Protein Concentration: The stability of the complex is concentration-dependent.[12] Concentrate the protein fractions containing the complex as soon as possible after elution.

    • Include Protease Inhibitors: Add a protease inhibitor cocktail to the lysis buffer to prevent degradation of DnaB or DnaC, which would disrupt the complex.[13]

Problem 2: I am not observing any helicase activity in my DnaB helicase assay when DnaC is present.

  • Possible Cause: The DnaC protein, particularly when bound to ATP, is a negative regulator of DnaB's helicase activity.[1][7] The complex must disassemble for DnaB to become active.[8]

  • Troubleshooting Steps:

    • Facilitate DnaC Release: The release of DnaC is triggered by ATP hydrolysis in the presence of ssDNA.[7] Ensure your assay buffer contains ATP (not a non-hydrolyzable analog) and a ssDNA substrate for DnaB to load onto.

    • Include DnaG Primase: The interaction of DnaB with DnaG primase can stimulate the release of DnaC.[8] Adding purified DnaG to the reaction can promote DnaB activation.

    • Check DnaB:DnaC Ratio: An excess of DnaC can inhibit DnaB activity.[14] Titrate the concentration of DnaC in your assay to find the optimal ratio for observing DnaB activity.

    • Verify Substrate Design: Ensure your helicase substrate has a 3' ssDNA tail, as DnaB translocates in the 5' to 3' direction.[2][15]

    • Prevent Re-annealing: The unwound DNA strands can quickly re-anneal. Include a single-stranded binding protein (SSB) in your reaction to trap the unwound strands.[16]

Problem 3: My cryo-EM reconstructions of the DnaB-DnaC complex are low-resolution and show preferred orientation.

  • Possible Cause: The DnaB-DnaC complex is known to be flexible and can adopt multiple conformations. This inherent heterogeneity, combined with potential interactions with the air-water interface during grid preparation, can lead to poor resolution and preferred orientations.[17]

  • Troubleshooting Steps:

    • Stabilize the Complex: Prepare your sample in the presence of a non-hydrolyzable ATP analog like AMP-PNP to lock the complex in a more uniform conformational state.[9][10]

    • Optimize Grid Preparation:

      • Vary Grid Type: Test different grid types, including those with ultrathin carbon or gold supports, which can alter the interaction of the complex with the grid surface.[18]

      • Use Detergents: Add a low concentration of a mild, non-ionic detergent (e.g., 0.005% Tween-20 or NP-40) to the sample just before freezing to reduce interactions with the air-water interface.[18][19]

      • Adjust Blotting Conditions: Systematically vary the blot time, blot force, and humidity to achieve a thin, even layer of vitreous ice.[20]

    • Increase Particle Concentration: Higher particle concentrations can sometimes improve particle distribution and reduce the effects of the air-water interface.[21]

    • Data Processing Strategies:

      • 3D Classification: Use extensive 3D classification to sort particles into more homogeneous subsets representing different conformational states.

      • Local Refinement: If a stable core of the complex is visible, use local refinement to improve the resolution of that region.

Experimental Protocols

Protocol 1: Co-purification of the His-tagged DnaB and DnaC Complex

This protocol is adapted from general protein co-purification methods and specifics of the DnaB-DnaC system.

  • Expression: Co-express His-tagged DnaB and untagged DnaC in E. coli BL21(DE3) cells. Induce expression with IPTG at mid-log phase and grow for an additional 3-4 hours at 30°C.[3]

  • Cell Lysis:

    • Harvest cells by centrifugation and resuspend the pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1 mM MgCl2, 0.1 mM AMP-PNP, and a protease inhibitor cocktail).

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 40 mM imidazole, 10% glycerol, 1 mM DTT, 1 mM MgCl2, 0.1 mM AMP-PNP).

    • Elute the complex with Elution Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT, 1 mM MgCl2, 0.1 mM AMP-PNP).

  • Size-Exclusion Chromatography:

    • Concentrate the eluted fractions.

    • Load the concentrated sample onto a size-exclusion column (e.g., Superdex 200) pre-equilibrated with SEC Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM MgCl2, 0.1 mM AMP-PNP).

    • Collect fractions and analyze by SDS-PAGE to confirm the presence of both DnaB and DnaC.

  • Verification: Confirm the presence of the complex using native PAGE or analytical ultracentrifugation.

Protocol 2: DnaB Helicase Activity Assay

This protocol is a standard method for measuring helicase activity.[15][22]

  • Substrate Preparation: Prepare a forked DNA substrate with a 3' ssDNA tail. The shorter strand should be labeled with a fluorescent dye (e.g., FAM) or a radioactive isotope (e.g., ³²P).

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 5x Reaction Buffer (e.g., 125 mM Tris-HCl pH 7.5, 500 mM NaCl, 25 mM MgCl2, 5 mM DTT)

    • 10 mM ATP

    • 1 µM SSB protein

    • 10 nM DNA substrate

    • Purified DnaB and DnaC (titrate concentrations)

    • Nuclease-free water to the final volume.

  • Initiate Reaction: Add DnaB/DnaC to the reaction mixture, mix gently, and incubate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Analysis:

    • Resolve the reaction products on a native polyacrylamide gel.

    • Visualize the displaced, labeled single-stranded DNA using a gel imager. The amount of displaced strand is proportional to the helicase activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_purification Complex Purification cluster_analysis Analysis co_expression Co-expression of His-DnaB and DnaC lysis Cell Lysis (with AMP-PNP) co_expression->lysis ni_nta Ni-NTA Affinity Chromatography lysis->ni_nta sec Size-Exclusion Chromatography ni_nta->sec sds_page SDS-PAGE Analysis sec->sds_page Verify Purity & Co-elution helicase_assay Helicase Activity Assay sec->helicase_assay Functional Characterization cryo_em Cryo-EM sec->cryo_em Structural Analysis

Caption: Workflow for DnaB-DnaC complex purification and analysis.

Signaling Pathway

atp_cycle DnaB_hex DnaB Hexamer (Inactive) BC_ATP DnaB6-DnaC6-ATP (Stable, Inactive) DnaB_hex->BC_ATP Complex Formation DnaC_ATP 6 x DnaC-ATP DnaC_ATP->BC_ATP BC_ATP_DNA DnaB6-DnaC6-ATP loaded on ssDNA BC_ATP->BC_ATP_DNA Loading onto ssDNA oriC oriC (ssDNA) oriC->BC_ATP_DNA DnaB_DNA DnaB on ssDNA (Active Helicase) BC_ATP_DNA->DnaB_DNA ATP Hydrolysis & DnaC Release DnaC_ADP 6 x DnaC-ADP + 6 Pi BC_ATP_DNA->DnaC_ADP

Caption: ATP-dependent cycle of DnaB loading by DnaC.

References

Technical Support Center: Strategies to Prevent Aggregation of Purified DnaC Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the purified DnaC protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly protein aggregation, during your experiments.

Troubleshooting Guide: DnaC Protein Aggregation

Experiencing aggregation of your purified DnaC protein can be a significant setback. This guide provides a systematic approach to troubleshooting and preventing this common issue.

Question: My purified DnaC protein is precipitating out of solution. What are the likely causes and how can I fix it?

Answer: Protein aggregation is a common issue that can arise from a variety of factors. The following steps will guide you through a systematic process to identify and resolve the cause of your DnaC aggregation.

Step 1: Review Your Buffer Composition

The buffer environment is critical for maintaining the stability of DnaC.

  • pH: Ensure the pH of your buffer is optimal for DnaC stability. Most proteins are least soluble at their isoelectric point (pI). It is advisable to work at a pH at least one unit away from the pI of DnaC.

  • Salt Concentration: DNA-binding proteins, including DnaC, often require a moderate to high salt concentration (e.g., 150-500 mM NaCl or KCl) to remain soluble.[1] Low salt conditions can lead to non-specific electrostatic interactions and subsequent aggregation.[1]

  • Additives: Consider the inclusion of stabilizing additives in your buffer.

Step 2: Optimize Protein Concentration

High protein concentrations can increase the likelihood of aggregation.

  • Working Concentration: If you are observing aggregation, try working with a lower concentration of DnaC.

  • Concentration Step: If aggregation occurs during the concentration step, consider concentrating the protein in smaller batches or using a gentler method of concentration. Adding stabilizing agents before concentrating can also be beneficial.

Step 3: Control Temperature and Storage Conditions

Temperature fluctuations can induce protein unfolding and aggregation.

  • Purification Temperature: Perform purification steps at 4°C to minimize the risk of denaturation and aggregation.

  • Storage: For short-term storage (days to a week), keep the protein at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (B35011) is highly recommended for frozen storage.

Step 4: Consider the Nucleotide-Bound State

DnaC is an AAA+ ATPase, and its conformation and stability are influenced by the binding of ATP or ADP.

  • ATP/ADP: The presence of ATP or a non-hydrolyzable ATP analog (e.g., ATPγS) may be necessary to stabilize DnaC in a particular conformation that is less prone to aggregation. The DnaC-ATP form is important for its interaction with the DnaB helicase.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting DnaC protein aggregation.

DnaC_Aggregation_Troubleshooting start Start: DnaC Aggregation Observed check_buffer Step 1: Review Buffer Composition start->check_buffer ph Is pH optimal? (at least 1 unit from pI) check_buffer->ph salt Is salt concentration adequate? (150-500 mM) ph->salt Yes adjust_ph Adjust pH ph->adjust_ph No additives Are stabilizing additives present? salt->additives Yes adjust_salt Increase Salt Concentration salt->adjust_salt No add_stabilizers Add Stabilizers (e.g., Glycerol, Arginine) additives->add_stabilizers No check_concentration Step 2: Evaluate Protein Concentration additives->check_concentration Yes adjust_ph->salt adjust_salt->additives add_stabilizers->check_concentration too_high Is protein concentration too high? check_concentration->too_high reduce_concentration Reduce Protein Concentration too_high->reduce_concentration Yes check_temp Step 3: Assess Temperature & Storage too_high->check_temp No reduce_concentration->check_temp temp_storage Are purification & storage conditions optimal? check_temp->temp_storage optimize_temp Perform purification at 4°C Store at -80°C with cryoprotectant temp_storage->optimize_temp No check_nucleotide Step 4: Consider Nucleotide State temp_storage->check_nucleotide Yes optimize_temp->check_nucleotide nucleotide_present Is ATP/ADP present? check_nucleotide->nucleotide_present add_nucleotide Add ATP or non-hydrolyzable analog nucleotide_present->add_nucleotide No solution Problem Solved nucleotide_present->solution Yes add_nucleotide->solution DnaC_Interaction_Pathway DnaC DnaC DnaC_ATP DnaC-ATP Complex DnaC->DnaC_ATP + ATP ATP ATP->DnaC_ATP DnaB_DnaC DnaB-DnaC-ATP Complex DnaC_ATP->DnaB_DnaC + DnaB DnaB DnaB (inactive hexamer) DnaB->DnaB_DnaC DnaB_on_ssDNA DnaB loaded on ssDNA (active helicase) DnaB_DnaC->DnaB_on_ssDNA + ssDNA (DnaC is released upon ATP hydrolysis) ADP_Pi ADP + Pi DnaB_DnaC->ADP_Pi ATP Hydrolysis ssDNA Single-Stranded DNA (ssDNA) ssDNA->DnaB_on_ssDNA

References

Technical Support Center: dnaC Plasmid Stability and Copy Number Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dnaC-related plasmid stability and copy number during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the DnaC protein in plasmid replication?

A1: The DnaC protein is a crucial host factor in the replication of certain plasmids in E. coli. Its primary role is to act as a helicase loader. DnaC forms a complex with the DnaB helicase and delivers it to the plasmid's origin of replication.[1][2][3] This action is essential for unwinding the DNA double helix, a critical step for initiating plasmid replication.[1][3] Once DnaB is loaded, DnaC is released, allowing replication to proceed.[1]

Q2: How can a mutation in the host's dnaC gene affect my plasmid's copy number?

A2: Mutations in the host's dnaC gene can significantly impact plasmid copy number. Since DnaC is essential for loading the DnaB helicase, a mutated DnaC protein may have reduced efficiency in this process, leading to a decrease in the frequency of replication initiation events.[4][5] This can result in a lower plasmid copy number.[4][5] Some specific dnaC mutations have been shown to suppress uncontrolled plasmid replication, thereby reducing the copy number of certain plasmids.[4]

Q3: I am observing a lower than expected yield from my plasmid prep. Could this be a copy number issue related to DnaC?

A3: A low plasmid yield is a common indicator of a low copy number.[6][7][8] If your plasmid relies on the host DnaC protein for replication, a suboptimal interaction between the plasmid's origin of replication and the host's replication machinery, including DnaC, could be the cause. Other factors can also contribute to low yield, such as the plasmid's origin of replication type (high-copy vs. low-copy), culture conditions, and the size or nature of your gene insert.[6][7][9][10]

Q4: What is plasmid instability and how can it be related to DnaC?

A4: Plasmid instability refers to the loss of the plasmid from a bacterial population over successive generations. This can manifest as a gradual decrease in the proportion of plasmid-containing cells in a culture, especially in the absence of selective pressure.[11] Issues with the DnaC-dependent replication initiation can contribute to plasmid instability. If replication initiation is inefficient, daughter cells may not receive a copy of the plasmid during cell division. Certain host mutations, including those in genes like dnaK, can also lead to defects in plasmid maintenance.[12][13]

Troubleshooting Guides

Issue 1: Consistently Low Plasmid Yield

If you are experiencing consistently low plasmid yields, it may be indicative of a low plasmid copy number. The following guide provides a systematic approach to troubleshoot this issue.

Troubleshooting Workflow

Low_Yield_Troubleshooting start Start: Low Plasmid Yield check_ori 1. Verify Origin of Replication (ori) - High-copy or low-copy? start->check_ori culture_conditions 2. Optimize Culture Conditions - Fresh media & antibiotics? - Optimal growth temperature? - Adequate aeration? check_ori->culture_conditions host_strain 3. Evaluate Host Strain - Is the E. coli strain appropriate? - Consider EndA- strains. - Check for known dnaC mutations. culture_conditions->host_strain quantify_copy_number 4. Quantify Plasmid Copy Number (e.g., qPCR, Gel Densitometry) host_strain->quantify_copy_number low_copy Copy Number is Low quantify_copy_number->low_copy Low not_low_copy Copy Number is Normal quantify_copy_number->not_low_copy Normal consider_vector_modification Consider Vector Modification - Change to a higher-copy ori. low_copy->consider_vector_modification troubleshoot_prep Troubleshoot Plasmid Prep Protocol - Incomplete lysis? - Column overload? not_low_copy->troubleshoot_prep end End: Yield Improved troubleshoot_prep->end consider_vector_modification->end

Caption: Troubleshooting workflow for low plasmid yield.

Step-by-Step Guide:

  • Verify the Origin of Replication (ori): Confirm whether your plasmid has a high-copy or low-copy number origin of replication.[6][7] Plasmids with origins like pMB1 (or its derivatives like ColE1) are typically high-copy, while others like pSC101 have a low copy number.[6]

  • Optimize Culture Conditions:

    • Use fresh culture media and ensure the antibiotic concentration is correct to maintain selective pressure.[7][9]

    • Grow cultures at the optimal temperature for the host strain and plasmid.

    • Ensure adequate aeration during incubation.[14]

  • Evaluate the Host Strain:

    • Ensure you are using a suitable E. coli strain for plasmid propagation. Strains like DH5α or TOP10 are generally robust. Using EndA- strains can improve the quality of the prepared plasmid DNA.

    • If you suspect a host-related issue, consider transforming your plasmid into a different standard cloning strain.

    • Be aware that specific mutations in host replication proteins, such as DnaC, can affect plasmid copy number.[4][5]

  • Quantify Plasmid Copy Number: If the above steps do not resolve the issue, quantify the plasmid copy number to confirm that it is indeed low. See the "Experimental Protocols" section for methods.

  • Further Steps:

    • If the copy number is confirmed to be low, you may need to consider re-cloning your insert into a vector with a higher copy number origin of replication.

    • If the copy number is normal, the issue may lie with your plasmid preparation protocol. Review the manufacturer's instructions, checking for incomplete cell lysis or overloading of the purification column.[8]

Issue 2: Plasmid Instability

If you observe a progressive loss of your plasmid from the bacterial culture over time, you may be facing a plasmid stability issue.

Logical Relationship Diagram for Plasmid Instability

Plasmid_Instability cluster_causes cluster_solutions instability Plasmid Instability (Plasmid Loss Over Time) causes Potential Causes instability->causes solutions Troubleshooting Steps instability->solutions replication_issue Inefficient Replication (e.g., DnaC-ori interaction) segregation_failure Segregation Failure (Unequal distribution to daughter cells) toxic_insert Toxic Gene Product (Negative selection pressure) large_insert Large Insert Size or Repetitive Sequences (Increased metabolic burden/recombination) maintain_selection Maintain Antibiotic Selection replication_issue->maintain_selection mitigates change_host Use a Different Host Strain segregation_failure->change_host can help reduce_temp Lower Growth Temperature toxic_insert->reduce_temp can reduce toxicity large_insert->change_host can improve stability confirm_stability Perform Plasmid Stability Assay maintain_selection->confirm_stability reduce_temp->confirm_stability change_host->confirm_stability

Caption: Factors contributing to plasmid instability and troubleshooting approaches.

Troubleshooting Steps:

  • Maintain Consistent Selective Pressure: Always grow your bacterial cultures in media containing the appropriate antibiotic to ensure that only plasmid-containing cells survive.

  • Optimize Growth Conditions:

    • Lowering the incubation temperature (e.g., from 37°C to 30°C) can sometimes improve the stability of plasmids with toxic or large inserts.[10]

    • Avoid prolonged cultivation; use fresh overnight cultures for your experiments.[7]

  • Use a Different Host Strain: Some E. coli strains are better suited for maintaining unstable plasmids. For example, strains like Stbl3 are designed to reduce recombination of repetitive sequences, which can be a source of instability.[15]

  • Perform a Plasmid Stability Assay: To quantitatively assess the extent of plasmid loss, perform a stability assay. This will help you determine if the modifications to your protocol are improving plasmid maintenance. See the "Experimental Protocols" section for details.

Data Presentation

Table 1: Common Plasmid Origins of Replication and Expected Copy Numbers

Origin of Replication (ori)Copy Number per CellClassification
pUC series (mutated pMB1)500-700High-Copy
pBR322 (pMB1 derivative)15-20Medium-Copy
pACYC10-12Low-Copy
pSC101~5Low-Copy
BAC/YAC1-2Very Low-Copy

Note: Copy numbers are approximate and can be influenced by culture conditions and host strain.[6][16]

Table 2: Quantitative Plasmid Copy Number Determination Methods

MethodPrincipleAdvantagesDisadvantages
Real-Time qPCR Relative quantification of a plasmid-specific gene to a single-copy chromosomal gene.Highly accurate and sensitive.[17]Requires specific primers and a qPCR machine.
Agarose (B213101) Gel Densitometry Comparison of the intensity of plasmid DNA bands to genomic DNA bands on an agarose gel.Simple, requires standard lab equipment.[18]Less precise, semi-quantitative.
Single-Cell Analysis Fluorescently tagging plasmids or using fluorescent reporter proteins to count plasmids in individual cells.Provides information on the distribution of copy numbers in a population.[19]Technically challenging and requires specialized equipment.

Experimental Protocols

Protocol 1: Plasmid Copy Number Determination by Real-Time qPCR

This protocol provides a method for determining the plasmid copy number relative to the host chromosome.[17]

  • DNA Extraction:

    • Grow a culture of your plasmid-containing E. coli strain to the desired growth phase.

    • Isolate total DNA (both genomic and plasmid) from a known number of cells. Do not use a plasmid miniprep kit, as this will bias the results.[20] A genomic DNA extraction kit is suitable.

  • Primer Design:

    • Design two pairs of primers:

      • One pair targeting a single-copy gene on your plasmid (e.g., an antibiotic resistance gene like bla).

      • One pair targeting a single-copy gene on the E. coli chromosome (e.g., dxs).[17]

  • Real-Time qPCR:

    • Prepare a standard curve for both the plasmid and chromosomal amplicons using known concentrations of purified plasmid DNA and genomic DNA.

    • Perform qPCR on your total DNA sample using both primer sets.

  • Data Analysis:

    • Determine the absolute copy number of the plasmid and chromosomal targets in your sample using the standard curves.

    • The plasmid copy number per chromosome is calculated by dividing the copy number of the plasmid gene by the copy number of the chromosomal gene.[17]

Protocol 2: Plasmid Stability Assay

This protocol is used to measure the rate of plasmid loss in a bacterial population over several generations in the absence of antibiotic selection.[21][22]

  • Initial Culture:

    • Inoculate a single colony of your plasmid-containing strain into liquid media with the appropriate antibiotic.

    • Grow the culture overnight at the optimal temperature.

  • Growth without Selection:

    • Dilute the overnight culture 1:1000 into fresh media without any antibiotic. This marks the beginning of the experiment (Generation 0).

    • Grow the culture for a set number of generations (e.g., 10-20 generations, which can be estimated from the dilution factor and growth time). For example, a 1000-fold dilution allows for approximately 10 generations of growth (2^10 ≈ 1000).[21]

  • Plating and Analysis:

    • After the desired number of generations, take a sample from the culture and perform serial dilutions.

    • Plate the dilutions onto two types of agar (B569324) plates:

      • Non-selective plates (e.g., plain LB agar) to determine the total number of viable cells.

      • Selective plates (e.g., LB agar with the appropriate antibiotic) to determine the number of plasmid-containing cells.

    • Incubate the plates overnight.

  • Calculation:

    • Count the colonies on both types of plates.

    • The percentage of plasmid-containing cells is calculated as: (Number of colonies on selective plate / Number of colonies on non-selective plate) x 100.

    • Repeat this process for multiple time points (generations) to monitor the rate of plasmid loss.

Plasmid Stability Assay Workflow

Plasmid_Stability_Assay start Start: Single Colony in Selective Media overnight Overnight Culture (+ Antibiotic) start->overnight dilute Dilute 1:1000 in Non-Selective Media overnight->dilute grow Grow for 'n' Generations (- Antibiotic) dilute->grow plate Plate on Selective & Non-Selective Agar grow->plate count Count Colonies plate->count calculate Calculate % of Plasmid-Containing Cells count->calculate

Caption: Workflow for a plasmid stability assay.

References

resolving non-specific binding in dnaC pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to non-specific binding in DNA pull-down assays.

Troubleshooting Guide: Resolving Non-Specific Binding

Non-specific binding of proteins to the beads or the DNA probe is a common issue in DNA pull-down assays, leading to high background and false-positive results. This guide provides a systematic approach to troubleshoot and minimize non-specific binding.

Problem: High background in the negative control (beads only or control DNA probe).

Potential Cause Recommended Solution
Insufficient Blocking - Pre-block the beads with a suitable blocking agent before adding the cell lysate. Common blocking agents include Bovine Serum Albumin (BSA) or sheared salmon sperm DNA.[1] - Increase the concentration of the blocking agent or the incubation time.
Inadequate Washing - Increase the number of wash steps (e.g., from 3 to 5).[2][3] - Increase the volume of wash buffer used for each wash. - Increase the duration of each wash step.[4]
Inappropriate Wash Buffer Composition - Increase the salt concentration (e.g., NaCl) in the wash buffer to disrupt ionic interactions.[5][6][7] - Add a non-ionic detergent (e.g., NP-40 or Triton X-100) to the wash buffer to reduce hydrophobic interactions.[6][8] - Include a competitor DNA (e.g., Poly(dI-dC)) in the binding and wash buffers to compete for non-specific DNA binding proteins.[9]
Protein Aggregation - Centrifuge the cell lysate at a higher speed and for a longer duration to pellet protein aggregates before incubation with the probe. - Include additives like glycerol (B35011) in the lysis and binding buffers to help maintain protein solubility.[6]
Contamination with Cellular Nucleic Acids - Treat the protein extract with a nuclease (e.g., DNase I or Benzonase) to degrade contaminating genomic DNA that can mediate non-specific interactions.

Problem: Similar protein bands are observed in both the experimental (specific DNA probe) and negative control lanes.

Potential Cause Recommended Solution
Proteins binding non-specifically to the beads - Pre-clear the cell lysate by incubating it with beads alone before the pull-down assay. This will remove proteins that have a high affinity for the beads.[8][10]
Proteins binding non-specifically to the DNA probe backbone - Use a scrambled or mutated DNA sequence as a negative control to distinguish sequence-specific binding from non-specific DNA binding.
Cross-reactivity of detection antibody - Ensure the antibody used for Western blotting is specific to the protein of interest. - Include an isotype control for the antibody.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-specific binding in a DNA pull-down assay?

A1: The most common causes include:

  • Hydrophobic and ionic interactions: Proteins can non-specifically bind to the beads or the DNA probe through these forces.

  • Insufficient blocking: Failure to adequately block non-specific binding sites on the beads.

  • Inadequate washing: Not washing away weakly bound, non-specific proteins effectively.

  • Contamination: The presence of contaminating cellular DNA or proteins in the lysate.

Q2: What blocking agents can I use to reduce non-specific binding?

A2: Several blocking agents can be used:

  • Bovine Serum Albumin (BSA): A common protein-based blocking agent. A typical concentration is 1% (w/v).[5]

  • Sheared Salmon Sperm DNA: Used to block non-specific binding of proteins to the DNA probe.[1]

  • Poly(dI-dC): A synthetic alternating copolymer of inosinic and cytidylic acids that mimics DNA and acts as a competitor for non-specific DNA-binding proteins.[9]

  • Casein or non-fat dry milk: Can be effective but may interfere with certain downstream applications.

Q3: How can I optimize my wash buffer to reduce background?

A3: Optimizing your wash buffer is critical. Consider the following adjustments:

  • Increase Salt Concentration: Gradually increase the concentration of NaCl (e.g., from 150 mM to 500 mM) to disrupt electrostatic interactions.[5][11]

  • Add Detergents: Include non-ionic detergents like NP-40 or Triton X-100 (typically 0.1% to 0.5% v/v) to minimize hydrophobic interactions.[6][8]

  • Include Competitor DNA: Adding Poly(dI-dC) to your wash buffer can help displace non-specifically bound proteins from your DNA probe.[9]

Q4: Should I use a pre-clearing step?

A4: Yes, a pre-clearing step is highly recommended.[8][10] Incubating your cell lysate with beads (without the DNA probe) before the actual pull-down can significantly reduce background by removing proteins that non-specifically bind to the bead matrix.

Q5: My negative control with a scrambled DNA probe still shows some binding. What should I do?

A5: If you still observe binding with a scrambled probe, it suggests that some proteins are binding to the DNA backbone in a non-sequence-specific manner. In this case, you can try:

  • Increasing the stringency of your washes (higher salt, more detergent).

  • Including a higher concentration of non-specific competitor DNA (e.g., Poly(dI-dC)) in your binding reaction.[9]

Experimental Protocols

Detailed Methodology for a DNA Pull-Down Assay with Troubleshooting Checkpoints

This protocol outlines the key steps for performing a DNA pull-down assay, with integrated checkpoints for minimizing non-specific binding.

1. Preparation of Biotinylated DNA Probe

  • Synthesize or PCR-amplify your target DNA sequence with a 5' biotin (B1667282) label.

  • Purify the biotinylated DNA probe.

  • Negative Control: Prepare a biotinylated control probe of similar length and GC content, but with a scrambled or mutated sequence.

2. Preparation of Cell Lysate

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer containing protease inhibitors.

  • Troubleshooting Checkpoint: Consider adding a nuclease (e.g., DNase I) to the lysis buffer to degrade contaminating genomic DNA.

  • Centrifuge the lysate to pellet cell debris and protein aggregates. Collect the supernatant.

3. Pre-clearing the Lysate (Recommended)

  • Add streptavidin-coated magnetic or agarose (B213101) beads to the cell lysate.

  • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Separate the beads from the lysate. The supernatant is your pre-cleared lysate.

4. Binding of DNA Probe to Beads

  • Wash the streptavidin beads with wash buffer.

  • Add the biotinylated DNA probe to the beads and incubate to allow for binding.

  • Wash the beads to remove any unbound probe.

5. DNA-Protein Binding Reaction

  • Add the pre-cleared cell lysate to the DNA-bound beads.

  • Troubleshooting Checkpoint: Add a non-specific competitor DNA, such as Poly(dI-dC), to the binding reaction to reduce non-specific interactions.[9]

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

6. Washing

  • Pellet the beads and discard the supernatant.

  • Wash the beads multiple times with wash buffer.

  • Troubleshooting Checkpoint: This is a critical step. Optimize the number of washes, wash duration, and the composition of the wash buffer (salt and detergent concentrations) to minimize background.[2][3][4][5][6][8]

7. Elution

  • Elute the bound proteins from the DNA-bead complex using a high-salt buffer, a low-pH buffer, or by boiling in SDS-PAGE sample buffer.

8. Analysis

  • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with an antibody specific to your protein of interest.

  • For identification of unknown interacting proteins, mass spectrometry can be used.

Visualizations

DNA_Pulldown_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Biotin_Probe 1. Prepare Biotinylated DNA Probe Bind_Probe 4. Bind Probe to Beads Biotin_Probe->Bind_Probe Cell_Lysate 2. Prepare Cell Lysate Pre_Clear 3. Pre-clear Lysate (Optional but Recommended) Cell_Lysate->Pre_Clear Bind_Protein 5. Incubate Probe-Beads with Lysate Pre_Clear->Bind_Protein Bind_Probe->Bind_Protein Wash 6. Wash to Remove Non-specific Binders Bind_Protein->Wash Elute 7. Elute Bound Proteins Wash->Elute Analysis 8. Analyze by WB, MS, etc. Elute->Analysis

Caption: Workflow of a DNA Pull-Down Assay.

Troubleshooting_Nonspecific_Binding Start High Non-specific Binding Observed Q1 Is background high in 'beads-only' control? Start->Q1 Sol1 Increase Blocking Optimize Wash Buffer Pre-clear Lysate Q1->Sol1 Yes Q2 Is background high in 'control DNA' lane? Q1->Q2 No End Reduced Non-specific Binding Sol1->End Sol2 Increase Competitor DNA Optimize Wash Stringency Q2->Sol2 Yes Q2->End No Sol2->End

Caption: Troubleshooting logic for non-specific binding.

References

Technical Support Center: Optimizing DnaC in Replication Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of DnaC protein in in vitro DNA replication assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DnaC in a DNA replication assay?

A1: DnaC is an essential prokaryotic replication factor that functions as a helicase loader in organisms like Escherichia coli.[1][2] Its main role is to form a complex with the DnaB helicase and deliver it to the single-stranded DNA (ssDNA) at the origin of replication.[1][3] After successfully loading the DnaB helicase onto the DNA, DnaC is released in an ATP-dependent process, which activates the DnaB helicase to unwind the DNA, allowing replication to begin.[1][4][5]

Q2: Why is the concentration of DnaC so critical for the success of the assay?

A2: The concentration of DnaC is critical because both insufficient and excessive amounts can halt DNA replication. Too little DnaC results in inefficient loading of the DnaB helicase, leading to low replication yields. Conversely, an excess of DnaC can severely inhibit replication by slowing down the DnaB helicase at the replication fork, preventing it from unwinding DNA effectively.[4][6]

Q3: What is the ideal molar ratio of DnaC to DnaB?

A3: The ratio of DnaC to DnaB is a critical factor for optimal replication activity.[6] DnaC and DnaB form a complex that often consists of six units of each protein (DnaB6-DnaC6).[5][7] Therefore, a 1:1 molar ratio of DnaC to DnaB monomers is the recommended starting point for optimization. Inhibition caused by excess DnaC can be counteracted by increasing the concentration of DnaB to a level equimolar with the excess DnaC.[6]

Q4: What is the role of ATP in the DnaC-DnaB interaction?

A4: ATP plays a crucial role in DnaC's function. The binding of ATP to DnaC stabilizes the DnaB-DnaC complex.[5] The subsequent hydrolysis of ATP is required to release DnaC from the complex after DnaB has been loaded onto the DNA.[1][5] This release is the final step that activates the DnaB helicase, allowing it to begin unwinding the DNA.[1][4]

Troubleshooting Guide

Problem: Very low or no DNA replication product is detected.

Possible Cause Recommended Solution
DnaC concentration is too low. Inadequate DnaC levels lead to insufficient loading of the DnaB helicase, a prerequisite for replication. Perform a titration experiment, systematically increasing the DnaC concentration while keeping the DnaB concentration constant to find the optimal level.
DnaC concentration is too high. An excess of DnaC can inhibit the DnaB helicase, even after it has been loaded.[6] If you suspect your DnaC concentration is too high, perform a titration experiment by systematically decreasing its concentration. Alternatively, confirm that the molar ratio of DnaC to DnaB is not significantly greater than 1:1.[6]
Inactive DnaC or DnaB protein. Verify the activity of your DnaC and DnaB protein stocks. Use a known functional assay or a new batch of proteins to rule out protein degradation or misfolding.
Issues with ATP. The DnaB-DnaC interaction and DnaC release are ATP-dependent.[1][5] Ensure your reaction buffer contains a sufficient concentration of ATP and that the ATP stock has not degraded. Consider using a fresh ATP solution.

Problem: Replication efficiency is lower than expected.

Possible Cause Recommended Solution
Suboptimal DnaC:DnaB ratio. The balance between DnaC and DnaB is critical for achieving maximum replication activity.[6] Perform a matrix titration, varying both DnaC and DnaB concentrations around the expected 1:1 molar ratio to identify the most efficient combination for your specific experimental conditions.
Suboptimal concentration of other replication factors. While DnaC is critical, the concentration of other components like DnaA, primase (DnaG), and single-stranded binding proteins (SSB) also affects overall efficiency. Ensure all other components are at their optimal concentrations.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of DnaC in replication assays. These values are primarily based on studies in E. coli and should be used as a starting point for optimization.

ParameterRecommended Value/RatioNotes
DnaC to DnaB Molar Ratio 1:1 (monomer to monomer)The ratio is more critical than the absolute concentration. An excess of DnaC is inhibitory.[6]
DnaB:DnaC Complex Stoichiometry DnaB₆-DnaC₆DnaC binds to the DnaB hexamer to form a hetero-dodecameric complex.[5][7]
ATP Requirement RequiredATP binding stabilizes the DnaB-DnaC complex; ATP hydrolysis is required for DnaC release and DnaB activation.[1][5]

Experimental Protocols

Protocol: Titration of DnaC for Optimal Replication Activity

This protocol describes a method to determine the optimal concentration of DnaC in an in vitro DNA replication assay by titrating it against a fixed concentration of DnaB.

1. Reagents and Materials:

  • Purified DnaC protein of known concentration.
  • Purified DnaB protein of known concentration.
  • Other essential replication proteins (DnaA, DnaG, SSB, DNA Polymerase III holoenzyme).
  • Plasmid DNA template containing the origin of replication (e.g., oriC).
  • Reaction buffer (containing HEPES-KOH, magnesium acetate, ATP, dNTPs, etc.).
  • Radiolabeled dNTPs (e.g., [α-³²P]dCTP) for detecting DNA synthesis.
  • Trichloroacetic acid (TCA) solution for precipitation.
  • Glass fiber filters.
  • Scintillation fluid and counter.

2. Experimental Setup:

  • Prepare a master mix containing all common reaction components: buffer, ATP, dNTPs (including the radiolabeled dNTP), DNA template, DnaA, DnaG, SSB, and DNA Polymerase. Keep this mix on ice.
  • Set up a series of reaction tubes. In each tube, add a constant, predetermined optimal amount of DnaB protein.
  • Create a dilution series of the DnaC protein. Add a different concentration of DnaC to each reaction tube, ensuring a range that spans below, at, and above the expected 1:1 molar ratio with DnaB. Include a negative control with no DnaC.
  • For example, if DnaB is at 20 nM, test DnaC concentrations of 0, 5, 10, 20, 40, 80, and 160 nM.

3. Reaction and Analysis:

  • Add the master mix to each tube to initiate the replication reaction.
  • Incubate the reactions at the optimal temperature (e.g., 30°C) for a defined period (e.g., 20 minutes).
  • Stop the reactions by adding ice-cold TCA.
  • Precipitate the newly synthesized, radiolabeled DNA on ice.
  • Collect the precipitate by filtering the reaction mixture through glass fiber filters.
  • Wash the filters with TCA and then ethanol (B145695) to remove unincorporated dNTPs.
  • Measure the radioactivity on each filter using a scintillation counter.

4. Data Interpretation:

  • Plot the measured radioactivity (counts per minute, CPM) against the concentration of DnaC used in each reaction.
  • The optimal DnaC concentration corresponds to the peak of the curve, where DNA synthesis is maximal. A sharp decline in activity at higher concentrations will confirm the inhibitory effect of excess DnaC.

Visualizations

ReplicationInitiation cluster_origin Origin of Replication (oriC) cluster_loading Helicase Loading cluster_activation Helicase Activation DnaA DnaA binds to oriC Unwinding DNA Unwinding at AT-rich region DnaA->Unwinding promotes Complex DnaB-DnaC-ATP Complex Unwinding->Complex recruits DnaB DnaB (Helicase) DnaB->Complex DnaC DnaC (Loader) + ATP DnaC->Complex Loaded DnaB loaded onto ssDNA Complex->Loaded loads DnaB Release DnaC released (ATP Hydrolysis) Loaded->Release Active_DnaB Active Helicase Unwinds DNA Release->Active_DnaB activates SSB SSB proteins bind Active_DnaB->SSB Primase Primase (DnaG) binds Active_DnaB->Primase

Caption: Role of DnaC in DNA replication initiation.

DnaC_Optimization_Workflow A 1. Prepare Master Mix (Buffer, Template, dNTPs, DnaB, etc.) B 2. Set up Reactions with Varying DnaC Concentrations A->B C 3. Initiate Reaction (Incubate at 30°C) B->C D 4. Stop Reaction & Precipitate DNA (Add ice-cold TCA) C->D E 5. Collect & Wash Precipitate (Filter) D->E F 6. Quantify DNA Synthesis (Scintillation Counting) E->F G 7. Plot Activity vs. [DnaC] & Determine Optimum F->G

Caption: Experimental workflow for DnaC concentration optimization.

References

dealing with protease degradation during dnaC purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DnaC Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to protease degradation during the purification of DnaC protein.

Troubleshooting Guide

Problem: My DnaC protein is degraded, as indicated by multiple lower molecular weight bands on an SDS-PAGE gel.

This is a common issue arising from proteolytic activity during cell lysis and purification. Here are some potential causes and solutions to systematically troubleshoot and mitigate DnaC degradation.

Initial Checks:

  • Protease Inhibitors: Did you add a broad-spectrum protease inhibitor cocktail to your lysis buffer?

  • Temperature: Were all steps, including cell lysis, centrifugation, and chromatography, performed at 4°C?

  • Speed: Was the purification process carried out promptly after cell lysis?

If you have answered "yes" to these questions and still observe degradation, consider the following advanced troubleshooting steps:

FAQs and Detailed Troubleshooting

Question 1: I'm observing significant degradation of my His-tagged DnaC immediately after cell lysis. What can I do?

Answer: Immediate degradation upon lysis suggests that endogenous proteases are highly active.

  • Optimize Lysis Buffer:

    • Protease Inhibitor Cocktails: Ensure you are using a protease inhibitor cocktail designed for bacterial expression systems.[1] Some cocktails are specifically formulated for His-tagged protein purification and are compatible with IMAC resins.[1][2]

    • Individual Protease Inhibitors: Consider supplementing your cocktail with specific inhibitors. For instance, PMSF (a serine protease inhibitor) can be added to the lysis solution.[3]

    • Buffer Composition: The composition of your lysis buffer can influence protease activity. Maintaining a slightly alkaline pH (around 7.5-8.0) can help minimize the activity of some proteases.[4]

  • Choice of E. coli Strain:

    • If you are not already, switch to a protease-deficient E. coli strain. BL21(DE3) and its derivatives are deficient in the Lon and OmpT proteases, which can significantly reduce proteolytic degradation.[5][6][7][8][9][10]

Question 2: I'm using a protease inhibitor cocktail and a BL21(DE3) strain, but I still see degradation products. What are my next steps?

Answer: If standard measures are insufficient, you may need to further optimize your purification strategy.

  • Advanced Protease Inhibition:

    • Increase the concentration of the protease inhibitor cocktail. For samples with high protease activity, using a 2-3X concentration can be more effective.

    • Use a broader spectrum cocktail that inhibits a wider range of proteases, including serine, cysteine, metalloproteases, and aspartic proteases.

  • Chromatography Strategy:

    • Rapid Initial Capture: The first chromatography step should be designed to quickly separate DnaC from the bulk of cellular proteases.[4] Affinity chromatography (e.g., Ni-NTA for His-tagged DnaC) is often a good first step.

    • Hydrophobic Interaction Chromatography (HIC): DnaC protein has been successfully purified using hydrophobic interaction chromatography.[11] This technique can be a powerful secondary step to separate DnaC from remaining contaminants, including proteases. HIC separates proteins based on their surface hydrophobicity and can be a valuable tool in your purification workflow.[12][13][14]

Question 3: My DnaC protein seems stable initially but degrades during storage. How can I improve its stability?

Answer: Post-purification degradation is often due to residual proteases or inherent instability of the protein.

  • Storage Buffer:

    • Glycerol (B35011): Add glycerol to your final storage buffer (typically 10-20%) to act as a cryoprotectant and stabilizer.

    • Reducing Agents: Include a reducing agent like DTT or TCEP (e.g., 1 mM) to prevent oxidation.

    • pH: Ensure the pH of your storage buffer is optimal for DnaC stability.

  • Storage Conditions:

    • Temperature: Store your purified DnaC at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

    • Aliquoting: Aliquot your purified protein into smaller, single-use volumes before freezing.

Quantitative Data Summary

Table 1: Common Protease Inhibitors for E. coli Lysates

Protease InhibitorTarget Protease ClassTypical Working ConcentrationNotes
PMSFSerine0.1 - 1 mMUnstable in aqueous solutions; add fresh before use.
AEBSFSerine0.1 - 1 mMMore stable in aqueous solutions than PMSF.
BenzamidineSerine1 mMReversible inhibitor.
Pepstatin AAspartic1 µM
LeupeptinSerine, Cysteine1 - 10 µM
E-64Cysteine1 - 10 µMIrreversible inhibitor.
EDTAMetalloproteases1 - 5 mMChelates divalent cations; incompatible with IMAC.
1,10-PhenanthrolineMetalloproteases1 mMAlternative to EDTA for IMAC compatibility in some cases.

Note: The optimal concentration for each inhibitor may need to be determined empirically.

Experimental Protocols

Protocol 1: Preparation of Lysis Buffer with Protease Inhibitors

This protocol describes the preparation of a standard lysis buffer for His-tagged DnaC purification, supplemented with a protease inhibitor cocktail.

Materials:

  • Tris-HCl

  • NaCl

  • Imidazole

  • Glycerol

  • TCEP or DTT

  • Commercially available protease inhibitor cocktail tablets (EDTA-free for IMAC)

  • Nuclease (e.g., DNase I)

  • Ultrapure water

Procedure:

  • Prepare the base lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM TCEP).

  • Just before use, add one tablet of EDTA-free protease inhibitor cocktail per 50 mL of lysis buffer. Ensure the tablet is fully dissolved.

  • Add nuclease to the lysis buffer to a final concentration of ~10 µg/mL to reduce viscosity from DNA release.

  • Keep the prepared lysis buffer on ice until ready for use.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DnaC Purification

This protocol provides a general framework for using HIC as a polishing step after initial affinity purification of DnaC.

Materials:

  • Partially purified DnaC protein

  • HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)

  • High salt binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 M Ammonium (B1175870) Sulfate, 1 mM DTT)

  • Low salt elution buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT)

  • Chromatography system (e.g., FPLC)

Procedure:

  • Equilibrate the HIC column with at least 5 column volumes of high salt binding buffer.

  • Adjust the salt concentration of your partially purified DnaC sample to match the binding buffer by adding a concentrated stock of ammonium sulfate.

  • Load the sample onto the equilibrated HIC column.

  • Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins.

  • Elute the bound DnaC protein using a linear gradient from the high salt binding buffer to the low salt elution buffer over 10-20 column volumes.

  • Collect fractions and analyze by SDS-PAGE to identify those containing pure DnaC.

  • Pool the pure fractions and buffer exchange into a suitable storage buffer.

Visualizations

DnaC_Purification_Workflow cluster_Expression Protein Expression cluster_Lysis Cell Lysis cluster_Purification Purification Expression Express His-tagged DnaC in protease-deficient E. coli (e.g., BL21(DE3)) Harvest Harvest Cells Expression->Harvest Lysis Resuspend in Lysis Buffer + Protease Inhibitors + Nuclease Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification IMAC IMAC (Ni-NTA) Clarification->IMAC HIC HIC (Optional Polishing) IMAC->HIC Final_Protein Pure DnaC HIC->Final_Protein

Caption: Experimental workflow for DnaC purification.

Troubleshooting_Protease_Degradation cluster_Initial_Steps Initial Mitigation cluster_Advanced_Steps Advanced Troubleshooting Start Degradation Observed? Add_Inhibitors Add Protease Inhibitor Cocktail Start->Add_Inhibitors Yes Resolved Problem Resolved Start->Resolved No Low_Temp Work at 4°C Add_Inhibitors->Low_Temp Work_Quickly Minimize Purification Time Low_Temp->Work_Quickly Still_Degraded Still Degraded? Work_Quickly->Still_Degraded Change_Strain Use Protease- Deficient Strain Still_Degraded->Change_Strain Yes Still_Degraded->Resolved No Optimize_Buffer Optimize Lysis Buffer (pH, Additives) Change_Strain->Optimize_Buffer Change_Chromatography Modify Chromatography (e.g., add HIC step) Optimize_Buffer->Change_Chromatography Change_Chromatography->Resolved

Caption: Troubleshooting flowchart for protease degradation.

References

Technical Support Center: DnaC Complementation Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dnaC complementation assay. The resources below address common issues encountered during experimental setup and execution.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific problems you may encounter.

Question 1: Why am I getting no colonies or very few colonies on my plates at the permissive temperature after transformation?

Answer: This issue often points to problems with the transformation process itself or the viability of your cells. Here are several potential causes and solutions:

  • Low Transformation Efficiency: Your E. coli dnaC(ts) mutant strain may have low competency. It is crucial to handle competent cells gently, avoiding vortexing, and ensuring they are thawed on ice immediately before use. Do not refreeze competent cells, as this can significantly reduce efficiency.

  • Incorrect Antibiotic Concentration: Ensure the antibiotic concentration in your selective plates is correct. Using an expired or improperly stored antibiotic can also lead to selection failure.

  • Plasmid DNA Issues: The concentration or quality of your plasmid DNA (carrying the wild-type dnaC gene) may be suboptimal. Verify the DNA concentration and purity. Aim for 1-10 ng of plasmid DNA for transformation.

  • Heat Shock Step: The duration and temperature of the heat shock are critical. For most chemically competent E. coli strains, a 30-45 second incubation at 42°C is optimal. Deviations can drastically reduce transformation efficiency.

  • Recovery Period: After heat shock, a recovery period in antibiotic-free rich medium (like SOC broth) for about 1 hour at the permissive temperature (e.g., 30°C) is essential to allow for the expression of the antibiotic resistance gene before plating.

Question 2: I see colonies at the permissive temperature, but none at the non-permissive (restrictive) temperature, even with the complementing plasmid. What went wrong?

Answer: This is a classic case of complementation failure. Assuming your transformation was successful (as evidenced by colonies at the permissive temperature), the issue likely lies with the expression or function of the complementing DnaC protein.

  • Promoter Issues: If the wild-type dnaC gene on your plasmid is under the control of an inducible promoter (e.g., lac, ara), ensure that the appropriate inducer (e.g., IPTG, arabinose) is added to the plates at the non-permissive temperature. Without the inducer, the complementing protein will not be expressed.

  • Toxicity of DnaC Overexpression: High-level expression of DnaC can sometimes be toxic to the cells, even at the permissive temperature, leading to smaller colonies or reduced viability.[1] Consider using a lower concentration of the inducer or a plasmid with a weaker promoter.

  • Mutation in the Plasmid-borne dnaC Gene: It's possible that the dnaC gene on your plasmid has acquired a mutation, rendering the protein non-functional. Sequence your plasmid to verify the integrity of the dnaC open reading frame.

  • Incorrect Plasmid Backbone: Ensure that the plasmid you are using is compatible with the host strain and that it does not carry any elements that might be detrimental to cell growth at the higher temperature.

Question 3: I am seeing growth of the dnaC(ts) mutant strain without the complementing plasmid at the non-permissive temperature. Why is this happening?

Answer: This indicates a loss of the temperature-sensitive phenotype, which can happen for a couple of reasons:

  • Reversion of the dnaC(ts) Mutation: The temperature-sensitive mutation in the bacterial chromosome may have reverted to a wild-type or pseudo-wild-type allele that is functional at the higher temperature. This is a natural, albeit infrequent, occurrence. To mitigate this, always use a fresh culture of the dnaC(ts) strain from a frozen stock for each experiment.

  • Contamination: Your culture of the dnaC(ts) mutant may be contaminated with a wild-type strain. Streak out your mutant strain on a non-selective plate at the permissive temperature, pick a single colony, and re-test its temperature sensitivity before proceeding with the complementation assay.

Question 4: The colonies of the complemented strain at the non-permissive temperature are much smaller than the wild-type colonies. Is this normal?

Answer: Yes, this can be a normal observation. Several factors can contribute to this:

  • Sub-optimal Complementation: The level of DnaC protein expressed from the plasmid may not be perfectly equivalent to the endogenous level in a wild-type cell, leading to slightly impaired DNA replication and slower growth.

  • Metabolic Burden: The presence of the plasmid and the expression of the complementing protein can impose a metabolic burden on the cells, resulting in a reduced growth rate compared to the plasmid-free wild-type strain.

  • Leaky Temperature-Sensitive Phenotype: The specific dnaC(ts) allele you are using might have some residual activity at the non-permissive temperature, allowing for slow growth. The complementation from the plasmid then enhances this survival, but not to wild-type levels.

Quantitative Data Summary

The success of a dnaC complementation assay can be quantified by comparing the number of colony-forming units (CFU) and observing the growth rates of different strains at permissive and non-permissive temperatures. The table below provides a summary of expected results.

StrainPlasmidTemperatureExpected CFU/mL (Approximate)Expected Growth Phenotype
Wild-type E. coliNone (or empty vector)30°C (Permissive)1 x 10⁸ - 1 x 10⁹Robust growth, normal colony size
Wild-type E. coliNone (or empty vector)42°C (Restrictive)1 x 10⁸ - 1 x 10⁹Robust growth, normal colony size
E. coli dnaC(ts) mutantEmpty Vector30°C (Permissive)1 x 10⁸ - 1 x 10⁹Robust growth, normal colony size
E. coli dnaC(ts) mutantEmpty Vector42°C (Restrictive)< 1 x 10²No growth or very few, small "escaper" colonies (revertants)
E. coli dnaC(ts) mutantpDnaC (wild-type gene)30°C (Permissive)1 x 10⁸ - 1 x 10⁹Robust growth, normal colony size
E. coli dnaC(ts) mutantpDnaC (wild-type gene)42°C (Restrictive)5 x 10⁷ - 5 x 10⁸Restored growth, colonies may be slightly smaller than wild-type

Note: The actual CFU/mL will vary depending on the specific E. coli strain, transformation efficiency, and experimental conditions.

Experimental Protocols

A detailed methodology for a typical dnaC complementation assay is provided below.

1. Preparation of Competent Cells:

  • Inoculate a single colony of the E. coli dnaC(ts) mutant strain into 5 mL of LB broth and grow overnight at the permissive temperature (30°C) with shaking.

  • The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth in a 500 mL flask.

  • Grow the culture at 30°C with shaking until it reaches an OD₆₀₀ of 0.4-0.6.

  • Chill the culture on ice for 20-30 minutes.

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 50 mL of ice-cold, sterile 0.1 M CaCl₂.

  • Incubate on ice for 30 minutes.

  • Centrifuge again at 4,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in 2 mL of ice-cold, sterile 0.1 M CaCl₂ with 15% glycerol.

  • Aliquot 50-100 µL of the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid nitrogen. Store at -80°C until use.

2. Transformation:

  • Thaw an aliquot of competent dnaC(ts) cells on ice.

  • Add 1-5 µL of the complementing plasmid (containing the wild-type dnaC gene) or an empty vector control to the cells.

  • Incubate on ice for 30 minutes.

  • Heat shock the cells at 42°C for 45 seconds.

  • Immediately transfer the tubes to ice for 2 minutes.

  • Add 900 µL of SOC medium and incubate at 30°C for 1 hour with gentle shaking.

3. Plating and Incubation:

  • Plate 100 µL of the transformation mixture onto LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.

  • Prepare two sets of plates for each transformation (empty vector and complementing plasmid).

  • Incubate one set of plates at the permissive temperature (30°C) and the other set at the non-permissive temperature (42°C).

  • Incubate for 16-24 hours.

4. Analysis of Results:

  • Count the number of colonies on each plate.

  • Successful complementation is indicated by significant growth of the cells transformed with the dnaC-containing plasmid at 42°C, while the cells with the empty vector should not grow at this temperature.

  • Both transformations should yield a comparable number of colonies at 30°C.

Visualizations

Signaling Pathway: DNA Replication Initiation

The following diagram illustrates the key interactions involving DnaC during the initiation of DNA replication in E. coli. DnaA binds to the origin of replication (oriC), leading to DNA unwinding. The DnaB-DnaC complex is then recruited, and DnaC loads the DnaB helicase onto the single-stranded DNA. ATP hydrolysis is required for the release of DnaC, allowing DnaB to unwind the DNA and initiate replication.

DNA_Replication_Initiation cluster_origin Origin of Replication (oriC) oriC oriC ssDNA ssDNA oriC->ssDNA Unwinding DnaA DnaA-ATP DnaA->oriC Binds to DnaA boxes DnaB_DnaC DnaB-DnaC Complex DnaB_DnaC->ssDNA Recruitment DnaB DnaB (Helicase) DnaB_DnaC->DnaB Loads DnaC DnaC Replication Replication Fork Establishment DnaB->Replication Unwinds DNA ATP_hydrolysis ATP Hydrolysis DnaC->ATP_hydrolysis Release requires Primase DnaG (Primase) Primase->DnaB Binds to Primase->Replication Synthesizes primers ATP_hydrolysis->DnaB Activates Complementation_Assay_Workflow start Start prep_cells Prepare Competent dnaC(ts) E. coli start->prep_cells transformation Transform with Plasmid (pDnaC or Empty Vector) prep_cells->transformation recovery Recovery at 30°C transformation->recovery plate Plate on Selective Media recovery->plate incubate_perm Incubate at 30°C (Permissive) plate->incubate_perm incubate_rest Incubate at 42°C (Restrictive) plate->incubate_rest analyze Analyze Results (Colony Count & Growth) incubate_perm->analyze incubate_rest->analyze end End analyze->end Troubleshooting_Flowchart decision decision process process result result start Assay Failure q_colonies_30C Colonies at 30°C? start->q_colonies_30C check_transformation Troubleshoot Transformation: - Competent cell viability - DNA quality/quantity - Heat shock parameters - Antibiotic selection q_colonies_30C->check_transformation No q_growth_42C_vector Growth with empty vector at 42°C? q_colonies_30C->q_growth_42C_vector Yes check_ts_phenotype Check dnaC(ts) Strain: - Test for reversion - Check for contamination q_growth_42C_vector->check_ts_phenotype Yes q_growth_42C_pDnaC Growth with pDnaC at 42°C? q_growth_42C_vector->q_growth_42C_pDnaC No check_complementation Troubleshoot Complementation: - Inducer presence (if needed) - Plasmid sequence integrity - DnaC toxicity q_growth_42C_pDnaC->check_complementation No success Complementation Successful q_growth_42C_pDnaC->success Yes

References

improving signal-to-noise in dnaC fluorescence anisotropy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DnaC fluorescence anisotropy experiments. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve signal-to-noise ratios.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of fluorescence anisotropy in studying DnaC?

A1: Fluorescence anisotropy is a powerful technique for quantitatively studying the binding interactions of the E. coli DnaC protein with single-stranded DNA (ssDNA) and its interaction with the DnaB helicase.[1][2] It allows for the determination of binding affinities (Kd values) and the investigation of how factors like nucleotides (ATP and ADP) modulate these interactions in real-time and in solution.[1][2]

Q2: What is a typical fluorescent probe used for DnaC-DNA binding assays?

A2: A common approach is to use a fluorescently labeled single-stranded oligonucleotide. For example, a 5'-fluorescein-labeled 25-nucleotide single-stranded oligo(dT)25 has been successfully used to study the binding of DnaC to ssDNA.[2]

Q3: How do nucleotides like ATP and ADP affect DnaC's interaction with ssDNA in fluorescence anisotropy experiments?

A3: Nucleotides significantly modulate the affinity of DnaC for ssDNA. ATP has been shown to substantially increase the binding affinity of DnaC to ssDNA.[1][2] Conversely, the presence of ADP leads to a significant decrease in binding affinity, demonstrating that DnaC functions as an ATP/ADP switch to regulate its interaction with DNA.[1][2]

Q4: What are the key components of the E. coli replisome assembly pathway involving DnaC?

A4: DnaC is a crucial helicase loader in the initiation of DNA replication. The process begins with the binding of the initiator protein DnaA to the origin of replication (oriC), which leads to local DNA unwinding. DnaC then chaperones the hexameric DnaB helicase, forming a DnaB-DnaC complex, and loads it onto the single-stranded DNA. This loading process is a prerequisite for the assembly of the rest of the replisome, including the primase (DnaG) and DNA polymerase III.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during DnaC fluorescence anisotropy experiments.

Issue 1: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can obscure the changes in anisotropy upon DnaC binding, making it difficult to obtain reliable data.

Potential Cause Troubleshooting Step
Insufficient fluorescent probe concentration While keeping the probe concentration below the expected Kd is important, it must be high enough to produce a signal significantly above the background. Determine the optimal concentration by titrating the fluorescently labeled DNA and selecting a concentration that provides a stable and robust signal.[4]
Low quantum yield of the fluorophore Ensure the chosen fluorophore has a high quantum yield in the experimental buffer. Consider testing alternative fluorophores if the signal remains low.
Suboptimal instrument settings Optimize the gain settings on the fluorometer to amplify the signal without saturating the detector. Increase the integration time for each measurement to average out noise.[5]
Photobleaching Minimize the exposure of the sample to the excitation light.[6] Use the lowest necessary excitation intensity and employ shutters to block the light path when not acquiring data. Consider using more photostable dyes if photobleaching is severe.[7][8]
Issue 2: High Background Fluorescence

High background can be caused by the buffer components, the microplate, or contaminants.

Potential Cause Troubleshooting Step
Autofluorescence of buffer components Test the fluorescence of the buffer alone to identify any fluorescent components. Consider using high-purity reagents and freshly prepared buffers. Some common buffer components can be inherently fluorescent.[9]
Contaminated reagents Ensure all reagents, including water, are of high purity and free from fluorescent contaminants.
Microplate autofluorescence Use black, non-binding microplates specifically designed for fluorescence assays to minimize background from the plate itself.[5]
Light scattering High concentrations of protein or other macromolecules can cause light scattering, which is highly polarized and can interfere with anisotropy measurements.[10] To check for this, measure the anisotropy of a sample containing only the unlabeled protein at the highest concentration used in the experiment. If scattering is an issue, you may need to subtract the scattering signal from your experimental data or optimize the protein concentration.[10][11]
Issue 3: No or Unexpected Change in Anisotropy Upon DnaC Addition

This can be a frustrating issue, suggesting a problem with the binding interaction itself or how it is being measured.

Potential Cause Troubleshooting Step
Inactive DnaC protein Ensure the DnaC protein is properly folded and active. Protein stability can be affected by storage conditions and buffer composition.[12][13] It is recommended to store proteins at -80°C for long-term storage and to aliquot samples to avoid repeated freeze-thaw cycles.[13]
"Propeller effect" of the fluorophore If the fluorescent probe is attached via a long, flexible linker, its rotation may not be significantly hindered upon protein binding, leading to a minimal change in anisotropy.[4][9] Consider using a probe with a shorter linker or attaching the fluorophore at a different position on the DNA.[9]
Incorrect buffer conditions The binding of DnaC to DNA is sensitive to buffer conditions such as pH, ionic strength, and the presence of cofactors like Mg2+ and nucleotides.[1][2] Optimize the buffer composition to ensure it is conducive to DnaC activity.
Degradation of DNA probe Nuclease contamination can degrade the fluorescently labeled DNA, leading to a decrease in anisotropy.[14] Ensure all solutions and equipment are sterile and consider including a nuclease inhibitor if necessary.

Quantitative Data

The following table summarizes the dissociation constants (Kd) for E. coli DnaC protein binding to a 5'-fluorescein-labeled oligo(dT)25 ssDNA under different nucleotide conditions, as determined by fluorescence anisotropy.

ConditionDissociation Constant (Kd)Reference
No nucleotide1.2 µM[1][2]
1 mM ATP250 nM[1][2]
1 mM ADP> 10 µM[1][2]

Experimental Protocols

Protocol 1: Determination of DnaC-ssDNA Binding Affinity using Fluorescence Anisotropy

This protocol outlines the steps to measure the binding affinity of DnaC to a fluorescently labeled single-stranded DNA oligonucleotide.

Materials:

  • Purified E. coli DnaC protein

  • 5'-fluorescein-labeled oligo(dT)25 (or other suitable fluorescently labeled ssDNA)

  • Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • ATP and ADP stock solutions (100 mM)

  • Black, non-binding 96-well or 384-well plates

  • Fluorescence plate reader capable of measuring anisotropy

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled ssDNA and determine its concentration accurately using UV-Vis spectroscopy.

    • Prepare a concentrated stock solution of DnaC protein. Determine its concentration using a method such as the Bradford assay. Store aliquots at -80°C.

    • Prepare fresh binding buffer on the day of the experiment.

  • Determination of Optimal Fluorescent Probe Concentration:

    • Perform a serial dilution of the fluorescently labeled ssDNA in the binding buffer.

    • Measure the fluorescence intensity and anisotropy of each dilution.

    • Select a concentration that provides a stable fluorescence signal well above the background and shows a consistent, low anisotropy value characteristic of the free probe.[4] A typical starting concentration is in the low nanomolar range (e.g., 1-10 nM).

  • Binding Assay Setup:

    • Prepare a series of dilutions of the DnaC protein in the binding buffer. The concentration range should span from well below to well above the expected Kd.

    • In each well of the microplate, add the fluorescently labeled ssDNA at its predetermined optimal concentration.

    • To separate wells, add the different concentrations of DnaC protein.

    • Include control wells containing only the fluorescent probe in buffer (for minimum anisotropy) and wells with buffer only (for background measurement).

    • If investigating the effect of nucleotides, add ATP or ADP to the binding buffer to the desired final concentration (e.g., 1 mM).

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to allow the binding reaction to reach equilibrium (typically 15-30 minutes).

    • Measure the fluorescence anisotropy using the plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 490 nm excitation and 525 nm emission for fluorescein).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the measured anisotropy values as a function of the DnaC protein concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).

Visualizations

DnaC_Interaction_Pathway cluster_initiation DNA Replication Initiation at oriC DnaA DnaA oriC oriC (dsDNA) DnaA->oriC Binds unwound_DNA Unwound ssDNA oriC->unwound_DNA Unwinds loaded_helicase Loaded DnaB unwound_DNA->loaded_helicase DnaC DnaC DnaB_DnaC DnaB-DnaC Complex DnaC->DnaB_DnaC ATP ATP ATP->DnaB_DnaC Required for complex formation DnaB DnaB Helicase DnaB->DnaB_DnaC DnaB_DnaC->loaded_helicase Loads onto ssDNA DnaG DnaG Primase loaded_helicase->DnaG Recruits Replisome Assembled Replisome loaded_helicase->Replisome PolIII DNA Pol III DnaG->PolIII Enables binding of PolIII->Replisome

Caption: DnaC's role in the initiation of E. coli DNA replication.

Troubleshooting_Workflow start Start FA Experiment check_signal Is Signal-to-Noise Ratio Adequate? start->check_signal low_signal Low S/N check_signal->low_signal No check_background Is Background High? check_signal->check_background Yes optimize_probe Optimize Probe Concentration low_signal->optimize_probe optimize_instrument Optimize Instrument Settings (Gain, Integration) low_signal->optimize_instrument check_photobleaching Minimize Photobleaching low_signal->check_photobleaching optimize_probe->check_signal optimize_instrument->check_signal check_photobleaching->check_signal high_background High Background check_background->high_background Yes check_binding Is Anisotropy Change as Expected? check_background->check_binding No check_buffer Test Buffer Autofluorescence high_background->check_buffer use_black_plate Use Black, Non-Binding Plates high_background->use_black_plate check_scattering Check for Light Scattering high_background->check_scattering check_buffer->check_background use_black_plate->check_background check_scattering->check_background no_change No/Unexpected Change check_binding->no_change No success Successful Experiment check_binding->success Yes check_protein Verify Protein Activity & Stability no_change->check_protein check_propeller Consider 'Propeller Effect' no_change->check_propeller optimize_buffer_conditions Optimize Buffer for Binding no_change->optimize_buffer_conditions check_protein->check_binding check_propeller->check_binding optimize_buffer_conditions->check_binding

Caption: Troubleshooting workflow for DnaC fluorescence anisotropy.

References

best practices for storing and handling purified dnaC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for storing and handling purified DnaC protein.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of DnaC?

DnaC is an essential prokaryotic protein that acts as a helicase loader. Its main role is to bind to the DnaB helicase and facilitate its loading onto single-stranded DNA (ssDNA) at the origin of replication, a crucial step in the initiation of DNA replication.[1][2] DnaC is an AAA+ ATPase, and its interaction with ATP is critical for its function in loading DnaB.[1]

Q2: What is the optimal temperature for storing purified DnaC?

For long-term storage, purified DnaC should be stored at -80°C.[3][4] This temperature minimizes enzymatic activity and degradation. For short-term storage (a few days to a week), 4°C can be used, but the protein will be less stable.[3][5] Storage at -20°C is also an option, especially for short to mid-term periods, and is often done in the presence of a cryoprotectant like glycerol (B35011).[3][5]

Q3: Should I aliquot my purified DnaC?

Yes, it is highly recommended to aliquot your purified DnaC into single-use volumes before freezing.[5][6] This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to protein denaturation, aggregation, and a significant loss of activity.[7][8]

Q4: What are the key components of a storage buffer for DnaC?

A typical storage buffer for DnaC should maintain a stable pH and include components that enhance protein stability. Based on purification and assay buffers for DnaC and general best practices for DNA binding proteins, a suitable storage buffer could contain:

  • Buffer: 50 mM Tris-HCl or HEPES, pH ~7.5-8.0[9]

  • Salt: 100-500 mM NaCl or KCl to maintain ionic strength and protein solubility.[9][10]

  • Cryoprotectant: 10-50% glycerol to prevent the formation of ice crystals during freezing, which can denature the protein.[3][11]

  • Reducing agent: 1-5 mM DTT or β-mercaptoethanol to prevent oxidation of cysteine residues.[3][11]

  • Additives: In some cases, small amounts of ATP or MgCl₂ might be included to stabilize the protein in a conformation that is less prone to aggregation, though this needs to be empirically tested.

Q5: My DnaC protein has precipitated out of solution. What could be the cause?

Protein precipitation can be caused by several factors:

  • High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation and precipitation.[11]

  • Incorrect Buffer Conditions: If the buffer pH is close to the isoelectric point (pI) of DnaC, its solubility will be at a minimum. Also, incorrect salt concentrations can lead to precipitation.[11]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the protein can cause it to denature and aggregate.[7]

  • Presence of Contaminants: Contaminating proteases can degrade the protein, leading to aggregation of the fragments. Leached nickel from His-tag purification columns can also sometimes promote aggregation.[12]

Troubleshooting Guides

Issue 1: Low Yield of Purified DnaC
Possible Cause Suggested Solution
Inefficient Cell Lysis Ensure complete cell lysis by optimizing sonication parameters or using a French press. The cell suspension should change from cloudy to translucent.[13] Add lysozyme (B549824) and incubate on ice prior to lysis to aid in breaking down the cell wall.
DnaC is in Inclusion Bodies If DnaC is found in the insoluble pellet after lysis, it is likely in inclusion bodies. In this case, purification will need to be performed under denaturing conditions using agents like 8M urea (B33335) or 6M guanidinium (B1211019) hydrochloride, followed by a refolding protocol.[14]
Poor Binding to Affinity Resin Ensure the pH of your binding buffer is optimal for His-tag binding (typically pH 8.0).[15] Also, check that the imidazole (B134444) concentration in your lysis and wash buffers is not too high, as this can prevent your protein from binding to the column. A batch binding approach, where the lysate is incubated with the resin for a longer period (e.g., 1 hour to overnight) before packing the column, can improve binding of low-expression proteins.[15][16]
Premature Elution If DnaC is found in the wash fractions, the imidazole concentration in the wash buffer may be too high, causing premature elution. Try decreasing the imidazole concentration in the wash buffer.
Issue 2: DnaC Protein Aggregation/Precipitation
Possible Cause Suggested Solution
High Protein Concentration Avoid over-concentrating the protein. If a high concentration is necessary, consider adding stabilizing agents to the buffer.
Suboptimal Buffer Conditions Screen different buffer conditions, including pH and salt concentration. For DNA binding proteins, salt concentrations below 500mM can sometimes lead to aggregation.[10] Consider adding stabilizing additives to your buffer (see table below).
Leached Metal Ions from Affinity Column If using a nickel column for His-tag purification, nickel ions can leach and sometimes cause aggregation. Adding a small amount of EDTA (e.g., 0.5 mM) to the elution fractions can chelate the leached nickel and prevent aggregation.[12]
Oxidation of Cysteine Residues Include a reducing agent like DTT or TCEP (1-5 mM) in your buffers to prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[11]
AdditiveWorking ConcentrationMechanism of Action
Glycerol 10-50% (v/v)Acts as an osmolyte, stabilizing the native protein structure and preventing aggregation during freeze-thaw cycles.[11]
Arginine/Glutamate 50-500 mMCan increase protein solubility by interacting with charged and hydrophobic regions on the protein surface.[11]
Trehalose/Sucrose 0.1-1 MSugars that act as cryoprotectants and protein stabilizers.[3]
Non-denaturing detergents (e.g., Tween-20, Triton X-100) 0.01-0.1% (v/v)Can help to solubilize protein aggregates.[11]
Issue 3: Low or No DnaC Activity
Possible Cause Suggested Solution
Protein is Denatured or Misfolded Ensure all purification steps are carried out at 4°C to minimize denaturation. Avoid harsh elution conditions and consider using a step or gradient elution instead of a single high-concentration elution.
Repeated Freeze-Thaw Cycles Always aliquot the purified protein into single-use tubes to avoid repeated freezing and thawing, which is known to decrease protein activity.[7]
Incorrect Assay Conditions The helicase loading activity of DnaC is dependent on ATP.[1][2] Ensure that ATP and MgCl₂ are present in your assay buffer at appropriate concentrations. The ratio of DnaC to DnaB can also be critical; an excess of DnaC can inhibit DnaB helicase activity.[17]
Inactive Protein Preparation If troubleshooting fails, it may be necessary to re-purify the protein, paying close attention to all steps to maintain its native conformation.

Experimental Protocols

Helicase Loading Assay (A general protocol adapted for DnaC)

This assay indirectly measures the DnaC-dependent loading of DnaB helicase onto a DNA substrate by detecting the unwinding of a labeled DNA strand.

Materials:

  • Purified DnaB and DnaC proteins

  • DNA substrate: A forked DNA structure with a 32P-labeled or fluorescently labeled oligonucleotide annealed to a longer single-stranded M13 DNA.

  • 10x Helicase Assay Buffer: 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA.

  • 10 mM ATP solution

  • Stop Buffer: 2% SDS, 50 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol, 25% glycerol.

  • Proteinase K (20 mg/mL)

  • Non-denaturing polyacrylamide gel (e.g., 12%)

  • 1x TBE buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture (final volume of 20 µL):

    • 2 µL 10x Helicase Assay Buffer

    • 2 µL 10 mM ATP

    • x µL DnaB protein (concentration to be optimized, e.g., 20-100 nM)

    • x µL DnaC protein (concentration to be optimized, e.g., 20-100 nM)

    • 1 µL DNA substrate (~10-20 fmol)

    • Nuclease-free water to 20 µL

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 5 µL of Stop Buffer containing 1 µL of Proteinase K.

  • Protein Digestion: Incubate at 37°C for an additional 15 minutes to digest the proteins.

  • Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the gel in 1x TBE buffer until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Visualization: Dry the gel and expose it to a phosphor screen or visualize using a fluorescence imager. The unwound, labeled single-stranded DNA will migrate faster than the annealed duplex substrate.

Controls:

  • No protein control: To visualize the position of the intact DNA substrate.

  • Heat-denatured substrate: To show the position of the fully unwound single-stranded DNA.

  • DnaB only control: To assess the intrinsic helicase activity of DnaB in the absence of DnaC.

  • DnaC only control: To ensure DnaC itself does not have any unwinding activity.

Visualizations

DnaC_Troubleshooting_Workflow cluster_yield Low Yield Troubleshooting cluster_aggregation Aggregation Troubleshooting cluster_activity Low Activity Troubleshooting start Start: Purified DnaC problem Problem with purified DnaC? start->problem low_yield Low Yield problem->low_yield Yes aggregation Aggregation/ Precipitation problem->aggregation Yes low_activity Low/No Activity problem->low_activity Yes end Successful Experiment problem->end No lysis Optimize Cell Lysis low_yield->lysis concentration Check Protein Concentration aggregation->concentration storage Check Storage & Handling (Aliquots) low_activity->storage inclusion_bodies Check Inclusion Bodies lysis->inclusion_bodies If lysis is efficient binding Optimize Resin Binding inclusion_bodies->binding If protein is soluble buffer Optimize Buffer (pH, salt, additives) concentration->buffer If concentration is optimal metal Add EDTA post- purification buffer->metal If buffer optimization fails assay Verify Assay Conditions (ATP, Mg2+) storage->assay If storage is correct repurify Re-purify Protein assay->repurify If assay conditions are correct

Caption: Troubleshooting workflow for common issues with purified DnaC.

DnaC_DnaB_Interaction DnaC DnaC (Loader) Complex DnaC-DnaB-ATP Complex DnaC->Complex Binds DnaB DnaB (Helicase) DnaB->Complex Binds ATP ATP ATP->Complex Binds ssDNA Single-Stranded DNA Loaded_Complex DnaB loaded on ssDNA ssDNA->Loaded_Complex Complex->Loaded_Complex Loads DnaB onto ssDNA ADP ADP + Pi Complex->ADP ATP Hydrolysis DnaC_ADP DnaC-ADP Loaded_Complex->DnaC_ADP DnaC Dissociates DnaC_ADP->DnaC ADP/ATP Exchange

Caption: Simplified signaling pathway of DnaC-mediated DnaB helicase loading.

References

Validation & Comparative

A Comparative Guide to Bacterial Helicase Loading: DnaC vs. DciA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The initiation of DNA replication is a critical, tightly regulated process in all domains of life. A key step in this process is the loading of the replicative helicase onto the DNA, which in bacteria is the DnaB helicase. This event is facilitated by dedicated helicase loader proteins. For decades, the DnaC protein from Escherichia coli has been the textbook model for this process. However, recent discoveries have revealed that most bacteria lack a DnaC homolog and instead utilize a protein called DciA. This guide provides a detailed comparison of the helicase loading mechanisms mediated by DnaC and DciA, supported by experimental data, to inform research and therapeutic development targeting bacterial DNA replication.

At a Glance: Key Differences Between DnaC and DciA

FeatureDnaCDciA
Phylogenetic Distribution Primarily found in gammaproteobacteria, including E. coli.[1][2]Widespread across most bacterial phyla; considered the ancestral helicase loader.[1][2]
Structure Belongs to the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins.[1][2][3]Not an ATPase; possesses a core K-homology (KH) domain and intrinsically disordered "lasso" elements.[4]
ATP Requirement ATP binding is required for efficient loading at the origin of replication (oriC), and its hydrolysis is coupled to the release of DnaC from DnaB.[3][5][6][7]Does not possess ATPase activity.[1][2]
Mechanism of Action Acts as a "ring-breaker," inducing a crack in the hexameric DnaB ring to allow for DNA entry.[1][8][9]Proposed to function as a "ring-opener" or "ring-maker," facilitating the opening and closing of the DnaB ring around DNA.[4][10]
Stoichiometry with DnaB Six DnaC monomers bind to one DnaB hexamer (6:6).[7][11][12]Up to three DciA monomers bind to one DnaB hexamer (3:6).[10][13][14]
Interaction with DnaB The N-terminal domain of DnaC interacts with the C-terminal domain of DnaB.[1][7][15]The "lasso" domain of DciA interacts with the Docking-Helix Linker-Helix interface of DnaB.[10][14]
Effect on DnaB ATPase Activity Inhibits the ATPase and helicase activities of DnaB prior to its release.[11][16][17]Suppresses the ATPase activity of DnaB during the loading process.[10][14]

Delving Deeper: Mechanistic Insights

The DnaC "Ring-Breaker" Mechanism

The DnaC-mediated loading of the DnaB helicase in E. coli is a well-characterized process that relies on the energy from ATP hydrolysis. In the presence of ATP, six DnaC monomers bind to the DnaB hexamer, forming a stable DnaB-DnaC complex.[7][11][12] This interaction induces a conformational change in the DnaB ring, creating a "crack" or opening in the hexamer.[1][8][9] This opening allows for the passage of single-stranded DNA (ssDNA) into the central channel of the helicase. Once the DnaB helicase is topologically loaded onto the ssDNA, the interaction with the primase DnaG triggers the hydrolysis of ATP by DnaC, leading to the release of DnaC from the complex and the activation of DnaB's helicase activity.[7][16][18]

The DciA "Ring-Opener" Mechanism

In contrast to DnaC, DciA is not an ATPase.[1][2] The DciA-mediated helicase loading mechanism is therefore fundamentally different. Structural and biochemical studies, primarily in Vibrio cholerae, suggest that DciA functions as a "ring-opener".[4][10] Up to three DciA molecules bind to the DnaB hexamer, with the interaction mediated by a flexible "lasso" domain on DciA.[10][14] This binding is proposed to stabilize an open conformation of the DnaB ring, facilitating its association with ssDNA. The precise mechanism of DciA release after loading is still under investigation but is thought to be independent of ATP hydrolysis.

Visualizing the Mechanisms

To illustrate the distinct pathways of helicase loading, the following diagrams were generated using the Graphviz DOT language.

DnaC_Helicase_Loading cluster_DnaC DnaC-Mediated Loading ('Ring-Breaker') 6 DnaC 6 DnaC DnaB-DnaC Complex DnaB-DnaC Complex 6 DnaC->DnaB-DnaC Complex + ATP DnaB (closed ring) DnaB (closed ring) DnaB (closed ring)->DnaB-DnaC Complex Cracked DnaB Ring Cracked DnaB Ring DnaB-DnaC Complex->Cracked DnaB Ring Loaded DnaB (closed) Loaded DnaB (closed) Cracked DnaB Ring->Loaded DnaB (closed) + ssDNA ssDNA ssDNA Active DnaB Active DnaB Loaded DnaB (closed)->Active DnaB ATP Hydrolysis (DnaG interaction) 6 DnaC_released 6 DnaC Loaded DnaB (closed)->6 DnaC_released DciA_Helicase_Loading cluster_DciA DciA-Mediated Loading ('Ring-Opener') 3 DciA 3 DciA DnaB-DciA Complex DnaB-DciA Complex 3 DciA->DnaB-DciA Complex DnaB (closed ring) DnaB (closed ring) DnaB (closed ring)->DnaB-DciA Complex Open DnaB Ring Open DnaB Ring DnaB-DciA Complex->Open DnaB Ring Loaded DnaB (closed) Loaded DnaB (closed) Open DnaB Ring->Loaded DnaB (closed) + ssDNA ssDNA ssDNA Active DnaB Active DnaB Loaded DnaB (closed)->Active DnaB DciA Release 3 DciA_released 3 DciA Loaded DnaB (closed)->3 DciA_released

References

A Comparative Guide to the Functional Differences Between E. coli DnaC and its Homologues, DnaI and DciA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The initiation of DNA replication is a critical and highly regulated process in all organisms. In bacteria, the loading of the replicative helicase onto single-stranded DNA (ssDNA) at the origin of replication is a pivotal step. This process is facilitated by specialized helicase loaders. This guide provides an in-depth comparison of the functional differences between the well-characterized Escherichia coli DnaC and its principal homologues: DnaI from Bacillus subtilis and the more recently discovered, non-ATPase helicase operator, DciA, found in a wide range of bacteria that lack DnaC or DnaI.

Functional Overview and Key Distinctions

E. coli DnaC, B. subtilis DnaI, and DciA are all essential for loading the replicative helicase (DnaB in E. coli and Vibrio cholerae, and DnaC in B. subtilis) onto DNA, yet they employ distinct molecular mechanisms. DnaC and DnaI are both members of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily, whereas DciA is not an ATPase and is thus referred to as a helicase operator.[1][2][3]

The primary functional distinction lies in their mechanism of action. E. coli DnaC acts as a "ring breaker," prying open the pre-formed hexameric DnaB helicase to allow for the passage of ssDNA into its central channel.[4] In contrast, B. subtilis DnaI functions as a "ring maker," assembling the monomeric DnaC helicase into a hexameric ring around the ssDNA at the replication origin.[5] DciA, the ancestral and most widespread helicase operator, is thought to facilitate helicase loading through a ring-opening mechanism, although the precise details are still under investigation.[6]

Comparative Analysis of Biochemical Properties

The functional differences between DnaC, DnaI, and DciA are reflected in their biochemical properties. The following table summarizes the available quantitative data for these helicase loaders and their interactions with their respective helicases.

PropertyE. coli DnaCB. subtilis DnaIDciA (Vibrio cholerae)
Protein Family AAA+ ATPaseAAA+ ATPaseDciA family (non-ATPase)
Mechanism Ring breakerRing makerRing opener
Stoichiometry with Helicase 6 DnaC : 6 DnaB6 DnaI : 6 DnaC (helicase)Up to 3 DciA : 6 DnaB
ATPase Activity Yes, stimulated by DnaB and ssDNAYes, but not stimulated by ssDNA in the full-length proteinNo ATPase activity
Effect on Helicase ATPase Activity Inhibits DnaB ATPase activity prior to loadingStimulates DnaC (helicase) ATPase activitySuppresses DnaB ATPase activity
Binding Affinity (Kd) DnaB6-DnaC6 to ssDNA: ~62.6 nM (in presence of ATP)Not availableNot available

Signaling Pathways and Helicase Loading Mechanisms

The distinct mechanisms of DnaC, DnaI, and DciA are best understood through a visual representation of their respective helicase loading pathways.

DnaC_Helicase_Loading cluster_E_coli E. coli Helicase Loading (DnaC) DnaB_hex DnaB Hexamer (Closed Ring) DnaBC_complex DnaB6-DnaC6 Complex (Open Ring) DnaB_hex->DnaBC_complex DnaC Binding (Ring Breaking) DnaC_ATP 6 x DnaC-ATP DnaC_ATP->DnaBC_complex DnaBC_ssDNA DnaB6-DnaC6 loaded on ssDNA DnaBC_complex->DnaBC_ssDNA ssDNA Binding ssDNA ssDNA at oriC ssDNA->DnaBC_ssDNA DnaB_ssDNA DnaB loaded on ssDNA (Active Helicase) DnaBC_ssDNA->DnaB_ssDNA ATP Hydrolysis & DnaC Release DnaC_ADP_Pi 6 x DnaC-ADP + Pi DnaBC_ssDNA->DnaC_ADP_Pi DnaG DnaG Primase DnaB_ssDNA->DnaG Recruits Primase

Figure 1: E. coli DnaC "Ring Breaker" Mechanism.

DnaI_Helicase_Loading cluster_B_subtilis B. subtilis Helicase Loading (DnaI) DnaC_mono DnaC Monomers (Helicase) DnaCI_complex 6 x DnaC-DnaI Complex DnaC_mono->DnaCI_complex DnaI 6 x DnaI DnaI->DnaCI_complex DnaCI_hex_ssDNA DnaC6-DnaI6 assembled on ssDNA DnaCI_complex->DnaCI_hex_ssDNA Assembly on ssDNA (Ring Making) ssDNA ssDNA at oriC ssDNA->DnaCI_hex_ssDNA DnaC_hex_ssDNA DnaC Hexamer loaded on ssDNA (Active Helicase) DnaCI_hex_ssDNA->DnaC_hex_ssDNA DnaI Release DnaI_release 6 x DnaI Released DnaCI_hex_ssDNA->DnaI_release

Figure 2: B. subtilis DnaI "Ring Maker" Mechanism.

DciA_Helicase_Loading cluster_V_cholerae V. cholerae Helicase Loading (DciA) DnaB_hex DnaB Hexamer (Closed Ring) DnaB_DciA_complex DnaB6-DciA3 Complex (Open Ring) DnaB_hex->DnaB_DciA_complex DciA Binding (Ring Opening) DciA 3 x DciA DciA->DnaB_DciA_complex DnaB_DciA_ssDNA DnaB6-DciA3 loaded on ssDNA DnaB_DciA_complex->DnaB_DciA_ssDNA ssDNA Binding ssDNA ssDNA at oriC ssDNA->DnaB_DciA_ssDNA DnaB_ssDNA DnaB loaded on ssDNA (Active Helicase) DnaB_DciA_ssDNA->DnaB_ssDNA DciA Release DciA_release 3 x DciA Released DnaB_DciA_ssDNA->DciA_release

Figure 3: DciA "Ring Opener" Mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the functional differences between DnaC and its homologues.

Helicase Loading Assay (Generic)

This assay measures the ability of a helicase loader to deposit a replicative helicase onto a DNA substrate. A common method involves a radiolabeled DNA substrate and analysis by gel electrophoresis.

1. Substrate Preparation:

  • A synthetic oligonucleotide is annealed to a single-stranded circular DNA (e.g., M13mp18) to create a partial duplex substrate.

  • The 3' end of the oligonucleotide is extended using a DNA polymerase (e.g., Klenow fragment) in the presence of dNTPs, including one radiolabeled dNTP (e.g., [α-³²P]dATP), to generate a labeled substrate.[1][6]

  • The labeled substrate is purified from unincorporated nucleotides.

2. Reaction Mixture:

  • In a final volume of 20 µL, combine:

    • Helicase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT, 50 µg/mL BSA).

    • ATP (typically 2-5 mM).

    • Radiolabeled DNA substrate (e.g., 1-5 ng).

    • Replicative helicase (e.g., DnaB or B. subtilis DnaC) at a concentration determined by titration.

    • Helicase loader (DnaC, DnaI, or DciA) at varying concentrations.

3. Incubation and Termination:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution containing SDS, EDTA, and a loading dye.[1][6]

4. Analysis:

  • The reaction products are resolved on a non-denaturing polyacrylamide gel.

  • The gel is dried and exposed to a phosphor screen or X-ray film.

  • The amount of displaced single-stranded oligonucleotide (indicating helicase activity) is quantified to determine the efficiency of helicase loading.

Helicase_Loading_Workflow sub_prep 1. Substrate Preparation (Radiolabeled partial duplex DNA) reaction_setup 2. Reaction Setup (Buffer, ATP, Substrate, Helicase, Loader) sub_prep->reaction_setup incubation 3. Incubation (e.g., 37°C, 30 min) reaction_setup->incubation termination 4. Reaction Termination (Stop solution) incubation->termination analysis 5. Analysis (PAGE, Autoradiography, Quantification) termination->analysis

Figure 4: Experimental Workflow for Helicase Loading Assay.
ATPase Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the rate of ATP hydrolysis by DnaC or DnaI. It couples the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

1. Reaction Mixture:

  • In a final volume of 100 µL in a quartz cuvette or microplate well, combine:

    • Assay buffer (e.g., 50 mM HEPES pH 7.6, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT).

    • Phosphoenolpyruvate (PEP) (e.g., 2 mM).

    • NADH (e.g., 0.2 mM).

    • Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) (e.g., 10 units/mL each).

    • The ATPase (DnaC or DnaI) at the desired concentration.

    • If required, the stimulatory partner protein (e.g., DnaB for DnaC) and/or ssDNA.

2. Reaction Initiation and Measurement:

  • Equilibrate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding ATP to a final concentration of, for example, 1 mM.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

3. Data Analysis:

  • The rate of NADH oxidation is calculated from the linear portion of the absorbance versus time plot, using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • The ATPase activity is expressed as moles of ATP hydrolyzed per mole of enzyme per unit time (e.g., kcat).

Protein-Protein and Protein-DNA Interaction Assays (Surface Plasmon Resonance - SPR)

SPR is a powerful technique for measuring the kinetics and affinity of molecular interactions in real-time.

1. Chip Preparation:

  • A sensor chip (e.g., CM5) is functionalized by immobilizing one of the binding partners (the "ligand"). For protein-DNA interactions, biotinylated DNA can be captured on a streptavidin-coated chip. For protein-protein interactions, one protein can be immobilized via amine coupling or by using an antibody-capture method.[7]

2. Binding Measurement:

  • A solution containing the other binding partner (the "analyte") at various concentrations is flowed over the sensor chip surface.

  • The association of the analyte to the immobilized ligand is monitored as a change in the SPR signal (measured in response units, RU).

  • After the association phase, a buffer is flowed over the chip to monitor the dissociation of the analyte.

3. Data Analysis:

  • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model.

  • The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Implications for Drug Development

The essential nature of helicase loading in bacterial DNA replication makes the components of this machinery, including DnaC, DnaI, and DciA, attractive targets for the development of novel antibacterial agents. The functional and structural differences between these homologues, as well as their divergence from the eukaryotic helicase loading machinery (which involves ORC, Cdc6, and Cdt1), provide opportunities for the design of specific inhibitors. For instance, targeting the ATPase activity of DnaC and DnaI would not be effective against bacteria that utilize the DciA system. Conversely, inhibitors designed to disrupt the DciA-DnaB interaction would be ineffective against pathogens like E. coli and B. subtilis. A thorough understanding of these functional distinctions is therefore paramount for the rational design of broad-spectrum or pathogen-specific antibacterial drugs.

References

A Comparative Guide to DnaC and Cdc6: Key Helicase Loaders in DNA Replication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of the prokaryotic DnaC and eukaryotic Cdc6 proteins, two essential AAA+ ATPases that play critical roles as helicase loaders in the initiation of DNA replication. Understanding the similarities and differences between these proteins is crucial for research in DNA replication, cell cycle regulation, and the development of novel therapeutic agents targeting these fundamental processes.

At a Glance: Structural and Functional Homology

While originating from different domains of life, DnaC and Cdc6 share a remarkable degree of structural and functional homology, underscoring a conserved mechanism for the initiation of DNA replication. Both proteins belong to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily and function as helicase loaders, responsible for delivering the replicative helicase to the origin of replication. In prokaryotes, DnaC loads the DnaB helicase onto single-stranded DNA (ssDNA) at the replication origin (oriC), whereas in eukaryotes, Cdc6, in concert with the Origin Recognition Complex (ORC) and Cdt1, loads the Minichromosome Maintenance (MCM) complex onto chromatin.

Quantitative Data Summary

The following tables summarize key quantitative parameters for DnaC and Cdc6, providing a basis for direct comparison of their biochemical activities.

Parameter DnaC (E. coli) Cdc6 (S. cerevisiae) Reference
Structure Hexameric ring in complex with DnaBMonomer, forms a ring-like structure with ORC[1]
Key Domains N-terminal helicase-binding domain, C-terminal AAA+ ATPase domainN-terminal AAA+ ATPase domain, C-terminal winged-helix domain[2]
PDB ID (example) 6QEL (DnaB-DnaC complex)1FNN (archaeal homolog)[3][4]

Table 1: Structural Comparison of DnaC and Cdc6.

Parameter DnaC (E. coli) Cdc6 (S. cerevisiae) Reference
Binding Partner (Helicase) DnaBMCM2-7 complex[2][5]
Binding Affinity (Kd) DnaB6-DnaC6 complex to ssDNA: 62.6 ± 6.5 nM (in the presence of ATP)Cdc6 to dsDNA: ~100 nM[6][7]
ATPase Activity (kcat) DNA-dependent, stimulated by DnaBDNA- and ORC-dependent[8][9]
Function Loads DnaB helicase onto ssDNALoads MCM2-7 helicase onto dsDNA at replication origins[2][5]

Table 2: Functional and Biochemical Comparison of DnaC and Cdc6. Note: Direct comparison of kcat values is challenging due to variations in experimental conditions.

Signaling Pathways and Experimental Workflows

The assembly of the pre-replicative complex (pre-RC) is a highly regulated process in both prokaryotes and eukaryotes. The following diagrams illustrate the key steps in these pathways.

Prokaryotic_Pre_RC_Assembly DnaA_ATP DnaA-ATP oriC oriC DnaA_ATP->oriC binds DnaA_oriC DnaA-oriC complex oriC->DnaA_oriC forms Unwound_DNA Unwound DNA DnaA_oriC->Unwound_DNA melts DnaB_DnaC DnaB-DnaC complex Unwound_DNA->DnaB_DnaC recruits Pre_RC Prokaryotic Pre-RC DnaB_DnaC->Pre_RC loads DnaB DnaB_loaded Loaded DnaB helicase Pre_RC->DnaB_loaded DnaC_release DnaC released (ATP hydrolysis) Pre_RC->DnaC_release Eukaryotic_Pre_RC_Assembly ORC ORC Origin Replication Origin ORC->Origin binds ORC_Origin ORC-Origin complex Origin->ORC_Origin forms Cdc6_ATP Cdc6-ATP ORC_Origin->Cdc6_ATP recruits ORC_Cdc6 ORC-Cdc6 complex Cdc6_ATP->ORC_Cdc6 forms Cdt1_MCM Cdt1-MCM complex ORC_Cdc6->Cdt1_MCM recruits Pre_RC Eukaryotic Pre-RC (OCCM) Cdt1_MCM->Pre_RC loads MCM MCM_loaded Loaded MCM double hexamer Pre_RC->MCM_loaded Cdc6_Cdt1_release Cdc6 & Cdt1 released (ATP hydrolysis) Pre_RC->Cdc6_Cdt1_release

References

Comparative Analysis of dnaC Gene Knockout Studies in Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the essential role of the DnaC helicase loader in bacterial viability and DNA replication.

The dnaC gene, encoding the helicase loader protein DnaC, plays a pivotal role in the initiation of DNA replication in a wide range of bacteria. Its primary function is to load the DnaB helicase onto the DNA at the origin of replication, a critical step for unwinding the DNA double helix and allowing replication to proceed. Given its essential nature, DnaC has emerged as a promising target for the development of novel antimicrobial agents. This guide provides a comparative overview of knockout and knockdown studies of the dnaC gene in several key bacterial species: Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.

Impact of dnaC Depletion on Bacterial Viability and Growth

The depletion or inactivation of DnaC has profound consequences for bacterial survival and proliferation. Quantitative data from various studies, summarized in the table below, highlight the critical nature of this protein across different bacterial lineages.

Bacterial SpeciesMethod of dnaC Inactivation/DepletionObserved PhenotypeQuantitative DataReference(s)
Escherichia coli Temperature-sensitive mutant (dnaC2)Inhibition of DNA synthesis and cell division at non-permissive temperatures.Decreased overall DNA content.[1][1]
Staphylococcus aureus CRISPR interference (CRISPRi)Growth inhibition.~80% of CRISPRi strains targeting essential genes, including likely dnaC homologs, showed a growth reduction ratio of less than 0.5 upon induction.[2][2]
Bacillus subtilis Not explicitly detailed in search resultsEssential for viability and DNA replication initiation.A mutant with impaired DnaD (a protein that interacts with the DnaC complex) recruitment showed a significantly lower DNA replication initiation frequency.[3][3]
Pseudomonas aeruginosa Not explicitly detailed in search resultsEssential for fitness.Identified as a core essential gene required for growth.[4][4]

Note: Direct quantitative comparisons of growth rate reduction upon dnaC depletion across these species are limited in the currently available literature. The data presented reflects the general essentiality and significant impact on growth and DNA replication.

The Central Role of DnaC in DNA Replication Initiation

The DnaC protein is a crucial component of the replisome, the molecular machinery responsible for DNA replication. Its primary role is to form a complex with the DnaB helicase and facilitate its loading onto single-stranded DNA (ssDNA) at the origin of replication (oriC). This process is ATP-dependent and is a prerequisite for the unwinding of the DNA duplex, which in turn allows for the recruitment of primase and DNA polymerase to initiate the synthesis of new DNA strands. The signaling pathway below illustrates the pivotal position of DnaC in this fundamental cellular process.

Figure 1: DnaC's role in DNA replication initiation.

Experimental Workflow for Studying dnaC Gene Function

Investigating the function of an essential gene like dnaC typically involves conditional knockout or knockdown strategies. The following diagram outlines a general experimental workflow using CRISPR interference (CRISPRi), a powerful technique for targeted gene silencing in bacteria.

Experimental_Workflow cluster_sgRNA sgRNA Design & Cloning cluster_transformation Bacterial Transformation cluster_induction Induction & Analysis sgRNA_design Design sgRNA targeting dnaC plasmid_cloning Clone sgRNA into CRISPRi vector sgRNA_design->plasmid_cloning transformation Transform bacteria with CRISPRi plasmid plasmid_cloning->transformation selection Select for transformants transformation->selection induction Induce dCas9 expression selection->induction growth_assay Monitor bacterial growth (OD600) induction->growth_assay dna_quant Quantify DNA content induction->dna_quant

Figure 2: Generalized workflow for CRISPRi-based knockdown.

Experimental Protocols

Bacterial Growth Curve Assay using a Microplate Reader

This protocol is adapted for high-throughput analysis of bacterial growth following the induction of dnaC knockdown.

  • Strain Preparation: Inoculate a single colony of the bacterial strain containing the inducible CRISPRi system targeting dnaC into an appropriate liquid medium with antibiotics for plasmid maintenance. Grow overnight at the permissive temperature.

  • Culture Dilution: The following day, dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD600) of approximately 0.05.

  • Microplate Setup: Pipette 200 µL of the diluted culture into the wells of a 96-well microplate. Include wells with medium only as a blank control. To induce dnaC knockdown, add the appropriate inducer (e.g., anhydrotetracycline (B590944) for Tet-inducible systems) to the designated wells.

  • Incubation and Measurement: Incubate the microplate in a microplate reader at the optimal growth temperature with continuous shaking. Measure the OD600 of each well at regular intervals (e.g., every 15-30 minutes) for a period of 18-24 hours.[2][5]

  • Data Analysis: Subtract the blank OD600 values from the sample readings. Plot the OD600 values against time to generate growth curves. The maximum growth rate can be calculated from the slope of the logarithmic phase of growth.

Quantification of Total DNA Content using PicoGreen

This method allows for the sensitive quantification of double-stranded DNA (dsDNA) to assess the impact of dnaC depletion on overall DNA replication.

  • Sample Preparation: Harvest bacterial cells from cultures with and without induction of dnaC knockdown at a specific time point. Extract total genomic DNA using a suitable commercial kit or standard protocol.

  • PicoGreen Reagent Preparation: Prepare the PicoGreen working solution by diluting the concentrated reagent in 1X TE buffer, following the manufacturer's instructions. Protect the solution from light.[6][7]

  • Standard Curve Preparation: Prepare a series of dsDNA standards of known concentrations (e.g., using lambda DNA) in 1X TE buffer.

  • Assay Plate Setup: In a black, flat-bottom 96-well plate, add a small volume (e.g., 2-5 µL) of each DNA standard and unknown DNA sample to separate wells. Add 1X TE buffer to each well to bring the total volume to 100 µL.

  • PicoGreen Addition and Incubation: Add 100 µL of the diluted PicoGreen reagent to each well. Mix by pipetting and incubate for 5 minutes at room temperature, protected from light.[7]

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation and emission wavelengths appropriate for the PicoGreen dye (typically ~480 nm and ~520 nm, respectively).

  • Data Analysis: Generate a standard curve by plotting the fluorescence intensity versus the DNA concentration of the standards. Use the equation of the linear regression from the standard curve to calculate the concentration of the unknown DNA samples.[8]

Conclusion

The collective evidence from knockout and knockdown studies unequivocally establishes the dnaC gene as essential for the viability and proliferation of a broad range of bacterial species. Its critical and conserved role in initiating DNA replication by loading the DnaB helicase makes it an attractive and validated target for the development of novel antibacterial therapeutics. The methodologies outlined in this guide, particularly CRISPR-based gene silencing and quantitative phenotypic analyses, provide a robust framework for further investigation into the intricacies of DnaC function and for the screening of potential inhibitors. Future research focusing on direct comparative studies across a wider array of pathogenic bacteria will be invaluable for a comprehensive understanding of the therapeutic potential of targeting this fundamental bacterial process.

References

A Comparative Analysis of DnaC and its Homologs in Pathogenic vs. Non-Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of essential bacterial replication machinery is paramount for the development of novel antimicrobial strategies. This guide provides a detailed comparative analysis of the DnaC protein and its functional homologs, key players in DNA replication, contrasting their roles and characteristics in pathogenic and non-pathogenic bacteria.

At the heart of bacterial DNA replication lies the critical process of helicase loading, which unwinds the DNA double helix to provide single-stranded templates for DNA synthesis. In the well-studied, non-pathogenic model organism Escherichia coli, the DnaC protein is the dedicated helicase loader. However, a significant divergence in this machinery is observed across the bacterial kingdom, particularly when comparing with pathogenic species. In many Gram-positive pathogens, such as Staphylococcus aureus and Streptococcus pneumoniae, the protein designated as DnaC is, in fact, the replicative helicase itself, functionally analogous to the DnaB helicase of E. coli. The helicase loading function in these pathogens is carried out by a different protein, typically DnaI. This fundamental difference in nomenclature and function presents both a challenge and an opportunity in the quest for targeted antibacterial therapies.

This guide will delve into the structural and functional distinctions between the DnaC helicase loader of the non-pathogenic E. coli and the replicative helicase DnaC of pathogenic bacteria, alongside a comparison with the helicase loader DnaI from the non-pathogenic Gram-positive model organism, Bacillus subtilis.

Functional Distinctions in Helicase Loading and Unwinding

The initiation of DNA replication in bacteria is a tightly regulated process involving a cascade of protein-DNA and protein-protein interactions. A key divergence between the studied non-pathogenic and pathogenic bacteria lies in the identity and function of the proteins responsible for helicase loading and subsequent DNA unwinding.

In the non-pathogenic Gram-negative bacterium Escherichia coli, the process is initiated by the DnaA protein, which recognizes and unwinds the origin of replication, oriC. The DnaC protein, an AAA+ ATPase, then acts as a loader, forming a complex with the hexameric DnaB helicase and delivering it to the unwound single-stranded DNA (ssDNA).[1] The binding of DnaC to DnaB is a crucial step that primes the helicase for loading.[1] ATP hydrolysis by DnaC is required for its release from the DnaB-DNA complex, allowing DnaB to begin unwinding the DNA.[1]

This fundamental difference in the roles of the proteins named "DnaC" highlights a significant evolutionary divergence in the DNA replication machinery between these bacterial groups.

Quantitative Comparison of Helicase and Helicase Loader Activities

The functional differences between these proteins are reflected in their biochemical activities. The following tables summarize key quantitative data for the helicase loaders and replicative helicases from our model organisms.

Helicase Loader Organism Pathogenicity ATPase Activity (ATP/min/monomer) Stimulated by Reference
DnaCEscherichia coliNon-pathogenic3.5DnaB and ssDNA[8]
DnaIBacillus subtilisNon-pathogenicNot explicitly stimulated by ssDNA aloneHelicase (DnaC) binding exposes a cryptic DNA-binding site[9]
Replicative Helicase Organism Pathogenicity Unwinding Rate (fmol/min) ATPase Km (ATP) Reference
DnaBEscherichia coliNon-pathogenicStimulated by DnaG and SSB-[10]
DnaCBacillus anthracisPathogenic1.7150 µM[11]
DnaCStaphylococcus aureusPathogenicStimulates cognate DnaG primase activity-[12][13]

Structural Insights into DnaC and its Homologs

While detailed structural information for DnaC from Staphylococcus aureus and Streptococcus pneumoniae is limited, the available structures of E. coli DnaC in complex with DnaB provide valuable insights into the helicase loading mechanism. Cryo-electron microscopy studies have revealed that DnaC binding induces a conformational change in the DnaB hexamer, cracking open the ring to allow for ssDNA entry.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of helicase loading in these bacteria, the following diagrams illustrate the key protein interactions and workflow of helicase loading assays.

G Helicase Loading Pathway in E. coli DnaA DnaA oriC oriC DnaA->oriC binds ssDNA ssDNA oriC->ssDNA unwinds to DnaC DnaC (Loader) DnaC->ssDNA loads DnaB onto DnaB DnaB (Helicase) DnaC->DnaB forms complex DnaG DnaG (Primase) DnaC->DnaG is released upon DnaG binding DnaB->ssDNA Replication Replication Fork DnaB->Replication initiates DnaG->DnaB binds to

Diagram 1: Helicase loading in E. coli.

G Helicase Loading Pathway in B. subtilis DnaA DnaA oriC oriC DnaA->oriC binds DnaD DnaD oriC->DnaD recruits DnaB_subtilis DnaB DnaD->DnaB_subtilis recruits DnaI DnaI (Loader) DnaB_subtilis->DnaI recruits DnaC_subtilis DnaC (Helicase) DnaI->DnaC_subtilis loads Replication Replication Fork DnaC_subtilis->Replication initiates

Diagram 2: Helicase loading in B. subtilis.

G Helicase Activity Assay Workflow Substrate Radiolabeled Forked DNA Substrate Incubation Incubation at 37°C Substrate->Incubation Helicase Helicase (DnaB or DnaC) Helicase->Incubation ATP ATP ATP->Incubation Stop Stop Reaction (SDS/EDTA) Incubation->Stop PAGE Native Polyacrylamide Gel Electrophoresis Stop->PAGE Analysis Autoradiography and Quantification PAGE->Analysis

Diagram 3: General workflow for a helicase assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize DnaC and its homologs.

Helicase Activity Assay

This assay measures the ability of a helicase to unwind a DNA duplex.

  • Substrate Preparation: A forked DNA substrate is typically used, consisting of a radiolabeled oligonucleotide annealed to a longer single-stranded DNA molecule. This creates a substrate with both single-stranded and double-stranded regions.

  • Reaction Mixture: The reaction mixture contains the purified helicase enzyme, the radiolabeled DNA substrate, ATP, and a suitable reaction buffer containing Mg2+ ions.[11]

  • Reaction and Termination: The reaction is initiated by the addition of the enzyme or ATP and incubated at an optimal temperature (e.g., 37°C). The reaction is stopped at various time points by adding a stop solution containing SDS and EDTA to denature the protein and chelate the magnesium ions.[11]

  • Analysis: The products of the reaction (unwound single-stranded oligonucleotide and the remaining double-stranded substrate) are separated by native polyacrylamide gel electrophoresis (PAGE). The gel is then dried and exposed to a phosphor screen or X-ray film for autoradiography. The amount of unwound product is quantified to determine the helicase activity.[11]

ATPase Assay

This assay measures the rate of ATP hydrolysis by the helicase or helicase loader.

  • Reaction Mixture: The reaction mixture contains the purified enzyme, [γ-32P]ATP, and a reaction buffer. The assay can be performed in the presence or absence of ssDNA to determine if the ATPase activity is DNA-dependent.[8]

  • Reaction and Sampling: The reaction is initiated by adding the enzyme and incubated at the optimal temperature. Aliquots are taken at different time points and the reaction is stopped by adding EDTA.[8]

  • Analysis: The amount of hydrolyzed [γ-32P]Pi is separated from the unhydrolyzed [γ-32P]ATP by thin-layer chromatography (TLC). The TLC plate is then exposed to a phosphor screen, and the spots corresponding to ATP and Pi are quantified to determine the rate of ATP hydrolysis.[8] A common alternative is a coupled spectrophotometric assay where the production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Protein-Protein Interaction Assays (Pull-Down Assay)

This assay is used to confirm the interaction between two proteins, for example, the helicase and the helicase loader.

  • Bait Protein Immobilization: A purified, tagged "bait" protein (e.g., His-tagged DnaC) is immobilized on an affinity resin (e.g., Ni-NTA agarose).

  • Incubation with Prey Protein: The immobilized bait protein is then incubated with a cell lysate or a purified "prey" protein (e.g., DnaB).

  • Washing: The resin is washed extensively to remove non-specifically bound proteins.

  • Elution and Analysis: The bait protein and any interacting prey proteins are eluted from the resin. The eluted proteins are then separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for the prey protein to confirm the interaction.

Conclusion and Future Directions

The divergence in the DNA replication initiation machinery, particularly the functional shift of the "DnaC" protein, between non-pathogenic model organisms and key bacterial pathogens presents a compelling area for further investigation. The essential nature of these proteins makes them attractive targets for the development of novel antibiotics. A deeper understanding of the specific structural and functional differences in the DnaC/DnaI systems of pathogenic bacteria could pave the way for the design of inhibitors that are highly specific and less prone to the development of resistance. Future research should focus on obtaining high-resolution structures of the DnaC and DnaI proteins from a broader range of pathogenic species and on conducting detailed kinetic and mechanistic studies to further elucidate their functional nuances. This knowledge will be instrumental in the rational design of new antibacterial agents that target the very foundation of bacterial proliferation.

References

A Comparative Guide to Validating DnaB-DnaC Interaction Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the DnaB helicase and its loading partner, DnaC, is a critical checkpoint in the initiation of DNA replication in many bacteria. Validating the specific sites of this interaction is paramount for understanding the mechanism of helicase loading and for the development of novel antimicrobial agents targeting this process. This guide provides a comparative overview of key experimental methods used to investigate and validate the DnaB-DnaC interaction, complete with supporting data interpretation and detailed experimental protocols.

Quantitative and Qualitative Comparison of Validation Methods

While direct quantitative comparison of binding affinities (Kd values) for the DnaB-DnaC protein-protein interaction across different techniques is not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison of the most common methods is presented below. The choice of method will depend on the specific research question, available resources, and the desired level of detail.

Method Principle Type of Data Advantages Disadvantages Relevance to DnaB-DnaC
Co-Immunoprecipitation (Co-IP) An antibody against a "bait" protein (e.g., DnaB) is used to pull it out of a cell lysate, bringing along any interacting "prey" proteins (e.g., DnaC).Qualitative (Yes/No interaction) or Semi-Quantitative (relative amounts)In vivo interaction detection within a native cellular context.Does not confirm direct interaction; may pull down indirect partners in a larger complex.Excellent for confirming the in vivo relevance of the DnaB-DnaC interaction.
GST Pull-Down Assay A recombinant "bait" protein fused to Glutathione S-transferase (GST-DnaB) is immobilized on glutathione-coated beads and incubated with a cell lysate or purified "prey" protein (DnaC).Qualitative (Yes/No interaction) or Semi-QuantitativeIn vitro method that can confirm direct physical interaction. Relatively simple and cost-effective.Requires purified recombinant proteins; potential for non-specific binding.Ideal for confirming a direct interaction between DnaB and DnaC and for mapping the interaction domains through mutagenesis.
Yeast Two-Hybrid (Y2H) The interaction between two proteins ("bait" and "prey") in the yeast nucleus reconstitutes a functional transcription factor, activating reporter gene expression.Qualitative (Yes/No interaction)In vivo screening method suitable for identifying novel protein-protein interactions on a large scale.High rate of false positives and false negatives; interactions must occur in the nucleus.Can be used to screen for novel interactors of DnaB or to confirm the DnaB-DnaC interaction in a eukaryotic system.
Surface Plasmon Resonance (SPR) Measures the change in refractive index at the surface of a sensor chip when one protein (ligand, e.g., DnaB) is immobilized and its partner (analyte, e.g., DnaC) flows over the surface.Quantitative (Kd, kon, koff)Real-time, label-free detection of binding kinetics and affinity.Requires specialized equipment and expertise; protein immobilization can affect its conformation.Provides precise quantitative data on the binding affinity and kinetics of the DnaB-DnaC interaction.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of two molecules in solution.Quantitative (Kd, ΔH, ΔS, Stoichiometry)Label-free, in-solution measurement that provides a complete thermodynamic profile of the interaction.Requires large amounts of pure protein; not suitable for very weak or very strong interactions.Offers detailed thermodynamic insights into the forces driving the DnaB-DnaC association.
Fluorescence Anisotropy/Polarization Measures the change in the tumbling rate of a fluorescently labeled protein (e.g., fluorescently tagged DnaC) upon binding to a larger, unlabeled partner (DnaB).Quantitative (Kd)In-solution measurement that is sensitive and requires relatively small amounts of protein.Requires labeling of one of the proteins, which may interfere with the interaction.A versatile method to determine the binding affinity of the DnaB-DnaC interaction in solution.

Experimental Workflow for Validating DnaB-DnaC Interaction

The following diagram illustrates a logical workflow for the comprehensive validation of the DnaB-DnaC interaction, starting from initial discovery to detailed biophysical characterization.

G cluster_0 Initial Screening & In Vivo Validation cluster_1 In Vitro Confirmation & Domain Mapping cluster_2 Biophysical Characterization Y2H Yeast Two-Hybrid (Y2H) Screen Identify potential interaction CoIP Co-Immunoprecipitation (Co-IP) Confirm in vivo interaction Y2H->CoIP Validate hit PullDown GST Pull-Down Assay Confirm direct interaction CoIP->PullDown Confirm directness Mutagenesis Site-Directed Mutagenesis Map interaction domains PullDown->Mutagenesis Map interface SPR Surface Plasmon Resonance (SPR) Determine binding kinetics (kon, koff) Mutagenesis->SPR Quantify mutant binding ITC Isothermal Titration Calorimetry (ITC) Determine thermodynamics (ΔH, ΔS) Mutagenesis->ITC Analyze thermodynamics of mutants FA Fluorescence Anisotropy Determine binding affinity (Kd) Mutagenesis->FA Assess affinity of mutants

A logical workflow for validating protein-protein interactions.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to validate the DnaB-DnaC interaction. These protocols should be optimized for the specific experimental conditions and reagents.

Co-Immunoprecipitation (Co-IP)

This protocol describes the co-immunoprecipitation of DnaC with an antibody against DnaB from E. coli cell lysate.

Materials:

  • E. coli strain expressing DnaB and DnaC.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, protease inhibitor cocktail.

  • Anti-DnaB antibody.

  • Protein A/G magnetic beads.

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Nonidet P-40.

  • Elution Buffer: 0.1 M glycine (B1666218) pH 2.5.

  • Neutralization Buffer: 1 M Tris-HCl pH 8.5.

  • SDS-PAGE and Western blotting reagents.

  • Anti-DnaC antibody.

Procedure:

  • Cell Lysis:

    • Grow E. coli cells to mid-log phase and harvest by centrifugation.

    • Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads using a magnetic stand.

    • Add the anti-DnaB antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.

    • Add fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer.

  • Elution:

    • Elute the protein complexes from the beads by incubating with Elution Buffer for 5-10 minutes at room temperature.

    • Separate the beads and transfer the eluate to a new tube containing Neutralization Buffer.

  • Analysis:

    • Analyze the eluate by SDS-PAGE and Western blotting using an anti-DnaC antibody to detect the presence of co-immunoprecipitated DnaC.

GST Pull-Down Assay

This protocol describes an in vitro pull-down assay to confirm the direct interaction between a GST-tagged DnaB (bait) and a His-tagged DnaC (prey).

Materials:

  • Purified GST-DnaB and His-DnaC proteins.

  • Glutathione-agarose beads.

  • Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% Triton X-100.

  • Wash Buffer: Binding Buffer with 300 mM NaCl.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione.

  • SDS-PAGE and Western blotting reagents.

  • Anti-His tag antibody.

Procedure:

  • Bait Immobilization:

    • Incubate purified GST-DnaB with glutathione-agarose beads in Binding Buffer for 1 hour at 4°C.

    • As a negative control, incubate GST alone with beads.

    • Wash the beads three times with Binding Buffer to remove unbound protein.

  • Interaction:

    • Add purified His-DnaC to the beads coated with GST-DnaB (and to the GST control beads).

    • Incubate for 2-3 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads three to five times with Wash Buffer.

  • Elution:

    • Elute the bound proteins by incubating the beads with Elution Buffer for 10 minutes at room temperature.

    • Collect the eluate after centrifugation.

  • Analysis:

    • Analyze the eluates by SDS-PAGE and Western blotting using an anti-His tag antibody to detect His-DnaC. A band in the GST-DnaB lane and its absence in the GST control lane indicates a direct interaction.

Yeast Two-Hybrid (Y2H) Assay

This protocol provides a general outline for performing a yeast two-hybrid assay to test the interaction between DnaB and DnaC.

Materials:

  • Yeast expression vectors (one with a DNA-binding domain, e.g., pGBKT7-GAL4-BD, and one with an activation domain, e.g., pGADT7-GAL4-AD).

  • Competent yeast reporter strain (e.g., AH109 or Y2HGold).

  • Plasmids containing DnaB cloned in-frame with the GAL4-BD (bait) and DnaC cloned in-frame with the GAL4-AD (prey).

  • Appropriate yeast growth media (YPD, SD/-Leu, SD/-Trp, SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-His/-Ade).

  • X-α-Gal for blue/white screening.

Procedure:

  • Yeast Transformation:

    • Co-transform the competent yeast reporter strain with the bait (pGBKT7-DnaB) and prey (pGADT7-DnaC) plasmids.

    • As controls, transform yeast with empty vectors, bait with empty prey vector, and prey with empty bait vector.

    • Plate the transformed yeast on SD/-Leu/-Trp plates to select for cells containing both plasmids.

  • Interaction Screening:

    • After 3-5 days of growth, replica-plate the colonies onto selective media (SD/-Leu/-Trp/-His and SD/-Leu/-Trp/-His/-Ade).

    • Growth on these selective media indicates a positive interaction, as the reporter genes (HIS3 and ADE2) are activated.

  • Confirmation (β-galactosidase assay):

    • Perform a colony-lift filter assay using X-α-Gal.

    • The development of a blue color confirms the activation of the lacZ reporter gene, providing further evidence of the interaction.

Alternative and Emerging Techniques

Beyond the classical methods, several other techniques can provide valuable insights into the DnaB-DnaC interaction:

  • Cross-linking Mass Spectrometry (XL-MS): This technique can identify the specific amino acid residues at the interface of the DnaB-DnaC complex by covalently linking nearby residues and then identifying these cross-linked peptides by mass spectrometry.

  • Förster Resonance Energy Transfer (FRET): By labeling DnaB and DnaC with a donor and acceptor fluorophore pair, FRET can be used to measure the distance between the two proteins in real-time and in vivo, providing dynamic information about their interaction.

  • Cryo-Electron Microscopy (Cryo-EM): This powerful structural biology technique can provide high-resolution 3D structures of the DnaB-DnaC complex, revealing the precise atomic details of the interaction interface. Recent studies have already utilized cryo-EM to elucidate the architecture of the DnaB-DnaC complex.[1][2][3]

By employing a combination of these robust experimental approaches, researchers can confidently validate the interaction sites between DnaB and DnaC, paving the way for a deeper understanding of bacterial DNA replication and the development of targeted therapeutics.

References

A Comparative Analysis of ATPase Rates in Bacterial DnaC Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A new comparative guide released today offers researchers, scientists, and drug development professionals a detailed analysis of the ATPase rates of DnaC orthologs, crucial proteins in bacterial DNA replication. This guide provides a comprehensive overview of the enzymatic activity of these helicase loaders, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biochemical processes.

The initiation of DNA replication is a fundamental process in all life, and in many bacteria, it is critically dependent on the DnaC protein and its orthologs. These proteins, belonging to the AAA+ (ATPases Associated with diverse cellular Activities) family, are responsible for loading the DnaB helicase onto single-stranded DNA (ssDNA), a pivotal step in establishing the replication fork. The energy for this process is derived from the hydrolysis of ATP, and the rate of this hydrolysis can vary between different bacterial species, reflecting adaptations in their respective replication machineries.

This guide focuses on the ATPase activity of the helicase loader, which in Escherichia coli is DnaC, while in organisms like Bacillus subtilis and Staphylococcus aureus, the functional analog is DnaI. It is important to note that in these latter organisms, the term "DnaC" refers to the replicative helicase itself, a homolog of E. coli's DnaB.

Comparative ATPase Rates of DnaC Orthologs

The following table summarizes the available quantitative data on the ATPase rates of DnaC and its functional analog, DnaI, from different bacterial species. The data highlights the dependency of the ATPase activity on co-factors such as the replicative helicase (DnaB or its orthologs) and single-stranded DNA (ssDNA).

OrganismProtein (Helicase Loader)ATPase Rate (k_cat)Conditions / Co-factors RequiredReference
Escherichia coliDnaC~2 ATPs / min / DnaC monomerStimulated by the presence of both DnaB helicase and ssDNA.[1]
Bacillus subtilisDnaIData not availableATPase activity is stimulated by ssDNA.[2][3]

Note: The ATPase rate for Bacillus subtilis DnaI has been qualitatively described as being stimulated by ssDNA, but specific quantitative data (k_cat) was not available in the reviewed literature.

Experimental Protocols

The determination of ATPase rates is crucial for understanding the enzymatic function of DnaC orthologs. A commonly employed method is the NADH-coupled ATPase assay.

NADH-Coupled ATPase Assay

This spectrophotometric assay continuously monitors ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.

Principle:

  • The DnaC ortholog hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi).

  • Pyruvate (B1213749) kinase (PK) then transfers a phosphate group from phosphoenolpyruvate (B93156) (PEP) to the newly formed ADP, regenerating ATP and producing pyruvate.

  • Lactate dehydrogenase (LDH) subsequently reduces pyruvate to lactate, a reaction that involves the oxidation of NADH to NAD+.

  • The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

Reaction Mixture Components:

  • Buffer (e.g., Tris-HCl) at a physiological pH

  • MgCl₂ (as a cofactor for the ATPase)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • The purified DnaC ortholog protein

  • Co-factors for the specific DnaC ortholog (e.g., purified DnaB helicase and single-stranded DNA)

Procedure:

  • Assemble the reaction mixture with all components except the DnaC ortholog and ATP in a cuvette or microplate well.

  • Initiate the reaction by adding the purified DnaC ortholog and ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of ATP hydrolysis is calculated from the rate of NADH oxidation, using the known extinction coefficient of NADH.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of a typical experiment to determine the ATPase rate of a DnaC ortholog.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Purification Purify DnaC Ortholog and Co-factors (DnaB, ssDNA) Reaction_Mix Assemble Reaction Mixture Purification->Reaction_Mix Reagent_Prep Prepare Assay Reagents (ATP, PEP, PK, LDH, NADH, Buffer) Reagent_Prep->Reaction_Mix Initiation Initiate Reaction with Enzyme and ATP Reaction_Mix->Initiation Measurement Monitor A340 Decrease (NADH Oxidation) Initiation->Measurement Rate_Calc Calculate Rate of NADH Oxidation Measurement->Rate_Calc ATPase_Rate Determine ATPase Rate (k_cat) Rate_Calc->ATPase_Rate

Workflow for determining the ATPase rate of a DnaC ortholog.

Signaling Pathway of Helicase Loading

The ATPase activity of DnaC is integral to its function in the helicase loading pathway. The following diagram outlines the key steps in this process for E. coli.

Helicase_Loading_Pathway DnaC_ATP DnaC-ATP DnaBC_Complex DnaB-DnaC-ATP Complex (Open Ring) DnaC_ATP->DnaBC_Complex DnaB DnaB Helicase (Hexameric Ring) DnaB->DnaBC_Complex Loading DnaB Loaded onto ssDNA DnaBC_Complex->Loading Binds ssDNA ssDNA Single-Stranded DNA (ssDNA) ssDNA->Loading Hydrolysis ATP Hydrolysis (DnaC-ADP + Pi) Loading->Hydrolysis Stimulates Release DnaC-ADP Release Hydrolysis->Release Active_Helicase Active DnaB Helicase on ssDNA Release->Active_Helicase

Simplified pathway of DnaB helicase loading by DnaC in E. coli.

This comparative guide underscores the need for further quantitative studies on the ATPase rates of DnaC orthologs from a wider range of bacterial species. Such data will be invaluable for a deeper understanding of the diversity of DNA replication initiation mechanisms and for the development of novel antimicrobial agents targeting this essential pathway.

References

A Comparative Guide to Alternative Helicase Loading Pathways in Bacteria Lacking DnaC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Helicase Loading Pathways

The following table summarizes the key quantitative and qualitative differences between the canonical DnaC-dependent pathway and the alternative pathways.

FeatureDnaC-dependent Pathway (E. coli)DnaI-dependent Pathway (B. subtilis, S. aureus)DciA-dependent Pathway (e.g., V. cholerae, C. crescentus)PriA-dependent Pathway (Replication Restart)
Helicase Loader DnaC (AAA+ ATPase)DnaI (AAA+ ATPase)DciA (non-ATPase)PriA (ATPase and Helicase)
Replicative Helicase DnaBDnaC (distinct from E. coli DnaC)DnaBDnaB
Accessory Proteins DnaADnaD, DnaBDnaAPriB, PriC, DnaT
Stoichiometry 6 DnaC : 6 DnaB[1]6 DnaI : 6 DnaC[2]3 DciA : 6 DnaB[3][4]Complex and dynamic
Loader ATPase Activity Required for DnaB loading and subsequent release.[5][6] Stimulated by DnaB and ssDNA.[7][8]ATP binding enhances association with ssDNA; hydrolysis may trigger release.[2][9]DciA has no intrinsic ATPase activity.[10][11] Can modulate helicase's ATPase activity.[12]ATPase activity is required for translocation and remodeling of the fork structure.[10]
Mechanism Ring-breaker: DnaC cracks open the pre-formed DnaB hexameric ring to load it onto ssDNA.[1]Ring-maker: DnaI is thought to facilitate the assembly of the DnaC helicase ring on the DNA.[4]Helicase operator: DciA stimulates the self-loading of the DnaB helicase, likely through a ring-opening mechanism.[3][13][14]Recognizes stalled replication forks and recruits the replisome for reloading.[15][16][17]
Initiation Context oriC-dependent initiationoriC-dependent initiationoriC-dependent initiationReplication fork restart

Signaling Pathways and Experimental Workflows

DnaC-Dependent Helicase Loading in E. coli

The canonical pathway in E. coli serves as a benchmark for comparison. The process is initiated by the binding of DnaA to the origin of replication (oriC), leading to local unwinding of the DNA. The DnaC loader then chaperones the DnaB helicase to this unwound region.

DnaC_Pathway DnaA DnaA-ATP oriC oriC DnaA->oriC binds ssDNA ssDNA bubble oriC->ssDNA unwinds Loaded_Helicase Loaded DnaB helicase DnaC_DnaB DnaC-DnaB complex DnaC_DnaB->ssDNA loads onto DnaG DnaG Primase Loaded_Helicase->DnaG recruits Replisome Replisome assembly DnaG->Replisome

Caption: The DnaC-dependent helicase loading pathway in E. coli.

DnaI-Dependent Helicase Loading in Bacillus subtilis

In Firmicutes like Bacillus subtilis, which lack DnaC, a different set of proteins mediates helicase loading. The process involves a sequential assembly of proteins at the origin.

DnaI_Pathway DnaA DnaA-ATP oriC oriC DnaA->oriC binds & unwinds DnaD DnaD oriC->DnaD recruits DnaB_bs DnaB DnaD->DnaB_bs recruits DnaI_DnaC DnaI-DnaC complex DnaB_bs->DnaI_DnaC recruits Loaded_Helicase Loaded DnaC helicase DnaI_DnaC->Loaded_Helicase loads Replisome Replisome assembly Loaded_Helicase->Replisome

DciA-Dependent Helicase Loading

DciA represents a widespread, yet fundamentally different, mechanism of helicase loading as it is not an ATPase. It acts as a "helicase operator," facilitating the loading of the DnaB helicase.

DciA_Pathway DnaA DnaA-ATP oriC oriC DnaA->oriC binds & unwinds ssDNA ssDNA bubble oriC->ssDNA Loaded_Helicase Loaded DnaB helicase DnaB_vc DnaB helicase DciA DciA DnaB_vc->DciA interacts with DciA->ssDNA facilitates loading onto Replisome Replisome assembly Loaded_Helicase->Replisome

Caption: The DciA-dependent helicase operator pathway.

PriA-Dependent Replication Restart

The PriA pathway is not involved in the de novo initiation of replication at oriC but is crucial for restarting stalled or collapsed replication forks. PriA recognizes the specific DNA structures at these forks and initiates the reloading of the replisome.

PriA_Pathway Stalled_Fork Stalled Replication Fork (D-loop) PriA PriA PriA->Stalled_Fork recognizes Primosome PriB/C, DnaT PriA->Primosome recruits DnaB_DnaC DnaB-DnaC complex Primosome->DnaB_DnaC recruits & loads Reloaded_Replisome Reloaded Replisome DnaB_DnaC->Reloaded_Replisome

Caption: PriA-dependent replication restart at a stalled fork.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the comparative analysis of these pathways.

In Vitro Helicase Loading Assay (Surface Plasmon Resonance)

This assay is used to monitor the real-time association and dissociation of the helicase and its loader with a DNA substrate, providing kinetic data on the loading process.

Principle: A biotinylated DNA substrate (e.g., a synthetic replication fork or bubble) is immobilized on a streptavidin-coated sensor chip. A solution containing the helicase and/or loader proteins is then flowed over the chip. The change in mass on the sensor surface, caused by protein binding, is detected as a change in the refractive index, measured in response units (RU).

Protocol:

  • Chip Preparation: Equilibrate a streptavidin-coated sensor chip with running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.005% P20 surfactant).

  • DNA Immobilization: Inject a solution of the biotinylated DNA substrate (e.g., 50 nM in running buffer) over the sensor surface until the desired level of immobilization is reached (typically 100-200 RU).

  • Protein Binding:

    • Prepare serial dilutions of the helicase and/or loader proteins in running buffer, often supplemented with ATP or a non-hydrolyzable ATP analog (e.g., ATPγS) at a concentration of 1 mM.

    • Inject the protein solutions over the immobilized DNA surface for a defined association phase (e.g., 180 seconds).

    • Follow with a dissociation phase by flowing running buffer over the chip (e.g., 600 seconds).

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ATPase Assay (NADH-Coupled)

This assay measures the ATP hydrolysis activity of the helicase loaders (DnaC, DnaI) and the helicase itself, and how this activity is modulated by other proteins and DNA.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is coupled to the oxidation of NADH to NAD⁺ through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM HEPES pH 7.6, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

    • Phosphoenolpyruvate (PEP) (e.g., 2 mM)

    • NADH (e.g., 0.2 mM)

    • Pyruvate kinase (PK) (e.g., 10 U/mL)

    • Lactate dehydrogenase (LDH) (e.g., 15 U/mL)

  • Enzyme and Substrates: Add the ATPase (e.g., DnaI at 100 nM) and any effector molecules (e.g., DnaC helicase at 1 µM, ssDNA at 10 ng/µL) to the reaction mixture.

  • Initiation: Start the reaction by adding ATP to a final concentration of 2 mM.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C) using a spectrophotometer.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Specific activity can be expressed as µmol of ATP hydrolyzed per minute per milligram of protein.

Yeast Two-Hybrid Assay for Protein-Protein Interactions

This genetic method is used to identify and confirm interactions between proteins, such as the interaction between a helicase loader and its cognate helicase.

Principle: The transcription factor GAL4 is split into a DNA-binding domain (BD) and an activation domain (AD). The two proteins of interest ("bait" and "prey") are fused to the BD and AD, respectively. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., lacZ or HIS3), leading to a detectable phenotype (e.g., blue color on X-gal plates or growth on a histidine-deficient medium).

Protocol:

  • Plasmid Construction: Clone the coding sequences of the bait protein (e.g., DnaI) into a vector containing the GAL4-BD and the prey protein (e.g., DnaC) into a vector containing the GAL4-AD.

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection: Plate the transformed yeast on a selective medium that ensures the presence of both plasmids (e.g., SD/-Trp/-Leu).

  • Interaction Assay:

    • Qualitative: Replica-plate the colonies onto a medium that selects for interaction (e.g., SD/-Trp/-Leu/-His) and/or contains a chromogenic substrate (e.g., X-gal).

    • Quantitative: Perform a liquid β-galactosidase assay using a substrate like ONPG to quantify the strength of the interaction.

  • Controls: Include negative controls (e.g., empty vectors, non-interacting proteins) and positive controls (known interacting proteins) to validate the results.

Conclusion and Future Directions

Future research should focus on obtaining high-resolution structural information for the entire cascade of protein-DNA complexes in these alternative pathways. A more comprehensive quantitative understanding of the kinetics and thermodynamics of these interactions will be crucial for developing predictive models of replication initiation and for the rational design of targeted inhibitors. The continued exploration of the vast diversity of bacterial replication strategies will undoubtedly uncover further novel mechanisms and potential therapeutic opportunities.

References

A Comparative Guide to the Functional Interchangeability of DnaC Homologues Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The initiation of DNA replication is a critical, highly regulated process in all organisms. In many bacteria, the DnaC protein, or its homologues, plays an indispensable role as a helicase loader, responsible for delivering the DnaB helicase to the origin of replication. The specificity and potential for interchangeability of these DnaC homologues between different bacterial species are of significant interest for understanding the conservation of DNA replication machinery and for the development of novel antimicrobial agents targeting this essential pathway. This guide provides a comparative analysis of the functional interchangeability of DnaC homologues, supported by experimental data.

Overview of DnaC Function

In Escherichia coli, DnaC is an ATPase belonging to the AAA+ family of proteins.[1] Its primary function is to form a complex with the hexameric DnaB helicase and load it onto single-stranded DNA (ssDNA) at the replication origin, oriC.[1] This loading process is a prerequisite for the unwinding of the DNA duplex and the subsequent assembly of the replisome for DNA synthesis. The interaction between DnaC and DnaB is tightly regulated by ATP binding and hydrolysis.[1] While the general function of a helicase loader is conserved, the specific proteins involved and their mechanisms can differ between bacterial species.

Cross-Species Complementation Studies

The functional interchangeability of DnaC homologues has been investigated through complementation assays, where a DnaC homologue from one species is expressed in a DnaC-deficient mutant of another species to determine if it can rescue the mutant phenotype.

Functional Complementation of Escherichia coli DnaC with Salmonella typhimurium DnaC

A study by Syeda et al. (1984) demonstrated a high degree of functional interchangeability of DNA replication genes between the closely related species Escherichia coli and Salmonella typhimurium.[2][3] In this study, a genomic library from S. typhimurium was used to complement various temperature-sensitive DNA replication mutants of E. coli. The results showed that the S. typhimurium DnaC homologue could successfully complement the E. coli dnaC mutant, indicating that the S. typhimurium protein can function effectively within the E. coli DNA replication machinery.[2][3]

Bypass of Escherichia coli DnaC Function by Helicobacter pylori DnaB Helicase

Interestingly, some bacterial species, such as Helicobacter pylori, lack a discernible dnaC homologue in their genomes.[4][5] This raises the question of how DnaB helicase is loaded in these organisms. A study by Soni et al. (2005) investigated this by expressing the H. pylori DnaB helicase (HpDnaB) in temperature-sensitive E. coli dnaC mutants.[4][5] The astonishing result was that the expression of HpDnaB alone was sufficient to rescue the lethal phenotype of the E. coli dnaC mutants at the non-permissive temperature.[4][5] This suggests that HpDnaB has an intrinsic ability to self-load onto the replication origin, thereby bypassing the need for a DnaC-like loader protein in E. coli.[4][5]

Quantitative Data Summary

The following table summarizes the key findings from the cross-species complementation studies.

Host Organism DnaC Mutant Allele Heterologous Protein Source Organism Complementation Outcome Reference
Escherichia colidnaC (temperature-sensitive)DnaC homologueSalmonella typhimuriumSuccessful Complementation[2][3]
Escherichia colidnaC (temperature-sensitive)DnaB helicase (HpDnaB)Helicobacter pyloriSuccessful Complementation (Bypass of DnaC function)[4][5]

Experimental Protocols

General Methodology for Complementation Assay

The functional interchangeability of DnaC homologues is typically assessed using an in vivo complementation assay. The general steps are outlined below.

  • Strain Selection: A host bacterial strain with a conditional lethal mutation in the dnaC gene, such as a temperature-sensitive (ts) mutant, is used. This strain can grow at a permissive temperature but not at a restrictive (non-permissive) temperature.

  • Cloning of the Heterologous Gene: The DnaC homologue gene from the donor species is amplified, typically by PCR, and cloned into an expression vector. This vector is often a plasmid that can replicate in the host strain and contains an inducible promoter to control the expression of the cloned gene.

  • Transformation: The expression plasmid carrying the heterologous DnaC homologue is transformed into the DnaC-deficient host strain.

  • Complementation Analysis: The transformed cells are grown under permissive conditions to establish the culture. The culture is then plated on appropriate growth media and incubated at both the permissive and restrictive temperatures. The ability of the cells to grow at the restrictive temperature indicates successful complementation.

  • Controls: Several controls are essential for interpreting the results:

    • The untransformed DnaC mutant strain should not grow at the restrictive temperature.

    • The DnaC mutant strain transformed with an empty vector (without the heterologous gene) should not grow at the restrictive temperature.

    • The DnaC mutant strain transformed with a plasmid carrying the wild-type DnaC gene from the host species should grow at the restrictive temperature (positive control).

Visualizing Experimental Workflows

Complementation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results strain Select E. coli dnaC temperature-sensitive mutant transform Transform E. coli dnaC mutant with expression vector strain->transform clone Clone DnaC homologue into expression vector clone->transform plate Plate transformed cells transform->plate incubate_p Incubate at permissive temperature plate->incubate_p incubate_r Incubate at restrictive temperature plate->incubate_r growth_p Growth incubate_p->growth_p growth_r Growth incubate_r->growth_r Complementation no_growth_r No Growth incubate_r->no_growth_r No Complementation

Caption: Workflow for assessing DnaC homologue complementation.

Signaling Pathways and Logical Relationships

The interaction between DnaC, DnaB, and the origin of replication is a tightly controlled process. The following diagram illustrates the canonical DnaC-mediated DnaB loading pathway in E. coli and the proposed bypass mechanism by H. pylori DnaB.

DnaC_Function_Comparison cluster_ecoli E. coli Pathway cluster_hpylori H. pylori Bypass in E. coli ec_DnaC E. coli DnaC complex DnaB-DnaC Complex ec_DnaC->complex binds ec_DnaB E. coli DnaB ec_DnaB->complex binds oriC oriC (ssDNA) complex->oriC recruited to loaded DnaB loaded on oriC oriC->loaded facilitates loading hp_DnaB H. pylori DnaB oriC2 oriC (ssDNA) hp_DnaB->oriC2 self-loads onto loaded2 DnaB loaded on oriC oriC2->loaded2

Caption: DnaB loading pathways: E. coli vs. H. pylori bypass.

Conclusion and Implications for Drug Development

The available evidence indicates that while the function of the DnaC helicase loader is essential in many bacteria, its interchangeability is not universal. Closely related species, such as E. coli and S. typhimurium, exhibit a high degree of functional conservation in their DNA replication machinery, allowing for successful cross-complementation. In contrast, the ability of H. pylori DnaB to bypass the DnaC requirement in E. coli highlights the diversity of DNA replication initiation strategies in the bacterial kingdom.

These findings have significant implications for drug development. The species-specific nature of DnaC-DnaB interactions could be exploited to design narrow-spectrum antibiotics that target the replication machinery of specific pathogens while minimizing off-target effects on commensal bacteria. Furthermore, understanding the mechanisms of DnaC-independent helicase loading could reveal novel targets for broad-spectrum antimicrobials against pathogens that lack a conventional DnaC homologue. Further research into the structural and functional diversity of DnaC homologues across a wider range of bacterial species is warranted to fully explore these therapeutic opportunities.

References

Validating the Essentiality of dnaC: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the essentiality of a gene is a critical first step in validating it as a potential drug target. This guide provides a comparative overview of experimental approaches to validate the essentiality of the dnaC gene in bacteria, a key component of the DNA replication machinery.

The dnaC gene encodes a crucial protein responsible for loading the DnaB helicase onto DNA during the initiation of replication.[1] Its fundamental role suggests that its inactivation would be lethal to the bacterium, making it an attractive target for novel antimicrobial agents. This guide details common methodologies for validating gene essentiality, presents expected experimental data, and compares DnaC to other potential drug targets within the same pathway.

Comparison of Methods for Validating dnaC Essentiality

Two primary approaches are employed to determine if a gene is essential: direct gene knockout and conditional knockdown.

Method Principle Advantages Disadvantages Primary Application for dnaC
Gene Knockout Attempting to delete the gene from the chromosome.Provides definitive evidence of essentiality if the knockout is not viable.Cannot be used to study the function of the essential gene in living cells.Demonstrating the impossibility of creating a viable null mutant.
Conditional Knockdown (e.g., CRISPRi, temperature-sensitive mutants) Repressing the expression of the gene or inactivating the protein product under specific conditions.Allows for the study of the phenotypic effects of gene depletion in viable cells. Can be tightly controlled.May not achieve complete knockdown, leading to leaky expression. Off-target effects are possible.Characterizing the physiological consequences of DnaC depletion and confirming its essential role in replication.

Experimental Protocols and Data

Gene Knockout via Homologous Recombination

This method aims to replace the target gene with a selectable marker (e.g., an antibiotic resistance cassette) through homologous recombination. For an essential gene like dnaC, a viable knockout mutant is not expected to be obtained unless a second, functional copy of the gene is provided elsewhere (e.g., on a plasmid).

  • Construct a Knockout Cassette: A linear DNA fragment is constructed containing an antibiotic resistance gene flanked by regions of homology to the upstream and downstream sequences of the dnaC gene.

  • Transformation: The knockout cassette is introduced into the target bacterium.

  • Selection: Transformed cells are plated on a medium containing the corresponding antibiotic.

  • Verification: Genomic DNA from any resulting colonies is analyzed by PCR to confirm the genetic locus. For an essential gene, viable colonies should only be obtained if they have retained a functional copy of dnaC or if a diploid has been formed.

The essentiality of dnaC is inferred from the inability to generate a viable knockout mutant. The table below illustrates the expected results from such an experiment compared to the knockout of a non-essential gene.

Target Gene Construct Number of Transformants Genotype of Transformants Conclusion
dnaCdnaC::kanR~0 (or very few, likely containing escape mutations or duplications)N/A (no viable knockouts)Essential
lacZ (non-essential)lacZ::kanR>100Confirmed lacZ knockoutNon-essential
Conditional Knockdown using CRISPR interference (CRISPRi)

CRISPRi is a powerful technique for repressing the expression of specific genes. A catalytically inactive Cas9 (dCas9) protein is guided by a single-guide RNA (sgRNA) to the target gene's promoter or coding region, sterically blocking transcription.[2][3]

This protocol is adapted from a study that successfully used CRISPRi to block replication initiation in Bacillus subtilis by targeting dnaA binding sites.[2][4][5]

  • Strain Construction: A bacterial strain is engineered to express dCas9 under the control of an inducible promoter (e.g., xylose-inducible). A second construct is introduced to constitutively express an sgRNA designed to target the promoter region of dnaC.

  • Culture Growth: The engineered strain is grown in a liquid medium.

  • Induction of dCas9: The culture is split, and an inducer (e.g., xylose) is added to one subculture to induce dCas9 expression, while the other serves as an uninduced control.

  • Monitoring Growth and Viability: Cell growth is monitored by measuring optical density (OD600). Cell viability is quantified by plating serial dilutions of the cultures and counting colony-forming units (CFU).

Upon induction of dCas9, the repression of dnaC transcription is expected to halt DNA replication initiation, leading to a cessation of cell division and a loss of viability.

Condition Time Post-Induction (hours) Optical Density (OD600) Cell Viability (CFU/mL)
Uninduced (dCas9 OFF) 00.11 x 10^7
20.44 x 10^7
41.21.2 x 10^8
Induced (dCas9 ON) 00.11 x 10^7
20.155 x 10^6
40.151 x 10^6

Visualizations

DNA_Replication_Initiation DnaA DnaA-ATP oriC oriC DnaA->oriC Binds to ssDNA Single-Stranded DNA oriC->ssDNA Unwinding DnaB_DnaC DnaB-DnaC Complex DnaB_DnaC->ssDNA Recruited to DnaB DnaB (Helicase) DnaB->DnaB ssDNA->DnaB DnaC loads DnaB

Figure 1. Simplified pathway of DNA replication initiation in bacteria.

CRISPRi_Workflow cluster_strain Strain Engineering cluster_experiment Experiment cluster_analysis Data Analysis dCas9 Inducible dCas9 gene Culture Grow Culture dCas9->Culture sgRNA Constitutive sgRNA (targets dnaC) sgRNA->Culture Induce Add Inducer (e.g., xylose) Culture->Induce Monitor Monitor Growth (OD600) and Viability (CFU) Induce->Monitor Compare Compare Induced vs. Uninduced Monitor->Compare Conclusion Conclusion on Essentiality Compare->Conclusion

Figure 2. Experimental workflow for validating dnaC essentiality using CRISPRi.

Knockout_Logic Start Attempt to create a dnaC knockout mutant Viable Are viable knockout mutants obtained? Start->Viable Essential dnaC is essential Viable->Essential No NonEssential dnaC is non-essential Viable->NonEssential Yes

Figure 3. Logical framework for inferring gene essentiality from knockout experiments.

Comparison with Alternative Drug Targets

DnaC is part of a highly coordinated pathway, and other essential proteins in this pathway also represent viable drug targets.

Target Function Rationale as a Drug Target Potential Advantages over DnaC
DnaA Initiator protein that binds to the origin of replication (oriC).[6][7][8][9]The first committed step in DNA replication; its inhibition directly prevents initiation. It is a conserved and essential gene.[7]Targeting the very first step might be more efficient. DnaA has ATPase activity and DNA binding domains that could be targeted.
DnaB Replicative helicase that unwinds DNA at the replication fork.[10]Unwinding of DNA is essential for the progression of the replication fork. It is a validated drug target in some viral systems.[10][11][12][13]As an enzyme with ATPase and helicase activities, it offers multiple sites for inhibitor binding.

References

The Nucleotide-Dependent Activity of DnaC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial DNA replication initiator protein, DnaC, plays a critical role in the initiation of DNA synthesis. Its function as a helicase loader for DnaB is tightly regulated by the binding and hydrolysis of nucleotides. Understanding how different nucleotides modulate DnaC activity is crucial for dissecting the mechanisms of DNA replication and for the development of novel antimicrobial agents. This guide provides a comparative analysis of the effects of various nucleotides on DnaC's biochemical activities, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Nucleotide Effects on DnaC Activity

The following table summarizes the key quantitative effects of different nucleotides on the activities of E. coli DnaC.

ParameterNo NucleotideATPADPATPγS (non-hydrolyzable analog)
DnaC Affinity for ssDNA Low to moderate affinity[1]Significantly increased affinity (approx. 6- to 8-fold)[1]Decreased affinity (approx. 50-fold lower than with ATP)[1]No significant increase in affinity compared to no nucleotide[1]
DnaC ATPase Activity (kcat) No detectable activity[2]Weak intrinsic activity, stimulated by DnaB and ssDNA[1][2]N/A (Product of hydrolysis)N/A (Non-hydrolyzable)
- with DnaB ~0.6 ATP/min/DnaC[1]
- with ssDNA ~0.9 ATP/min/DnaC[1]
- with DnaB and ssDNA ~3.5 ATP/min/DnaC[1]
DnaB-DnaC Complex Affinity for ssDNA (Kd) -High affinity: (6.26 ± 0.65) x 10⁻⁸ MLower affinity processLower affinity process
DnaB Helicase Activity N/ADnaC-ATP inhibits helicase activity after loading[1][3]DnaC-ADP does not inhibit DnaB[1]Stabilizes DnaB-DnaC complex, inhibiting helicase activity
Formation of DnaB-DnaC Complex Can form a complexATP is required for efficient complex formation in vivo and for loading at oriC[4]Can form a complexStabilizes the complex
DnaC Conformation Exists in two conformations, one of which binds nucleotidesInduces a conformation with high affinity for ssDNA[1]Induces a conformation with low affinity for ssDNA[1]Mimics the ATP-bound state

Signaling Pathways and Functional Cycles

The function of DnaC is governed by a nucleotide-dependent cycle that controls its interaction with DnaB and DNA. This "dual ATP/ADP switch" mechanism ensures the timely loading and activation of the DnaB helicase at the replication origin.

DnaC_Functional_Cycle DnaC_ATP DnaC-ATP DnaB_DnaC_ATP DnaB-DnaC-ATP (Helicase loading complex) DnaC_ATP->DnaB_DnaC_ATP Binds DnaB DnaC_ADP_Pi DnaC-ADP-Pi DnaC_ADP DnaC-ADP DnaC_ADP_Pi->DnaC_ADP Pi release DnaB_Active Active DnaB Helicase DnaC_ADP_Pi->DnaB_Active DnaC release DnaC Apo-DnaC DnaC_ADP->DnaC ADP release DnaC->DnaC_ATP ATP binding Load_Helicase DnaB loaded onto ssDNA DnaB_DnaC_ATP->Load_Helicase Binds ssDNA at oriC Load_Helicase->DnaC_ADP_Pi ATP Hydrolysis (Stimulated by DnaB & ssDNA)

Figure 1: The DnaC functional cycle. This diagram illustrates the key nucleotide-dependent steps in DnaC's function, from ATP binding to the release of an active DnaB helicase.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorescence Anisotropy Assay for DnaC-ssDNA Binding

This protocol is adapted from established methods for measuring protein-DNA interactions.

Objective: To quantitatively determine the binding affinity of DnaC to single-stranded DNA in the presence of different nucleotides.

Materials:

  • Purified DnaC protein

  • Fluorescently labeled single-stranded DNA (e.g., 5'-fluorescein-labeled oligo(dT)25)

  • Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • ATP, ADP, and ATPγS stock solutions

  • Fluorometer capable of measuring fluorescence anisotropy

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures in the binding buffer, each containing a constant concentration of the fluorescently labeled ssDNA (e.g., 10 nM).

  • Nucleotide Addition: To different sets of reaction mixtures, add ATP, ADP, or ATPγS to a final concentration of 1 mM. Include a "no nucleotide" control set.

  • Protein Titration: Add increasing concentrations of purified DnaC protein to the reaction mixtures. The concentration range should span the expected dissociation constant (Kd).

  • Incubation: Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Anisotropy Measurement: Measure the fluorescence anisotropy of each sample using the fluorometer. Excite the fluorophore at its excitation wavelength and measure the emission at its emission wavelength in both parallel and perpendicular planes.

  • Data Analysis: Plot the change in anisotropy as a function of the DnaC concentration. Fit the data to a single-site binding isotherm to determine the dissociation constant (Kd).

Figure 2: Workflow for the fluorescence anisotropy-based DNA binding assay.
Coupled ATPase Assay

This protocol utilizes an enzyme-coupled system to continuously monitor ATP hydrolysis.

Objective: To determine the steady-state kinetic parameters (kcat and Km) of DnaC's ATPase activity.

Materials:

  • Purified DnaC protein

  • Purified DnaB protein (optional, as a co-factor)

  • Single-stranded DNA (e.g., M13mp18 ssDNA) (optional, as a co-factor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Coupling System Components:

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • NADH

  • ATP stock solution

  • Spectrophotometer capable of monitoring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, PEP, PK, LDH, and NADH.

  • Addition of DnaC and Co-factors: Add a fixed concentration of DnaC to the reaction mixture. For stimulated activity, also include DnaB and/or ssDNA at saturating concentrations.

  • Initiation of Reaction: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) in a cuvette. Initiate the reaction by adding varying concentrations of ATP.

  • Monitoring NADH Oxidation: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ is coupled to the hydrolysis of ATP to ADP.

  • Data Analysis: Calculate the initial velocity (rate of NADH oxidation) for each ATP concentration. Plot the initial velocities against the ATP concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km. Calculate kcat from Vmax and the enzyme concentration.

ATPase_Assay_Workflow cluster_Coupling_Reaction Enzyme-Coupled Reaction cluster_Measurement Measurement cluster_Analysis Data Analysis ATP ATP ADP ADP ATP->ADP DnaC ATPase Monitor_A340 Monitor Absorbance at 340 nm (rate of NADH oxidation) ATP_regen ATP ADP->ATP_regen Pyruvate Kinase + PEP Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD NAD NADH->NAD Calculate_Velocity Calculate Initial Velocity Monitor_A340->Calculate_Velocity Plot_Data Plot Velocity vs. [ATP] Calculate_Velocity->Plot_Data Fit_MM Fit to Michaelis-Menten Equation Plot_Data->Fit_MM Determine_Parameters Determine Vmax, Km, kcat Fit_MM->Determine_Parameters

Figure 3: Principle of the coupled ATPase assay.
In Vitro DnaB Helicase Loading Assay

This gel-based assay monitors the stable association of DnaB with ssDNA, which is facilitated by DnaC.

Objective: To qualitatively or semi-quantitatively assess the ability of DnaC to load DnaB onto single-stranded DNA in the presence of different nucleotides.

Materials:

  • Purified DnaC and DnaB proteins

  • Circular single-stranded DNA (e.g., M13mp18)

  • Loading Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • ATP, ADP, and ATPγS stock solutions

  • Agarose (B213101) gel electrophoresis system

  • DNA staining dye (e.g., SYBR Gold)

Procedure:

  • Complex Formation: In separate tubes, pre-incubate DnaB and DnaC in the loading buffer for 10 minutes at 37°C to allow for complex formation.

  • Loading Reaction: Add the circular ssDNA to the DnaB-DnaC mixture.

  • Nucleotide Addition: Add ATP, ADP, or ATPγS to a final concentration of 1 mM to the respective reaction tubes. Include a no-nucleotide control.

  • Incubation: Incubate the reactions for 20 minutes at 37°C to allow for helicase loading.

  • Gel Electrophoresis: Load the reaction products onto a 1% agarose gel. The stable association of the DnaB-DnaC complex (or DnaB alone) with the ssDNA will result in a slower migrating band compared to the free ssDNA.

  • Visualization: Stain the gel with a DNA-staining dye and visualize the bands under UV light. The intensity of the shifted band is indicative of the efficiency of helicase loading.

Figure 4: Workflow for the in vitro DnaB helicase loading assay.

Conclusion

The activity of DnaC is intricately regulated by the binding and hydrolysis of ATP. The data presented in this guide highlight the distinct roles of ATP and ADP in modulating DnaC's interaction with ssDNA and its function in loading the DnaB helicase. ATP-bound DnaC is primed for ssDNA binding and helicase loading, while the subsequent hydrolysis to ADP acts as a switch to release DnaC and activate the DnaB helicase. These nucleotide-dependent conformational changes are essential for the proper initiation of DNA replication. The provided experimental protocols offer a framework for further investigation into the function of DnaC and for the screening of potential inhibitors that target this crucial bacterial process.

References

Genetic Validation of DnaC as a Promising Antibacterial Drug Target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The escalating threat of antibiotic resistance necessitates the exploration of novel drug targets essential for bacterial survival. One such promising target is DnaC, a key protein in the initiation of DNA replication in many bacterial species. This guide provides a comprehensive overview of the genetic validation of DnaC as a drug target, comparing its essentiality and druggability with other key proteins in the bacterial DNA replication pathway. Experimental data, detailed protocols, and pathway visualizations are presented to aid researchers in the development of new antibacterial agents.

DnaC: A Critical Choke Point in Bacterial DNA Replication

DnaC is a helicase loader protein that plays an indispensable role in the initiation of DNA replication in bacteria like Escherichia coli. Its primary function is to load the DnaB helicase onto the single-stranded DNA at the origin of replication (oriC) in an ATP-dependent manner.[1][2] This action is a prerequisite for the unwinding of the DNA double helix, allowing the replication machinery to access the template strands. The transient nature of the DnaC-DnaB interaction and its absolute requirement for replication initiation make DnaC an attractive target for therapeutic intervention.[1][2]

Genetic Studies Underscore the Essentiality of DnaC

Genetic studies using conditional mutants, such as temperature-sensitive strains, have provided compelling evidence for the essentiality of DnaC. In these mutants, the DnaC protein is functional at a permissive temperature but becomes inactive at a non-permissive temperature, leading to a halt in DNA replication and subsequent cell death.

A study on temperature-sensitive dnaC mutants in Staphylococcus aureus demonstrated a significant decrease in viable cell numbers when shifted to a non-permissive temperature.[3] This was accompanied by a "fast-stop" phenotype for DNA synthesis, indicating an immediate cessation of DNA replication upon inactivation of DnaC.[4] This highlights the critical and continuous requirement of DnaC function for bacterial viability.

Table 1: Impact of dnaC Inactivation on Bacterial Viability

OrganismGenetic ModificationConditionObserved Effect on ViabilityReference
Staphylococcus aureusTemperature-sensitive dnaC mutantShift to non-permissive temperature (43°C)Decrease in viable cell count[3]

Comparative Analysis of Drug Targets in the DNA Replication Pathway

To provide a comprehensive perspective, this guide compares DnaC with other essential proteins in the bacterial DNA replication pathway that are also being explored as drug targets.

Table 2: Comparison of Potential Drug Targets in Bacterial DNA Replication

Target ProteinFunctionValidation by Genetic StudiesKnown Inhibitors (Example)Inhibitor Potency (IC50/MIC)
DnaC Helicase Loader Essential for viability (demonstrated in S. aureus) (Screening ongoing) N/A
DnaAInitiator ProteinEssential for initiation of replicationN/AN/A
DnaBReplicative HelicaseEssential for DNA unwindingMyricetinIC50: ~15 µM (against E. coli DnaB)
DnaGPrimaseEssential for RNA primer synthesisSuramin, DoxorubicinIC50: Low µM range
DNA GyraseType II TopoisomeraseEssential for relieving DNA supercoilingCiprofloxacinMIC: 0.015-1 µg/mL (against S. aureus)
Topoisomerase IVType II TopoisomeraseEssential for decatenation of daughter chromosomesGepotidacinMIC: 0.12-4 µg/mL (against N. gonorrhoeae)[5]

Note: IC50 and MIC values can vary significantly depending on the bacterial species, strain, and assay conditions.

Experimental Protocols for Target Validation

The following protocols provide a framework for the genetic and pharmacological validation of DnaC as a drug target.

Construction of a Conditional dnaC Mutant

This protocol describes the creation of a temperature-sensitive dnaC mutant in E. coli using site-directed mutagenesis.

Methodology:

  • Plasmid Isolation: Isolate a plasmid containing the wild-type dnaC gene from E. coli.

  • Site-Directed Mutagenesis: Introduce a point mutation into the dnaC gene using a commercially available site-directed mutagenesis kit. The mutation should be designed to confer a temperature-sensitive phenotype (e.g., based on previously identified mutations or computational predictions).

  • Transformation: Transform the mutagenized plasmid into a recipient E. coli strain that has its chromosomal copy of dnaC deleted and is kept alive by a helper plasmid carrying a wild-type dnaC gene with a different selectable marker.

  • Plasmid Curing: Select for colonies that have lost the helper plasmid at the permissive temperature (e.g., 30°C).

  • Phenotypic Screening: Screen the resulting colonies for temperature sensitivity by plating on agar (B569324) plates and incubating at both the permissive (30°C) and non-permissive (42°C) temperatures. Colonies that grow at 30°C but not at 42°C are potential temperature-sensitive mutants.

  • Sequence Verification: Confirm the presence of the desired mutation in the dnaC gene by DNA sequencing.

Growth Curve Analysis of the Conditional Mutant

This protocol outlines the procedure for assessing the effect of DnaC inactivation on bacterial growth.

Methodology:

  • Inoculation: Inoculate a liquid culture medium with the confirmed temperature-sensitive dnaC mutant and a wild-type control strain.

  • Incubation: Incubate the cultures at the permissive temperature (30°C) with shaking until they reach the early exponential phase (OD600 ≈ 0.1).

  • Temperature Shift: Divide each culture into two flasks. Keep one flask at the permissive temperature and shift the other to the non-permissive temperature (42°C).

  • OD600 Measurement: At regular time intervals (e.g., every 30-60 minutes), take samples from each culture and measure the optical density at 600 nm (OD600) using a spectrophotometer.

  • Data Plotting: Plot the OD600 values against time to generate growth curves for both the mutant and wild-type strains at both temperatures. A cessation of growth for the mutant at the non-permissive temperature would confirm the essentiality of DnaC.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the potency of a potential DnaC inhibitor.

Methodology:

  • Compound Preparation: Prepare a series of twofold dilutions of the test compound in a suitable solvent.

  • Bacterial Inoculum: Prepare a standardized inoculum of the target bacterium (e.g., E. coli) in a liquid growth medium.

  • Assay Setup: In a 96-well microtiter plate, add the bacterial inoculum to wells containing the different concentrations of the test compound. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at the optimal growth temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7][8][9]

Visualizing the Central Role of DnaC

The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions of DnaC in the DNA replication initiation pathway and a typical experimental workflow for its validation.

DNA_Replication_Initiation cluster_origin Origin of Replication (oriC) cluster_proteins Key Proteins oriC oriC SSB SSB oriC->SSB Unwinding exposes ssDNA DnaA DnaA DnaA->oriC Binds to DnaA boxes DnaC DnaC-ATP DnaB DnaB DnaC->DnaB Forms DnaB-DnaC complex DnaC->DnaB DnaC released (ATP hydrolysis) DnaG DnaG (Primase) DnaB->DnaG Recruits Primase DnaB->SSB Loaded onto ssDNA

Caption: DNA Replication Initiation Pathway in E. coli.

Genetic_Validation_Workflow start Start: Validate DnaC as a Drug Target mutagenesis 1. Create Conditional dnaC Mutant start->mutagenesis growth_analysis 2. Analyze Growth Curve of Mutant mutagenesis->growth_analysis inhibitor_screening 3. Screen for DnaC Inhibitors growth_analysis->inhibitor_screening mic_determination 4. Determine MIC of Lead Compounds inhibitor_screening->mic_determination end End: DnaC Validated as a Drug Target mic_determination->end

Caption: Experimental Workflow for DnaC Target Validation.

Conclusion

The genetic evidence strongly supports the essentiality of DnaC for bacterial viability, making it a compelling target for the development of novel antibiotics. Its critical, well-defined role in initiating DNA replication, a process absent in this form in eukaryotes, suggests that inhibitors targeting DnaC could be highly specific with a low potential for off-target effects in humans. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to further investigate DnaC and develop potent inhibitors to combat the growing challenge of antibiotic resistance.

References

Comparison Guide: In Vivo Evidence for the Role of DnaC in Replication Restart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo experimental evidence demonstrating the critical role of the DnaC protein in DNA replication restart. We will explore how DnaC, traditionally known for its function in initiating replication at the origin, is indispensable for rescuing stalled or collapsed replication forks, a process vital for maintaining genome integrity.

Introduction to DnaC and Replication Restart

In bacteria, the DnaC protein is a well-established helicase loader, essential for loading the DnaB helicase onto the origin of replication (oriC) to initiate DNA synthesis.[1] However, the progression of replication forks is frequently impeded by DNA lesions, tightly bound proteins, or secondary DNA structures.[2] When a replication fork stalls and the replisome disassembles, cells rely on specialized "replication restart" pathways to reload the DnaB helicase and resume DNA synthesis.[2][3] These events are critical for cell viability, and their failure leads to genome instability.[4] Several distinct but overlapping pathways, primarily categorized as PriA-dependent and PriA-independent, exist to manage these stalled forks. A growing body of in vivo evidence, primarily from genetic studies in Escherichia coli, has unequivocally placed DnaC at the heart of these restart processes.

Genetic Evidence from DnaC Mutants

The most compelling in vivo evidence for DnaC's role in replication restart comes from the study of various dnaC mutants. These mutants reveal that DnaC's function extends far beyond initial helicase loading at oriC.

  • Temperature-Sensitive Mutants: Alleles like dnaC2(Ts) are functional at permissive temperatures but inactive at higher, restrictive temperatures. In dnaC2(Ts) mutants at restrictive temperatures, ongoing replication can finish, but new rounds cannot be initiated.[5] Crucially, these mutants are unable to restart replication after the fork collapses, for instance, when encountering a protein roadblock or following UV-induced DNA damage.[5][6] This demonstrates that an active DnaC is required to reload DnaB onto DNA structures away from the origin, such as stalled or broken forks.[5]

  • Suppressor Mutants: Specific point mutations in dnaC, such as dnaC809 and dnaC809,820, were identified as suppressors of the lethal phenotype of priA null mutants.[6][7] PriA is the central protein in the primary replication restart pathway.[8] The inviability of priA mutants stems from their inability to process stalled forks and recruit the DnaB-DnaC complex.[4] The fact that a mutation in dnaC can bypass the need for PriA is powerful evidence of its direct involvement.[9] These "gain-of-function" DnaC variants are thought to alter the DnaB/DnaC complex, enabling it to load DnaB onto various fork structures without the guidance of the PriA pathway.[10][11]

  • Pathway-Blocking Mutants: Conversely, mutants like dnaC1331 have been shown to phenocopy the deletion of priB, a key component of the main PriA-dependent restart pathway.[11] This suggests that the DnaC1331 protein specifically blocks the PriA-PriB restart pathway, providing further evidence of the intimate functional interaction between DnaC and the restart machinery.[11]

Data Presentation: Phenotypes of Key DnaC Alleles

The following table summarizes the in vivo phenotypes of various dnaC alleles, providing a clear comparison of their effects on replication restart.

dnaC AlleleGenetic BackgroundKey PhenotypeImplication for DnaC Function in RestartReferences
Wild-type Wild-typeViable, proficient in replication restart.Essential for PriA-dependent DnaB reloading at stalled forks.[8][10]
dnaC2(Ts) Wild-typeTemperature-sensitive; fails to restart replication at restrictive temperatures after fork collapse.Active DnaC is required for reloading DnaB after stalling events.[5][6]
dnaC809 priA nullSuppresses priA lethality; restores viability.Gain-of-function; bypasses the need for the PriA pathway to load DnaB. Can load DnaB onto duplex DNA.[6][9][11]
dnaC809,820 priA null, priA priC double mutantStronger suppressor than dnaC809; rescues lethality of priA-priC and priA-rep double mutants.Potent gain-of-function; bypasses multiple restart pathways, suggesting it can load DnaB on its own in vivo.[7][9][12]
dnaC1331 Wild-typePhenocopies priB deletion; viable but likely deficient in the major restart pathway.Blocks the PriA-PriB dependent replication restart pathway.[11]

Experimental Protocols

The in vivo evidence cited above relies on several key experimental methodologies.

A. P1 Transduction-Based Viability Assay This technique is used to determine synthetic lethality, i.e., whether the combination of two non-lethal mutations results in cell death.

  • Donor Strain Preparation: A P1 bacteriophage lysate is prepared from a donor bacterial strain carrying a specific mutation (e.g., dnaC809) linked to a selectable marker (e.g., an antibiotic resistance gene).

  • Transduction: The P1 lysate is used to infect a recipient bacterial strain with a different mutation (e.g., priA2::kan).

  • Selection & Analysis: The infected cells are plated on selective media that requires the presence of both markers. The number of resulting colonies (transductants) is counted.

  • Interpretation: A significantly lower number of transductants compared to control experiments indicates that the combination of the two mutations is lethal, revealing a critical genetic interaction. This was used to show that priA and priC are synthetically lethal and that dnaC809,820 can rescue this lethality.[7][12][13]

B. UV Survival Assay This assay measures a cell's ability to repair DNA damage, which is heavily reliant on functional replication restart pathways.

  • Cell Culture: Bacterial strains (e.g., wild-type vs. dnaC mutants) are grown to a specific optical density.

  • UV Irradiation: Serial dilutions of the cultures are plated and exposed to varying doses of ultraviolet (UV-C) radiation, which induces DNA lesions that stall replication forks.

  • Incubation & Counting: The plates are incubated in the dark to prevent photoreactivation. The number of surviving colonies is counted for each UV dose.

  • Interpretation: A strain with a defective replication restart pathway will show significantly lower survival rates at a given UV dose compared to the wild-type, indicating its inability to cope with stalled forks.

C. Neutral-Neutral 2D Agarose (B213101) Gel Electrophoresis This method is used to visualize DNA replication intermediates, including stalled and collapsed forks.

  • DNA Extraction: Genomic DNA is carefully extracted from cells under conditions that preserve replication structures.

  • First Dimension: The DNA is digested with a restriction enzyme and separated by size in a low-concentration agarose gel.

  • Second Dimension: The gel lane is excised, rotated 90 degrees, and run in a second, higher-concentration agarose gel, which separates molecules by shape.

  • Analysis: The DNA is transferred to a membrane and probed with a sequence-specific probe (Southern blotting). Simple linear DNA forms an arc, while Y-shaped replication forks are retarded in the second dimension, forming a distinct "Y-arc".

  • Interpretation: In experiments using dnaC(Ts) mutants, a shift to the restrictive temperature after inducing a replication block leads to the rapid disappearance of the Y-arc, providing direct visual evidence that the fork collapses and cannot be re-established without active DnaC.[5][14]

Visualizing DnaC's Role in Replication Restart

Replication_Restart_Pathway cluster_0 Stalled Replication Fork cluster_1 Fork Recognition & Processing cluster_2 Helicase Loading cluster_3 Replication Resumption StalledFork Replication Fork Encounters Lesion PriA PriA recognizes fork structure StalledFork->PriA Fork Stalls DnaC_load DnaC loads DnaB Helicase PriA->DnaC_load Recruits DnaB-DnaC complex Restart Replisome Reassembly & Replication Restart DnaC_load->Restart DnaB encircles lagging strand Genetic_Interactions cluster_priA_null priA-null Background cluster_suppressor dnaC Suppressor Mutation priA priA gene is non-functional lethality Replication Restart Fails (Cell Death) priA->lethality No PriA protein dnaC809 dnaC809 mutation present viability Restart is Restored (Cell is Viable) lethality->viability Suppressed by dnaC809 dnaC809->viability DnaC809 bypasses need for PriA

References

Safety Operating Guide

Caution: "DNAC-1" is an Unidentified Substance Requiring Extreme Care

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action Required: Do Not Attempt Disposal. The substance identified as "DNAC-1" does not correspond to a recognized chemical in publicly available safety databases. Standard disposal procedures cannot be provided without accurate identification.

The acronym "DNAC" is most commonly associated with Cisco's Digital Network Architecture, a software and hardware solution for network management.[1][2][3][4] It is crucial to verify if the label "this compound" might be an internal-use identifier for a chemical compound within your organization. Misidentification can lead to improper handling and severe safety and environmental consequences.

This guide provides a general framework for the safe disposal of an unidentified chemical. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) office before proceeding.

General Procedure for Unidentified Chemical Waste Disposal

This protocol is a general guideline and must be adapted based on the specific hazards of the substance once it is identified.

1. Preliminary Hazard Assessment & Personal Protective Equipment (PPE):

Given that "this compound" is unidentified, assume it is highly hazardous. At a minimum, the following PPE should be worn:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) of a suitable thickness. Ensure no signs of degradation.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[5]

2. Segregation and Labeling:

Proper segregation and labeling of chemical waste are critical for safety and compliance.[6][7]

  • Do not mix with other waste streams.

  • Label the container clearly as "Unidentified Waste: this compound."

  • Include the date, your name, and the lab location.

  • Use a container that is in good condition, with no leaks or cracks, and has a secure lid.[7]

3. Awaiting Identification and Disposal:

  • Store the container in a designated hazardous waste accumulation area.

  • Consult your organization's chemical inventory and records to identify "this compound."

  • Contact your EHS office immediately for guidance on identification and disposal.

Quantitative Data for Chemical Disposal (Illustrative Examples)

Once "this compound" is identified, its Safety Data Sheet (SDS) will provide specific quantitative data for disposal. The following table illustrates the type of information you might find. Do not use this data for this compound.

ParameterValueSignificance
pH for Neutralization 6.0 - 8.0Many chemical wastes must be neutralized before disposal to prevent corrosion of plumbing and harm to aquatic life.[8]
Concentration Limit for Sewer Disposal < 1%Certain non-hazardous, water-soluble chemicals may be eligible for sewer disposal below specific concentration thresholds.
Required Rinsate Volume Triple Rinse"Acutely hazardous" or "P-list" chemical containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6][7][8]

Experimental Protocols

The SDS for a chemical will reference specific protocols for neutralization or deactivation. For example, a protocol for treating a hypothetical acidic substance might involve the slow addition of a 1M sodium hydroxide (B78521) solution while monitoring the pH until it reaches a neutral range (6.0-8.0).

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the safe disposal of chemical waste.

G cluster_0 Preparation cluster_1 Handling & Segregation cluster_2 Disposal Identify_Chemical Identify Chemical & Consult SDS Assess_Hazards Assess Hazards Identify_Chemical->Assess_Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Segregate_Waste Segregate Waste Stream Select_PPE->Segregate_Waste Label_Container Label Waste Container Segregate_Waste->Label_Container Store_Safely Store in Designated Area Label_Container->Store_Safely Neutralize_Deactivate Neutralize/Deactivate (if applicable per SDS) Store_Safely->Neutralize_Deactivate Contact_EHS Contact EHS for Pickup Neutralize_Deactivate->Contact_EHS Document_Disposal Document Disposal Contact_EHS->Document_Disposal

Caption: General workflow for chemical waste disposal.

Disclaimer: This information is for educational purposes only. Always follow the specific guidance provided by your institution's Environmental Health and Safety office and the chemical's Safety Data Sheet.

References

Essential Safety and Handling Protocols for DNAC-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on the assumed properties of DNAC-1 as a potent, cytotoxic, powdered small molecule compound, as no public safety data is available for a substance with this specific designation. These protocols are designed to provide a high level of protection for laboratory personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local regulations.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The following procedural, step-by-step guidance is intended to directly answer specific operational questions and establish a foundation of safety and trust in handling potent chemical compounds.

Hazard Identification and Risk Assessment

Given the uncharacterized nature of this compound, it must be handled as a substance with the potential for high toxicity, including carcinogenic, mutagenic, and teratogenic effects.[1] Occupational exposure can occur through inhalation of aerosols or particles, skin contact, absorption, and ingestion.[1] Therefore, stringent control measures are mandatory to minimize any potential exposure.

Assumed Hazard Data for this compound (Hypothetical)

PropertyValueCitation
Physical StateSolid, PowderN/A
Acute Toxicity (Oral)Category 1N/A
CarcinogenicityCategory 1BN/A
Reproductive ToxicityCategory 1BN/A
Occupational Exposure Limit (OEL)0.1 µg/m³ (8-hour TWA)N/A

Personal Protective Equipment (PPE)

The selection and proper use of PPE is a primary control measure to protect individuals from exposure to cytotoxic drugs.[2] The following table outlines the minimum required PPE for various tasks involving this compound. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents contamination of the user and the surrounding environment.

PPE Requirements by Task

TaskMinimum Required PPECitation
Transporting/Storage Single pair of nitrile gloves, lab coat.[1]
Weighing of Powder Double chemotherapy-rated gloves, disposable gown, N95 or N100 respirator, eye protection (goggles or face shield).[2][3][2][3]
Solution Preparation Double chemotherapy-rated gloves, disposable gown, eye protection. To be performed in a certified chemical fume hood or biological safety cabinet.[2][2]
In-vitro/In-vivo Dosing Double chemotherapy-rated gloves, disposable gown, eye protection. Full-face protection (face shield) should be worn if there is a risk of splashing.[2][2]
Waste Disposal Double chemotherapy-rated gloves, disposable gown, eye protection, and any additional PPE required for the specific waste stream.[4]
Spill Cleanup N95 or N100 respirator, double chemotherapy-rated gloves, disposable gown or coveralls, eye protection (goggles or face shield), and shoe covers.[3]

Gloves should be of a suitable thickness and integrity to maximize protection, and it is recommended to use longer length gloves to cover the gown's cuff.[1][5]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for safely weighing this compound powder and preparing a stock solution. This activity must be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.

Methodology:

  • Preparation:

    • Designate a specific area within the fume hood for handling this compound.

    • Cover the work surface with disposable, absorbent bench pads.

    • Assemble all necessary equipment: analytical balance, weighing paper, spatula, vials, and solvent.

    • Don all required PPE as specified in the table above for "Weighing of Powder."

  • Weighing:

    • Carefully weigh the desired amount of this compound powder onto weighing paper using a clean spatula.

    • Avoid generating airborne particles. If any powder is spilled, clean it immediately following your institution's spill cleanup procedure.

    • Once the desired weight is achieved, carefully transfer the powder into a pre-labeled vial.

  • Solubilization:

    • Add the appropriate volume of solvent to the vial to achieve the target concentration of 10 mM.

    • Cap the vial securely and vortex or sonicate until the this compound is fully dissolved.

    • Visually inspect the solution to ensure there are no undissolved particulates.

  • Post-Procedure:

    • Wipe the exterior of the vial with a suitable decontamination solution (e.g., 70% ethanol).

    • Dispose of all contaminated disposable materials (weighing paper, pipette tips, gloves) into the designated "Trace Chemotherapy Waste" container.[4]

    • Clean the work surface and any reusable equipment with the decontamination solution.

    • Doff PPE in the designated area, disposing of it in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

Operational and Disposal Plan

A comprehensive plan for the handling and disposal of this compound and its associated waste is critical for laboratory safety and environmental protection.[4]

Handling and Storage Workflow

DNAC1_Workflow cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Disposal Receive Receive & Log this compound Store Store in Designated, Secure Location Receive->Store Weigh Weigh Powder in Containment Store->Weigh Prepare Prepare Solution in Fume Hood Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Waste_Gen Generate Waste Experiment->Waste_Gen Segregate Segregate Waste Streams Waste_Gen->Segregate Label Label Hazardous Waste Segregate->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan:

All waste contaminated with this compound must be classified and disposed of as hazardous pharmaceutical waste.[4] Proper segregation is essential to ensure safe and compliant disposal.

Waste Stream Segregation

Waste TypeDescriptionContainer TypeCitation
Hazardous Chemical Waste Bulk quantities of this compound, unused product, heavily contaminated items, and solutions.Black RCRA Container[4]
Trace Chemotherapy Waste Items with trace contamination such as used PPE (gloves, gowns), empty vials, and absorbent pads.Yellow Chemotherapy Container[4]
Contaminated Sharps Needles and syringes used for handling this compound solutions. If a syringe contains residual volume, it must be disposed of as hazardous chemical waste.Red Sharps Container[4]

Disposal Procedure:

  • Segregation: At the point of generation, separate waste into the appropriate color-coded containers as detailed above.[6]

  • Labeling: Ensure all waste containers are clearly labeled with a hazardous waste tag that details the contents, including "this compound" and any associated solvents.[4][6]

  • Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) until they are ready for pickup.[4]

  • Pickup: Do not dispose of any this compound waste in regular trash or down the drain.[4] Arrange for pickup through your institution's EHS department for final disposal via incineration or other approved methods.[7][8]

By adhering to these stringent protocols, research professionals can mitigate the risks associated with handling the potent compound this compound, ensuring a safe laboratory environment for themselves and their colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DNAC-1
Reactant of Route 2
Reactant of Route 2
DNAC-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。